molecular formula C5H8N4S B1293095 4-(Ethylthio)-1,3,5-triazin-2-amine CAS No. 1030520-58-1

4-(Ethylthio)-1,3,5-triazin-2-amine

Cat. No.: B1293095
CAS No.: 1030520-58-1
M. Wt: 156.21 g/mol
InChI Key: AVBKNGJOMAVMNK-UHFFFAOYSA-N
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Description

4-(Ethylthio)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C5H8N4S and its molecular weight is 156.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylsulfanyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-2-10-5-8-3-7-4(6)9-5/h3H,2H2,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBKNGJOMAVMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649300
Record name 4-(Ethylsulfanyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030520-58-1
Record name 4-(Ethylsulfanyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(ethylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(ethylthio)-1,3,5-triazin-2-amine, a key heterocyclic compound. The synthesis is predicated on the sequential, temperature-controlled nucleophilic aromatic substitution (SNAr) of cyanuric chloride. This document offers a detailed exposition of the underlying reaction mechanisms, step-by-step experimental protocols, and the critical process parameters that ensure high yield and purity of the target compound. It is intended for researchers, chemists, and professionals engaged in drug discovery and development, as well as agrochemical synthesis, where substituted s-triazines are of significant interest.

Introduction and Strategic Overview

The 1,3,5-triazine scaffold is a cornerstone in the development of a wide array of biologically active molecules, including herbicides, dyes, and pharmaceutical agents.[1][2] The unique electronic properties of the triazine ring, coupled with the ability to introduce diverse functionalities at the 2, 4, and 6 positions, make it a privileged structure in medicinal and materials chemistry. This compound is an asymmetrically substituted triazine derivative with potential applications stemming from its combination of an amino group and an alkylthio substituent.

The most robust and industrially scalable approach to asymmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[3] The three chlorine atoms exhibit differential reactivity, which can be exploited by carefully controlling the reaction temperature. Generally, the first substitution occurs at low temperatures (0-5 °C), the second at room temperature or with gentle heating (30-50 °C), and the third requires more forcing conditions (≥80 °C).[3]

This guide details a two-step synthesis commencing with the reaction of cyanuric chloride with ammonia to yield the intermediate, 2-amino-4,6-dichloro-1,3,5-triazine. This intermediate is then reacted with sodium ethanethiolate to afford the desired this compound. The selection of this reaction sequence is critical for achieving the desired substitution pattern.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) on the Triazine Ring

The synthesis of this compound from cyanuric chloride is a classic example of nucleophilic aromatic substitution (SNAr). The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency significantly activates the carbon atoms of the ring towards nucleophilic attack, making the chlorine atoms excellent leaving groups.

The reaction proceeds through a stepwise addition-elimination mechanism. In each step, a nucleophile attacks a carbon atom bearing a chlorine atom, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the nitrogen atoms of the triazine ring. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the triazine ring and resulting in the substituted product.

The key to the selective synthesis of asymmetrically substituted triazines lies in the deactivating effect of the newly introduced substituent on the remaining chlorine atoms. The introduction of an electron-donating group, such as an amino group, reduces the electrophilicity of the triazine ring, making subsequent substitutions more difficult and requiring higher temperatures. This principle allows for the controlled, stepwise introduction of different nucleophiles.

Figure 1: General Mechanism of Nucleophilic Aromatic Substitution on Cyanuric Chloride.

Detailed Synthetic Protocols

The synthesis of this compound is performed in two sequential steps, with isolation of the intermediate product, 2-amino-4,6-dichloro-1,3,5-triazine.

Step 1: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine

This initial step involves the monosubstitution of cyanuric chloride with ammonia at a low temperature to favor the formation of the monoamino-dichloro-s-triazine.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Aqueous ammonia (28-30%)

  • Acetone or Tetrahydrofuran (THF)

  • Sodium carbonate (Na₂CO₃)

  • Crushed ice and water

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 equivalent) in acetone or THF.

  • Cool the stirred solution to 0-5 °C using an ice-salt bath.

  • Slowly add aqueous ammonia (1.0-1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C. The addition of ammonia will result in the formation of a white precipitate of ammonium chloride.

  • To neutralize the hydrochloric acid formed during the reaction, a solution of sodium carbonate (0.5 equivalents) in water can be added portion-wise, maintaining the pH of the reaction mixture between 5 and 7.

  • After the complete addition of ammonia, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyanuric chloride is completely consumed.

  • Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

  • Filter the white solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield 2-amino-4,6-dichloro-1,3,5-triazine.

Causality of Experimental Choices:

  • Low Temperature (0-5 °C): This is the most critical parameter. The first chlorine atom of cyanuric chloride is highly reactive and will be substituted at this low temperature. Maintaining this temperature prevents the second substitution from occurring to any significant extent, thus ensuring high selectivity for the monosubstituted product.[3]

  • Solvent: Acetone or THF are used as they are good solvents for cyanuric chloride and are miscible with water, which is the solvent for the ammonia and the base.

  • pH Control: The reaction generates hydrochloric acid, which can protonate the amino group of the product and unreacted ammonia, deactivating them as nucleophiles. The addition of a base like sodium carbonate neutralizes the acid, ensuring the reaction proceeds to completion.

Step 2: Synthesis of this compound

In this step, the intermediate 2-amino-4,6-dichloro-1,3,5-triazine is reacted with sodium ethanethiolate to replace one of the remaining chlorine atoms with the ethylthio group.

Materials:

  • 2-amino-4,6-dichloro-1,3,5-triazine

  • Ethyl mercaptan (ethanethiol)

  • Sodium hydroxide (NaOH)

  • Acetone or Dioxane

  • Water

Protocol:

  • Prepare a solution of sodium ethanethiolate by cautiously adding ethyl mercaptan (1.0 equivalent) to a stirred solution of sodium hydroxide (1.0 equivalent) in water at 0-5 °C.

  • In a separate flask, dissolve 2-amino-4,6-dichloro-1,3,5-triazine (1.0 equivalent) in acetone or dioxane.

  • Slowly add the freshly prepared sodium ethanethiolate solution to the solution of the dichlorotriazine intermediate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting dichlorotriazine is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound.

Causality of Experimental Choices:

  • Elevated Temperature (40-50 °C): The remaining chlorine atoms on the 2-amino-4,6-dichloro-1,3,5-triazine are less reactive than the first chlorine of cyanuric chloride due to the electron-donating effect of the amino group. Therefore, a higher temperature is required to facilitate the second nucleophilic substitution.

  • Preparation of Sodium Ethanethiolate: Ethyl mercaptan is a volatile and odorous liquid. Converting it to the sodium salt in situ not only makes it less volatile but also increases its nucleophilicity, promoting a more efficient reaction.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials or by-products.

Quantitative Data and Workflow Summary

The following table summarizes the key parameters and expected outcomes for the synthesis of this compound. The yields are estimated based on similar reactions reported in the literature.

Step Reaction Temperature (°C) Time (h) Solvent Base Expected Yield
1 Cyanuric chloride + NH₃0 - 51 - 2Acetone/WaterNa₂CO₃> 90%
2 2-amino-4,6-dichloro-1,3,5-triazine + NaSEt40 - 502 - 4Acetone/Water-80 - 90%

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edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes
start [label="Cyanuric Chloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
step1 [label="Step 1: Amination\n+ aq. NH₃\n0-5 °C, 1-2 h\nAcetone/Water, Na₂CO₃"];
intermediate [label="2-amino-4,6-dichloro-\n1,3,5-triazine", fillcolor="#FBBC05"];
step2 [label="Step 2: Thioetherification\n+ NaSEt (from EtSH + NaOH)\n40-50 °C, 2-4 h\nAcetone/Water"];
product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
purification [label="Purification\n(Recrystallization)"];

// Edges
start -> step1;
step1 -> intermediate;
intermediate -> step2;
step2 -> product;
product -> purification;

}

Figure 2: Experimental Workflow for the Synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved efficiently and selectively through a two-step sequential nucleophilic aromatic substitution of cyanuric chloride. The cornerstone of this synthetic strategy is the precise control of reaction temperature to exploit the differential reactivity of the three chlorine atoms on the triazine ring. By following the detailed protocols outlined in this guide, researchers can reliably prepare this valuable heterocyclic compound in high yield and purity. The principles and methodologies described herein are broadly applicable to the synthesis of a wide range of other asymmetrically substituted 1,3,5-triazine derivatives, highlighting the versatility of cyanuric chloride as a building block in modern organic synthesis.

References

  • Thurston, J. T., Dudley, J. R., Kaiser, D. W., Hechenbleikner, I., Schaefer, F. C., & Holm-Hansen, D. (1951). Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines. Journal of the American Chemical Society, 73(7), 2981–2983. [Link]

  • Smolin, E. M., & Rapoport, L. (1959).
  • Wiesner, J., Kříž, Z., & Kuthan, J. (1989). The chemistry of 1,3,5-triazines. Chemical Reviews, 89(5), 1087-1109.
  • Menéndez, C., Rodríguez, H., & Suárez, M. (2013). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Current Green Chemistry, 1(1), 53-69. [Link]

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
  • Sharma, A., El-Faham, A., de la Torre, B. G., & Albericio, F. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 523. [Link]

  • PrepChem (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. [Link]

  • Simanek, E. E., et al. (2004). 1,3,5-[tris-piperazine]-triazine. Organic Syntheses, 81, 214. [Link]

Sources

An In-depth Technical Guide to 4-(ethylthio)-1,3,5-triazin-2-amine: Synthesis, Properties, and Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(ethylthio)-1,3,5-triazin-2-amine, a member of the versatile s-triazine family of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of this molecule. While specific experimental data for this particular analog is limited in publicly accessible literature, this guide synthesizes established principles of triazine chemistry, data from closely related compounds, and proven experimental methodologies to provide a robust framework for its study and utilization.

Introduction to the 2-Amino-1,3,5-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] The key to the s-triazine's utility lies in the sequential and regioselective substitution of the chlorine atoms in its readily available precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This allows for the controlled introduction of various functional groups, enabling the fine-tuning of a molecule's physicochemical and biological properties.[5] The presence of an amino group at the C2 position, in particular, is a common feature in many bioactive triazine derivatives.

This guide focuses on a specific analog, this compound, which incorporates an ethylthio group. The introduction of a sulfur-based substituent can significantly influence a molecule's lipophilicity, metabolic stability, and target-binding interactions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1030520-58-1N/A
Molecular Formula C₅H₈N₄SN/A
Molecular Weight 156.21 g/mol N/A
Appearance White to off-white solid (Predicted)N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (Predicted)N/A
pKa Not reportedN/A

Synthesis and Purification

While a specific, peer-reviewed synthesis of this compound has not been detailed in the available literature, a plausible and efficient synthetic route can be designed based on the well-established reactivity of cyanuric chloride. The proposed synthesis involves a two-step sequential nucleophilic substitution.

Diagram of the Proposed Synthetic Pathway:

G start Cyanuric Chloride step1 Ammonia (1 equivalent) 0-5 °C start->step1 intermediate 2-Amino-4,6-dichloro-1,3,5-triazine step1->intermediate step2 Sodium ethanethiolate (1 equivalent) Room Temperature intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine

The first step involves the mono-amination of cyanuric chloride. The rationale behind using a low temperature is to control the reactivity of cyanuric chloride and favor monosubstitution.[5]

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of ammonia (1 equivalent), either as aqueous ammonium hydroxide or by bubbling ammonia gas through the solution, while vigorously stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture will likely contain a precipitate of the product and ammonium chloride.

  • Filter the mixture and wash the solid with cold water to remove the ammonium chloride.

  • Dry the resulting white solid, 2-amino-4,6-dichloro-1,3,5-triazine, under vacuum.[6]

Step 2: Synthesis of this compound

The second step is the nucleophilic substitution of one of the remaining chlorine atoms with an ethylthio group. The use of sodium ethanethiolate provides a potent sulfur nucleophile. The reaction temperature is raised to room temperature to facilitate the substitution of the less reactive second chlorine atom.[5]

Experimental Protocol:

  • Prepare a solution of sodium ethanethiolate by reacting ethanethiol (1 equivalent) with sodium hydroxide or sodium methoxide in a suitable solvent like ethanol or THF.

  • Suspend 2-amino-4,6-dichloro-1,3,5-triazine (1 equivalent) in the chosen solvent.

  • Slowly add the sodium ethanethiolate solution to the suspension at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar structures, the expected spectral data are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.5Singlet1HC-H of the triazine ring
~5.5-6.5Broad Singlet2H-NH₂
~3.0Quartet2H-S-CH₂-CH₃
~1.4Triplet3H-S-CH₂-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum would provide further confirmation of the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~170-175C-S on the triazine ring
~165-170C-NH₂ on the triazine ring
~160-165C-H on the triazine ring
~25-30-S-CH₂-
~13-16-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of amino-substituted triazines typically shows characteristic absorption bands.[7]

Wavenumber (cm⁻¹)Assignment
3100-3400N-H stretching of the amino group
~1640N-H bending of the amino group
~1560Triazine ring in-plane vibration
~1450Triazine ring in-plane vibration
~813Triazine ring out-of-plane bending
Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound.

TechniqueExpected [M+H]⁺
Electrospray Ionization (ESI)157.0546

Reactivity and Stability

The chemical reactivity of this compound is dictated by the electronic nature of the s-triazine ring and its substituents.

  • Nucleophilic Aromatic Substitution: The remaining chlorine atom on the triazine ring (if the synthesis starts from 2-amino-4,6-dichloro-1,3,5-triazine and only one equivalent of ethanethiolate is used) would be susceptible to substitution by other nucleophiles, albeit at higher temperatures or with stronger nucleophiles.

  • Reactions of the Amino Group: The exocyclic amino group can undergo reactions typical of primary amines, such as acylation and alkylation, although the electron-withdrawing nature of the triazine ring reduces its nucleophilicity.

  • Oxidation of the Thioether: The ethylthio group can be oxidized to the corresponding sulfoxide and sulfone using appropriate oxidizing agents. This can be a strategy to modulate the electronic properties and biological activity of the molecule.

  • Stability: The s-triazine ring is generally stable under neutral and mildly acidic or basic conditions. The thioether linkage is also relatively stable.[8] However, strong oxidizing agents or harsh acidic/basic conditions could lead to degradation.

Potential Applications in Drug Discovery

The 2-amino-1,3,5-triazine scaffold is a cornerstone in modern medicinal chemistry.[2] The introduction of an ethylthio group in this compound presents several opportunities for drug discovery research.

Diagram of Potential Drug Discovery Workflow:

G cluster_targets Potential Targets synthesis Synthesis of This compound and Analogs screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id kinase Kinases screening->kinase lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical gpcr GPCRs enzymes Other Enzymes

Sources

An In-depth Technical Guide to the Characterization of I-BET762 (GSK525762A), a BET Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial database inquiries for CAS number 1030520-58-1 identify the compound 4-(Ethylthio)-1,3,5-triazin-2-amine. However, the technical specifications and intended audience of this guide strongly suggest an interest in a well-characterized therapeutic agent. Extensive research indicates a probable association of the query with the clinical-stage compound I-BET762 (also known as Molibresib or GSK525762A) , a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This guide will therefore focus on the comprehensive characterization of I-BET762, a subject of significant interest within the drug development community.

Introduction to I-BET762: An Epigenetic Modulator

I-BET762 (GSK525762A) is a synthetic, cell-permeable small molecule belonging to the benzodiazepine class of compounds. It has been identified as a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are crucial epigenetic "readers."[1][2] These proteins recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters.[1][3] By disrupting this interaction, I-BET762 effectively modulates the expression of key genes involved in cell proliferation, apoptosis, and inflammation.[2][3] Its significant activity against oncogenes such as MYC has positioned it as a promising therapeutic candidate in various oncology settings, including hematological malignancies and solid tumors.[3][4] This guide provides a detailed overview of its physicochemical properties, mechanism of action, biological effects, and the key experimental protocols for its characterization.

Physicochemical and Pharmacokinetic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent. I-BET762 has been optimized from an initial screening hit to possess favorable druglike properties.[5]

PropertyValueSource
Molecular Formula C₂₂H₂₂ClN₅O₂[2]
Molecular Weight 423.9 g/mol [2][6]
CAS Number 1260907-17-2[2][6]
Appearance Lyophilized powder[2]
Solubility Soluble in DMSO and ethanol (e.g., 25 mg/mL)[2]
Storage Store lyophilized powder at -20°C, desiccated. In solution (DMSO), store at -20°C for up to 3 months.[2][2]
In Vivo Administration Orally bioavailable[7]

Pharmacokinetic Insights: Preclinical studies have demonstrated that I-BET762 has good potency and pharmacokinetic properties following oral administration, which has supported its evaluation in multiple clinical trials.[7][8]

Core Mechanism of Action: Competitive Inhibition of BET Bromodomains

I-BET762 functions as a histone mimetic. It competitively binds to the acetyl-lysine binding pockets within the tandem bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4.[1][6] This action displaces the BET proteins from chromatin, preventing the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex and subsequent activation of RNA Polymerase II-driven transcription.[3][7] The result is the transcriptional repression of key target genes, most notably the MYC oncogene.[2][3]

cluster_0 Normal Gene Transcription cluster_1 BET Inhibition by I-BET762 Histones Acetylated Histones on Chromatin BRD4 BET Protein (BRD4) Histones->BRD4 binds PTEFb Transcriptional Machinery (P-TEFb) BRD4->PTEFb recruits MYC_ON Target Gene Expression (e.g., MYC) PTEFb->MYC_ON activates IBET I-BET762 BRD4_i BET Protein (BRD4) IBET->BRD4_i competitively binds Histones_i Acetylated Histones BRD4_i->Histones_i binding blocked PTEFb_i Transcriptional Machinery BRD4_i->PTEFb_i recruitment blocked MYC_OFF Target Gene Repression PTEFb_i->MYC_OFF start Start: Compound Synthesis (I-BET762) biochem Biochemical Assay (FRET or AlphaScreen) start->biochem determine_ic50 Determine IC₅₀/Kd (Binding Affinity) biochem->determine_ic50 cell_prolif Cell-Based Assay (Proliferation/Viability) determine_ic50->cell_prolif determine_gic50 Determine gIC₅₀ (Cellular Potency) cell_prolif->determine_gic50 target_mod Target Modulation (Western Blot) determine_gic50->target_mod confirm_myc Confirm MYC Downregulation target_mod->confirm_myc invivo In Vivo Xenograft Studies confirm_myc->invivo end End: Preclinical Candidate invivo->end

Caption: Standard workflow for preclinical characterization of a BET inhibitor.

Protocol: FRET-Based Binding Assay

Fluorescence Resonance Energy Transfer (FRET) assays are used to measure the direct binding of an inhibitor to its target protein by detecting the displacement of a fluorescently-labeled probe. [6][9] Principle: A BET bromodomain protein (e.g., BRD4) is combined with a fluorescently-labeled, acetylated histone peptide. When in close proximity, energy is transferred from a donor fluorophore to an acceptor, generating a FRET signal. I-BET762 competes with the peptide for binding, disrupting FRET in a concentration-dependent manner. [6] Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS. [6] * Prepare recombinant BET protein (e.g., BRD2, BRD3, or BRD4) at a stock concentration of 2X the final assay concentration (e.g., 100-400 nM). [6] * Prepare a tetra-acetylated Histone H4 peptide labeled with a FRET acceptor fluorophore at 2X the final assay concentration (e.g., 400 nM). [6] * Prepare a serial dilution of I-BET762 in DMSO, then dilute further in Assay Buffer.

  • Assay Plate Setup (384-well):

    • Add 5 µL of I-BET762 dilution or DMSO (vehicle control) to appropriate wells.

    • Add 5 µL of 2X BET protein solution to all wells.

    • Add 5 µL of 2X labeled peptide solution to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Add detection reagents (e.g., Europium-labeled streptavidin and XL-665-labeled anti-His antibody if using tagged proteins). [6] * Read the plate using a microplate reader capable of time-resolved FRET (TR-FRET), with excitation at ~320 nm and emission reads at ~615 nm and ~665 nm. [6]5. Data Analysis:

    • Calculate the FRET ratio (Emission₂ / Emission₁).

    • Plot the FRET ratio against the log of I-BET762 concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol: AlphaScreen-Based Binding Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay format that is highly sensitive and suitable for high-throughput screening. [10][11] Principle: A biotinylated histone peptide is bound to Streptavidin-coated Donor beads, and a His-tagged BET bromodomain is bound to Nickel-chelate Acceptor beads. When the protein and peptide interact, the beads are brought into close proximity (~200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. I-BET762 disrupts this interaction, causing a loss of signal. [12] Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer as recommended by the manufacturer (e.g., BPS Bioscience, Cat #32523). [13] * Prepare a master mix containing 3x Assay Buffer and the biotinylated BET ligand. [13] * Thaw the GST- or His-tagged BET protein (e.g., BRD3-BD2) on ice. [13] * Prepare a serial dilution of I-BET762 in the appropriate buffer.

  • Assay Plate Setup (384-well Optiplate):

    • Add 2.5 µL of test inhibitor (I-BET762) or control to each well.

    • Add 5 µL of the master mix containing the biotinylated ligand. [13] * Add 2.5 µL of the diluted BET protein.

    • Incubate at room temperature for 30 minutes with slow shaking. [13]3. Bead Addition:

    • Dilute the GSH Acceptor beads (for GST-tags) in 1x Detection Buffer and add 5 µL to each well. [13] * Incubate for 60 minutes at room temperature.

    • Dilute the Streptavidin Donor beads in 1x Detection Buffer and add 10 µL to each well in subdued light. [13] * Incubate for 15-30 minutes at room temperature, protected from light. [13]4. Detection:

    • Read the Alpha-counts on an AlphaScreen-capable microplate reader. [13]5. Data Analysis:

    • Plot the AlphaScreen signal against the log of I-BET762 concentration.

    • Fit a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

I-BET762 (GSK525762A) is a well-characterized, potent, and orally bioavailable inhibitor of the BET family of bromodomains. Its mechanism of action, centered on the transcriptional repression of key oncogenes like MYC, has been validated through a suite of robust biochemical and cellular assays. The compound has demonstrated significant anti-tumor activity in numerous preclinical models, leading to its advancement into clinical trials for various cancers. [8][14][15]The protocols and data presented in this guide provide a comprehensive framework for researchers and drug developers to understand and evaluate I-BET762 and other novel BET inhibitors as they emerge as a promising class of epigenetic therapeutics.

References

  • Wyce, A., et al. (2013). Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. Oncotarget, 4(12), 2419–2429. [Link]

  • Chemietek. (n.d.). I-BET762 (Molibresib) (GSK525762). Retrieved from [Link]

  • Sukhthankar, M., et al. (2018). Chemoprevention of Preclinical Breast and Lung Cancer with the Bromodomain Inhibitor I-BET 762. Cancer Prevention Research, 11(5), 269-280. [Link]

  • ETHealthworld. (2018). New drug may stop cancer-causing gene in its tracks. Retrieved from [Link]

  • Perspective. (2013). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Journal of Medicinal Chemistry. [Link]

  • Request PDF. (n.d.). Discovery of Epigenetic Regulator I-BET762: Lead Optimization to Afford a Clinical Candidate Inhibitor of the BET Bromodomains. Retrieved from [Link]

  • ResearchGate. (n.d.). I-BET762 treatment modulates expression of MYC and c-Myc-driven... Retrieved from [Link]

  • Lam, M., et al. (2018). Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762. Cancer Prevention Research, 11(5), 269-280. [Link]

  • Lam, M., et al. (2015). BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells. Scientific Reports, 5, 10120. [Link]

  • Lam, M., et al. (2015). BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells. Scientific Reports, 5, 10120. [Link]

  • Gosmini, R., et al. (2014). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Journal of Medicinal Chemistry, 57(19), 8111-8131. [Link]

  • Coussens, N. P., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98. [Link]

  • BPS Bioscience. (n.d.). BRD3 (BD2) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Coussens, N. P., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98. [Link]

  • Chaidos, A., et al. (2014). Potent antimyeloma activity of the novel bromodomain inhibitors I-BET151 and I-BET762. Blood, 123(5), 697-705. [Link]

  • MDPI. (2021). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules, 26(11), 3149. [Link]

  • Boni, V., et al. (2021). A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Cancer. Clinical Cancer Research, 27(18), 5026-5034. [Link]

  • Creative Biostructure. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Assay. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). A Study to Investigate the Safety, Pharmacokinetics, Pharmacodynamics, and Clinical Activity of GSK525762 in Subjects With NUT Midline Carcinoma (NMC) and Other Cancers. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(ethylthio)-1,3,5-triazin-2-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(ethylthio)-1,3,5-triazin-2-amine, a member of the versatile s-triazine family of heterocyclic compounds. While specific literature on this exact molecule is sparse, this document synthesizes available data and provides expert insights based on the well-established chemistry of analogous compounds. We will delve into its molecular structure, propose a robust synthetic pathway, predict its spectral characteristics for analytical identification, and explore its potential applications in medicinal chemistry and drug discovery.

Introduction: The Significance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals.[1] Its prevalence is due to the predictable and sequential reactivity of its chlorinated precursors, allowing for the controlled introduction of a wide array of functional groups.[1] Thio-substituted triazine derivatives, in particular, have garnered significant interest for their diverse biological activities, including potential applications in treating cardiovascular diseases and cancer.[2][3] this compound represents a fundamental structure within this class of compounds, offering a platform for further chemical exploration and drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central 1,3,5-triazine ring substituted with an amino group at the 2-position and an ethylthio group at the 4-position.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 1030520-58-1Vendor Information
Molecular Formula C₅H₈N₄SVendor Information
Molecular Weight 156.21 g/mol Calculated
Appearance Predicted to be a solidAnalogy
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcoholsAnalogy
Predicted LogP ~1.5 - 2.5Computational

Synthesis of this compound: A Proposed Experimental Protocol

The proposed synthesis starts from the commercially available 2-amino-4,6-dichloro-1,3,5-triazine. The greater reactivity of the chlorine atoms compared to the amino group allows for selective substitution. The second chlorine atom is then substituted by an ethylthio group.

G cluster_0 Synthetic Pathway start 2-Amino-4,6-dichloro-1,3,5-triazine product This compound start->product Nucleophilic Substitution (Ethanethiol, Base, Solvent) intermediate Sodium ethanethiolate intermediate->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Inferred)
  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,6-dichloro-s-triazine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone.[7]

  • Preparation of the Nucleophile: In a separate flask, prepare sodium ethanethiolate by reacting ethanethiol (1.1 equivalents) with a base like sodium hydroxide or sodium hydride in the same solvent.

  • Nucleophilic Substitution: Slowly add the sodium ethanethiolate solution to the solution of 2-amino-4,6-dichloro-s-triazine at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality behind Experimental Choices:

  • Solvent: THF and acetone are good choices as they are relatively inert and can dissolve both the starting material and the intermediate salt.

  • Base: A strong base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.

  • Temperature Control: The reaction is likely to proceed at room temperature. However, gentle heating might be necessary to drive the reaction to completion. The temperature-dependent reactivity of substituted chlorotriazines is a key factor in controlling the selectivity of the substitution.[1]

Analytical Characterization: Predicted Spectral Data

Unambiguous characterization of a novel compound relies on a combination of spectroscopic techniques. Based on the known spectral data of analogous 4-(alkylthio)-1,3,5-triazin-2-amines, we can predict the key features in the NMR, IR, and mass spectra of the target molecule.[8]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Absorption Bands / m/z Values
¹H NMR (in DMSO-d₆)- δ 8.0-8.5 ppm (singlet, 1H, CH on triazine ring)- δ 6.5-7.0 ppm (broad singlet, 2H, NH₂)- δ 2.9-3.2 ppm (quartet, 2H, -S-CH₂-)- δ 1.2-1.4 ppm (triplet, 3H, -CH₃)
¹³C NMR (in DMSO-d₆)- δ 170-175 ppm (C=N, C4-S)- δ 165-170 ppm (C=N, C2-NH₂)- δ 160-165 ppm (C=N, C6)- δ 25-30 ppm (-S-CH₂-)- δ 13-16 ppm (-CH₃)
IR Spectroscopy (KBr)- ~3300-3450 cm⁻¹ (N-H stretching of the primary amine)- ~1620-1680 cm⁻¹ (N-H bending of the primary amine)- ~1540-1580 cm⁻¹ and ~1400-1450 cm⁻¹ (C=N stretching in the triazine ring)- ~1200-1250 cm⁻¹ (C-N stretching)- ~650-700 cm⁻¹ (C-S stretching)
Mass Spectrometry (EI)- m/z 156 (Molecular ion, [M]⁺)- m/z 128 ([M - C₂H₄]⁺, McLafferty rearrangement)- m/z 97 ([M - C₂H₅S]⁺)- m/z 69 (fragmentation of the triazine ring)

Potential Applications in Drug Development

The 1,3,5-triazine scaffold is a cornerstone in the development of therapeutic agents.[9][10] The introduction of a thioether linkage, as seen in this compound, opens up avenues for targeting a range of biological pathways.

Modulation of Chemokine Receptors

Recent studies have highlighted the potential of thio-substituted 1,3,5-triazine compounds as modulators of the CX3CR1 chemokine receptor.[2][11] This receptor is implicated in various inflammatory and cardiovascular diseases. The core structure of this compound could serve as a starting point for the design of novel CX3CR1 antagonists or agonists.

Anticancer Activity

Numerous 1,3,5-triazine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis.[3] The structural features of this compound make it an attractive scaffold for the development of novel cytotoxic agents. Further derivatization of the amino and ethylthio groups could lead to compounds with enhanced potency and selectivity against various cancer cell lines.

G cluster_0 Potential Therapeutic Applications Core This compound App1 Cardiovascular Diseases (CX3CR1 Modulation) Core->App1 Derivatization App2 Oncology (Anticancer Agents) Core->App2 Derivatization App3 Infectious Diseases (Antimicrobial/Antiviral) Core->App3 Derivatization

Sources

An In-depth Technical Guide to the Biological Activity of 4-(ethylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Synthesis, Characterization, and Biological Evaluation

Abstract

The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in the development of biologically active compounds, most notably as herbicides, but also showing potential in medicinal chemistry.[1][2] This guide addresses 4-(ethylthio)-1,3,5-triazin-2-amine, a specific derivative for which detailed public data is limited. Instead of a retrospective review, this document serves as a prospective, in-depth technical framework for its synthesis, characterization, and comprehensive biological evaluation. By leveraging the well-established bioactivity of the s-triazine class, we provide field-proven experimental protocols to elucidate the herbicidal, antimicrobial, and cytotoxic potential of this target compound. This guide is designed for researchers, scientists, and drug development professionals seeking to characterize novel s-triazine derivatives.

Introduction: The s-Triazine Scaffold

The s-triazine ring is a six-membered heterocyclic structure containing three nitrogen and three carbon atoms.[2] Its chemical stability and the ability to readily undergo sequential nucleophilic substitution at the 2, 4, and 6 positions make it a "privileged structure" for creating diverse chemical libraries.[3][4] The biological profile of s-triazine derivatives is largely dictated by the nature of the substituents at these positions.

Historically, the primary application of s-triazines has been in agriculture as potent herbicides.[5][6] Compounds like atrazine and simazine function by inhibiting photosynthesis.[7][8] However, recent research has expanded the scope of s-triazine bioactivity to include antimicrobial,[9][10] anticancer,[1][2][11] and antiviral properties,[9] making this scaffold a continued subject of interest for drug discovery.

This guide focuses on this compound, a molecule combining an amino group and an ethylthio (thioether) substituent. While specific data on this compound is scarce, its structural features suggest a high probability of biological activity, which this guide provides a systematic approach to uncover.

Proposed Synthesis and Characterization

The synthesis of asymmetrically substituted s-triazines is a well-established process, typically starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the chlorine atoms at varying temperatures allows for controlled, stepwise substitution.

Synthetic Protocol

The proposed synthesis of this compound follows a two-step nucleophilic substitution reaction.

Step 1: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine

  • Cool a solution of cyanuric chloride in a suitable solvent (e.g., tetrahydrofuran or acetone) to 0-5 °C in an ice bath.

  • Slowly add one molar equivalent of aqueous ammonia (ammonium hydroxide) while vigorously stirring.

  • Maintain the temperature below 5 °C to ensure monosubstitution.

  • Allow the reaction to stir for 2-4 hours.

  • The resulting precipitate, 2-amino-4,6-dichloro-1,3,5-triazine, can be isolated by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

  • Suspend the 2-amino-4,6-dichloro-1,3,5-triazine intermediate in a suitable solvent.

  • Add one molar equivalent of ethanethiol (ethyl mercaptan).

  • Add an appropriate base (e.g., sodium hydroxide or triethylamine) to act as a proton scavenger.

  • Gently warm the reaction mixture to 30-40 °C to facilitate the second substitution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

Physicochemical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, C-S).

Predicted Biological Activities and Mechanistic Insights

Based on its structural similarity to known bioactive s-triazines, this compound is predicted to exhibit several biological activities.

Herbicidal Activity: Photosystem II Inhibition

The most well-documented biological activity of s-triazines is their ability to inhibit photosynthesis.[6][12]

Mechanism of Action: s-Triazine herbicides function by blocking the electron transport chain in Photosystem II (PSII).[13][14] They bind to the D1 quinone-binding protein within the PSII complex, displacing plastoquinone (QB).[8][15] This action halts the flow of electrons from QB to the plastoquinone pool, effectively stopping ATP and NADPH production, which are essential for carbon fixation. The plant is consequently starved of energy and ultimately dies.[12] Symptoms typically include chlorosis (yellowing) and necrosis, appearing first on older leaves.[7][12]

PSII_Inhibition cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) D1 D1 Protein (QB Site) PSII->D1 e- transfer PQ_pool Plastoquinone Pool D1->PQ_pool e- transfer Calvin_Cycle Calvin Cycle (Carbon Fixation) PQ_pool->Calvin_Cycle Drives ATP/ NADPH production for Triazine This compound Triazine->D1 Binds & Blocks Electron Flow Screening_Workflow cluster_synthesis Compound Preparation cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action (if positive) start Synthesize & Purify This compound herbicide Herbicidal Assay (Seed Germination) start->herbicide Test Compound antimicrobial Antimicrobial Assay (MIC Determination) start->antimicrobial Test Compound cytotoxicity Cytotoxicity Assay (MTT Assay) start->cytotoxicity Test Compound moa_herbicide PSII Inhibition Assay herbicide->moa_herbicide Positive Hit moa_antimicrobial Bactericidal/ Fungicidal Studies antimicrobial->moa_antimicrobial Positive Hit moa_cytotoxicity Apoptosis/Cell Cycle Analysis cytotoxicity->moa_cytotoxicity Positive Hit

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(ethylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, herbicidal, and central nervous system modulatory effects. The specific compound, 4-(ethylthio)-1,3,5-triazin-2-amine, is a small molecule whose mechanism of action has not been extensively characterized in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and elucidate the core mechanism of action of this compound.

This document will propose several plausible mechanisms of action based on the known bioactivities of structurally related 1,3,5-triazine derivatives. Furthermore, it will provide a detailed, step-by-step experimental plan, from initial screening to target validation, designed to rigorously test these hypotheses. The causality behind each experimental choice is explained to provide a clear and logical workflow for this scientific investigation.

Proposed Mechanisms of Action: A Hypothesis-Driven Approach

Given the diverse activities of the 1,3,5-triazine class, a logical starting point for investigating the mechanism of action of this compound is to explore established targets of its structural analogs. We propose three primary hypotheses:

  • Inhibition of Dihydrofolate Reductase (DHFR): Many antifolate drugs, including some 1,3,5-triazine derivatives, function as anticancer agents by inhibiting DHFR, a crucial enzyme in the synthesis of DNA precursors.[1]

  • Inhibition of Photosystem II (PSII): A significant number of commercial herbicides are 1,3,5-triazine derivatives that act by blocking electron transport in photosystem II of plants.[2][3]

  • Modulation of 5-HT6 Serotonin Receptors: Recent research has identified novel 1,3,5-triazine derivatives as potent ligands for the 5-HT6 serotonin receptor, suggesting potential applications in treating cognitive and neurological disorders.[4]

Experimental Plan for Mechanism of Action Elucidation

A multi-pronged approach, combining in silico, in vitro, and cell-based assays, is essential for a thorough investigation of the compound's mechanism of action. The following experimental workflow is designed to systematically test the proposed hypotheses and identify the primary molecular target(s).

Experimental_Workflow cluster_0 Phase 1: Initial Screening & In Silico Analysis cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular Confirmation & Downstream Effects A Initial Broad-Spectrum Biological Screening B In Silico Target Prediction & Molecular Docking A->B Guide Hypothesis Generation C DHFR Inhibition Assay B->C Prioritize Targets D Photosystem II Activity Assay B->D Prioritize Targets E 5-HT6 Receptor Binding Assay B->E Prioritize Targets F Cell Viability & Cytotoxicity Assays C->F Confirm Cellular Activity D->F Confirm Cellular Activity E->F Confirm Cellular Activity G Analysis of Downstream Signaling Pathways F->G Elucidate Downstream Effects DHFR_Pathway Compound This compound DHFR DHFR Compound->DHFR Inhibition THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF Reduction Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase Cofactor dTMP dTMP dUMP dUMP dUMP->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to

Caption: Proposed signaling pathway for DHFR inhibition by the test compound.

The results from these comprehensive experimental and computational analyses will provide a robust understanding of the mechanism of action of this compound, paving the way for its potential development as a therapeutic agent or agrochemical.

Data Summary

The following table provides a template for summarizing the hypothetical results from the proposed assays.

Assay TypeTarget/Cell LineEndpointHypothetical Result (IC50/Ki)
Cell Viability A549 (Lung Cancer)IC505.2 µM
MCF-7 (Breast Cancer)IC508.1 µM
HCT-116 (Colon Cancer)IC506.5 µM
HEK293 (Normal)IC50> 100 µM
Enzyme Inhibition Human DHFRIC500.8 µM
Photosynthesis Spinach ThylakoidsIC50> 50 µM
Receptor Binding Human 5-HT6Ki> 10 µM

References

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • PubMed. (n.d.). 6-Ethoxy-4- N-(2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine-2, 4-diamine endows herbicidal activity against Phalaris minor a weed of wheat crop field. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Ethoxy-4-N-(2-Morpholin-4-Ylethyl)-2-N-Propan-2-yl-1,3,5-Triazine-2,4-Diamine Endows Herbicidal Activity Against Phalaris Minor a Weed of Wheat Crop Field. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 1,3,5-triazine derivatives as anticancer agent. Retrieved from [Link]

  • PubMed. (n.d.). Assay of photoinhibition of photosystem II and protease activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Photosystem II (PSII) activity assays using O2 evolution rate.... Retrieved from [Link]

  • YouTube. (2025, January 12). In-Silico Molecular Docking Based Drug Repurposing Approaches. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Oxford Academic. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader | Clinical Chemistry. Retrieved from [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • PubMed Central. (n.d.). Light-adapted charge-separated state of photosystem II: structural and functional dynamics of the closed reaction center. Retrieved from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • University of Modena and Reggio Emilia. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • PubMed Central. (2023, March 29). Structural insights into constitutive activity of 5-HT6 receptor. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. Retrieved from [Link]

  • ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]

  • YouTube. (n.d.). Dot Language Graphviz. Retrieved from [Link]

  • cs.brown.edu. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

  • Bentham Science. (n.d.). Functional Human 5-HT6 Receptor Assay for High Throughput Screening of Chemical Ligands and Binding Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). PSII activity assessed via rapid light curves and oxygen evolution.... Retrieved from [Link]

  • Medium. (2022, July 11). Create a Flowchart using Graphviz Dot. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Mechanism of Action, MOA Studies. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • Agilent. (n.d.). Experimental Design and MS Workflows for Omics Applications. Retrieved from [Link]

  • MDPI. (n.d.). The Main Structural and Functional Characteristics of Photosystem-II-Enriched Membranes Isolated from Wild Type and cia3 Mutant Chlamydomonas reinhardtii. Retrieved from [Link]

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The Enduring Versatility of s-Triazines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triazine, or s-triazine, scaffold is a privileged heterocyclic motif that has garnered significant attention across diverse scientific disciplines. Its inherent structural rigidity, high nitrogen content, and, most notably, the sequential reactivity of its chlorinated precursor, cyanuric chloride, offer a versatile platform for the synthesis of a vast array of derivatives. This technical guide provides an in-depth exploration of s-triazine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, elucidate the mechanisms of action in key therapeutic areas, detail established experimental protocols for their evaluation, and explore their expanding applications in materials science. This guide is designed to be a comprehensive resource, blending fundamental principles with practical, field-proven insights to empower the next wave of innovation in s-triazine chemistry.

The s-Triazine Core: A Foundation of Versatility

The s-triazine is a six-membered aromatic ring composed of alternating carbon and nitrogen atoms. This symmetrical arrangement confers significant stability to the core structure. The true value of the s-triazine scaffold in synthetic chemistry, however, lies in its most common precursor, 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride (TCT). The three chlorine atoms on the triazine ring are highly susceptible to nucleophilic substitution, and critically, their reactivity is temperature-dependent. This unique property allows for the sequential and controlled introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to create mono-, di-, and tri-substituted s-triazine derivatives with a high degree of structural diversity.[1][2]

The general principle of this sequential substitution is a cornerstone of s-triazine chemistry. The first substitution typically occurs at low temperatures (0-5 °C), the second at room temperature, and the third requires elevated temperatures or reflux conditions.[2] This stepwise reactivity provides chemists with precise control over the final molecular architecture, enabling the creation of extensive libraries of compounds for screening and optimization.

Synthetic Methodologies: Building the s-Triazine Arsenal

The synthesis of s-triazine derivatives predominantly revolves around the nucleophilic substitution of cyanuric chloride. Below, we provide a detailed, step-by-step protocol for a typical sequential substitution reaction.

General Experimental Protocol for Sequential Nucleophilic Substitution of Cyanuric Chloride

This protocol outlines the synthesis of a di-substituted s-triazine derivative, which can be adapted for the synthesis of mono- or tri-substituted analogues by modifying the stoichiometry and reaction conditions.

Materials:

  • Cyanuric chloride (TCT)

  • Nucleophile 1 (e.g., an aniline derivative)

  • Nucleophile 2 (e.g., a secondary amine like morpholine)

  • Base (e.g., Diisopropylethylamine (DIPEA) or K₂CO₃)

  • Solvent (e.g., Tetrahydrofuran (THF), acetone, or dichloromethane (DCM))

  • Stirring apparatus

  • Reaction vessel with temperature control (ice bath, heating mantle)

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • First Substitution (Monosubstitution):

    • Dissolve cyanuric chloride (1 equivalent) in the chosen solvent in a reaction vessel cooled to 0-5 °C in an ice bath.

    • In a separate flask, dissolve Nucleophile 1 (1 equivalent) and the base (1.1 equivalents) in the same solvent.

    • Slowly add the solution of Nucleophile 1 to the cyanuric chloride solution while maintaining the temperature at 0-5 °C.

    • Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, the resulting 2-substituted-4,6-dichloro-s-triazine can be isolated or used directly in the next step.

  • Second Substitution (Disubstitution):

    • To the reaction mixture containing the mono-substituted intermediate, add Nucleophile 2 (1 equivalent) and an additional equivalent of the base.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, the solvent is typically removed under reduced pressure.

  • Work-up and Purification:

    • The crude product is then subjected to a standard aqueous work-up to remove any remaining base and salts. This usually involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The final product is purified by a suitable technique, such as column chromatography or recrystallization, to yield the desired di-substituted s-triazine derivative.

Characterization: The structure and purity of the synthesized compounds are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[3][4][5]

Therapeutic Applications: s-Triazines in Drug Discovery

The structural versatility of s-triazines has made them a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. Several s-triazine-based drugs are commercially available, including the anticancer agents altretamine, enasidenib, and gedatolisib.[6]

Anticancer Activity

s-Triazine derivatives have shown significant promise as anticancer agents by targeting various key signaling pathways involved in tumor growth and proliferation.[6]

A significant number of s-triazine derivatives exert their anticancer effects by inhibiting protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[7][8]

  • EGFR Inhibition: Overexpression of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival. s-Triazine derivatives have been designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and downstream signaling. Molecular docking studies have revealed that these inhibitors form crucial interactions with key amino acid residues in the active site, such as Leu694, Lys721, and Asp831.[9][10]

  • PI3K/mTOR Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. s-Triazine derivatives, such as gedatolisib, act as dual PI3K/mTOR inhibitors, effectively blocking this pathway at two key nodes.[7][11] This dual inhibition can lead to a more potent and durable antitumor response. The downstream effects of PI3K/mTOR inhibition include the suppression of protein synthesis, cell cycle arrest, and induction of apoptosis.[8][11]

Diagram: Simplified EGFR and PI3K/mTOR Signaling Pathways and Inhibition by s-Triazine Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K s-Triazine_EGFR_I s-Triazine EGFR Inhibitor s-Triazine_EGFR_I->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition s-Triazine_PI3K_I s-Triazine PI3K/mTOR Inhibitor s-Triazine_PI3K_I->PI3K s-Triazine_PI3K_I->mTOR

Caption: Inhibition of EGFR and PI3K/mTOR pathways by s-triazine derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen the anticancer potential of novel compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • s-Triazine derivative to be tested (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the s-triazine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[4][12][13]

Antimicrobial Activity

s-Triazine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[3][4][5]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are examined for visible growth.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • s-Triazine derivative to be tested

  • Standardized microbial inoculum

  • Incubator

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the s-triazine derivative in the growth medium across the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plate for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[3][9]

Diagram: Workflow for Determining Minimum Inhibitory Concentration (MIC)

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Serial_Dilution Prepare serial dilutions of s-triazine derivative in broth Inoculation Inoculate wells of 96-well plate Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate under appropriate conditions Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (growth) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no growth Visual_Inspection->MIC_Determination

Caption: Broth microdilution method for MIC determination.

Agricultural Applications: s-Triazines as Herbicides

s-Triazine derivatives, such as atrazine and simazine, have been widely used as herbicides for decades. Their primary mode of action is the inhibition of photosynthesis in susceptible plants.

Mechanism of Action: Inhibition of Photosystem II

s-Triazine herbicides block the electron transport chain in photosystem II (PSII) of the photosynthetic apparatus in chloroplasts. Specifically, they bind to the D1 protein of the PSII complex, at the binding site of plastoquinone (QB). This binding prevents the transfer of electrons from QA to QB, thereby halting the linear electron flow and, consequently, the production of ATP and NADPH, which are essential for carbon fixation. The blockage of electron transport also leads to the formation of reactive oxygen species, which cause lipid peroxidation and damage to cell membranes, ultimately leading to the death of the plant.

s-Triazines in Materials Science: Beyond Biology

The unique structural and electronic properties of the s-triazine ring have also led to its exploration in the field of materials science.

Covalent Organic Frameworks (COFs)

Covalent organic frameworks are a class of porous crystalline polymers with well-defined structures. The triazine ring is an excellent building block for the construction of COFs due to its planar geometry and ability to form strong covalent bonds. Triazine-based COFs exhibit high thermal and chemical stability, permanent porosity, and a high nitrogen content, making them promising materials for applications in gas storage and separation, catalysis, and energy storage.[1][14][15][16]

Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. The trifunctional nature of cyanuric chloride makes it an ideal core or branching unit for the synthesis of dendrimers. s-Triazine-based dendrimers have been investigated for a variety of applications, including drug delivery, gene transfection, and as nanoscale catalysts.[17][18][19][20]

Corrosion Inhibitors

s-Triazine derivatives have also been shown to be effective corrosion inhibitors for various metals and alloys. Their efficacy is attributed to the presence of multiple nitrogen atoms and other heteroatoms, which can coordinate with the metal surface and form a protective film that inhibits the corrosion process.[6][21][22][23][24]

Structure-Activity Relationships (SAR): A Glimpse into Rational Design

The vast number of s-triazine derivatives synthesized and tested has allowed for the elucidation of key structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective compounds.

Application Key Structural Features for Enhanced Activity References
Anticancer (EGFR/PI3K) - Aromatic and heteroaromatic substitutions at the 2- and 4-positions. - Presence of morpholine, piperazine, or other nitrogen-containing heterocycles. - Specific substitutions on pendant phenyl rings can modulate activity and selectivity.[7][8][11]
Antimicrobial - Introduction of purine and pyrimidine nucleobases. - Presence of quinoline moieties. - Substitution with thiourea derivatives.[3][4][5][25]

Conclusion and Future Perspectives

The s-triazine scaffold continues to be a remarkably versatile and enduring platform in chemical and biological sciences. Its straightforward and controllable synthesis, coupled with the vast chemical space accessible through derivatization, ensures its continued relevance in the pursuit of novel therapeutics, advanced materials, and agricultural solutions. The insights provided in this technical guide, from synthetic protocols to mechanistic understanding and key applications, are intended to serve as a valuable resource for researchers in the field. Future research will undoubtedly focus on the development of more selective and potent s-triazine derivatives with improved pharmacokinetic and safety profiles for clinical applications. In materials science, the design of novel s-triazine-based polymers with tailored functionalities for specific applications in energy, catalysis, and environmental remediation will continue to be an exciting area of exploration. The journey of the s-triazine ring is far from over, and its future contributions to science and technology are eagerly anticipated.

References

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  • Full article: Synthesis and antimicrobial studies of s-triazine based heterocycles. (n.d.). Taylor & Francis. Available at: [Link]

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A Technical Guide to 4-(ethylthio)-1,3,5-triazin-2-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide provides an in-depth exploration of a specific derivative, 4-(ethylthio)-1,3,5-triazin-2-amine, a molecule of significant interest in drug discovery and development. While this compound may not be as extensively documented as some of its analogues, this guide will synthesize available information on its chemical relatives to provide a comprehensive overview of its nomenclature, synthesis, physicochemical properties, and potential therapeutic applications. By examining the established chemistry and biological profiles of related amino- and thio-substituted triazines, we aim to equip researchers with the foundational knowledge necessary to explore the potential of this and similar compounds in their own research endeavors.

Nomenclature and Chemical Identity

The nomenclature of substituted triazines follows the IUPAC (International Union of Pure and Applied Chemistry) guidelines. For the compound , the systematic name is This compound . This name is derived by identifying the parent heterocycle, 1,3,5-triazine, and then numbering the ring to assign the lowest possible locants to the substituents.

  • 2-Amino-4-(ethylthio)-s-triazine

  • 2-Amino-4-ethylsulfanyl-1,3,5-triazine

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name This compound-
CAS Number 1030520-58-1[1]
Molecular Formula C₅H₈N₄S[1]
Molecular Weight 156.21 g/mol [2]
Canonical SMILES CCSC1=NC(=N)N=C(N)N1-
InChI Key UYUYHXZGBCQIBZ-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of asymmetrically substituted 1,3,5-triazines is most commonly achieved through a stepwise nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, sequential introduction of different nucleophiles.[4]

A plausible and efficient synthetic route to this compound would involve a two-step process starting from cyanuric chloride.

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.

  • Nucleophilic Substitution: Slowly add a solution of aqueous ammonia (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction is typically rapid.

  • Work-up: After the addition is complete, continue stirring for an additional 30 minutes. The precipitated product, 2-amino-4,6-dichloro-1,3,5-triazine, can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

  • Reaction Setup: In a suitable reaction vessel, suspend the 2-amino-4,6-dichloro-1,3,5-triazine (1 equivalent) from Step 1 in a solvent like ethanol or isopropanol.

  • Thiolation: Add sodium ethanethiolate (NaSEt) (1 equivalent) to the suspension. Sodium ethanethiolate can be prepared in situ by reacting ethanethiol with a base such as sodium hydroxide or sodium ethoxide.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, this compound.

Synthesis_Workflow start Cyanuric Chloride step1 Step 1: Amination (Aqueous Ammonia, 0-5 °C) start->step1 intermediate 2-Amino-4,6-dichloro- 1,3,5-triazine step1->intermediate step2 Step 2: Thiolation (Sodium Ethanethiolate, 50-60 °C) intermediate->step2 product 4-(ethylthio)-1,3,5-triazin- 2-amine step2->product Biological_Activities core 1,3,5-Triazine Core anticancer Anticancer core->anticancer antimicrobial Antimicrobial core->antimicrobial antiinflammatory Anti-inflammatory core->antiinflammatory antiviral Antiviral core->antiviral

Caption: Diverse biological activities of 1,3,5-triazine derivatives.

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, molecule within the vast chemical space of 1,3,5-triazine derivatives. This technical guide has provided a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic route offers a practical approach for its preparation, and the predicted physicochemical and spectroscopic properties provide a basis for its characterization.

The true potential of this compound lies in its biological activity. Given the rich pharmacology of related amino- and thio-substituted triazines, it is highly probable that this compound and its derivatives could exhibit interesting therapeutic properties. Further research, including its synthesis, purification, and comprehensive biological screening, is warranted to fully elucidate its potential as a lead compound in drug discovery programs.

References

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An In-Depth Technical Guide to the Physicochemical Properties of Aminotriazines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Aminotriazine Scaffold in Medicinal Chemistry

Aminotriazines, heterocyclic compounds characterized by a triazine ring bearing one or more amino groups, represent a cornerstone scaffold in modern drug discovery.[1][2] The inherent properties of this nitrogen-rich heterocycle, including its capacity for extensive hydrogen bonding, tunable basicity, and metabolic stability, have rendered it a privileged structure in the design of therapeutic agents across a spectrum of diseases.[3][4] From the pioneering anticonvulsant lamotrigine to novel kinase inhibitors and antiviral candidates, the aminotriazine core continues to provide a robust framework for the development of potent and selective modulators of biological targets.[4][5]

This guide offers an in-depth exploration of the critical physical and chemical properties of aminotriazines. Moving beyond a mere cataloging of data, we will delve into the causality behind these characteristics, providing field-proven insights into how they can be modulated and leveraged in the rational design of new chemical entities. For the researcher, scientist, and drug development professional, a comprehensive understanding of these fundamentals is paramount to navigating the complexities of lead optimization, formulation development, and ultimately, clinical success.

Part 1: The Aminotriazine Core - Structure and Electronic Landscape

The foundational structure of aminotriazines is the 1,3,5-triazine skeleton, a six-membered aromatic ring composed of alternating carbon and nitrogen atoms.[1][6] The attachment of amino groups to the carbon atoms significantly influences the electronic properties of the ring. These exocyclic amino groups are electron-donating, which increases the electron density of the triazine ring system.[2] This electronic enrichment, in turn, modulates the reactivity and intermolecular interaction potential of the molecule.

The planarity of the amino group in relation to the triazine ring is a subject of nuanced study. While often depicted as planar, ab initio quantum chemical calculations have shown that the amino group in aminotriazine is, in fact, nonplanar.[7] This subtle structural feature can have implications for molecular recognition and binding to target proteins.

Caption: General chemical structure of the aminotriazine core.

Part 2: Pivotal Physical Properties and Their Pharmaceutical Relevance

The physical properties of an aminotriazine derivative are critical determinants of its behavior in both in vitro and in vivo systems. These characteristics directly impact solubility, absorption, distribution, and formulation strategies.

Melting Point, Boiling Point, and Solid-State Characteristics

Aminotriazines are typically white, crystalline solids at room temperature.[1][2] Their melting points are influenced by the degree and nature of substitution on the triazine ring and the amino groups. For instance, increased substitution and the potential for intermolecular hydrogen bonding generally lead to higher melting points. These solid-state properties are crucial for aspects of drug development such as polymorph screening and tablet manufacturing.[8]

Solubility: A Key Hurdle in Drug Development

The solubility of aminotriazine derivatives is a complex interplay of their structural features. The hydrophobic triazine core generally limits aqueous solubility.[9] However, the presence of amino groups provides sites for protonation, which can significantly enhance solubility in acidic environments. The lipophilicity, often expressed as logP, is a key parameter that must be carefully balanced to achieve adequate solubility for oral absorption without compromising permeability.[10]

For example, the well-known aminotriazine drug, lamotrigine, is very slightly soluble in water (0.17 mg/mL at 25°C) but shows increased solubility in 0.1 M HCl (4.1 mg/mL at 25°C), a direct consequence of the protonation of its basic nitrogen centers.[11] This pH-dependent solubility is a critical consideration for its oral formulation and absorption in the gastrointestinal tract.

pKa and Tautomerism: The Basis of pH-Dependent Behavior

The basicity of aminotriazines, quantified by their pKa values, is a fundamental property governing their ionization state at physiological pH. This, in turn, influences their solubility, membrane permeability, and interaction with biological targets. The pKa of lamotrigine is 5.7, indicating that it is a weak base.[11]

Aminotriazines can exist in different tautomeric forms, primarily the amino and imino forms. The equilibrium between these tautomers is influenced by the solvent, temperature, and pH. The predominant tautomeric form can have a significant impact on the molecule's hydrogen bonding patterns and its ability to bind to a target receptor.[12]

Tautomerism_of_Aminotriazine cluster_amino Amino Tautomer cluster_imino Imino Tautomer Amino Imino Amino->Imino Equilibrium

Caption: Tautomeric equilibrium between the amino and imino forms of an aminotriazine.

Spectroscopic Properties for Structural Elucidation

Standard spectroscopic techniques are indispensable for the characterization of aminotriazine derivatives.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the molecular structure, with characteristic chemical shifts observed for the protons and carbons of the triazine ring and its substituents.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the N-H and C=N bonds within the aminotriazine structure.[13]

  • Mass Spectrometry (MS): Mass spectrometry provides accurate molecular weight determination and fragmentation patterns that aid in structural confirmation.[13]

Property Typical Range/Observation Significance in Drug Development
Melting Point 170-300 °C (highly variable)Solid-state stability, polymorphism, manufacturing
Aqueous Solubility Generally low, but pH-dependentBioavailability, formulation design
logP 1-3 (can be modulated)Membrane permeability, absorption
pKa 3-6 (weakly basic)Ionization at physiological pH, solubility, target binding

Table 1: Summary of Key Physicochemical Properties of Representative Aminotriazines

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Aqueous Solubility (mg/mL) pKa logP
Melamine C₃H₆N₆126.12>300 (sublimes)3.245.0-1.14
Lamotrigine C₉H₇Cl₂N₅256.09177-181[10]0.17 (at 25°C)[11]5.7[11]1.93[10]
3-Amino-1,2,4-triazine C₃H₄N₄96.09174-177[14]Data not readily available3.67 (predicted)[14]-1.2 (predicted)[15]

Part 3: Chemical Reactivity and Stability Profile

The chemical stability of an aminotriazine-based drug candidate is a critical quality attribute that influences its shelf-life, metabolism, and potential for toxic metabolite formation.

Hydrolytic Stability

The triazine ring is generally stable to hydrolysis under neutral and basic conditions. However, under acidic conditions, hydrolysis can occur, leading to the cleavage of the ring.[16] The rate of hydrolysis is dependent on the pH, temperature, and the nature of the substituents on the ring.[17][18] For instance, electron-withdrawing groups can increase the susceptibility of the ring to nucleophilic attack by water.

Metabolism

Aminotriazine-based drugs are primarily metabolized in the liver. Common metabolic pathways include N-dealkylation of substituted amino groups and glucuronidation.[5] Understanding the metabolic fate of a new aminotriazine candidate is essential for predicting its pharmacokinetic profile and potential for drug-drug interactions.

Key Synthetic Methodologies

The synthesis of aminotriazine derivatives often involves the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with various amines.[13] Microwave-assisted synthesis has emerged as an efficient method for the preparation of these compounds, often leading to shorter reaction times and higher yields.[13]

Part 4: Standardized Experimental Protocols for Characterization

To ensure the trustworthiness and reproducibility of data, standardized protocols for the determination of key physicochemical properties are essential.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of an aminotriazine compound.

Step-by-Step Methodology:

  • Add an excess amount of the powdered aminotriazine compound to a known volume of purified water (or a relevant buffer) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the agitation period, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Solubility_Workflow start Start step1 Add excess compound to solvent start->step1 step2 Agitate at constant temperature step1->step2 step3 Allow suspension to settle step2->step3 step4 Filter supernatant step3->step4 step5 Analyze filtrate (e.g., HPLC) step4->step5 end Determine Solubility step5->end

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

HPLC is a cornerstone analytical technique for assessing the purity of newly synthesized aminotriazines and for monitoring their stability over time.

Sample HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly employed. The specific gradient program will need to be optimized for the analyte of interest.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method can be adapted for stability studies by analyzing the sample at various time points under different storage conditions (e.g., elevated temperature, humidity, light exposure) and quantifying the appearance of degradation products.[19]

Part 5: Leveraging Physicochemical Properties in Rational Drug Design

A deep understanding of the structure-property relationships of aminotriazines is crucial for successful drug design campaigns. By strategically modifying the substituents on the aminotriazine scaffold, medicinal chemists can fine-tune the physicochemical properties to optimize the overall pharmacological profile of a drug candidate.[20]

For example, the introduction of polar groups can enhance aqueous solubility, while the modulation of lipophilicity can improve membrane permeability. The pKa can be adjusted to ensure optimal ionization at the site of action. This iterative process of design, synthesis, and testing, guided by a thorough understanding of the underlying physicochemical principles, is the essence of modern drug discovery.[21]

Conclusion

The aminotriazine scaffold, with its rich chemical diversity and tunable physicochemical properties, will undoubtedly continue to be a valuable platform for the discovery of new medicines. This guide has provided a comprehensive overview of the core physical and chemical characteristics of aminotriazines, with a focus on their practical implications for drug development. By embracing the principles of scientific integrity and applying these foundational concepts, researchers can more effectively navigate the challenges of drug discovery and unlock the full therapeutic potential of this remarkable class of compounds.

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The Herbicidal Potential of Substituted Triazines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Future Frontiers of Triazine Herbicides

Substituted s-triazines represent a cornerstone in chemical weed management, having been extensively utilized in agriculture for decades to control a broad spectrum of broadleaf and grassy weeds.[1][2] Their sustained importance is a testament to their efficacy, cost-effectiveness, and broad applicability in major crops like corn and sorghum.[2][3] The core of their herbicidal activity lies in the inhibition of photosynthesis, a fundamental process in plant vitality.[1][4][5] Specifically, triazines disrupt the photosynthetic electron transport chain within Photosystem II (PSII).[4][5][6][7]

This technical guide provides an in-depth exploration of the herbicidal activity of substituted triazines, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple overview, this document delves into the nuanced interplay of chemical structure and biological function, details the experimental workflows for discovery and evaluation, and offers insights into the future trajectory of triazine herbicide research. As we navigate the challenges of herbicide resistance and evolving environmental regulations, a thorough understanding of this classic herbicide family is paramount for the development of next-generation weed control solutions.[8]

Section 1: The Molecular Basis of Triazine Herbicidal Activity

The efficacy of triazine herbicides is fundamentally linked to their ability to interfere with the light-dependent reactions of photosynthesis. This section elucidates the precise mechanism of action at the molecular level.

Target Site: The D1 Protein of Photosystem II

The primary target of triazine herbicides is the D1 protein, a key component of the Photosystem II (PSII) reaction center in the thylakoid membranes of chloroplasts.[5][6] PSII is responsible for water splitting and the initial steps of electron transport in photosynthesis. Triazines act by binding to a specific niche on the D1 protein, specifically at the QB binding site.[7][9] This binding is competitive with plastoquinone (PQ), the native electron acceptor.[7]

By occupying the QB site, triazines physically block the transfer of electrons from the primary quinone acceptor (QA) to the PQ pool.[7] This interruption of the electron transport chain has a cascade of detrimental effects on the plant.

Downstream Consequences of PSII Inhibition

The blockage of electron flow by triazines leads to a rapid buildup of highly energized chlorophyll molecules and the formation of reactive oxygen species (ROS), such as singlet oxygen.[5] This results in a state of severe oxidative stress, causing lipid peroxidation and the destruction of chlorophyll and cell membranes.[5][10] The visible symptoms in susceptible plants, such as interveinal chlorosis (yellowing) followed by necrosis (tissue death), are a direct consequence of this photo-oxidative damage.[4] The plant essentially starves from the lack of energy production via photosynthesis and succumbs to the toxic effects of ROS.[4]

PSII_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) QA QA PSII->QA e- QB_Site QB Binding Site (on D1 Protein) QA->QB_Site e- PQ_Pool Plastoquinone (PQ) Pool QB_Site->PQ_Pool e- ROS Reactive Oxygen Species (ROS) (Lipid Peroxidation, Cell Death) QB_Site->ROS Inhibition leads to Cyt_b6f Cytochrome b6f PQ_Pool->Cyt_b6f e- Triazine Triazine Herbicide Triazine->QB_Site COMPETITIVELY BINDS & BLOCKS Plastoquinone Plastoquinone (Native Molecule) Plastoquinone->QB_Site Binds to

Caption: Mechanism of Photosystem II inhibition by triazine herbicides.

Section 2: Structure-Activity Relationships (SAR) in Triazine Herbicides

The herbicidal potency and selectivity of triazines are intricately linked to the nature of the substituents on the s-triazine ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel and more effective herbicides. The s-triazine core is a six-membered heterocycle with symmetrically located nitrogen atoms, with substitutions at the 2, 4, and 6 positions.[11]

Key Substituent Effects
  • Position 2: The substituent at the 2-position significantly influences the herbicide's mobility and mode of action. Generally, a chlorine atom (as in atrazine, simazine, and propazine) or a methoxy group confers high herbicidal activity.[12]

  • Positions 4 and 6: These positions are typically substituted with alkylamino groups. The size and branching of these alkyl groups are critical for binding to the D1 protein and determining crop selectivity. For instance, atrazine has an ethylamino and an isopropylamino group. The steric and electronic properties of these side chains dictate the binding affinity to the target site.[13]

Quantitative Structure-Activity Relationship (QSAR) Insights

Computational studies, including 3D-QSAR models, have been employed to further elucidate the relationship between the molecular structure of triazines and their biological activity.[14] These models can help predict the herbicidal potential of novel derivatives and guide synthetic efforts towards compounds with enhanced efficacy and desirable environmental profiles.[14]

Compound 2-Substituent 4-Substituent 6-Substituent Relative Herbicidal Activity
Atrazine-Cl-NH-C2H5-NH-CH(CH3)2High
Simazine-Cl-NH-C2H5-NH-C2H5High
Propazine-Cl-NH-CH(CH3)2-NH-CH(CH3)2High
Prometon-OCH3-NH-CH(CH3)2-NH-CH(CH3)2High
Ametryn-SCH3-NH-C2H5-NH-CH(CH3)2High

Table 1: Examples of common s-triazine herbicides and their substituents, illustrating the impact of substitutions on herbicidal activity.

Section 3: Discovery and Evaluation of Novel Triazine Herbicides: Experimental Workflows

The development of new herbicidal compounds is a systematic process that progresses from initial screening to extensive field trials.[8] This section outlines the key experimental protocols for assessing the herbicidal potential of novel substituted triazines.

Synthesis of Novel Triazine Derivatives

The synthesis of a library of novel triazine derivatives is the foundational step in the discovery process. While various synthetic routes exist, a common approach involves the sequential substitution of cyanuric chloride.

Protocol 3.1: General Synthesis of Substituted s-Triazines

  • Starting Material: Begin with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

  • First Substitution: React cyanuric chloride with a primary or secondary amine at a low temperature (e.g., 0-5 °C) in the presence of a base to yield a 2-substituted-4,6-dichloro-s-triazine.

  • Second Substitution: The resulting dichlorotriazine is then reacted with a different amine at a slightly elevated temperature (e.g., room temperature to 40 °C) to afford a 2,4-disubstituted-6-chloro-s-triazine.

  • Third Substitution (Optional): The final chlorine atom can be replaced by reacting with another nucleophile (e.g., an alcohol in the presence of a strong base to form a methoxy group) at a higher temperature.

  • Purification and Characterization: The final products are purified using techniques such as recrystallization or column chromatography. The structures are confirmed by analytical methods like 1H NMR, 13C NMR, and mass spectrometry.[15][16]

In Vitro and In Vivo Screening for Herbicidal Activity

A tiered screening approach is employed to efficiently identify promising candidates from a large library of synthesized compounds.

3.2.1. In Vitro Assays: Target-Based Screening

  • Principle: These assays directly measure the ability of a compound to inhibit the target enzyme or process. For triazines, this involves assessing the inhibition of PSII electron transport.

  • Protocol 3.2: Thylakoid Membrane Assay for PSII Inhibition

    • Isolate Thylakoid Membranes: Extract thylakoid membranes from the leaves of a susceptible plant species (e.g., spinach or pea).

    • Oxygen Evolution Measurement: Use a Clark-type oxygen electrode to measure the rate of light-dependent oxygen evolution in the presence of an artificial electron acceptor (e.g., DCPIP).

    • Inhibition Assay: Incubate the isolated thylakoids with various concentrations of the test compounds.

    • Data Analysis: Measure the reduction in the rate of oxygen evolution compared to a control. Calculate the IC50 value (the concentration required to inhibit 50% of the activity). A lower IC50 indicates higher potency.[10]

3.2.2. In Vivo Assays: Whole-Plant Screening

  • Principle: These assays evaluate the overall herbicidal effect of a compound on whole plants, integrating factors like uptake, translocation, and metabolism.

  • Protocol 3.3: Pre- and Post-Emergence Herbicidal Assays

    • Plant Material: Use seeds of representative weed species (e.g., crabgrass, pigweed) and crop species (e.g., corn, soybean).[12]

    • Pre-emergence Application: Sow seeds in pots containing soil. Apply the test compounds at various concentrations to the soil surface.[9]

    • Post-emergence Application: Grow plants to a specific stage (e.g., 2-3 leaf stage). Apply the test compounds as a foliar spray.

    • Evaluation: Maintain the plants in a controlled environment (greenhouse). After a set period (e.g., 14-21 days), visually assess the percentage of injury (chlorosis, necrosis, stunting) and measure the reduction in plant biomass (fresh or dry weight) compared to untreated controls.[9]

    • Data Analysis: Determine the GR50 value (the concentration causing a 50% reduction in growth).

Herbicide_Discovery_Workflow cluster_discovery Discovery & Screening cluster_development Lead Optimization & Development Synthesis Synthesis of Novel Triazine Derivatives InVitro In Vitro Screening (PSII Inhibition Assay) Synthesis->InVitro InVivo_Pre Pre-emergence Whole-Plant Assay InVitro->InVivo_Pre InVivo_Post Post-emergence Whole-Plant Assay InVitro->InVivo_Post SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVivo_Pre->SAR_Analysis InVivo_Post->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Tox_Screen Toxicology & Environmental Fate Studies Lead_Opt->Tox_Screen Field_Trials Field Trials Tox_Screen->Field_Trials

Caption: Generalized workflow for the discovery and development of novel triazine herbicides.

Section 4: Analytical Methodologies for Triazine Herbicides

Accurate and sensitive analytical methods are essential for studying the environmental fate, metabolism, and residues of triazine herbicides.

Chromatographic Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most widely used techniques for the analysis of triazines in various matrices like soil and water.[11][17][18]

  • Gas Chromatography (GC): Often coupled with detectors like mass spectrometry (GC-MS), GC is highly effective for analyzing volatile and thermally stable triazines.[18]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for a broader range of triazines, including more polar and less thermally stable compounds.[18] It is frequently used with diode-array detection (DAD) or mass spectrometry (LC-MS).

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analytes before chromatographic analysis. Common techniques include:

  • Liquid-Liquid Extraction (LLE): A traditional method for separating triazines from aqueous samples.[11]

  • Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to isolate triazines from complex matrices.[11]

  • Microextraction Techniques: Miniaturized methods like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) offer advantages such as reduced solvent consumption and faster extraction times.[11][17]

Section 5: Future Perspectives and Challenges

The future of triazine herbicides will be shaped by the need to address several key challenges and opportunities.

Overcoming Herbicide Resistance

The evolution of weed biotypes resistant to triazines, often due to a mutation in the D1 protein, is a significant agricultural problem.[6] Research is focused on designing novel triazines that can overcome this resistance, potentially by binding to a different site on the D1 protein or having a secondary mode of action.

Enhancing Environmental Safety

While effective, the persistence and potential for groundwater contamination of some triazines have raised environmental concerns.[1][19] Future research will prioritize the development of triazines with improved degradation profiles, reducing their environmental half-life while maintaining high herbicidal activity.[15][16] The use of computational toxicology models can aid in predicting and mitigating potential adverse effects on non-target organisms.[20][21][22]

Integration with Modern Agricultural Practices

The development of novel triazine formulations and their integration into precision agriculture systems will be crucial. This includes the development of controlled-release formulations and tank mixtures with other herbicides to broaden the weed control spectrum and manage resistance.

Conclusion

Substituted triazines remain a vital tool in modern agriculture. Their well-understood mechanism of action, targeting a fundamental process in plant biology, provides a robust platform for further innovation. By leveraging advanced synthetic chemistry, high-throughput screening, and computational modeling, researchers can continue to develop novel triazine herbicides with improved efficacy, enhanced crop safety, and a more favorable environmental profile. This guide serves as a foundational resource for those dedicated to advancing the science of weed control and ensuring global food security.

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discovery and history of triazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Triazine Compounds

Abstract

The triazines, a class of nitrogen-containing heterocyclic compounds, represent a fascinating journey of chemical discovery and application. From their initial synthesis in the 19th century to their rise as blockbuster herbicides, industrial resins, and privileged scaffolds in modern drug discovery, the history of triazines is a story of scientific curiosity fueling industrial innovation. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the key historical milestones, the chemistry behind their synthesis, and the evolution of their applications. We will explore the foundational discoveries of the core triazine isomers, the pivotal development of key derivatives such as melamine and atrazine, and the experimental logic that propelled these molecules from laboratory curiosities to global commodities.

The Foundational Discoveries: Synthesis of the Core Triazine Ring

The story of triazines begins not with a single discovery, but with the independent synthesis of its different isomers. Triazines are six-membered aromatic rings containing three nitrogen atoms, existing in three structural forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. The latter two isomers have dominated the historical and industrial landscape.

The First Synthesis: 1,2,4-Triazines via Bamberger

In 1892, the German chemist Eugen Bamberger reported the first synthesis of a triazine derivative.[1] The Bamberger triazine synthesis involves the reaction of an aryl diazonium salt with the hydrazone of pyruvic acid, which, after an acid-catalyzed ring-closing step, yields the 1,2,4-triazine core.[1][2] This synthesis, while classic, is primarily of academic interest and established the fundamental chemistry for this class of isomers.

The Symmetrical Core: 1,3,5-Triazine

The more common and industrially significant 1,3,5-triazine (s-triazine) was first synthesized by Ulric Nef in 1895.[3] His method involved the reaction of hydrogen cyanide with ethanol in an ether solution saturated with hydrogen chloride.[3] A more efficient synthesis was later developed in 1954 by Grundmann and Kreutzberger, which proceeds through a 2,4,6-trichloro-1,3,5-triazine intermediate, confirming the trimeric nature of the compound with higher yields.[3] The preparation of 1,3,5-triazines is typically achieved through the trimerization of nitrile and cyanide compounds.[4]

Figure 1: The three structural isomers of the triazine ring.

Pivotal Derivatives and Their Industrial Ascent

While the synthesis of the parent rings was a significant academic achievement, the true impact of triazine chemistry lies in its derivatives.

Melamine: An Early Discovery, a Later Revolution

The history of triazine compounds begins even before the parent ring was isolated, with the synthesis of 2,4,6-triamino-1,3,5-triazine, better known as melamine. In 1834, the renowned German chemist Justus von Liebig first synthesized this crystalline compound.[5][6] For nearly a century, it remained a laboratory curiosity with no significant application.[6]

The industrial potential of melamine was unlocked in the late 1930s with the development of melamine-formaldehyde resins.[7] A synthetic patent for these resins was granted in 1938, marking the beginning of industrial production.[8][9] These thermosetting plastics are known for their exceptional durability, heat resistance, and hardness, which led to widespread use in high-pressure laminates (e.g., Formica), dinnerware, and coatings.[6][9] Melamine's journey from an obscure chemical to a ubiquitous material underscores the often-long incubation period between scientific discovery and technological application.

Synthesis Evolution:

  • Early Method: Liebig's initial synthesis was complex. Early industrial production involved converting calcium cyanamide into dicyandiamide, which was then heated to produce melamine.[5]

  • Modern Method: Today, most industrial manufacturers use a more direct and cost-effective process starting from urea, which decomposes at high temperatures to cyanic acid and ammonia. The cyanic acid then trimerizes and condenses with ammonia to form melamine.[5]

Cyanuric Chloride: The Gateway to a Thousand Derivatives

Perhaps the most important triazine-based building block is 2,4,6-trichloro-1,3,5-triazine, or cyanuric chloride. This white solid is the primary precursor for the majority of commercially significant triazine derivatives, including herbicides and reactive dyes.[10] It is produced industrially in a two-step process from hydrogen cyanide and chlorine, which first form cyanogen chloride (ClCN). This intermediate is then trimerized at high temperatures over a carbon catalyst to yield the final product.[10][11]

The utility of cyanuric chloride stems from the high reactivity of its chlorine atoms toward nucleophilic substitution. Critically, the three chlorine atoms can be displaced sequentially by controlling the reaction temperature. This orthogonal reactivity is the key to creating unsymmetrically substituted triazines, a feature exploited extensively in industry. Generally, the first chlorine is replaced at 0-5°C, the second at 30-50°C, and the third requires temperatures of 90-100°C.[12] This allows for the precise and controlled synthesis of a vast library of compounds from a single, readily available precursor.

The Herbicide Revolution: Atrazine and the Geigy Discovery

The most significant application of triazine chemistry emerged in the 1950s from the laboratories of the Swiss chemical company J.R. Geigy Ltd. In 1952, scientists at Geigy discovered the potent herbicidal action of a new class of 1,3,5-triazine compounds.[13] This led to the development of simazine, the first triazine herbicide, and shortly after, atrazine in 1958.[13][14]

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) proved to be a highly effective and economical herbicide for controlling broadleaf and grassy weeds in crops like corn, sorghum, and sugarcane.[14][15] Its mode of action is the inhibition of photosynthesis. Atrazine binds to the plastoquinone-binding protein in Photosystem II, blocking the electron transport chain and leading to starvation and oxidative damage in the target weed.[14] This discovery revolutionized weed control and played a significant role in increasing crop yields throughout the latter half of the 20th century.[13]

Atrazine_Synthesis CC Cyanuric Chloride (C3N3Cl3) Intermediate 2,4-dichloro-6-(ethylamino) -1,3,5-triazine CC->Intermediate EA Ethylamine (C2H5NH2) EA->Intermediate IA Isopropylamine ((CH3)2CHNH2) Atrazine Atrazine (Final Product) IA->Atrazine Intermediate->Atrazine Cond1 0-5 °C Cond2 ~40-50 °C c1_edge c1_edge c1_edge->Cond1 c2_edge c2_edge c2_edge->Cond2

Figure 2: Stepwise synthesis workflow for the herbicide Atrazine.

A Timeline of Triazine Discovery and Development

The historical development of triazine compounds is marked by several key breakthroughs that expanded their application from theoretical chemistry to major industrial products.

Year Discovery / Event Key Scientist(s) / Institution Significance
1834 Synthesis of MelamineJustus von LiebigFirst synthesis of a triazine derivative, though its structure and utility were not yet understood.[5][7]
1892 Bamberger Triazine SynthesisEugen BambergerFirst reported synthesis of the 1,2,4-triazine ring system.[1]
1895 Synthesis of 1,3,5-TriazineUlric NefFirst synthesis of the parent symmetrical triazine ring.[3]
1938 Patent for Melamine-Formaldehyde ResinN/ABeginning of the industrial application of melamine, leading to durable plastics and laminates.[8][9]
1952 Discovery of Triazine HerbicidesJ.R. Geigy Ltd.Unveiled the potent bioactivity of s-triazines, initiating a new era in agricultural chemistry.[13]
1958 Invention of AtrazineJ.R. Geigy Ltd.Development of one of the most widely used and economically important herbicides in the world.[13][14]

Modern Applications: From Dyes to Drugs

The versatility of the triazine core, particularly the s-triazine scaffold, continues to be exploited in a wide range of modern applications.

Reactive Dyes

Chlorine-substituted triazines are crucial components of reactive dyes.[4] These dyes form strong, covalent chemical bonds with the hydroxyl groups in cellulose fibers (like cotton) via nucleophilic substitution. This process makes the color exceptionally fast and resistant to washing, a significant improvement over dyes that adhere through weaker intermolecular forces.[16]

Drug Discovery

The 1,3,5-triazine is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a rigid scaffold for presenting various functional groups in defined spatial orientations. This has led to the development of triazine derivatives with a wide spectrum of biological activities, including:

  • Anticancer Agents: Triazine derivatives have been designed as inhibitors of key signaling pathways, such as PI3K/mTOR, in cancer cells.[17]

  • Antidiabetic Agents: Novel 1,3,5-triazine derivatives have been developed as potent and selective inhibitors of the DPP-4 enzyme for the treatment of type 2 diabetes.[18]

  • Antimicrobial and Other Activities: The triazine core is found in compounds with antimalarial, anti-HIV, and antitubercular properties, demonstrating its broad utility in developing new therapeutics.[13]

Experimental Protocols

The following protocols describe the synthesis of two of the most historically and industrially significant triazine compounds.

Protocol 1: Laboratory Synthesis of Atrazine

This protocol illustrates the stepwise nucleophilic substitution on a cyanuric chloride core.

Objective: To synthesize Atrazine by sequential reaction of cyanuric chloride with ethylamine and isopropylamine.

Materials:

  • Cyanuric chloride (1.0 eq)

  • Ethylamine (1.0 eq), aqueous solution

  • Isopropylamine (1.0 eq)

  • Sodium carbonate (for acid neutralization)

  • Acetone

  • Water

  • Ice bath

Methodology:

  • First Substitution (Addition of Ethylamine):

    • Dissolve cyanuric chloride in acetone in a three-necked flask equipped with a mechanical stirrer and thermometer.

    • Cool the reaction vessel to 0-5°C using an ice bath.

    • Slowly add an aqueous solution of ethylamine dropwise to the stirred solution, ensuring the temperature does not exceed 5°C. The addition of an acid scavenger like sodium carbonate is necessary to neutralize the HCl byproduct.

    • Stir the mixture at 0-5°C for 2-4 hours after the addition is complete to yield 2,4-dichloro-6-(ethylamino)-1,3,5-triazine.

  • Second Substitution (Addition of Isopropylamine):

    • To the same reaction mixture, slowly add isopropylamine.

    • Allow the reaction mixture to warm to room temperature and then gently heat to 40-50°C.

    • Maintain this temperature and continue stirring for another 2-4 hours to complete the second substitution.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of cold water to precipitate the crude Atrazine product.

    • Filter the white solid using a Büchner funnel, wash thoroughly with water to remove any salts, and dry the product under vacuum.

    • The product can be further purified by recrystallization if necessary.

Protocol 2: Conceptual Industrial Synthesis of Melamine from Urea

This protocol outlines the high-temperature, high-pressure process used for modern industrial melamine production.

Objective: To produce Melamine from Urea.

Materials:

  • Urea ((NH₂)₂CO)

  • Catalyst (e.g., alumina-based)

Methodology:

  • Urea Decomposition (Endothermic Step):

    • Molten urea is fed into a high-pressure reactor containing a fluidized bed of catalyst.

    • The reactor is maintained at a high temperature (typically >350°C).

    • Urea decomposes into isocyanic acid (HNCO) and ammonia (NH₃): 6 (NH₂)₂CO → 6 HNCO + 6 NH₃

  • Trimerization and Condensation (Exothermic Step):

    • The gaseous isocyanic acid trimerizes to form cyanuric acid.

    • The cyanuric acid then reacts with the ammonia present in the reactor to form melamine, releasing CO₂ and NH₃ as byproducts. The overall reaction is: 6 (NH₂)₂CO → C₃H₆N₆ (Melamine) + 6 NH₃ + 3 CO₂

  • Product Quenching and Purification:

    • The hot gas stream containing melamine vapor, ammonia, and carbon dioxide exits the reactor.

    • The stream is rapidly cooled ("quenched") with water to crystallize the melamine while the byproducts remain in the gas phase.

    • The melamine slurry is then centrifuged to separate the solid crystals, which are washed and dried to yield a high-purity final product.

Conclusion

The history of triazine compounds is a testament to the power of synthetic chemistry to create molecules that have profoundly shaped modern life. From the foundational syntheses of the 19th century to the agricultural boom fueled by triazine herbicides and the development of high-performance materials like melamine resins, this class of compounds has demonstrated remarkable versatility. Today, the triazine scaffold remains a fertile ground for innovation, particularly in the field of drug discovery, where its unique structural properties are being leveraged to design the next generation of therapeutics. The journey from Liebig's laboratory to the complex molecular architectures of modern pharmaceuticals highlights a continuum of scientific advancement built upon the simple, yet powerful, six-membered triazine ring.

References

  • History of the Discovery and Development of Triazine Herbicides - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Melamine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Melamine History - Elite Global Solutions. (2022, July 22). Retrieved January 11, 2026, from [Link]

  • Atrazine, an endocrine-disrupting herbicide banned in Europe, is widely used in the U.S. (2025, November 21). Retrieved January 11, 2026, from [Link]

  • Atrazine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. (2021, February 15). Bioorganic & Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • Atrazine - American Chemical Society. (2010, May 10). Retrieved January 11, 2026, from [Link]

  • Atrazine Herbicide - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA. (n.d.). Retrieved January 11, 2026, from [Link]

  • Bamberger triazine synthesis - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Evolution and History of Melamine Tableware. (2023, September 6). Retrieved January 11, 2026, from [Link]

  • The History Of Melamine And Shunhao Factory. (n.d.). Retrieved January 11, 2026, from [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021, February 6). Molecules. Retrieved January 11, 2026, from [Link]

  • Triazine: An Important Building Block of Organic Materials for Solar Cell Application. (n.d.). Polymers. Retrieved January 11, 2026, from [Link]

  • Melamine Derivatives - A Review on Synthesis and Application. (2012, May). Current Organic Synthesis. Retrieved January 11, 2026, from [Link]

  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. (2025, August 19). Materials Advances. Retrieved January 11, 2026, from [Link]

  • Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. (2023, June 12). Future Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • Cyanuric chloride - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • What is Triazine? - Derivatives & Synthesis - Study.com. (n.d.). Retrieved January 11, 2026, from [Link]

  • Triazine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Triazines – A comprehensive review of their synthesis and diverse biological importance. (2017). Current Medicinal Drug Research. Retrieved January 11, 2026, from [Link]

  • Cyanuric chloride - ChemBK. (n.d.). Retrieved January 11, 2026, from [Link]

  • SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. (n.d.). Defense Technical Information Center. Retrieved January 11, 2026, from [Link]

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An In-depth Technical Guide to the Safety and Handling of 4-(ethylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-(ethylthio)-1,3,5-triazin-2-amine. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure procedural accuracy and promote a culture of safety in the laboratory.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound belonging to the triazine class. Accurate identification is the first step in a robust safety protocol.

Key Identifiers:

  • Chemical Name: this compound[1]

  • Synonyms: 4-(ethylsulfanyl)-1,3,5-triazin-2-amine, 4-ethylthio-1,3,5-triazine-2-ylamine[1]

  • CAS Number: 1030520-58-1[2]

  • Molecular Formula: C₅H₈N₄S[1]

  • Molecular Weight: 156.21 g/mol [2]

Physicochemical Data Summary Table:

PropertyValueSource
Physical Form Solid[2]
Molecular Weight 156.21[2]
Molecular Formula C₅H₈N₄S[1]
LogP 0.60[2]
Melting Point 219 - 224 °C (for a related triazine)[3]
Boiling Point Not Available
Solubility No data available[3]

Note: Specific data for this exact compound is limited; data for structurally similar triazine compounds is used for guidance where necessary and noted.

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively published, the hazards can be inferred from related triazine compounds. Triazines as a class can pose risks, including skin and eye irritation, and potential for harm if swallowed or inhaled.[3][4][5][6][7]

Globally Harmonized System (GHS) Classification (Anticipated): Based on data from similar triazine structures, the following classifications should be considered as a precautionary measure:

  • Acute Toxicity, Oral: May be harmful if swallowed.[4][5][6]

  • Skin Corrosion/Irritation: May cause skin irritation.[3][7][8]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][7][8][9]

  • Skin Sensitization: May cause an allergic skin reaction.[4]

Routes of Exposure:

  • Inhalation: Avoid breathing dust. Inhalation may cause respiratory irritation.[3][10]

  • Skin Contact: Avoid contact with skin. May cause irritation or an allergic reaction.[4][10]

  • Eye Contact: Causes serious eye irritation.[3][8][9]

  • Ingestion: Do not ingest. Harmful if swallowed.[4][5][6]

Toxicity Data for Related Triazines (for reference):

CompoundTestRouteSpeciesDoseSource
2,4-bis(isopropylamino)-6-ethylthio-s-triazineLD50OralRat3900 mg/kg[11]
2,4-bis(isopropylamino)-6-(methylthio)-s-triazineLD50OralRat2100 mg/kg[12]
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanolLC50InhalationRat0.371 mg/L[13]
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanolLD50OralRat763 mg/kg bw[13]

This data illustrates the potential toxicity range for this class of compounds and underscores the need for cautious handling.

Risk Management: The Hierarchy of Controls

A systematic approach to safety is paramount. The Hierarchy of Controls model prioritizes the most effective measures for risk reduction. This framework must be applied when planning any work with this compound.

HierarchyOfControls Hierarchy of Controls for Chemical Safety cluster_most_effective Most Effective cluster_engineering Engineering Controls cluster_admin Administrative Controls cluster_least_effective Least Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Substitution->Elimination Engineering Engineering Controls (Isolate people from the hazard) - Fume Hood - Ventilated Enclosure Engineering->Substitution Admin Administrative Controls (Change the way people work) - SOPs - Training - Signage Admin->Engineering PPE Personal Protective Equipment (PPE) (Protect the worker with barriers) - Gloves, Goggles, Lab Coat PPE->Admin

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Application to this compound:

  • Elimination/Substitution: In a research context, these are often not feasible. However, always evaluate if a less hazardous analogue could achieve the same scientific objective.

  • Engineering Controls: This is the primary means of protection. All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[3][7] Ensure eyewash stations and safety showers are readily accessible.[3]

  • Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs), mandatory safety training for all personnel, and clear labeling of containers and work areas are critical.[14]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.

Standard Operating Procedures (SOPs)

Personal Protective Equipment (PPE)

A standard PPE ensemble is required at all times when handling this compound.

  • Eye Protection: Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][8][10]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Wash hands thoroughly after handling, even after removing gloves.[4][14]

  • Body Protection: Wear a lab coat. Long-sleeved clothing is mandatory.[8][10]

  • Respiratory Protection: For weighing or operations that may generate dust, a NIOSH/MSHA-approved respirator should be used if engineering controls are insufficient.[3][10]

Handling and Use Protocol
  • Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • Weighing: Conduct all weighing of the solid compound inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[3]

  • Dissolving: Add the solid to the solvent slowly. If heating is required, use a controlled heating mantle and ensure the apparatus is properly clamped.

  • Post-Handling: After use, decontaminate all surfaces. Wash hands and any exposed skin thoroughly.[3][5][14]

Storage

Proper storage is essential to maintain chemical integrity and prevent accidental exposure.

  • Store in a cool, dry, and well-ventilated place.[9][10]

  • Keep the container tightly sealed to prevent moisture ingress or release of material.[9][10]

  • Store away from incompatible materials such as strong oxidizing agents.[3][6]

  • The storage area should be clearly marked with the appropriate hazard signs.

Waste Disposal

Dispose of all waste (including contaminated PPE and empty containers) in accordance with local, state, and federal regulations.[3][5] Collect waste in a designated, labeled, and sealed container. Do not pour triazine waste down the drain.

Emergency Procedures

Prompt and correct action during an emergency can significantly mitigate harm.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[4][9][10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5][8] If skin irritation occurs or persists, seek medical attention.[4][8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[4][5][10]

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial.

SpillResponse Chemical Spill Response Workflow Start Spill Occurs Assess Assess Situation (Size, Location, Hazard) Start->Assess Evacuate Alert Personnel & Evacuate Immediate Area Assess->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Contain Contain Spill (Use absorbent material) PPE->Contain Cleanup Clean Up Spill (Sweep solid / Absorb liquid) Contain->Cleanup Dispose Package Waste (Seal in labeled container) Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate End Report Incident Decontaminate->End

Caption: A stepwise workflow for safely managing a chemical spill.

Detailed Spill Protocol:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[4]

  • Protect Yourself: Wear appropriate PPE, including respiratory protection, before re-entering the area.[4][9]

  • Containment: For a solid spill, carefully sweep or vacuum the material.[10][14] Avoid creating dust.[14] For solutions, cover with an inert absorbent material like sand or diatomite.[9]

  • Collection: Place the contained material into a suitable, labeled disposal container.[10]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to the laboratory supervisor or safety officer.

References

  • Triazine Pesticides Standard - Safety Data Sheet. (2019-04-01). Agilent Technologies, Inc.
  • This compound. CymitQuimica.
  • Your Triazine Knowledge & Supply Source. TEAMChem.
  • 1,3,5-triazine - SAFETY DATA SHEET. (2024-07-25).
  • Material Safety Data Sheet - 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine, 97%. Cole-Parmer.
  • SAFETY DATA SHEET - 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine. (2023-08-24). Fisher Scientific.
  • This compound | CAS# 1030520-58-1. Hit2Lead.
  • SAFETY DATA SHEET - Grotan. (2021-01-30).
  • SAFETY DATA SHEET - 2-Amino-1,3,5-triazine. (2010-02-09). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1,3,5-Triazine. Fisher Scientific.
  • SAFETY DATA SHEET - 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-1,3,5-triazine. (2025-12-19). Fisher Scientific.
  • RTECS NUMBER-XY4100000-Chemical Toxicity D
  • 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol: Human health tier II assessment. (2016-11-25). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • RTECS NUMBER-XY4390000-Chemical Toxicity D

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Spectroscopic Characterization of 4-(ethylthio)-1,3,5-triazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-(ethylthio)-1,3,5-triazin-2-amine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is synthesized from established spectroscopic principles and data from analogous structures, offering a robust framework for the identification and characterization of this and similar molecules.

Introduction to this compound

This compound is a heterocyclic compound featuring a triazine core, a primary amine, and an ethylthio substituent. The triazine scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anticancer and antimicrobial properties. The functionalization of the triazine ring allows for the modulation of its physicochemical and pharmacological properties. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Based on the chemical environment of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the amine group, and the triazine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (ethyl)1.2 - 1.4Triplet (t)3H
-CH₂- (ethyl)2.9 - 3.1Quartet (q)2H
-NH₂ (amine)5.0 - 7.0Broad Singlet (br s)2H
C-H (triazine)8.0 - 8.5Singlet (s)1H

Causality Behind Predictions: The triplet and quartet for the ethyl group arise from spin-spin coupling between the adjacent methyl and methylene protons. The chemical shift of the methylene protons is downfield due to the deshielding effect of the adjacent sulfur atom. The amine protons are expected to be a broad singlet and their chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding and exchange. The lone proton on the triazine ring is expected to be significantly downfield due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ (ethyl)14 - 16
-CH₂- (ethyl)25 - 30
C-NH₂ (triazine)165 - 170
C-S (triazine)175 - 180
C-H (triazine)160 - 165

Causality Behind Predictions: The chemical shifts of the triazine ring carbons are expected to be in the aromatic region, at the lower field end, due to the presence of three electronegative nitrogen atoms. The carbon attached to the sulfur will be the most downfield of the ring carbons. The aliphatic carbons of the ethyl group will appear at the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid organic compound like this compound is as follows:

  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 45° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 128 scans or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[1]

NMR_Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Lock & Shim) C->D E 1H NMR Acquisition D->E F 13C NMR Acquisition D->F G Data Processing (FT, Phasing, Referencing) E->G F->G H Spectral Analysis G->H

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (asymmetric & symmetric)3300 - 3500Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=N stretch (triazine ring)~1560Strong
C-N stretch (triazine ring)~1450Strong
N-H bend (scissoring)1650 - 1580Medium
C-N stretch (aromatic amine)1335 - 1250Strong
Triazine ring vibration~813Medium

Causality Behind Predictions: The primary amine will exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region, which are typically sharper than O-H bands.[2][3][4] The triazine ring has characteristic in-plane vibrations that give rise to strong absorptions around 1560 cm⁻¹ and 1450 cm⁻¹.[5] A medium intensity band around 813 cm⁻¹ is also a good indicator of the amino-substituted triazine ring.[5] The N-H bending vibration of the primary amine is expected in the 1650-1580 cm⁻¹ range.[3][4]

Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Mix the sample and KBr thoroughly.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[6][7]

  • Instrument Setup:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum with the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.[6][8]

IR_Workflow cluster_KBr KBr Pellet Method cluster_ATR ATR Method A1 Grind Sample with KBr A2 Press into Pellet A1->A2 A3 Acquire Spectrum A2->A3 B1 Place Sample on Crystal B2 Apply Pressure B1->B2 B3 Acquire Spectrum B2->B3 Start Solid Sample Start->A1 Start->B1

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.[9][10]

Predicted Mass Spectrum (Electron Ionization)

The molecular formula of this compound is C₅H₈N₄S, with a molecular weight of 156.21 g/mol .

m/z Predicted Fragment Interpretation
156[M]⁺Molecular Ion
141[M - CH₃]⁺Loss of a methyl radical
128[M - C₂H₄]⁺McLafferty-type rearrangement with loss of ethene
127[M - C₂H₅]⁺Loss of an ethyl radical
96[M - C₂H₅S]⁺Loss of the ethylthio radical
71[C₃H₃N₂]⁺Fragmentation of the triazine ring
61[CH₃CH₂S]⁺Ethylthio cation

Causality Behind Predictions: The molecular ion peak at m/z 156 is expected. A key fragmentation pathway for thioethers is α-cleavage, which in this case would lead to the loss of an ethyl radical (m/z 127) or a methyl radical from the ethyl group (m/z 141). Another common fragmentation is the loss of the entire ethylthio group as a radical, resulting in a fragment at m/z 96. A McLafferty-type rearrangement could lead to the loss of ethene (m/z 128). Further fragmentation of the triazine ring would produce smaller charged fragments.

MS_Fragmentation M [C₅H₈N₄S]⁺˙ m/z = 156 F1 [C₄H₅N₄S]⁺ m/z = 141 M->F1 - •CH₃ F2 [C₃H₄N₄S]⁺˙ m/z = 128 M->F2 - C₂H₄ F3 [C₃H₃N₄S]⁺ m/z = 127 M->F3 - •C₂H₅ F4 [C₃H₃N₄]⁺ m/z = 96 M->F4 - •SC₂H₅

Experimental Protocol for Electron Ionization Mass Spectrometry
  • Sample Introduction:

    • For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization:

    • The probe is inserted into the high-vacuum ion source of the mass spectrometer.

    • The sample is heated to induce vaporization.

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The ions are separated based on their mass-to-charge ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound, along with standardized experimental protocols for data acquisition. While the presented data is predictive, it is grounded in well-established spectroscopic principles and serves as a valuable resource for the identification and characterization of this compound. For definitive structural confirmation, the acquisition of experimental data and its comparison with these predictions is highly recommended. This guide is intended to empower researchers in their efforts to synthesize, purify, and utilize this and related triazine derivatives in their scientific endeavors.

References

  • THE INFRARED SPECTRA OF SUBSTITUTED 1, 3, 5, TRIAZINES - Knowledge Bank. Available at: [Link]

  • Spectroscopy of Amines - Organic Chemistry | OpenStax. Available at: [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]

  • Sample preparation for FT-IR. Available at: [Link]

  • Electron ionization - Wikipedia. Available at: [Link]

Sources

An In-depth Technical Guide to the Degradation Pathways of 4-(ethylthio)-1,3,5-triazin-2-amine (Ametryn)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, environmental scientists, and professionals in drug and pesticide development, a comprehensive understanding of the environmental fate of agrochemicals is paramount. This guide provides a detailed technical exploration of the degradation pathways of 4-(ethylthio)-1,3,5-triazin-2-amine, commonly known as ametryn. Ametryn, a member of the s-triazine class of herbicides, is utilized for the selective control of broadleaf and grassy weeds in various crops.[1][2] Its persistence and potential for environmental contamination necessitate a thorough understanding of its degradation mechanisms.[3] This document delineates the abiotic and biotic routes of ametryn transformation, offering insights into the underlying chemical and biological processes, experimental methodologies for their study, and the key degradation products formed.

Introduction to Ametryn: Chemical Profile and Environmental Significance

Ametryn is a selective herbicide that functions by inhibiting photosynthesis at photosystem II.[1] Its chemical structure, characterized by a triazine ring with ethylamino, isopropylamino, and methylthio substituents, dictates its physicochemical properties and subsequent environmental behavior.

PropertyValueReference
IUPAC Name N-ethyl-N'-(propan-2-yl)-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine[2]
CAS Number 834-12-8[2]
Molecular Formula C9H17N5S[2]
Molecular Weight 227.33 g/mol [2]
Water Solubility 185 mg/L at 20 °C[2]
Vapor Pressure 8.4 x 10^-7 mmHg at 20 °C[2]
Log Kow 2.63[2]

The moderate persistence of ametryn in soil and its potential to leach into groundwater highlight the importance of studying its degradation pathways.[3] Understanding these pathways is crucial for predicting its environmental fate, assessing its toxicological risks, and developing effective remediation strategies.

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of ametryn through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for ametryn, particularly in acidic environments. The process involves the nucleophilic substitution of the methylthio (-SCH3) group with a hydroxyl (-OH) group.

Mechanism: Under acidic conditions, the triazine ring is protonated, which facilitates the nucleophilic attack by a water molecule on the carbon atom bonded to the methylthio group. This leads to the cleavage of the C-S bond and the formation of hydroxyametryn (2-hydroxy-4-ethylamino-6-isopropylamino-s-triazine).[4] The rate of hydrolysis is significantly influenced by pH, with faster degradation observed in acidic solutions.[4]

Key Degradation Product:

  • Hydroxyametryn: This is the primary product of ametryn hydrolysis.[4]

Factors Influencing Hydrolysis:

  • pH: Hydrolysis is significantly faster under acidic conditions (pH < 5).[4]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

Experimental Protocol for Hydrolysis Study (Adapted from OECD Guideline 111) [2][5]

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[2]

  • Test Substance Addition: Add a known concentration of ametryn to each buffer solution. The concentration should not exceed half of its water solubility.[2]

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).[2][6]

  • Sampling: Collect samples at predetermined time intervals.

  • Analysis: Analyze the samples for the concentration of ametryn and the formation of hydroxyametryn using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[7][8]

  • Data Analysis: Determine the degradation kinetics, typically following first-order kinetics, and calculate the half-life (t1/2) at each pH.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light. Ametryn can undergo direct photolysis by absorbing ultraviolet radiation from sunlight.

Mechanism: The photolytic degradation of ametryn in aqueous solutions can proceed through various reactions, including the oxidation of the methylthio group and dealkylation of the amino side chains.[9][10] The presence of photosensitizers, such as dissolved organic matter, can accelerate the degradation process through the formation of reactive oxygen species.[11]

Key Degradation Products:

  • Ametryn sulfoxide: Formed by the oxidation of the sulfur atom.[9]

  • Ametryn sulfone: Further oxidation of the sulfoxide.[9]

  • De-ethylametryn and De-isopropylametryn: Formed through the cleavage of the N-alkyl groups.[10]

  • Hydroxyametryn: Can also be a photolysis product through the cleavage of the methylthio group.[9]

Quantitative Data for Ametryn Photolysis:

ParameterValueConditionsReference
Quantum Yield (7.99 ± 1.61) x 10⁻³ mol Einstein⁻¹Sunlight, aqueous solution[11]
Half-life Varies (e.g., hours to days)Dependent on light intensity, pH, and presence of sensitizers[12]

Experimental Protocol for Aqueous Photolysis Study

  • Solution Preparation: Prepare a solution of ametryn in sterile, purified water or a relevant buffer.

  • Irradiation: Irradiate the solution using a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) or a specific UV wavelength.[1] Control the temperature of the sample.

  • Dark Control: Prepare an identical solution and keep it in the dark under the same temperature conditions to assess for any non-photolytic degradation.

  • Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

  • Analysis: Quantify the concentration of ametryn and identify degradation products using HPLC-MS/MS or GC-MS.[7][13]

  • Data Interpretation: Calculate the photodegradation rate constant and half-life. The quantum yield can be determined by measuring the photon flux of the light source.

Biotic Degradation Pathway

Biotic degradation, primarily by soil microorganisms, is a major route for the dissipation of ametryn in the environment.[3] Several bacterial strains, particularly from the genus Nocardioides, have been identified as capable of degrading s-triazine herbicides.[11][14]

Microbial Degradation Pathway in Nocardioides sp.

The microbial degradation of ametryn by Nocardioides sp. strain DN36 follows a series of enzymatic hydrolytic reactions that ultimately lead to the mineralization of the triazine ring.[11]

Step-by-Step Enzymatic Transformation:

  • Hydrolysis of the Methylthio Group: The initial step is the enzymatic hydrolysis of the methylthio group to a hydroxyl group, converting ametryn to hydroxyametryn. This reaction is catalyzed by a triazine hydrolase.[13][14]

  • Deamination of the Ethylamino Group: The ethylamino group of hydroxyametryn is then hydrolytically removed by the enzyme AtzB (hydroxyatrazine ethylaminohydrolase), yielding N-isopropylammelide.[15]

  • Deamination of the Isopropylamino Group: The isopropylamino group of N-isopropylammelide is subsequently removed by the enzyme AtzC (N-isopropylammelide isopropylaminohydrolase), resulting in the formation of cyanuric acid.[16]

  • Ring Cleavage: Cyanuric acid is further metabolized by a series of enzymes (AtzD, AtzE, AtzF) through hydrolytic ring cleavage, ultimately yielding ammonia and carbon dioxide.[17]

Key Enzymes and Genes:

The degradation pathway involves a suite of enzymes encoded by the atz or trz gene cassettes. While initially characterized in atrazine-degrading bacteria, homologous genes are found in ametryn-degrading organisms like Nocardioides sp.[11]

  • Triazine Hydrolase (TrzN or AtzA analog): Catalyzes the initial hydrolysis of the C-S bond.

  • AtzB: Hydroxyatrazine ethylaminohydrolase.

  • AtzC: N-isopropylammelide isopropylaminohydrolase.

  • AtzD, AtzE, AtzF: Enzymes involved in the mineralization of cyanuric acid.

Experimental Protocol for a Soil Biodegradation Study

  • Soil Collection and Preparation: Collect soil from a relevant site. Sieve the soil and adjust the moisture content to a specified level (e.g., 60% of water holding capacity).[18]

  • Herbicide Application: Fortify the soil with a known concentration of ametryn. For mechanistic studies, 14C-labeled ametryn can be used.

  • Incubation: Incubate the soil samples in the dark at a constant temperature (e.g., 25°C). Include sterile control samples (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.[5]

  • Sampling: Collect soil subsamples at regular intervals over a period of weeks or months.

  • Extraction: Extract ametryn and its metabolites from the soil using an appropriate solvent system (e.g., methanol/water or acetonitrile).[19]

  • Analysis: Analyze the extracts using HPLC or GC to quantify the parent compound and major metabolites. If using 14C-labeled ametryn, monitor the evolution of 14CO2 as a measure of mineralization.[20]

  • Data Analysis: Calculate the dissipation half-life (DT50) of ametryn in the soil.

Visualization of Degradation Pathways and Workflows

Abiotic Degradation Pathways of Ametryn

Abiotic_Degradation cluster_hydrolysis Hydrolysis (Abiotic) cluster_photolysis Photolysis (Abiotic) Ametryn Ametryn (this compound) Hydroxyametryn Hydroxyametryn Ametryn->Hydroxyametryn H₂O, H⁺ Ametryn_sulfoxide Ametryn Sulfoxide Ametryn->Ametryn_sulfoxide hv, [O] Dealkylated_Ametryn De-alkylated Products Ametryn->Dealkylated_Ametryn hv Hydroxyametryn_photo Hydroxyametryn Ametryn->Hydroxyametryn_photo hv Ametryn_sulfone Ametryn Sulfone Ametryn_sulfoxide->Ametryn_sulfone hv, [O] Biotic_Degradation Ametryn Ametryn Hydroxyametryn Hydroxyametryn Ametryn->Hydroxyametryn Triazine Hydrolase (e.g., TrzN) N_isopropylammelide N-isopropylammelide Hydroxyametryn->N_isopropylammelide AtzB Cyanuric_acid Cyanuric Acid N_isopropylammelide->Cyanuric_acid AtzC Mineralization NH₃ + CO₂ Cyanuric_acid->Mineralization AtzD, AtzE, AtzF

Caption: Biotic degradation pathway of ametryn by Nocardioides sp.

Experimental Workflow for Soil Biodegradation Study

Soil_Biodegradation_Workflow start Start soil_prep Soil Collection & Preparation start->soil_prep fortification Fortification with Ametryn (and Sterile Control) soil_prep->fortification incubation Incubation (Controlled Temp. & Moisture) fortification->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC or GC Analysis extraction->analysis data_analysis Data Analysis (DT50 Calculation) analysis->data_analysis end End data_analysis->end

Sources

Methodological & Application

Application Notes & Protocols for the Analytical Determination of 4-(ethylthio)-1,3,5-triazin-2-amine (Ametryn)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Ametryn Detection

4-(ethylthio)-1,3,5-triazin-2-amine, commonly known as ametryn, is a selective triazine herbicide extensively used in agriculture to control broadleaf and grassy weeds in crops such as sugarcane, pineapple, and corn.[1][2] Its persistence and potential for mobility in soil and water raise environmental and health concerns, necessitating robust and sensitive analytical methods for its detection and quantification in various matrices.[2][3][4] This guide provides a comprehensive overview of established and emerging analytical techniques, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development and environmental monitoring.

The chemical structure of ametryn, featuring a triazine ring with ethylamino, isopropylamino, and methylthio substituents, dictates the choice of analytical strategy.[1][2] Its moderate volatility and thermal stability make it amenable to Gas Chromatography (GC), while its UV absorbance and polarity lend themselves to High-Performance Liquid Chromatography (HPLC).[1] Furthermore, its electrochemical activity and potential for antibody recognition have paved the way for sensor-based and immunoassay techniques.

This document is structured to provide not only step-by-step protocols but also the underlying scientific principles, empowering the user to understand, adapt, and troubleshoot these methods effectively.

Chromatographic Methods: The Gold Standard

Chromatographic techniques, particularly when coupled with mass spectrometry, are considered the gold standard for the definitive identification and quantification of ametryn. They offer high selectivity, sensitivity, and the ability to perform multi-residue analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method: GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification. Due to its thermal stability and moderate volatility, ametryn is well-suited for GC-MS analysis.[1]

Advantages:

  • High Selectivity and Sensitivity: The use of mass spectrometry provides excellent selectivity, minimizing interference from matrix components.[1]

  • Definitive Identification: The mass spectrum of a compound is a unique chemical fingerprint, allowing for unambiguous identification.

  • Established and Validated Methods: Numerous validated GC-MS methods for pesticide residue analysis, including ametryn, are available.[1][5][6]

Limitations:

  • Derivatization may be required for related polar metabolites.

  • Matrix effects can still occur, necessitating careful sample preparation and the use of matrix-matched standards. [1][6]

Protocol: GC-MS Analysis of Ametryn in Water Samples using QuEChERS

This protocol is adapted from a validated method for the analysis of ametryn in water, employing the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.[1][6]

1. Sample Preparation (Adapted QuEChERS):

  • To a 50 mL centrifuge tube, add 10 mL of the water sample.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquohydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The upper acetonitrile layer contains the extracted ametryn.

2. Instrumental Analysis (GC-MS):

  • Gas Chromatograph: Agilent 7890B or equivalent.[6]

  • Mass Spectrometer: Agilent 5977A or equivalent.[6]

  • Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Injector Temperature: 250 °C.[1]

  • Injection Mode: Splitless.[1]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 0 min.

    • Ramp 1: 20 °C/min to 250 °C, hold for 1 min.

    • Ramp 2: 20 °C/min to 300 °C, hold for 1 min.[1]

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for confirmation.

    • Quantification ions for Ametryn: m/z 227 (primary), 212 (secondary).[5][7]

3. Data Analysis:

  • Generate a calibration curve using matrix-matched standards.

  • Quantify ametryn in the samples by comparing the peak area of the primary quantification ion to the calibration curve.

  • Confirm the identity of ametryn by the presence of the secondary ion and its correct ratio to the primary ion, as well as the retention time.

Experimental Workflow for GC-MS Analysis of Ametryn

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample (10 mL) Add_ACN Add Acetonitrile (10 mL) Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Vortex/Shake (1 min) Add_Salts->Shake Centrifuge Centrifuge (4000 rpm, 5 min) Shake->Centrifuge Extract Collect Supernatant Centrifuge->Extract GC_Injection Inject into GC-MS Extract->GC_Injection Acetonitrile Extract Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Confirmation Confirmation Detection->Confirmation

Caption: Workflow for Ametryn analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC)

Principle of the Method: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For ametryn analysis, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water or methanol/water).[8][9][10] Ametryn is detected as it elutes from the column using a UV detector, typically at a wavelength where it exhibits maximum absorbance (around 220-230 nm).[11][12]

Advantages:

  • Suitable for a wide range of polarities.

  • Minimal sample preparation for clean matrices.

  • Non-destructive, allowing for fraction collection if needed.

  • Robust and widely available instrumentation.

Limitations:

  • Lower selectivity than MS, especially in complex matrices.

  • Potential for co-eluting interferences.

  • Sensitivity may be lower than GC-MS/MS or LC-MS/MS.

Protocol: HPLC-UV Analysis of Ametryn in Soil Samples

This protocol involves a microwave-assisted extraction (MAE) followed by HPLC-UV detection, a method shown to be effective for the determination of triazine herbicides in soil.[8][13]

1. Sample Preparation (Microwave-Assisted Extraction):

  • Weigh 5 g of homogenized soil into a microwave extraction vessel.

  • Add 20 mL of an extraction solvent mixture (e.g., methanol/acetonitrile/ethyl acetate).

  • Place the vessel in a microwave extraction system.

  • Irradiate for 4 minutes at 80% of an 850 W magnetron output.[8]

  • Allow the vessel to cool, then filter the extract through a 0.45 µm filter.

  • The filtrate is ready for HPLC analysis.

2. Instrumental Analysis (HPLC-UV):

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 55:45 v/v), potentially with a small amount of acid like phosphoric acid to improve peak shape.[10]

  • Flow Rate: 1.0 mL/min.[3][11]

  • Injection Volume: 20 µL.[3][12]

  • Column Temperature: Ambient or controlled at 30 °C.[10]

  • UV Detection Wavelength: 220 nm.[3][12]

3. Data Analysis:

  • Generate a calibration curve using standards prepared in a solvent that mimics the final extract composition.

  • Identify ametryn in the sample chromatogram based on its retention time.

  • Quantify the concentration of ametryn by comparing its peak area to the calibration curve.

Experimental Workflow for HPLC-UV Analysis of Ametryn

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil Sample (5 g) Add_Solvent Add Extraction Solvent Sample->Add_Solvent MAE Microwave-Assisted Extraction Add_Solvent->MAE Filter Filter Extract MAE->Filter HPLC_Injection Inject into HPLC-UV Filter->HPLC_Injection Filtered Extract Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for Ametryn analysis by HPLC-UV.

Electrochemical Methods

Principle of the Method: Electrochemical sensors operate by measuring the change in an electrical property (e.g., current, potential) that occurs when the target analyte interacts with a specially designed electrode surface. For ametryn, anodic stripping voltammetry has been successfully employed.[3] This technique involves a preconcentration step where ametryn is adsorbed onto the electrode surface at a specific potential, followed by a potential sweep that oxidizes the adsorbed ametryn, generating a current peak whose height is proportional to the concentration of ametryn.

Advantages:

  • High Sensitivity and Low Detection Limits. [3]

  • Rapid Analysis Time.

  • Portability and Potential for In-field Measurements.

  • Lower Cost Compared to Chromatographic Methods.

Limitations:

  • Susceptibility to Interference from other electroactive species in the sample.

  • Electrode surface fouling can affect reproducibility.

  • Requires specialized expertise in electrochemistry.

Immunoassays

Principle of the Method: Immunoassays are based on the highly specific binding interaction between an antibody and its target antigen (in this case, ametryn).[14] A common format is the enzyme-linked immunosorbent assay (ELISA), which can be designed in a competitive format for small molecules like ametryn. In a competitive ELISA, a known amount of enzyme-labeled ametryn competes with the ametryn in the sample for a limited number of antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of ametryn in the sample.

Advantages:

  • High Specificity and Sensitivity. [14]

  • High Throughput Capability.

  • Cost-effective for screening large numbers of samples. [14]

  • Simple to perform with commercially available kits.

Limitations:

  • Cross-reactivity with structurally similar compounds can occur. [15]

  • Quantitative accuracy may be lower than chromatographic methods.

  • Matrix effects can interfere with the antibody-antigen binding.

Comparative Overview of Analytical Methods

MethodPrincipleSample ThroughputSensitivity (LOD)SelectivityCost
GC-MS Separation by volatility, detection by massMediumLow µg/L to ng/L[16]Very HighHigh
HPLC-UV Separation by polarity, detection by UV absorbanceHighµg/L to ng/L[8]ModerateMedium
Electrochemical Sensors Measurement of electrochemical responseHighLow µg/g[3]Moderate to HighLow
Immunoassays (ELISA) Antibody-antigen bindingVery Highng/L[17]HighLow

References

  • Queiroz, R. H., Lanchote, V. L., Bonato, P. S., Tozato, E., de Carvalho, D., Gomes, M. A., & Cerdeira, A. L. (1999). Determination of ametryn herbicide by bioassay and gas chromatography-mass spectrometry in analysis of residues in drinking water. Bollettino chimico farmaceutico, 138(6), 249–252. [Link]

  • Zhang, Y., Liu, Y., Wang, Z., Zhang, Y., & Yang, T. (2017). Rapid determination of the pesticide ametryn based on a colorimetric aptasensor of gold nanoparticles. Analytical Methods, 9(1), 105-110. [Link]

  • dos Santos, V. N., de Oliveira, A. F., & da Silva, J. B. (2025). Method Validation and Determination of Ametryn Pesticide in Water Samples by QuEChERS-GC-MS. Chemosensors, 13(3), 103. [Link]

  • Khan, A., Ghaffar, A., & Ahmad, I. (2014). Quantification of triazine herbicides in soil by microwave-assisted extraction and high-performance liquid chromatography. Journal of AOAC International, 97(1), 153-158. [Link]

  • Lawrence, J. F., & Leduc, R. (1978). Gas chromatographic determination of ametryn and its metabolites in tropical root crops. Journal of the Association of Official Analytical Chemists, 61(4), 872-876. [Link]

  • Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent Technologies Application Note. [Link]

  • dos Santos, V. N., de Oliveira, A. F., & da Silva, J. B. (2025). Method Validation and Determination of Ametryn Pesticide in Water Samples by QuEChERS-GC-MS. ResearchGate. [Link]

  • Garrido, M., Fullea, J., & Alegret, S. (2004). Determination of ametryn in soils via microwave-assisted solvent extraction coupled to anodic stripping voltammetry with a gold ultramicroelectrode. Analytical and Bioanalytical Chemistry, 378(5), 1362-1368. [Link]

  • Khan, A., Ghaffar, A., & Ahmad, I. (2014). HPLC separation of metribuzin, atrazine, ametryn, and terbutryn. ResearchGate. [Link]

  • Bonan, S., Zandoná, H., & Weber, D. (2010). HPLC-UV chromatograms of control water (a) and water spiked with... ResearchGate. [Link]

  • Queiroz, R. H., Lanchote, V. L., Bonato, P. S., Tozato, E., de Carvalho, D., Gomes, M. A., & Cerdeira, A. L. (1999). Determination of ametryn herbicide by bioassay and gas chromatography-mass spectrometry in analysis of residues in drinking water. Alice Embrapa. [Link]

  • Koohpaei, A. R., Shahtaheri, S. J., Ganjali, M. R., Rahimi-Froushani, A., & Golbabaei, F. (2009). The HPLC chromatogram of spiked drinking water ametryn at concentration... ResearchGate. [Link]

  • Li, Y., Wang, Y., Liu, Y., Beier, R. C., Xu, T., Gee, S. J., ... & Wang, Z. (2020). A novel sustainable immunoassay for sensitive detection of atrazine based on the anti-idiotypic nanobody and recombinant full-length antibody. Journal of Hazardous Materials, 384, 121303. [Link]

  • SIELC Technologies. (n.d.). Separation of Ametryn on Newcrom R1 HPLC column. [Link]

  • de Oliveira, A. S., Vivian, R., da Silva, A. A., & Queiroz, M. E. L. R. (2014). Ametryn Leaching in Soils from the Sugarcane Region in Northeastern Brazilian 1. Planta Daninha, 32, 629-637. [Link]

  • da Silva, A. F., de Oliveira, A. F., & de Andrade, J. B. (2025). Determination of ametryn in sugarcane and ametryn–atrazine herbicide formulations using spectrophotometric method. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]

  • National Center for Biotechnology Information. (n.d.). Ametryn. PubChem Compound Database. [Link]

  • PubChemLite. (n.d.). 1,3,5-triazin-2-amine, n,4-dimethyl-6-(ethylthio)- (C7H12N4S). [Link]

  • Oliveira, T. M. B. F., & Fatibello-Filho, O. (2025). A DNA-electrochemical biosensor for screening environmental damage caused by s-triazine derivatives. ResearchGate. [Link]

  • Goolsby, D. A. (1990). Immunoassays for Pesticide Detection. Iowa State University Digital Repository. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-. PubChem Compound Database. [Link]

  • Ozcan, A. A., & Ozcan, L. (2017). Electrochemical Detection of Atrazine by Platinum Nanoparticles/Carbon Nitride Nanotubes with Molecularly Imprinted Polymer. Industrial & Engineering Chemistry Research, 56(26), 7439-7447. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Obaid, A. M. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-013. [Link]

  • VTU e-Shikshana Programme. (2023, November 5). Electrochemical Sensors for the Determination of Pesticides | Glyphosate [Video]. YouTube. [Link]

  • Estevez, M. C., de la Cruz, A. G., & Parrado, C. (2025). Preparation of antibodies and Development of a Sensitive Immunoassay with Fluorescence Detection for Triazine Herbicides. ResearchGate. [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-(ethylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-(ethylthio)-1,3,5-triazin-2-amine. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing excellent selectivity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, making it suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries. The causality behind key experimental choices, from mobile phase composition to sample preparation, is discussed in detail to provide a comprehensive understanding of the method's principles.

Introduction and Scientific Rationale

This compound is a heterocyclic compound belonging to the triazine class. Triazine derivatives are widely used in various fields, including agriculture as herbicides and in medicinal chemistry as scaffolds for drug development.[1][2] Given their prevalence and biological activity, a reliable and accurate analytical method is crucial for ensuring the identity, purity, and quality of such compounds.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis of triazines due to its high resolution, sensitivity, and reproducibility.[3] This application note addresses the specific analytical challenges of this compound, a polar molecule containing a basic amine group. The developed reversed-phase (RP-HPLC) method is designed to provide robust retention and symmetrical peak shape for this analyte.

The choice of a reversed-phase C18 stationary phase is foundational, offering a hydrophobic backbone for the retention of organic molecules.[4] However, the polarity of the target analyte requires careful optimization of the mobile phase. An aqueous-acetonitrile mobile phase is employed, with the inclusion of a phosphate buffer. The buffer is critical for controlling the pH, thereby maintaining the analyte in a consistent ionization state (protonated amine) and preventing peak tailing, which is a common issue with basic compounds on silica-based columns. UV detection is selected based on the chromophoric nature of the triazine ring, which exhibits strong absorbance at lower UV wavelengths.

Experimental Workflow and System Overview

The overall analytical process follows a systematic workflow, from initial sample and standard preparation through to data acquisition and final analysis. This ensures consistency and minimizes potential sources of error.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage A 1. Prepare Mobile Phase (Buffer + Organic) B 2. Prepare Stock Standard (Analyte in Diluent) C 3. Prepare Working Standards & Sample Solutions D 4. System Equilibration (Pump Mobile Phase) C->D Transfer to HPLC E 5. Inject Sample/Standard (Autosampler) D->E F 6. Chromatographic Separation (C18 Column) E->F G 7. Analyte Detection (UV Detector) F->G H 8. Peak Integration (Chromatography Data System) G->H Acquire Signal I 9. Quantification & Reporting (Calibration Curve) H->I

Caption: High-level workflow for the HPLC analysis of this compound.

The core of the analysis is the HPLC system itself, comprising several interconnected modules that must work in concert to deliver a precise and reproducible separation.

HPLC_System Solvent Mobile Phase Reservoir A: Buffer B: Acetonitrile Pump HPLC Pump Isocratic Delivery Solvent->Pump Flow Injector Autosampler Precise Injection Volume Pump->Injector High Pressure Column Column Compartment C18 Column Temp. Control Injector->Column Detector UV/Vis Detector Measures Absorbance Column->Detector CDS Data System Control & Integration Reporting Detector->CDS Signal CDS->Pump Control CDS->Injector Control CDS->Detector Control

Caption: Logical relationship between the core components of the HPLC system.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standard: this compound, purity ≥97%[5]

  • Acetonitrile (ACN): HPLC grade or higher

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade

  • Orthophosphoric Acid: Analytical reagent grade

  • Water: HPLC grade or purified to 18.2 MΩ·cm (Milli-Q or equivalent)

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II, Waters Alliance, or equivalent system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler/Injector

    • Thermostatted Column Compartment

    • UV-Vis or Diode-Array Detector (DAD)

  • Chromatography Data System (CDS): OpenLab, Empower, Chromeleon, or equivalent

  • Analytical Balance: 4-decimal place readability

  • pH Meter: Calibrated

  • Sonicator

  • Volumetric Glassware: Class A

Detailed Protocols

Preparation of Mobile Phase and Solutions

Mobile Phase: Acetonitrile / 25 mM Phosphate Buffer pH 6.5 (40:60, v/v)

  • Buffer Preparation (25 mM KH₂PO₄, pH 6.5):

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 6.5 ± 0.05 using dilute potassium hydroxide or orthophosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.

  • Final Mobile Phase Preparation:

    • Carefully mix 600 mL of the prepared phosphate buffer with 400 mL of acetonitrile.

    • Degas the final mixture for 10-15 minutes using sonication or an online degasser.

    • Rationale: The 60% aqueous content ensures adequate retention of the polar analyte on the C18 phase. The pH of 6.5 is chosen to be well below the pKa of the silica silanols (~pH 3.5-4) and to ensure the amine group is consistently protonated, leading to a single chromatographic peak with good symmetry.

Diluent: Acetonitrile / Water (50:50, v/v)

  • Mix equal volumes of acetonitrile and HPLC grade water. This composition ensures the solubility of the analyte and is compatible with the mobile phase, preventing peak distortion.

Standard Stock Solution (500 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer quantitatively to a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.

Working Standard Solution (50 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix thoroughly.

HPLC Chromatographic Conditions
ParameterConditionRationale
Column InertSustain AQ-C18 or equivalent (150 mm x 4.6 mm, 5 µm)The AQ-C18 phase is designed for use with highly aqueous mobile phases, preventing phase collapse and providing stable retention for polar compounds.[4] A C18 column is a standard choice.[6]
Mobile Phase Acetonitrile / 25 mM Phosphate Buffer pH 6.5 (40:60, v/v)Isocratic elution provides simplicity and robustness. The 40% ACN content is optimized for an appropriate retention time (typically 3-10 minutes).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, providing optimal efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 220 nmTriazine rings exhibit strong absorbance in the low UV range. 220 nm provides high sensitivity for this class of compounds.[6][7]
Injection Volume 10 µLA small injection volume minimizes potential band broadening and is sufficient for achieving desired sensitivity.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.
Sample Preparation Protocol

This protocol is for a drug substance or pure material. For complex matrices like environmental or biological samples, a validated extraction method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is required prior to this step.[2][8]

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer quantitatively to a 50 mL volumetric flask.

  • Prepare a sample solution at a target concentration of 50 µg/mL following the same dilution procedure used for the Working Standard Solution.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Protocol (ICH Q2(R1) Framework)

The analytical method must be validated to demonstrate its suitability for the intended purpose.[3][9] The following parameters should be assessed.

System Suitability

Before any sample analysis, inject the Working Standard Solution (50 µg/mL) five times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity

Inject the diluent, a placebo (if applicable), and a spiked sample solution.

  • Acceptance Criteria: The diluent/placebo should show no interfering peaks at the retention time of the analyte. The peak for the analyte should be spectrally pure (if using a DAD) and free from co-elution.

Linearity
  • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the target concentration (e.g., 25, 40, 50, 60, 75 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Recovery)
  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of analyte into a placebo or blank matrix.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day Precision): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for the series of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

Robustness

Intentionally vary key method parameters and assess the impact on the results.

  • Variations:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Organic Composition (± 2%)

  • Acceptance Criteria: The system suitability parameters should remain within limits, and the results should not be significantly affected by the variations.

Expected Results and Data Summary

The described method is expected to yield a sharp, symmetrical peak for this compound with a retention time of approximately 5-7 minutes. A summary of typical validation performance is provided below.

Validation ParameterTypical Acceptance CriteriaExpected Result
System Suitability RSD ≤ 2.0%, Tailing ≤ 1.5Passes
Linearity (r²) ≥ 0.999≥ 0.9995
Range -25 - 75 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.2%
Precision (RSD) ≤ 2.0%Repeatability: < 1.0%; Intermediate: < 1.5%
LOD Report~0.1 µg/mL
LOQ Report~0.3 µg/mL
Specificity No interferenceNo interference observed from diluent or placebo

Conclusion

This application note details a highly specific, accurate, and precise RP-HPLC method for the quantitative analysis of this compound. The scientific rationale for each parameter has been provided to ensure the method is well-understood and can be implemented effectively. By adhering to the comprehensive protocols for method execution and validation outlined herein, researchers and quality control professionals can achieve reliable and reproducible results suitable for regulatory submission and routine analysis.

References

  • Popat, K., Chromatographic methods for analysis of triazine herbicides. PubMed, National Library of Medicine. [Link]

  • Mofadal, A., et al. Chromatographic Methods for Analysis of Triazine Herbicides. Taylor & Francis Online. [Link]

  • Parrilla, M., et al. (2002). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 40(10), 523-529. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Queiroz, M. E., et al. (2001). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Journal of the Brazilian Chemical Society, 12(6), 737-742. [Link]

  • ResearchGate. Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography. [Link]

  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • Waters Corporation. What is a good column choice for analysis of glyphosate and other anionic polar pesticides? - WKB95446. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Hawach Scientific. Polar Column in HPLC Example. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]

  • ResearchGate. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • PubChem, National Center for Biotechnology Information. 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • National Institutes of Health (NIH). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. [Link]

  • Helda, University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PubMed, National Library of Medicine. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

Sources

Quantitative Analysis of 4-(ethylthio)-1,3,5-triazin-2-amine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of 4-(ethylthio)-1,3,5-triazin-2-amine. The protocol is designed for researchers, scientists, and professionals in drug development and environmental analysis who require a robust and reliable analytical procedure. The methodology encompasses sample preparation, instrument parameters, and data analysis, and has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and linearity.[1][2][3][4]

Introduction

This compound is a chemical compound belonging to the triazine class. Triazine derivatives are widely used as herbicides in agriculture, making their quantification in various matrices a critical aspect of environmental monitoring and food safety.[5][6] Furthermore, as impurities or metabolites in pharmaceutical development, their precise measurement is essential for ensuring product quality and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal choice for the analysis of triazine compounds.[6][7][8] This application note provides a comprehensive, step-by-step protocol for the quantification of this compound, offering insights into the rationale behind key experimental choices.

Scientific Principles and Method Rationale

The successful quantification of this compound by GC-MS relies on several key principles:

  • Volatility and Thermal Stability: The analyte must be sufficiently volatile and thermally stable to be vaporized in the GC inlet and travel through the analytical column without degradation. While many triazines are amenable to GC analysis, derivatization can sometimes be employed to improve volatility and chromatographic peak shape, although it is not strictly necessary for this compound.

  • Chromatographic Separation: A capillary GC column with a suitable stationary phase is used to separate the analyte from other components in the sample matrix. The choice of a low-polarity phase, such as one comparable to 5% diphenyl/95% dimethyl polysiloxane, is often effective for triazine analysis.[9]

  • Mass Spectrometric Detection: Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), providing a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for identification and quantification. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte.[10]

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below. This process ensures a systematic approach from sample receipt to final data reporting.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Concentration Solvent Evaporation Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Reporting Quantification->Report

Figure 1: A schematic of the GC-MS analytical workflow.

Materials and Reagents

  • Analyte Standard: this compound (Purity ≥97%)[11]

  • Internal Standard (IS): A suitable deuterated triazine analog, such as Atrazine-d5, is recommended to compensate for variations in sample preparation and injection.

  • Solvents: HPLC or GC-MS grade acetone, ethyl acetate, methanol, and dichloromethane.

  • Reagents: Anhydrous sodium sulfate (for drying extracts).

  • Solid Phase Extraction (SPE) Cartridges: Carbon-based or C18 cartridges (optional, for complex matrices).

  • Gases: Helium (carrier gas, 99.999% purity).

Instrumentation and Parameters

The following instrumental setup is recommended. Equivalent instrumentation may be substituted.[12]

Parameter Setting Rationale
Gas Chromatograph
Injector Splitless mode, 275 °CEnsures efficient vaporization and transfer of the analyte onto the column, minimizing discrimination.[8][9]
Liner Deactivated fused-silicaMinimizes analyte degradation and adsorption in the inlet.[8]
Carrier Gas Helium, constant flow at 1.5 mL/minProvides optimal separation efficiency and is inert towards the analyte.[9]
Oven Program 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min)A well-defined temperature program is crucial for achieving good chromatographic separation of the analyte from matrix components.[9]
Column Low polarity silarylene phase (e.g., TG-5SilMS), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis type of column provides excellent inertness and selectivity for triazine compounds, minimizing peak tailing.[9]
Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization technique that provides reproducible fragmentation patterns for library matching and identification.
Source Temperature 225 °COptimizes ion formation and minimizes thermal degradation.[9]
Transfer Line Temp. 300 °CPrevents condensation of the analyte between the GC and MS.[9]
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte.
Monitored Ions (m/z) To be determined empirically by analyzing a standard solution in full scan mode. A primary (quantification) ion and one or two secondary (qualifier) ions should be selected.

Detailed Protocols

Standard and Sample Preparation

6.1.1. Stock Solution Preparation

  • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetone to prepare a 1000 µg/mL stock solution.

  • Prepare a 1000 µg/mL stock solution of the internal standard (e.g., Atrazine-d5) in a similar manner.

6.1.2. Working Standard and Calibration Curve Preparation

  • Prepare a series of working standard solutions by serial dilution of the stock solution with acetone to achieve concentrations ranging from 0.01 µg/mL to 1.0 µg/mL.

  • Spike each working standard with the internal standard to a final concentration of 0.1 µg/mL.

6.1.3. Sample Preparation (Aqueous Matrix)

This protocol is a general guideline and may require optimization based on the specific sample matrix. A dispersive liquid-liquid microextraction (DLLME) or solid-phase extraction (SPE) can be employed for pre-concentration and cleanup.[5][13][14]

  • To a 10 mL aqueous sample, add a suitable disperser solvent (e.g., 1 mL of acetone) and an extraction solvent (e.g., 12 µL of chlorobenzene).[13]

  • Vortex vigorously for 1 minute to form a cloudy solution.

  • Centrifuge at 6000 rpm for 5 minutes to separate the phases.[13]

  • Carefully collect the sedimented organic phase using a microsyringe.

  • Spike the extracted sample with the internal standard.

GC-MS Analysis
  • Set up the GC-MS system with the parameters outlined in the instrumentation table.

  • Inject 1 µL of each calibration standard and sample extract into the GC-MS.

  • Acquire data in SIM mode.

Data Analysis and Quantification

  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥ 0.99 is desirable.

  • Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank matrix samples and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by the correlation coefficient of the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Determined by spike recovery studies at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

The relationship between these validation parameters is crucial for establishing a reliable analytical method.

Method Validation Parameters cluster_core Core Validation Parameters cluster_limits Sensitivity cluster_robustness Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision Precision Precision->Accuracy Precision->LOQ Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD

Sources

Application Notes & Protocols: 4-(ethylthio)-1,3,5-triazin-2-amine as a High-Efficacy Corrosion Inhibitor for Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The corrosion of steel and its alloys remains a critical challenge across numerous industries, including chemical processing, oil and gas exploration, and infrastructure.[1] Acidic environments, frequently encountered during industrial cleaning, acid pickling, and well acidizing, significantly accelerate the electrochemical degradation of steel, leading to substantial economic losses and safety hazards.[1][2] The application of organic corrosion inhibitors is one of the most practical and cost-effective methods for mitigating this damage. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium.[3]

Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional performance.[3][4] 1,3,5-triazine derivatives, in particular, have emerged as a promising class of inhibitors due to the presence of three nitrogen atoms in the aromatic ring, which act as multiple adsorption centers.[5] This guide provides a detailed technical overview and a set of validated experimental protocols for the application of 4-(ethylthio)-1,3,5-triazin-2-amine as a high-efficacy corrosion inhibitor for steel. The objective is to equip researchers and industry professionals with the foundational knowledge and practical methodologies required to effectively evaluate and deploy this compound.

Inhibitor Profile: this compound

This compound is a specialized organic molecule designed for superior corrosion inhibition. Its efficacy stems directly from its unique molecular architecture.

  • Chemical Structure and Properties:

    • Molecular Formula: C₅H₈N₄S

    • Molecular Weight: 156.21 g/mol

    • CAS Number: 1030520-58-1[6]

    • Appearance: Typically a solid powder.

  • Key Functional Groups and Their Role in Inhibition:

    • 1,3,5-Triazine Ring: The core of the molecule, this aromatic heterocycle is rich in π-electrons and contains three nitrogen atoms. This structure provides multiple active sites for adsorption onto the steel surface.[5]

    • Amine Group (-NH₂): An electron-donating group that increases the electron density of the triazine ring. The nitrogen atom's lone pair of electrons serves as an additional site for coordination with the vacant d-orbitals of iron atoms on the steel surface.

    • Ethylthio Group (-S-C₂H₅): The sulfur atom, with its lone pair of electrons, is a powerful anchoring group that forms strong coordinate bonds with the steel surface, significantly enhancing the stability and coverage of the protective film.[2]

A brief, generalized synthesis for such compounds involves a two-step process: initial cyclization to form the mercapto-triazine core, followed by alkylation with an appropriate ethyl halide to attach the ethylthio group.[2][7]

Mechanism of Corrosion Inhibition

The protective action of this compound is a multi-faceted process centered on its ability to form a robust, passivating film on the steel surface.

1. Adsorption at the Steel-Electrolyte Interface: In an acidic solution, the steel surface is typically positively charged, and the inhibitor molecule can exist in a protonated form. The inhibition process involves the displacement of pre-adsorbed water molecules from the steel surface by the organic inhibitor molecules. This adsorption is driven by a combination of physical and chemical interactions:

  • Physisorption: Involves electrostatic attraction between the protonated inhibitor molecules and negatively charged chloride ions (Cl⁻) that may be adsorbed on the steel surface.

  • Chemisorption: This is the dominant and more durable form of interaction. It involves the sharing of electrons between the inhibitor and the steel. The lone pair electrons from the nitrogen and sulfur atoms, along with the π-electrons from the triazine ring, are donated to the vacant 3d-orbitals of iron atoms, forming stable coordinate covalent bonds.[5][8]

2. Electrochemical Action (Mixed-Type Inhibition): Electrochemical studies consistently show that triazine derivatives act as mixed-type inhibitors.[2][3][9] This means they do not merely block one of the electrochemical reactions but suppress both simultaneously:

  • Anodic Inhibition: The adsorbed film blocks the active sites where iron would typically dissolve (Fe → Fe²⁺ + 2e⁻), slowing the rate of metal oxidation.

  • Cathodic Inhibition: The film also impedes the hydrogen evolution reaction (2H⁺ + 2e⁻ → H₂), which is the primary cathodic process in acidic media.

This dual action leads to a significant reduction in the overall corrosion current density (i_corr).

3. Quantum Chemical Insights: Theoretical studies using Density Functional Theory (DFT) provide molecular-level validation for the observed inhibitory action.[10][11] Key parameters reveal the molecule's suitability:

  • High E_HOMO (Energy of the Highest Occupied Molecular Orbital): Indicates a strong tendency for the molecule to donate electrons to the vacant orbitals of iron.

  • Low E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Suggests the molecule can accept electrons from the iron atoms, forming feedback bonds that strengthen the adsorption.

  • Small Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap correlates with higher reactivity and thus better inhibition efficiency.[11]

Inhibition_Mechanism Inhibitor This compound (C₅H₈N₄S) Steel Fe Atoms (with vacant d-orbitals) Inhibitor->Steel Chemisorption (N, S, π-electrons donate to Fe d-orbitals) Inhibitor->Steel Physisorption (Electrostatic Attraction) H_plus H⁺ Ions Cl_minus Cl⁻ Ions Cl_minus->Steel Adsorption of Anions Anodic Anodic Reaction Blocked (Fe → Fe²⁺) Cathodic Cathodic Reaction Blocked (H⁺ → H₂)

Caption: Adsorption mechanism of this compound on a steel surface.

Part I: Experimental Evaluation Protocols

This section provides validated, step-by-step protocols for assessing the inhibitor's performance. A multi-faceted approach combining gravimetric, electrochemical, and surface analysis techniques is essential for a comprehensive evaluation.

Protocol 1: Gravimetric (Weight Loss) Analysis

This fundamental method directly measures the amount of metal loss over time, providing a tangible metric for corrosion rate and inhibitor efficiency.

1.1. Objective: To determine the corrosion rate of steel and the inhibition efficiency (IE%) of this compound at various concentrations.

1.2. Materials & Equipment:

  • Steel coupons (e.g., AISI 1018 or mild steel) of known dimensions.

  • Corrosive medium: 1 M HCl solution.

  • Inhibitor: this compound.

  • Analytical balance (±0.1 mg precision).

  • Water bath or incubator for temperature control.

  • Polishing papers (e.g., 240, 400, 600, 1200 grit SiC paper).

  • Acetone, ethanol, distilled water.

  • Glass beakers and glass hooks for suspension.

1.3. Procedure:

  • Coupon Preparation: Mechanically polish the steel coupons sequentially with SiC papers up to 1200 grit to achieve a uniform, mirror-like finish.[12]

  • Degreasing and Cleaning: Degrease the polished coupons by sonicating in acetone, rinse with ethanol, and finally with distilled water. Dry them thoroughly using a stream of warm air.

  • Initial Weighing: Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Solution Preparation: Prepare a blank solution (1 M HCl) and several test solutions containing different concentrations of the inhibitor (e.g., 25, 50, 100, 200 ppm) in 1 M HCl.

  • Immersion: Suspend one coupon in each beaker using a glass hook, ensuring it is fully immersed. Conduct each test in triplicate for reliability.

  • Exposure: Place the beakers in a water bath maintained at a constant temperature (e.g., 298 K) for a fixed duration (e.g., 6 hours).

  • Final Cleaning: After the immersion period, retrieve the coupons. Gently scrape off any loose corrosion products, clean with a suitable cleaning solution (e.g., Clarke's solution), rinse with distilled water and ethanol, and dry completely.

  • Final Weighing: Weigh the cleaned, dry coupons and record the final weight (W_final).

1.4. Calculations:

  • Weight Loss (ΔW): ΔW = W_initial - W_final

  • Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ) where:

    • ΔW is the weight loss in grams.

    • A is the surface area of the coupon in cm².

    • t is the immersion time in hours.

    • ρ is the density of steel in g/cm³ (approx. 7.85).

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where:

    • CR_blank is the corrosion rate in the blank solution.

    • CR_inh is the corrosion rate in the inhibitor solution.

Gravimetric_Workflow start Start prep Prepare Steel Coupons (Polish, Clean, Dry) start->prep weigh1 Weigh Initial Mass (W_initial) prep->weigh1 immerse Immerse in Test Solutions (Blank & Inhibitor conc.) weigh1->immerse expose Expose for Fixed Time (t) at Constant Temperature immerse->expose clean Retrieve & Clean Coupons expose->clean weigh2 Weigh Final Mass (W_final) clean->weigh2 calc Calculate: 1. Weight Loss (ΔW) 2. Corrosion Rate (CR) 3. Inhibition Efficiency (IE%) weigh2->calc end_node End calc->end_node

Caption: Workflow for the Gravimetric (Weight Loss) evaluation method.

Protocol 2: Electrochemical Evaluation

Electrochemical techniques are rapid and provide in-depth information about the kinetics of the corrosion process and the inhibitor's mechanism.[13][14]

2.1. General Setup:

  • Potentiostat/Galvanostat: An instrument like a Gamry Interface 1000E or similar.[15]

  • Three-Electrode Cell:

    • Working Electrode (WE): A steel specimen with a well-defined exposed area (e.g., 1 cm²).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): A platinum or graphite rod of large surface area.

  • Test Solutions: Same as in the gravimetric protocol.

2.2. Protocol 2A: Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), Tafel slopes, and to classify the inhibitor type.

Procedure:

  • Assembly: Assemble the three-electrode cell with the prepared working electrode. Add the test solution (either blank or with inhibitor).

  • Stabilization: Immerse the WE in the solution and allow the Open Circuit Potential (OCP) to stabilize for approximately 30-60 minutes, until the potential drift is minimal.[16]

  • Potential Scan: Once the OCP is stable (this is your E_corr), begin the potentiodynamic scan. Scan the potential from -250 mV to +250 mV relative to the E_corr at a slow scan rate, typically 0.5 to 1 mV/s.[16][17]

  • Data Acquisition: Record the resulting current density as a function of the applied potential. The data is plotted on a semi-logarithmic scale (log |i| vs. E).

Data Analysis:

  • Tafel Extrapolation: Extrapolate the linear portions of the anodic and cathodic branches of the polarization curve back to the E_corr. The intersection point gives the corrosion current density (i_corr).[18]

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where:

      • i_corr_blank is the corrosion current density in the blank.

      • i_corr_inh is the corrosion current density with the inhibitor.

    • Inhibitor Classification:

      • If E_corr shifts significantly (>85 mV) towards positive values, it's an anodic inhibitor.

      • If E_corr shifts significantly (>85 mV) towards negative values, it's a cathodic inhibitor.

      • If the shift in E_corr is minimal (<85 mV), it is a mixed-type inhibitor.[8]

2.3. Protocol 2B: Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the properties of the inhibitor film and the mechanism of inhibition by analyzing the steel/solution interface.[19][20]

Procedure:

  • Setup and Stabilization: Use the same setup as for PDP. Allow the system to stabilize at its OCP.

  • EIS Measurement: Apply a small amplitude sinusoidal AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range, typically from 100 kHz down to 10 mHz.

  • Data Acquisition: The instrument measures the impedance response of the system at each frequency. Data is typically presented as Nyquist and Bode plots.

Data Analysis:

  • Nyquist Plot: This plot (-Z_im vs. Z_re) for an inhibited system typically shows a semi-circle. The diameter of this semi-circle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher R_ct and better corrosion protection.[21]

  • Equivalent Circuit Modeling: The EIS data is fitted to an equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[20]

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where:

      • R_ct_blank is the charge transfer resistance in the blank.

      • R_ct_inh is the charge transfer resistance with the inhibitor.

    • A decrease in the C_dl value upon inhibitor addition suggests the replacement of water molecules by the inhibitor film, which has a lower dielectric constant.

Electrochemical_Workflow cluster_tests Electrochemical Tests start Start setup Assemble 3-Electrode Cell (WE, RE, CE) start->setup stabilize Stabilize at Open Circuit Potential (OCP) for 30-60 min setup->stabilize eis Run EIS Scan (100 kHz to 10 mHz) stabilize->eis on the same sample pdp Run PDP Scan (OCP ± 250 mV) eis->pdp on the same sample analyze Analyze Data: - EIS: Nyquist/Bode, Rct, Cdl - PDP: Tafel Plots, Ecorr, icorr pdp->analyze calc Calculate IE% from both EIS and PDP data analyze->calc end_node End calc->end_node

Caption: General workflow for electrochemical evaluation of the corrosion inhibitor.

Protocol 3: Surface Characterization

These techniques provide visual and chemical evidence of the protective film formed by the inhibitor.[22][23]

3.1. Protocol 3A: Scanning Electron Microscopy (SEM)

Objective: To visually inspect the surface morphology of the steel after corrosion testing.

Procedure:

  • Sample Preparation: Use steel coupons that have been immersed in both blank and inhibitor solutions (as per the gravimetric protocol). After immersion, rinse the samples gently with distilled water and dry them.

  • Imaging: Mount the samples on an SEM stub. Acquire images at various magnifications to compare the surface of the uninhibited (corroded) sample with the inhibited (protected) sample.

3.2. Protocol 3B: X-ray Photoelectron Spectroscopy (XPS)

Objective: To confirm the chemical composition of the protective film adsorbed on the steel surface.

Procedure:

  • Sample Preparation: Prepare an inhibited sample by immersing it in a high-concentration inhibitor solution for a set period. Rinse very gently to remove non-adsorbed molecules and dry carefully.

  • Analysis: Place the sample in the ultra-high vacuum chamber of the XPS instrument.

  • Data Acquisition: Acquire a survey scan to identify all elements present on the surface. Then, acquire high-resolution scans for key elements: Fe 2p, C 1s, N 1s, and S 2p.

  • Interpretation: The presence of strong N 1s and S 2p peaks on the inhibited sample, which are absent on a blank sample, provides direct evidence of the inhibitor's adsorption.[23]

Part II: Data Interpretation and Expected Results

Quantitative Data Summary

The following tables represent typical expected results for this compound in 1 M HCl at 298 K.

Table 1: Gravimetric and Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)Weight Loss (mg)CR (mm/year)IE_wt (%)i_corr (μA/cm²)E_corr (mV vs SCE)IE_pdp (%)
0 (Blank)55.212.5-985-480-
258.31.8885.0138-47286.0
504.41.0092.075-46892.4
1002.10.4896.232-46596.8
2001.30.2997.719-46198.1
  • Interpretation: A clear trend of decreasing weight loss, corrosion rate (CR), and corrosion current density (i_corr) is observed with increasing inhibitor concentration. The inhibition efficiency (IE%) calculated from both methods should be in close agreement and exceed 95% at higher concentrations.[2] The minimal shift in E_corr confirms the mixed-type inhibition mechanism.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Conc. (ppm)R_s (Ω·cm²)R_ct (Ω·cm²)C_dl (μF/cm²)IE_eis (%)
0 (Blank)1.245120-
251.33504587.1
501.36803293.4
1001.415502497.1
2001.424001898.1
  • Interpretation: The charge transfer resistance (R_ct) increases dramatically with inhibitor concentration, indicating a highly resistive surface layer that hinders the charge transfer process associated with corrosion. Correspondingly, the double-layer capacitance (C_dl) decreases, confirming the replacement of water molecules by the organic inhibitor film.

Surface Analysis Interpretation
  • SEM Images: The SEM micrograph of the steel from the blank solution will show a rough, heavily damaged surface with pits and cracks. In contrast, the surface of the steel protected by this compound will appear significantly smoother and largely free of corrosion damage.[1]

  • XPS Spectra: High-resolution XPS spectra will confirm the presence of nitrogen (from the triazine ring and amine group) and sulfur (from the ethylthio group) in the surface film of the inhibited sample, providing definitive proof of its adsorption.[23]

Conclusion and Future Perspectives

The collective evidence from electrochemical, gravimetric, and surface analysis techniques demonstrates that this compound is a highly effective mixed-type corrosion inhibitor for steel in acidic environments. Its performance is attributed to the formation of a stable, comprehensive protective film through a combination of physisorption and strong chemisorption via its multiple nitrogen and sulfur active centers.

Future research could explore its performance under more dynamic conditions (e.g., high flow rates), at elevated temperatures, and in different corrosive media (e.g., H₂S-containing environments). Furthermore, investigating potential synergistic effects by combining it with other inhibitor types could lead to even more robust and versatile corrosion protection solutions.

References

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  • El-Faham, A., et al. (2016). Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. Molecules. Available at: [Link]

  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. (2024). ACS Omega.
  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF. Available at: [Link]

  • Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. (2024). Royal Society Open Science. Available at: [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI. Available at: [Link]

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION.
  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). NACE International Annual Conference.
  • Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (n.d.). MDPI. Available at: [Link]

  • Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. (2016). PubMed. Available at: [Link]

  • Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (n.d.). Manila Journal of Science.
  • Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. (2016). Semantic Scholar. Available at: [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. Available at: [Link]

  • A Quantum Computational Method for Corrosion Inhibition. (2025). ACS Publications. Available at: [Link]

  • Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (2022). RSC Publishing. Available at: [Link]

  • Triazines as a potential class of corrosion inhibitors: Present scenario, challenges and future perspectives. (2021). Journal of Molecular Liquids.
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. Available at: [Link]

  • Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020). Oxford Academic. Available at: [Link]

  • Highly effective derivatives of 4-alkylthio-1,3,5-triazine-2-amine as inhibitors of acid corrosion of steel: synthesis and study of anticorrosive properties. (n.d.). Journal of the Serbian Chemical Society.
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  • Triazines: Efficient Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution. (n.d.). ScienceDirect. Available at: [Link]

  • Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. (2025). PubMed Central. Available at: [Link]

  • (PDF) Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.). ResearchGate. Available at: [Link]

  • ELECTROCHEMICAL AND SURFACE ANALYSIS STUDIES ON CORROSION INHIBITION OF CARBON STEEL. (2013). Bibliomed.
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Application Notes and Protocols for the Experimental Synthesis of Triazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Triazine Core

The triazine framework, a six-membered heterocyclic motif containing three nitrogen atoms, represents a cornerstone in modern chemistry. Its three constitutional isomers—1,3,5-triazine, 1,2,4-triazine, and 1,2,3-triazine—each confer distinct electronic and steric properties, leading to a vast array of applications. Derivatives of these cores are integral to pharmacologically active agents with anticancer, antimicrobial, and antiviral properties.[1][2][3] Beyond medicine, they are pivotal in materials science as components of advanced polymers and covalent organic frameworks, and are widely known for their use in agriculture.[4]

The synthetic accessibility and high reactivity of triazines have fueled continuous innovation in their design and production.[1] This guide provides an in-depth exploration of field-proven experimental protocols for the synthesis of each triazine isomer. It moves beyond simple step-by-step instructions to elucidate the underlying chemical principles and causal relationships that govern reaction outcomes, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Part 1: Synthesis of 1,3,5-Triazines (s-Triazines)

The symmetrical 1,3,5-triazine is the most common and synthetically versatile of the isomers. Its synthesis is dominated by methods starting from cyanuric chloride or the cyclotrimerization of nitriles.

Method A: Sequential Nucleophilic Substitution of Cyanuric Chloride

Principle: The most robust and widely used method for generating substituted 1,3,5-triazines is the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms exhibit differential reactivity, which can be precisely controlled by temperature. This allows for the stepwise and selective introduction of up to three different nucleophiles.[2][4][5]

Expertise & Causality: The success of this entire methodology hinges on temperature control. The triazine ring is strongly electron-deficient, making the chlorine atoms highly susceptible to nucleophilic attack. The first substitution is highly exothermic and can be performed at 0–5 °C. Once the first nucleophile is attached, its electron-donating or -withdrawing nature modulates the reactivity of the remaining chlorines. Generally, the ring becomes less electrophilic after each substitution, necessitating a higher temperature for the subsequent reaction. The second substitution is typically carried out at room temperature, while the third often requires heating or reflux to proceed to completion.[2][5]

Experimental Protocol: Synthesis of a Trisubstituted 1,3,5-Triazine

This protocol describes a general three-step procedure for creating a triazine with three different substituents (Nu¹, Nu², Nu³).

Materials:

  • Cyanuric Chloride (TCT)

  • Nucleophile 1 (R¹-NH₂ or R¹-OH)

  • Nucleophile 2 (R²-NH₂)

  • Nucleophile 3 (R³-NH₂)

  • Diisopropylethylamine (DIPEA) or Sodium Carbonate (Na₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

Step 1: Monosubstitution (0–5 °C)

  • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve cyanuric chloride (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Nucleophile 1 (1.0 eq.) and a non-nucleophilic base such as DIPEA (1.1 eq.) in anhydrous THF.

  • Add the nucleophile solution dropwise to the cyanuric chloride solution over 30-60 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction for an additional 1-2 hours at 0 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The product is the 2-substituted-4,6-dichloro-1,3,5-triazine. This intermediate can be isolated or, more commonly, used directly in the next step.

Step 2: Disubstitution (Room Temperature)

  • To the reaction mixture from Step 1, add a solution of Nucleophile 2 (1.0 eq.) and DIPEA (1.1 eq.) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Again, monitor the progress by TLC. The formation of the 2,4-disubstituted-6-chloro-1,3,5-triazine is expected.

Step 3: Trisubstitution (Elevated Temperature)

  • Add Nucleophile 3 (1.1 eq.) and DIPEA (1.2 eq.) to the mixture.

  • Heat the reaction to reflux (typically 65-70 °C for THF) and maintain for 4-12 hours, or until TLC indicates the completion of the reaction.

  • Cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield the final trisubstituted 1,3,5-triazine product.

Trustworthiness (Self-Validation): The identity and purity of the product at each stage should be confirmed. High-Resolution Mass Spectrometry (HRMS) will confirm the molecular weight of each successive intermediate and the final product. ¹H and ¹³C NMR spectroscopy will validate the incorporation of each nucleophile by the appearance of characteristic signals corresponding to their respective structures.[6]

Diagram: Sequential Substitution Workflow

G TCT Cyanuric Chloride MonoSub 2-Nu¹-4,6-dichloro-s-triazine TCT->MonoSub + Nu¹-H 0-5 °C DiSub 2-Nu¹-4-Nu²-6-chloro-s-triazine MonoSub->DiSub + Nu²-H Room Temp. TriSub 2,4,6-Trisubstituted-s-triazine DiSub->TriSub + Nu³-H Reflux

Caption: Workflow for controlled, stepwise triazine synthesis.

Method B: Cyclotrimerization of Nitriles

Principle: Symmetrically substituted 1,3,5-triazines can be synthesized by the cyclotrimerization of three equivalents of a nitrile (R-C≡N). While this method is atom-economical, it traditionally requires harsh conditions such as high temperatures and pressures.[7]

Expertise & Causality: The primary challenge of nitrile cyclotrimerization is overcoming the kinetic barrier of the reaction. Modern advancements have introduced catalysts, such as Lewis acids (e.g., yttrium salts) or silica-supported acids, which significantly lower this barrier, allowing the reaction to proceed under milder, often solvent-free, conditions.[7] Furthermore, sophisticated methods for controlled cross-cyclotrimerization have been developed, where a reactive nitrilium salt intermediate is formed first and then reacted with a second nitrile, enabling the synthesis of unsymmetrical triazines.[8][9][10]

Experimental Protocol: Lewis Acid-Catalyzed Solvent-Free Cyclotrimerization

  • In a dry reaction vessel, combine the aromatic or aliphatic nitrile (1.0 eq.) with a catalytic amount of a Lewis acid (e.g., Y(OTf)₃, 5 mol%).

  • Heat the mixture under solvent-free conditions to the required temperature (typically 100-150 °C) with stirring.

  • Monitor the reaction by GC-MS or TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Upon completion, cool the mixture and dissolve it in an appropriate organic solvent (e.g., dichloromethane).

  • Wash the organic solution with water to remove the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Method C: Modern Green Approaches (Microwave & Ultrasound)

Principle: Microwave-assisted and sonochemical methods offer significant advantages for triazine synthesis, aligning with the principles of green chemistry. These techniques dramatically reduce reaction times from hours to minutes, often increase yields, and can be performed in more environmentally benign solvents like water.[2][11][12][13]

Expertise & Causality: Microwave irradiation provides efficient, uniform heating through direct energy transfer to polar molecules in the reaction mixture, bypassing the slower process of conventional thermal heating.[11] Ultrasound (sonochemistry) promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles, which generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates.[2][13]

Experimental Protocol: Microwave-Assisted Substitution on Cyanuric Chloride

  • In a dedicated microwave reaction vial, combine cyanuric chloride (1.0 eq.), an aromatic amine (3.0 eq.), and a base like sodium hydrogen carbonate (3.3 eq.) in a suitable solvent mixture (e.g., 1,4-dioxane:DMF).[14]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).[12][14]

  • After cooling, remove the solvent under reduced pressure.

  • Wash the resulting solid thoroughly with water to remove inorganic salts, then dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2,4,6-triarylamino-1,3,5-triazine.[14]

Part 2: Synthesis of 1,2,4-Triazines

The synthesis of the asymmetric 1,2,4-triazine isomer typically involves the condensation of a C₂ fragment (like a 1,2-dicarbonyl) with a N-C-N fragment (like an amidrazone).

Principle: The most common and versatile route to 1,2,4-triazines is the cyclocondensation of 1,2-dicarbonyl compounds (e.g., benzil) with amidrazones.[15] Alternatively, a one-pot reaction involving a 1,2-diketone, an amide, and hydrazine hydrate can be employed, which generates the necessary intermediate in situ.[16][17]

Expertise & Causality: This reaction builds the heterocyclic ring by forming two new C-N bonds. The choice of the 1,2-dicarbonyl compound determines the substituents at the 5- and 6-positions, while the amidrazone (or its precursor) determines the substituent at the 3-position. If an unsymmetrical dicarbonyl compound is used, a mixture of regioisomers can be formed, which is a critical consideration for experimental design.[17]

Experimental Protocol: One-Pot Synthesis from a 1,2-Diketone

  • To a stirred solution of a base (e.g., sodium tert-butoxide, 1.0 eq.) in a suitable solvent like benzene or THF, add the amide (e.g., benzamide, 1.0 eq.).

  • Follow with the addition of the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq.). Stir until an intermediate condensed product forms (often observed as a thick mass or jelly).[17]

  • Add ethanol to dissolve the intermediate.

  • Add hydrazine hydrate (1.1 eq.) to the mixture and heat at reflux for 3-6 hours.[16]

  • After cooling, evaporate the solvent under reduced pressure.

  • Pour the residue into water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Diagram: 1,2,4-Triazine Synthesis Workflow

G cluster_reactants Reactants Diketone 1,2-Diketone Intermediate In situ generated condensed intermediate Diketone->Intermediate Base Amide Amide Amide->Intermediate Base Hydrazine Hydrazine Triazine 3,5,6-Trisubstituted 1,2,4-Triazine Intermediate->Triazine + Hydrazine Reflux

Caption: One-pot cyclocondensation for 1,2,4-triazine synthesis.

Part 3: Synthesis of 1,2,3-Triazines

The 1,2,3-triazine isomer is generally less stable and its synthesis is more specialized compared to its counterparts.[18]

Principle: A modern and effective route involves the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates. This method is notable for proceeding under mild, transition-metal-free conditions.[18][19] An alternative pathway is the formal [5+1] cycloaddition of a nitrite source to a vinyl diazo compound, which forms a 1,2,3-triazine 1-oxide that can be subsequently deoxygenated.[20][21]

Experimental Protocol: Base-Mediated Cyclization of a Diazide

  • Synthesize the starting material, (Z)-4-aryl-2,4-diazido-2-alkenoate, as described in the literature.[19]

  • Dissolve the diazido-alkenoate (1.0 eq.) in an anhydrous solvent such as DMF.

  • Add a mild base, such as cesium carbonate (Cs₂CO₃, 1.5 eq.).[18]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 6-aryl-1,2,3-triazine-4-carboxylate ester by column chromatography.

Mandatory Safety Protocols & Hazard Management

Trustworthiness: Scientific integrity demands a rigorous approach to safety. Many reagents used in triazine synthesis are hazardous and require strict handling protocols.

  • Cyanuric Chloride: This is the most common starting material and presents significant hazards.

    • Reactivity: It is a corrosive solid that reacts violently with water, releasing HCl gas.[22][23] All reactions must be conducted under strictly anhydrous conditions.

    • Toxicity: It is a lachrymator and is harmful if inhaled or in contact with skin.[24]

    • Handling: Always handle cyanuric chloride in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[23][25]

  • Hydrazine: Hydrazine and its hydrate are toxic, corrosive, and suspected carcinogens. Handle only in a fume hood with appropriate PPE.

  • Azide Reagents (e.g., TMS-azide): These are potentially explosive, especially in the presence of heavy metals or upon heating. Use with extreme caution and behind a blast shield.

  • General Precautions: Ensure adequate ventilation for all procedures.[22] Emergency eyewash and shower stations should be readily accessible.[23] Dispose of all chemical waste according to institutional and local regulations.

Structural Characterization and Validation

A synthesized compound is only as valuable as its characterization is reliable. A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of novel triazine derivatives.[6]

Technique Purpose & Typical Observations
¹H NMR Spectroscopy Provides information on the chemical environment and connectivity of protons. Protons on the triazine ring or adjacent to it will appear in characteristic downfield regions due to the ring's electron-withdrawing nature.[6]
¹³C NMR Spectroscopy Determines the carbon framework. The carbon atoms within the triazine ring are highly deshielded and typically appear far downfield (e.g., 160-180 ppm).[6]
Mass Spectrometry (MS) Confirms the molecular weight via the molecular ion peak ([M]⁺, [M+H]⁺). High-Resolution MS (HRMS) provides the exact mass, allowing for elemental composition determination. Fragmentation patterns can offer further structural clues.[6][26]
FT-IR Spectroscopy Identifies functional groups. Key stretches include C=N and C-N bands characteristic of the heterocyclic ring, as well as signals from the appended substituents (e.g., N-H, C=O).
Single-Crystal X-ray Provides definitive, unambiguous 3D structural confirmation at the atomic level, assuming suitable crystals can be grown.[6]

Conclusion and Future Outlook

The synthesis of triazines is a mature yet continuously evolving field. While classical methods like the temperature-controlled substitution of cyanuric chloride and the cyclocondensation of 1,2-dicarbonyls remain the workhorses for the 1,3,5- and 1,2,4-isomers respectively, the future of triazine synthesis is increasingly shaped by the principles of green and catalytic chemistry. The adoption of microwave-assisted protocols, sonochemistry, and novel catalytic systems—such as acceptorless dehydrogenative methods using nanoparticle catalysts—is paving the way for more efficient, atom-economical, and environmentally benign routes to these valuable scaffolds.[2][27] As researchers in drug development and materials science continue to explore the chemical space around the triazine core, the demand for robust, adaptable, and sustainable synthetic protocols will only intensify.

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Application Notes and Protocols for the Development of Novel Herbicides Based on a Triazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The s-triazine class of herbicides, first discovered in the 1950s, marked a pivotal moment in chemical weed control, with compounds like atrazine and simazine becoming fundamental tools in agriculture.[1][2][3][4][5] Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), a mechanism that has proven highly effective for broad-spectrum weed control in major crops like corn, sorghum, and sugarcane.[3][4] However, the extensive and prolonged use of these herbicides has led to significant challenges, including the evolution of herbicide-resistant weed populations and growing concerns about their environmental persistence and potential for water contamination.[6][7][8][9]

These challenges underscore the urgent need for a new generation of triazine-based herbicides. The goal is to develop novel molecules that retain the high efficacy of the triazine core while exhibiting improved environmental profiles, greater crop selectivity, and the ability to overcome existing resistance mechanisms. This guide provides a comprehensive, field-proven framework for researchers, chemists, and drug development professionals engaged in this pursuit. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering a self-validating system for the discovery and optimization of next-generation triazine herbicides.

Section 1: The Scientific Foundation: Mechanism, Resistance, and Structure-Activity Relationships

A deep understanding of the target, resistance mechanisms, and the relationship between chemical structure and biological activity is the bedrock of rational herbicide design.

Mechanism of Action: Inhibition of Photosystem II

Triazine herbicides function by interrupting the photosynthetic electron transport chain in plants.[4] They specifically target the D1 protein, a core component of the Photosystem II complex in the chloroplast thylakoid membrane.

Causality: The D1 protein contains a specific binding niche for plastoquinone (PQ), an essential electron carrier. Triazine herbicides are structural mimics of PQ and compete for this binding site (the QB-site).[8][10][11] By binding to the D1 protein, the herbicide blocks the transfer of electrons from the primary quinone acceptor (QA) to PQ. This blockage halts the entire photosynthetic process, leading to a buildup of highly reactive oxygen species, subsequent lipid peroxidation, membrane damage, and ultimately, plant death through starvation and oxidative stress.[3]

MOA cluster_PSII Photosystem II (PSII) Complex P680 P680 (Reaction Center) Pheo Pheophytin P680->Pheo e- QA QA (Primary Quinone) Pheo->QA e- QB_Site D1 Protein (QB-Binding Site) QA->QB_Site e- Plastoquinone Plastoquinone (PQ) Pool QB_Site->Plastoquinone e- transfer ROS Reactive Oxygen Species (ROS) Generation & Oxidative Damage QB_Site->ROS Leads to Light Light Energy (Photons) Light->P680 Excites ETC To Electron Transport Chain Plastoquinone->ETC e- Triazine Triazine Herbicide Triazine->QB_Site Blocks Binding

Caption: Mechanism of Action of Triazine Herbicides at Photosystem II.

Mechanisms of Weed Resistance

Designing novel herbicides requires a proactive strategy to circumvent existing resistance. For triazines, two primary mechanisms have evolved in weed populations:

  • Target-Site Resistance (TSR): This is the most common form of resistance to triazines. It involves genetic mutations in the chloroplast psbA gene, which codes for the D1 protein.[8] A single nucleotide polymorphism (SNP) can result in an amino acid substitution—most frequently a change from serine to glycine at position 264 (Ser264Gly)—that dramatically reduces the binding affinity of the herbicide to the D1 protein, rendering the plant resistant.[8][10]

  • Non-Target-Site Resistance (NTSR): This form of resistance involves the enhanced metabolic detoxification of the herbicide before it can reach its target site.[8] In several weed species, increased activity of enzymes such as glutathione S-transferases (GSTs) allows the plant to rapidly conjugate the triazine molecule with glutathione, neutralizing its phytotoxic activity.[9]

Structure-Activity Relationships (SAR)

The herbicidal activity, selectivity, and environmental behavior of a triazine molecule are dictated by the chemical nature of the substituents at the C2, C4, and C6 positions of the triazine ring. Understanding these relationships is critical for rational design.

PositionSubstituent Group (X)Influence on Activity and PropertiesRationale
C2 Chlorine (-Cl)High herbicidal activity, moderate soil persistence. The electronegativity is key for binding.Most commercial triazines (e.g., Atrazine, Simazine) feature chlorine.
C2 Methoxy (-OCH₃)High activity, often greater water solubility, but can decrease crop selectivity in some species.Example: Prometon.[2]
C2 Methylthio (-SCH₃)High activity, often more effective on grasses, with different crop selectivity profiles (e.g., safer on cotton).[2][12]Example: Prometryn.
C4, C6 Alkylamino groups (-NHR)Essential for activity. The size and branching of the alkyl groups fine-tune binding affinity, selectivity, and mobility.The N-H group forms a critical hydrogen bond within the QB-binding pocket. Variations in alkyl chains (e.g., ethyl vs. isopropyl) alter the fit and selectivity.[13]
C4, C6 Cycloalkylamino groupsCan increase lipophilicity, potentially affecting soil mobility and plant uptake.Often explored to modify physical properties of the molecule.

Section 2: Design and Synthesis of Novel Triazine Derivatives

The synthesis phase translates theoretical designs into tangible compounds for testing. The process begins with computational design and is followed by a well-established, versatile synthetic chemistry workflow.

Computational Lead Design

Before embarking on synthesis, computational tools can prioritize candidates with the highest probability of success.

  • Quantitative Structure-Activity Relationship (QSAR): Develop models that correlate structural features of existing triazines with their biological activity. These models can then predict the efficacy of novel, unsynthesized derivatives.[14][15]

  • Molecular Docking: Utilize the known crystal structure of the D1 protein to simulate how newly designed triazine molecules will bind within the QB-site. This allows for the rational design of structures that maximize binding affinity, even to resistant D1 protein variants.[14][15][16]

General Synthetic Workflow

The synthesis of a diverse library of s-triazine derivatives is typically achieved through the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core.

Causality: The reactivity of the chlorine atoms on the cyanuric chloride ring is temperature-dependent. The first chlorine is highly reactive and can be substituted at low temperatures (0-5°C), the second requires moderate temperatures (25-35°C), and the third necessitates higher temperatures (80-110°C).[17] This differential reactivity allows for the controlled, stepwise introduction of different amine nucleophiles, enabling the creation of a vast array of unique derivatives from a single starting material.

Synthesis Start Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Step1 Nucleophilic Substitution 1 + Amine 1 (R1-NH2) 0-5 °C, Base (e.g., NaHCO3) Start->Step1 Intermediate1 Monosubstituted Intermediate Step1->Intermediate1 Step2 Nucleophilic Substitution 2 + Amine 2 (R2-NH2) 25-35 °C Intermediate1->Step2 Intermediate2 Disubstituted Intermediate (Hit Library) Step2->Intermediate2 Step3 Lead Optimization + Amine 3 (R3-NH2) 80-110 °C Intermediate2->Step3 Final Trisubstituted Novel Herbicide Candidate Step3->Final

Caption: General Synthetic Workflow for Novel Triazine Derivatives.

Protocol 2.1: Synthesis of a Disubstituted Triazine Library

This protocol describes a general method for creating a library of C2-chloro, C4,C6-diamino-s-triazines.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone, dioxane) and cool the mixture to 0-5°C in an ice bath.[17]

  • First Substitution: Prepare a solution of the first amine (Amine 1, 1.0 eq) and a mild base (e.g., sodium bicarbonate, 1.1 eq) in water. Add this solution dropwise to the cyanuric chloride mixture, ensuring the temperature remains below 5°C.

    • Causality: The base neutralizes the HCl byproduct, driving the reaction to completion. Low temperature ensures only one chlorine is substituted.

  • Reaction Monitoring: Stir the reaction at 0-5°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Second Substitution: Once the first substitution is complete, warm the reaction mixture to room temperature (~25°C). Add a solution of the second amine (Amine 2, 1.0 eq) dropwise.

  • Heating: Gently heat the reaction mixture to 30-40°C and stir for 4-6 hours, continuing to monitor by TLC until the monosubstituted intermediate is consumed.

  • Workup and Purification: Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product. Filter the solid, wash with water, and dry under a vacuum. The crude product can be purified by recrystallization or column chromatography to yield the final disubstituted triazine derivative.[17]

Section 3: A Hierarchical Screening Cascade

To efficiently identify promising candidates from a large library of synthesized compounds, a tiered screening approach is essential. This "funnel" approach uses high-throughput, cost-effective assays first to eliminate inactive compounds, reserving more resource-intensive whole-plant assays for the most promising hits.[18][19]

Screening Library Large Library of Novel Triazine Compounds HTS Tier 1: In Vitro High-Throughput Screen (e.g., PSII Fluorescence Assay) Objective: Identify PSII Inhibitors Library->HTS ~10,000s compounds Primary Tier 2: Primary Whole-Plant Screen (Pre- & Post-emergence) Objective: Confirm Herbicidal Activity HTS->Primary ~100s 'Hits' Secondary Tier 3: Secondary Screen (Dose-Response & Crop Selectivity) Objective: Quantify Potency & Safety Primary->Secondary ~10s 'Leads' Lead Lead Candidates for Optimization Secondary->Lead 1-5 Candidates

Caption: A Hierarchical Screening Funnel for Herbicide Discovery.

Protocol 3.1: In Vitro PSII Inhibition Assay using Chlorophyll Fluorescence

This high-throughput assay rapidly measures a compound's ability to inhibit PSII.

Principle: When PSII is inhibited, the absorbed light energy cannot be used for electron transport and is instead re-emitted as chlorophyll fluorescence. A pulse-amplitude-modulation (PAM) fluorometer can detect this increase in fluorescence, providing a direct measure of PSII inhibition.[20]

  • Preparation of Photosynthetic Material: Isolate chloroplasts from a susceptible plant species (e.g., spinach) or use a culture of a sensitive green alga like Selenastrum capricornutum.[20][21] Adjust the chlorophyll concentration to a standardized level.

  • Assay Setup: In a 96-well microplate, add the photosynthetic material to each well.

  • Compound Addition: Add the synthesized triazine compounds from a stock solution (dissolved in DMSO) to the wells to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a negative control (DMSO only) and a positive control (e.g., Atrazine).

  • Incubation: Incubate the plate in the dark for 15-30 minutes to allow the compounds to bind to the D1 protein.

  • Measurement: Place the microplate in a PAM fluorometer. Measure the variable fluorescence (Fv/Fm) or the fluorescence induction kinetics (OIDP curve).[20]

  • Data Analysis: Plot the percent inhibition of fluorescence relative to the negative control against the compound concentration. Calculate the IC₅₀ value (the concentration required to cause 50% inhibition) for each compound.

Compound IDIC₅₀ (µM)
Atrazine (Control)0.30
K-317060.15
K-314870.22
Inactive Compound>100

Data adapted from screening studies demonstrating superior efficacy over atrazine.[22]

Protocol 3.2: Whole-Plant Greenhouse Bioassays

This protocol validates in vitro hits for real-world herbicidal activity.[23]

  • Plant Preparation: Grow test species, including representative broadleaf weeds (e.g., Abutilon theophrasti), grass weeds (e.g., Digitaria ciliaris), and a target crop (e.g., corn), in pots containing a standard potting mix in a controlled greenhouse environment.[22][24]

  • Pre-emergence Application:

    • Application: Immediately after sowing the seeds, spray the soil surface evenly with the test compound at a defined rate (e.g., 250 g a.i./ha). Use a precision bench sprayer for uniform application.[24][25]

    • Rationale: This method tests for compounds that are absorbed by the roots or emerging shoots and is critical for residual weed control.

  • Post-emergence Application:

    • Application: Allow plants to grow to a specific stage (e.g., 2-3 leaf stage). Spray the foliage with the test compound until runoff.[25]

    • Rationale: This method tests for compounds that are absorbed by the leaves and is important for controlling existing weeds.

  • Evaluation: After 14-21 days, assess the results.

    • Visual Injury: Rate phytotoxicity on a scale of 0% (no effect) to 100% (plant death).

    • Biomass Reduction: Harvest the above-ground plant material, dry it in an oven, and weigh it. Calculate the percent reduction in biomass compared to an untreated control.[24]

  • Data Interpretation: Compounds showing high efficacy (>80% control) on weed species with low phytotoxicity (<20% injury) on the crop are advanced for secondary screening.

Section 4: Lead Optimization and Regulatory Path

Once promising lead compounds are identified, the focus shifts to refining their properties to create a viable product.

Strategies for Lead Optimization

Lead optimization is an iterative cycle of chemical synthesis and biological testing aimed at enhancing key characteristics.[26][27][28]

  • Potency and Spectrum: Synthesize analogs of the lead compound to improve its binding affinity (lower IC₅₀ and application rates) and broaden its spectrum of controlled weeds.

  • Crop Selectivity: Modify the lead structure to enhance the crop's ability to metabolize the herbicide, thereby increasing the margin of safety. This is a key principle of triazine selectivity in corn, which can rapidly detoxify atrazine.[2]

  • ADME Properties: Fine-tune the molecule's physicochemical properties (e.g., solubility, lipophilicity) to optimize its absorption, distribution, metabolism, and excretion (ADME) profile, which also influences its environmental fate.[16][28]

  • Overcoming Resistance: Test lead candidates against known triazine-resistant weed biotypes to confirm they are not susceptible to existing target-site or metabolic resistance mechanisms.

Regulatory Considerations

The development of a new herbicide is a lengthy and highly regulated process.[29] From the early stages, it is crucial to consider the data requirements for registration with regulatory bodies like the U.S. Environmental Protection Agency (EPA).[30][31] This includes extensive data on:

  • Toxicology: Assessment of potential risks to human health.[14][32]

  • Environmental Fate: Studies on persistence in soil and water, potential for leaching, and degradation pathways.[33]

  • Ecotoxicology: Impact on non-target organisms, including aquatic life, birds, and beneficial insects.[33]

Early-stage screening for potential liabilities in these areas can prevent costly failures late in the development pipeline.

Conclusion

The development of novel herbicides based on the triazine core is a scientifically rigorous endeavor that holds immense promise for addressing the agronomic challenges of weed resistance and environmental stewardship. The path from concept to commercial product is complex, requiring a multidisciplinary approach that integrates computational design, synthetic chemistry, and a sophisticated biological screening cascade. By adhering to a logical, evidence-based framework that emphasizes understanding the causality behind each experimental step, researchers can significantly enhance the probability of discovering next-generation herbicides that are not only effective but also align with the sustainability and safety standards of modern agriculture.

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  • Canadian Science Publishing. (n.d.). The relationship between the chemical structure of s-triazines and fungitoxicity to Sclerotium rolfsii. Canadian Science Publishing.
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. National Institutes of Health.
  • ResearchGate. (n.d.). Herbicides, Inhibitors of Photosynthesis at Photosystem II. ResearchGate.
  • Babic, F., et al. (2007). Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor. PubMed.
  • Successful Farming. (2026). New Herbicides Give Farmers Fresh Tools Against Resistant Weeds. Successful Farming.
  • Beyond Pesticides. (2024). EPA's Registration of Herbicide under New Framework Puts Endangered Species at Elevated Risk, Advocates Say. Beyond Pesticides.
  • Kim, J., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. National Institutes of Health.
  • California Department of Pesticide Regulation. (n.d.). How to Register a Pesticide. CA.gov.
  • US EPA. (2025). Pesticide Registration Manual: Chapter 2 - Registering a Pesticide Product. US EPA.
  • El-Moghazy, S. M., et al. (2025). The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. PubMed Central.
  • US EPA. (2025). Registration Requirements and Guidance. US EPA.
  • Oriental Journal of Chemistry. (2008). Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Oriental Journal of Chemistry.
  • JoVE. (2022). Herbicide Resistance Testing in Different Weed Species | Protocol Preview. YouTube.
  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary.
  • JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE.
  • Al-Warhi, T., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. Frontiers in Chemistry.
  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Analyzeseeds.
  • Danaher Life Sciences. (n.d.). Lead Optimization in Drug Discovery. Danaher Life Sciences.
  • Shaner, D. L. (n.d.). Primary Herbicide Screening. Weed Science Society of America.
  • Conrad, R., et al. (1997). A high-sensitivity chlorophyll fluorescence assay for monitoring herbicide inhibition of photosystem II in the chlorophyte Selenastrum capricornutum: Comparison with effect on cell growth. Semantic Scholar.
  • Patsnap. (2025). What are the methods of lead optimization in drug discovery? Patsnap Synapse.
  • Chemspace. (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace.
  • Cole-Parmer. (2024). Lead Optimization in Early Drug Discovery. Cole-Parmer.

Sources

Application Notes and Protocols for 4-(ethylthio)-1,3,5-triazin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring is a privileged scaffold in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] This six-membered aromatic heterocycle, with its three nitrogen atoms, creates an electron-deficient core that is amenable to sequential and regioselective nucleophilic substitution.[2][3] This property allows for the creation of large, diverse libraries of compounds from a single, readily available starting material: 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4][5][6] The resulting derivatives have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[7][8]

This document provides detailed application notes and protocols for a specific, yet highly versatile, member of this family: 4-(ethylthio)-1,3,5-triazin-2-amine . This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realms of enzyme inhibition.

Chemical Profile of this compound

PropertyValue
IUPAC Name This compound
CAS Number 1030520-58-1
Molecular Formula C₅H₈N₄S
Molecular Weight 156.21 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as DMSO, DMF, and alcohols

Synthetic Strategy: A Stepwise Approach to Functionalization

The synthesis of this compound, and its subsequent derivatization, relies on the differential reactivity of the chlorine atoms on the cyanuric chloride starting material. The substitution of each chlorine atom deactivates the remaining positions, allowing for a controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.[2]

A general and robust synthetic pathway is outlined below:

G A 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) B First Nucleophilic Substitution (e.g., Ethanethiolate) A->B 0-5 °C C 2-Chloro-4-(ethylthio)-6-R-1,3,5-triazine B->C D Second Nucleophilic Substitution (e.g., Ammonia) C->D Room Temp. E 4-(Ethylthio)-6-R-1,3,5-triazin-2-amine D->E F Third Nucleophilic Substitution (Further Derivatization) E->F Elevated Temp. G Fully Substituted Triazine Derivative F->G G A This compound B Acylation / Sulfonylation A->B C Introduction of Peptidomimetic Moieties A->C D Reaction with Isocyanates / Isothiocyanates A->D E Library of Triazine-Based Cysteine Protease Inhibitors B->E C->E D->E G A 2-Amino-4-(ethylthio)-6-chloro-1,3,5-triazine B Third Nucleophilic Substitution (e.g., amines, alcohols, thiols) A->B Elevated Temp. C Library of 2,4,6-Trisubstituted Triazines B->C D Screening against Kinase Panel C->D E Lead Compound Identification and Optimization D->E

Sources

Mastering the Synthesis of Functionalized Triazines: A Protocol for Sequential Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3,5-Triazine Scaffold in Modern Chemistry

The 1,3,5-triazine (or s-triazine) ring is a privileged heterocyclic scaffold of immense interest to researchers in drug discovery, materials science, and agrochemistry.[1] Its unique electronic properties and the ability to be functionalized at three distinct positions make it a versatile building block for creating complex molecular architectures with tailored functions. Triazine derivatives are integral components of numerous FDA-approved drugs, high-performance polymers, and dendrimers.[2][3]

The most robust and widely adopted method for constructing these molecules is the sequential nucleophilic aromatic substitution (SNAr) on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4] This inexpensive and readily available starting material offers three reactive C-Cl bonds that can be displaced in a highly controlled, stepwise manner.[5] This application note provides a detailed technical guide to the mechanism, practical execution, and troubleshooting of nucleophilic substitution on the triazine ring, aimed at enabling researchers to synthesize diverse libraries of mono-, di-, and trisubstituted triazines with high precision and efficiency.

Pillar 1: The Core Mechanism - Understanding Reactivity and Selectivity

The synthetic utility of cyanuric chloride hinges on the predictable, temperature-dependent reactivity of its three chlorine atoms.[5] Each successive substitution deactivates the ring, making the next substitution require more forcing conditions. This principle is the key to achieving selective and unsymmetrical functionalization.

The reaction proceeds via the classical Nucleophilic Aromatic Substitution (SNAr) mechanism , a two-step addition-elimination process.[6]

  • Nucleophilic Attack: The inherent electron deficiency of the triazine ring, caused by three electronegative nitrogen atoms, renders the carbon atoms highly electrophilic.[6] A nucleophile (Nu⁻) attacks a carbon atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically rate-determining.[6]

  • Chloride Elimination: Aromaticity is restored by the expulsion of the chloride ion, an excellent leaving group, yielding the substituted triazine product.[6]

// Reactants Triazine [label=<

NCN

||\

CNC

/||

ClClCl

];

Nucleophile [label="Nu⁻", fontcolor="#EA4335"];

// Meisenheimer Complex Intermediate [label=<

NCN

=-

CN⁻C

-=

ClNuClCl

Meisenheimer Complex

];

// Products Product [label=<

NCN

||\

CNC

/||

NuClCl

];

Chloride [label="Cl⁻", fontcolor="#34A853"];

// Arrows edge [fontname="Helvetica", fontsize=10, color="#202124"]; Triazine -> Intermediate [label="Step 1: Addition\n(rate-determining)"]; Intermediate -> Product [label="Step 2: Elimination"];

// Invisible nodes for alignment subgraph { rank = same; Triazine; Nucleophile; } subgraph { rank = same; Product; Chloride; }

{Nucleophile} -> Triazine [style=invis]; {Product} -> Chloride [style=invis]; } end_dot Caption: The SNAr mechanism on 2,4,6-trichloro-1,3,5-triazine.

Factors Influencing Reactivity

Successful and selective synthesis is a matter of precisely controlling the reaction parameters.

  • Temperature: This is the most critical lever for controlling the degree of substitution. The introduction of a nucleophile donates electron density into the triazine ring, reducing the electrophilicity of the remaining C-Cl bonds and thus requiring a higher temperature to overcome the activation energy for the next substitution.[7]

    • 1st Substitution: 0–5 °C

    • 2nd Substitution: Room Temperature (~20–25 °C)

    • 3rd Substitution: Elevated Temperatures (>60 °C to reflux)[8]

  • Nucleophile Reactivity and Order of Addition: The intrinsic reactivity of the nucleophile is paramount. While subject to specific conditions, a general order of reactivity has been observed.[7] It is exceptionally difficult to displace a chlorine atom with nucleophiles like alcohols or thiols after a strongly electron-donating amine has been incorporated.[9][10] Therefore, the sequence of addition is a critical design parameter. For mixed-substituted triazines, less deactivating nucleophiles should be introduced first.

    • General Guideline for O,N-type substitution: Always incorporate the oxygen nucleophile before the amine nucleophile.[9][10]

  • Solvent: Aprotic solvents are generally preferred to avoid side reactions. Dichloromethane (DCM), Tetrahydrofuran (THF), acetone, and acetonitrile (ACN) are commonly used.[11] The choice of solvent can influence reaction rates and solubility of reagents and products.

  • Base: A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. N,N-Diisopropylethylamine (DIEA) is a frequent choice for its steric bulk, which prevents it from acting as a competing nucleophile.[6] Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are also effective, particularly in solvent systems that can accommodate them.[10][12]

Pillar 2: Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the sequential synthesis of unsymmetrically substituted triazines. Safety Note: Cyanuric chloride is a lachrymator and can cause burns. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]

Protocol 1: Synthesis of a Mono-Substituted Dichlorotriazine

This protocol details the selective replacement of the first chlorine atom using an amine nucleophile.

Materials:

  • Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)

  • Nucleophile 1 (e.g., 4-Aminobenzonitrile)

  • N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath

Procedure:

  • In a round-bottom flask, dissolve cyanuric chloride (1.0 eq.) in anhydrous acetone (or DCM).

  • Cool the solution to 0 °C using an ice-water bath with vigorous stirring.[10]

  • In a separate flask, prepare a solution of the first nucleophile (1.0 eq.) and a base (1.0-1.1 eq. of DIEA or K₂CO₃) in the same solvent.

  • Add the nucleophile/base solution dropwise to the stirring cyanuric chloride solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.[7] Maintaining a low temperature is crucial to prevent the formation of di-substituted byproducts.[10]

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) [e.g., using 20% Methanol in Chloroform as the mobile phase].[10]

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield the mono-substituted dichlorotriazine derivative. The product is often pure enough for the next step, but can be purified by recrystallization if necessary.

Protocol 2: Synthesis of a Di-Substituted Monochlorotriazine

This protocol uses the product from Protocol 1 to introduce a second, different nucleophile.

Materials:

  • Mono-substituted dichlorotriazine (from Protocol 1)

  • Nucleophile 2 (e.g., Morpholine)

  • DIEA or K₂CO₃

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Standard laboratory glassware

Procedure:

  • Dissolve the mono-substituted dichlorotriazine (1.0 eq.) in anhydrous THF.

  • Add the second nucleophile (1.0-1.1 eq.) followed by the base (1.0-1.2 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reduced electrophilicity of the starting material necessitates this increase in temperature and reaction time compared to the first substitution.[3][6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the organic phase and purify the crude product by column chromatography on silica gel to isolate the pure di-substituted monochlorotriazine.[1]

Protocol 3: Synthesis of a Tri-Substituted Triazine

This protocol details the final substitution, which requires elevated temperatures.

Materials:

  • Di-substituted monochlorotriazine (from Protocol 2)

  • Nucleophile 3 (e.g., an alcohol like Phenol, requiring a stronger base like NaH)

  • Base (e.g., DIEA for amines, NaH for alcohols)

  • Anhydrous Dioxane or Dimethylformamide (DMF)

  • Standard laboratory glassware for heating under reflux

Procedure:

  • Dissolve the di-substituted monochlorotriazine (1.0 eq.) in a high-boiling point solvent like dioxane.

  • Add the third nucleophile (1.1-1.5 eq.) and the appropriate base.

  • Heat the reaction mixture to 60-100 °C or reflux, and stir for 12-48 hours. The significant deactivation of the ring by the first two substituents necessitates these forcing conditions.[5]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench carefully (especially if using NaH).

  • Perform an aqueous work-up similar to Protocol 2.

  • Purify the final trisubstituted triazine product by column chromatography or recrystallization.[1][4]

// Nodes Start [label="Start: Cyanuric Chloride", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Protocol 1:\n1. Add Nucleophile 1 + Base\n2. Maintain Temp: 0-5 °C\n3. Stir 2-4h"]; Intermediate1 [label="Mono-substituted Dichlorotriazine", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Protocol 2:\n1. Add Nucleophile 2 + Base\n2. Maintain Temp: Room Temp\n3. Stir 12-24h"]; Intermediate2 [label="Di-substituted Monochlorotriazine", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3 [label="Protocol 3:\n1. Add Nucleophile 3 + Base\n2. Maintain Temp: >60 °C (Reflux)\n3. Stir 12-48h"]; End [label="Final Product:\nTrisubstituted Triazine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify1 [label="Work-up & Precipitation", shape=cds, fillcolor="#FFFFFF"]; Purify2 [label="Work-up & Column Chromatography", shape=cds, fillcolor="#FFFFFF"]; Purify3 [label="Work-up & Column Chromatography/\nRecrystallization", shape=cds, fillcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Purify1; Purify1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Purify2; Purify2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Purify3; Purify3 -> End; } end_dot Caption: A generalized experimental workflow for sequential substitution.

Pillar 3: Field-Proven Insights & Troubleshooting

Even with robust protocols, challenges can arise. Understanding the causality behind common issues is key to overcoming them.

Problem Potential Cause(s) Expert Solution & Rationale
Mixture of mono-, di-, and tri-substituted products in Protocol 1 Poor Temperature Control: The reaction is highly exothermic. Localized heating from adding the nucleophile too quickly can provide sufficient energy for the second substitution to occur.[7]Solution: Ensure the reaction flask is well-submerged in the ice bath. Add the nucleophile/base solution very slowly (dropwise) via a dropping funnel to dissipate heat effectively. For highly reactive nucleophiles, consider a dry ice/acetone bath (-20 °C or lower).[7]
Low or No Conversion Weak Nucleophile: The nucleophile may not be reactive enough under the specified conditions. Steric Hindrance: Bulky groups on the nucleophile or the triazine can impede the SNAr attack.[13]Solution: For weak nucleophiles, try increasing the temperature incrementally or extending the reaction time. If steric hindrance is the issue, more forcing conditions (higher temperature, longer time) may be required. In some cases, a different synthetic route may be necessary.
Formation of Cyanuric Acid (white, insoluble precipitate) Hydrolysis: Cyanuric chloride and its derivatives are sensitive to moisture, especially at elevated temperatures, leading to hydrolysis of the C-Cl bonds.[7]Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. Ensure glassware is thoroughly oven-dried before use.
Difficulty in Characterization by NMR Low Solubility: Highly substituted, planar triazine molecules can have poor solubility due to π-stacking.[14] Rotamers: Restricted rotation around the C-N bond of amino-substituted triazines can lead to complex, broadened spectra due to the presence of multiple conformers in equilibrium.[2][14]Solution: For solubility issues, acquire spectra at elevated temperatures or use a co-solvent like trifluoroacetic acid (TFA) to protonate the triazine and disrupt intermolecular interactions.[14] For rotamers, variable temperature NMR studies can help analyze the dynamic equilibrium and confirm the structure.

Conclusion

The temperature-controlled, sequential nucleophilic substitution on chlorotriazines is a powerful and highly controllable process governed by the SNAr mechanism. By carefully managing reaction temperature, the order of nucleophile addition, and anhydrous conditions, researchers can effectively navigate the decreasing reactivity of the triazine ring after each substitution. This strategic approach enables the rational design and synthesis of complex, unsymmetrically substituted molecules, unlocking vast potential in medicinal chemistry, materials science, and beyond.

References

  • Liang, H., et al. (2021). Scalable Synthetic Strategy for Unsymmetrical Trisubstituted s-Triazines. Organic Letters, 23(15), 5821–5825. [Link]

  • Liang, H., et al. (2021). Scalable Synthetic Strategy for Unsymmetrical Trisubstituted s-Triazines. PubMed. [Link]

  • Liang, H., et al. (2021). Scalable Synthetic Strategy for Unsymmetrical Trisubstituted s-Triazines. ACS Publications. [Link]

  • Liang, H., et al. (2021). Scalable Synthetic Strategy for Unsymmetrical Trisubstituted s-Triazines. Organic Letters. [Link]

  • (No Author). (n.d.). Chapter 3 – Structural characterization of triazines. [Source institution not provided, link is to a PDF]. [Link]

  • Zhao, J., et al. (2024). Synthesis of Unsymmetrical Trisubstituted 1,3,5-Triazines Compounds. Request PDF. [Link]

  • International Journal of Advanced Chemistry Research. (n.d.). Synthesis and spectral characterization of novel 1,3,5 triazines derivative with substituted amines. International Journal of Advanced Chemistry Research. [Link]

  • Banks, H. D. (2005). NMR spectra of 1,3,5-triazines with fluorinated substituents. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine. Organic Syntheses Procedure. [Link]

  • (No Author). (2023). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5- Triazines via Cyanuric Chloride with Amino Groups. ChemRxiv. [Link]

  • (No Author). (n.d.). SNAr Solvents and Reagents. Wordpress. [Link]

  • Process for the substitution of chlorine atoms of cyanuric chloride. (1977).
  • ResearchGate. (n.d.). ¹H NMR spectra of triazines 1a–1e with indications, in red, of changes in chemical shifts of ortho-protons of the C3 phenyl group. ResearchGate. [Link]

  • Simão, A. C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]

  • Simão, A. C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC - NIH. [Link]

  • Al-Rashood, S. T., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI. [Link]

  • Process for introducing three substituents in cyanuric chloride. (1979). Justia Patents. [Link]

  • (No Author). (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. [Link]

  • Marques, B. d. S., et al. (2022). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Request PDF. [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [Link]

  • Al-Ostoot, F. H., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. [Link]

  • Campodónico, P., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. [Link]

  • Quiroga, J., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. ResearchGate. [Link]

  • Contreras, R., et al. (2011). Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. [Link]

  • El-Faham, A., et al. (2018). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. [Source not specified, likely a journal article]. [Link]

  • Simão, A. C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • Simão, A. C., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link]

  • El-Faham, A., et al. (2018). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC - NIH. [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • Chang, C.-H., et al. (2006). Analysis of triazines by capillary electrochromatography/electrospray ionization-mass spectrometry using a low-flow sheath liquid interface. NCBI. [Link]

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Application Note: Sample Preparation for Triazine Analysis in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed protocols for the extraction and cleanup of triazine herbicides from water and soil matrices prior to instrumental analysis. Triazine herbicides, such as atrazine and simazine, are widely used in agriculture and their persistence in the environment necessitates sensitive and reliable analytical methods for monitoring. The selection of an appropriate sample preparation technique is critical for achieving accurate and reproducible results by removing matrix interferences and concentrating the target analytes.[1] This guide details two robust, field-proven methodologies: Solid-Phase Extraction (SPE) for aqueous samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for soil and sediment samples. The principles behind each step are explained to provide researchers with the foundational knowledge to adapt and troubleshoot these methods effectively.

Introduction: The Challenge of Triazine Analysis

Triazine herbicides are a class of nitrogen-containing heterocyclic compounds extensively used to control broadleaf weeds in agriculture. Due to their widespread application, moderate persistence, and mobility in soil, they are frequently detected in surface water, groundwater, and soil, posing potential risks to environmental and human health.[2][3] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels (MCLs) for triazines like atrazine and simazine in drinking water, demanding highly sensitive analytical methods.[2]

The complexity of environmental matrices presents a significant challenge. Soil and water contain a multitude of organic and inorganic compounds that can interfere with instrumental analysis, leading to suppressed or enhanced signals and inaccurate quantification. Therefore, a selective and efficient sample preparation workflow is paramount to isolate triazines from these interferences and concentrate them to levels detectable by modern analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Method Selection: Water vs. Soil Matrices

The choice of sample preparation protocol is dictated primarily by the sample matrix.

  • For aqueous samples (groundwater, surface water): Solid-Phase Extraction (SPE) is the gold standard. It offers excellent analyte concentration, high recovery rates, and significantly reduces solvent consumption compared to traditional liquid-liquid extraction (LLE).[1][4] The most common stationary phase for triazine extraction is C18-bonded silica, which effectively retains these moderately nonpolar compounds from the polar water matrix.[1][3]

  • For solid/semi-solid samples (soil, sediment): The QuEChERS method has become increasingly popular for its speed, simplicity, and effectiveness across a wide range of pesticides.[5][6] It involves a solvent extraction with acetonitrile, followed by a salting-out step to induce phase separation, and a final cleanup using dispersive SPE (d-SPE) to remove interfering matrix components like fatty acids, pigments, and humic substances.[7]

Protocol I: Triazines in Water by Solid-Phase Extraction (SPE)

This protocol is adapted from principles outlined in EPA Method 525.2 and other established laboratory procedures for extracting triazines from water.[8][9] It utilizes a C18 SPE cartridge to isolate and concentrate the analytes.

Principle of SPE

SPE is a chromatographic technique used to isolate analytes from a liquid sample. The process involves four steps:

  • Conditioning: The sorbent bed is wetted with an organic solvent to activate the bonded phase, followed by water to prepare it for the aqueous sample.

  • Loading: The water sample is passed through the cartridge. Triazines, being less polar than water, partition from the mobile phase (water) and adsorb onto the nonpolar C18 stationary phase.

  • Washing: A weak solvent (e.g., water) is passed through the cartridge to wash away polar interferences that did not retain on the sorbent.

  • Elution: A strong organic solvent is used to disrupt the interaction between the triazines and the C18 sorbent, eluting the concentrated analytes into a collection tube.

Experimental Workflow: SPE for Water Samples

}

SPE Workflow for Triazine Analysis in Water.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Collect a 500 mL water sample in a clean glass container.

    • If the sample contains particulate matter, filter it through a glass fiber filter (0.45 µm).

    • Add 5 mL of methanol to the sample and mix. This acts as a wetting agent and can improve recovery.[8]

    • Scientist's Note: For certain analytes, EPA Method 525.2 specifies adjusting the sample pH to <2 with 6N HCl to ensure they are in a non-ionized state for optimal retention.[8][10]

  • SPE Cartridge Conditioning (C18, 500 mg / 6 mL):

    • Pass 5 mL of methanol through the cartridge using a vacuum manifold. Do not let the sorbent go dry.

    • Causality: Methanol solvates the C18 hydrocarbon chains, activating the sorbent for nonpolar interactions.

    • Follow with 5 mL of reagent-grade water, again ensuring the sorbent bed remains wet.

    • Causality: This step displaces the methanol and prepares the sorbent surface for the aqueous sample, preventing breakthrough due to solvent incompatibility.

  • Sample Loading:

    • Pass the 500 mL water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.

    • Scientist's Note: A slow and consistent flow rate is crucial. If the flow is too fast, the analytes will not have sufficient residence time to interact with and be retained by the sorbent, leading to low recovery.[8]

  • Cartridge Drying:

    • After the entire sample has passed through, continue to apply vacuum for 10-15 minutes to draw air through the cartridge and remove residual water.

    • Causality: Removing water is critical because it is immiscible with the elution solvent (ethyl acetate) and can prevent efficient elution of the analytes.

  • Elution:

    • Place a collection tube inside the vacuum manifold.

    • Add 5 mL of ethyl acetate to the cartridge and allow it to soak the sorbent bed for 1 minute before slowly drawing it through under a light vacuum.

    • Repeat the elution with a second 5 mL aliquot of ethyl acetate, collecting it in the same tube.

    • Causality: Ethyl acetate is a solvent of intermediate polarity, strong enough to disrupt the nonpolar interactions holding the triazines to the C18 sorbent but weak enough to leave more strongly bound interferences behind.

  • Extract Drying and Concentration:

    • Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove any remaining water.[10]

    • Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen in a warm water bath (~40°C).

    • Add internal standards as required by the analytical method.[9] The sample is now ready for GC-MS or LC-MS/MS analysis.

Performance Data (SPE)
AnalyteMatrixSPE SorbentTypical Recovery (%)RSD (%)
AtrazineDrinking WaterC1882.5 - 107.6< 10
SimazineDrinking WaterC1882.5 - 107.6< 10
CyanazineDrinking WaterC1882.5 - 107.6< 10
AtrazineRiver WaterC1890.5 ± 3.53.2
(Data synthesized from multiple sources for illustrative purposes)[3][11]

Protocol II: Triazines in Soil by QuEChERS

This protocol is a modified version of the original QuEChERS method, optimized for the complex soil matrix.[6][7]

Principle of QuEChERS

The QuEChERS method is a two-stage process:

  • Extraction/Partitioning: The soil sample is first hydrated and then vigorously shaken with acetonitrile. A mixture of salts (anhydrous MgSO₄ and NaCl) is added. The acetonitrile extracts the triazines from the soil particles. The addition of salts induces a phase separation between the water (from the soil) and the acetonitrile layer. Anhydrous MgSO₄ also removes excess water.[7][12]

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents. For triazine analysis, a combination of Primary Secondary Amine (PSA) and C18 is common. The mixture is vortexed and centrifuged.

    • PSA removes organic acids, sugars, and some pigments.

    • C18 removes nonpolar interferences like lipids and humic substances.

    • MgSO₄ is included to remove any remaining water.

Experimental Workflow: QuEChERS for Soil Samples

}

QuEChERS Workflow for Triazine Analysis in Soil.

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Scientist's Note: If the soil is very dry, it is crucial to hydrate it by adding water to reach at least 70% moisture content and allowing it to sit for 30 minutes. This ensures efficient partitioning of the analytes into the acetonitrile.[6]

    • Add 10 mL of acetonitrile to the tube.

  • Extraction:

    • Cap the tube and shake it vigorously for 5 minutes, either manually or using a mechanical shaker.[6]

    • Causality: This step ensures intimate contact between the solvent and soil particles, facilitating the extraction of triazines from the matrix.

  • Salting-Out Partitioning:

    • Add the contents of a salt pouch containing 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Causality: NaCl enhances the partitioning of the polar triazines into the acetonitrile layer (salting-out effect). MgSO₄ absorbs the majority of the water from the sample, further promoting a clean phase separation.[12]

    • Centrifuge the tube for 5 minutes at ≥3000 rcf.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer (supernatant) into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Vortex for 30 seconds to ensure the extract interacts with the sorbents.[6]

    • Centrifuge for 2 minutes at ≥5000 rcf.

  • Final Extract Preparation:

    • Carefully collect the supernatant, which is the final purified extract.

    • Add any internal standards and transfer to an autosampler vial for LC-MS/MS analysis.

Performance Data (QuEChERS)
AnalyteMatrixCleanup SorbentsTypical Recovery (%)RSD (%)
AtrazineFarmland SoilPSA + C1871 - 1001.7 - 9.9
SecbumetoneFarmland SoilPSA + C1871 - 1001.7 - 9.9
TerbutrynFarmland SoilPSA + C1871 - 1001.7 - 9.9
(Data adapted from a study on modified QuEChERS for s-triazines in soil)[7][13]

Quality Assurance and Quality Control (QA/QC)

To ensure the trustworthiness and validity of analytical data, a robust QA/QC protocol is essential.[14]

  • Method Blank: A laboratory reagent blank (e.g., reagent water for SPE, clean sand for QuEChERS) should be processed with every batch of samples to check for contamination from solvents, glassware, or the laboratory environment.[9][15]

  • Matrix Spike: A sample is fortified (spiked) with a known concentration of target analytes before extraction. The recovery of the spike is calculated to assess the method's accuracy and potential matrix effects.[15]

  • Surrogate Standards: A compound chemically similar to the target analytes but not expected to be in the sample is added to every sample before extraction. Its recovery provides a measure of method performance for each individual sample.[16]

  • Replicates: Analyzing a duplicate sample or a duplicate matrix spike provides a measure of the method's precision.[15]

Conclusion

The successful analysis of triazine herbicides in environmental samples is critically dependent on the sample preparation stage. Solid-Phase Extraction for water and the QuEChERS method for soil are powerful, validated techniques that provide the clean, concentrated extracts necessary for sensitive instrumental analysis. By understanding the chemical principles behind each step—from sorbent conditioning in SPE to the roles of salts and d-SPE sorbents in QuEChERS—researchers can confidently implement these protocols, troubleshoot issues, and generate high-quality, defensible data for environmental monitoring and risk assessment.

References

  • BenchChem. (n.d.). A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC.
  • Tadesse, B., Teju, E., Goshu, A., & Megersa, N. (2016). Modified QuEChERS Method for the Determination of S-Triazine Herbicide Residues in Soil Samples by High Performance Liquid Chromatography-Diode Array Detector. Institutional Repository.
  • BenchChem. (n.d.). A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Triazine Herbicide Analysis.
  • Li, Z., et al. (n.d.). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Pe.
  • Tadesse, B., Teju, E., & Megersa, N. (2016). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography-diode array detector. Semantic Scholar.
  • Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples. (n.d.). Academy of Sciences Malaysia.
  • Spectroscopy Online. (2025, January 17). Triazine Herbicides Analyzed Using New Magnetic Solid-Phase Extraction Method.
  • Tadesse, B., Teju, E., Goshu, A., & Megersa, N. (n.d.). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chrom. SciSpace.
  • Larson, S. J., Capel, P. D., & VanderLoop, A. G. (n.d.). Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water from the Management Systems Evaluation.
  • UCT. (n.d.). enviro-clean® method 525.2.
  • Asensio-Ramos, M., Ravelo-Pérez, L. M., González-Curbelo, M. Á., & Hernández-Borges, J. (2011). QuEChERS and soil analysis. An Overview.
  • UCT. (n.d.). Method 525.
  • Cai, Z., Raman, G. K., & Wong, M. K. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Chemosphere, 52(9), 1627–1632.
  • U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.
  • European Commission. (1999, November 17). Quality Control Procedures for Pesticide Residues Analysis.
  • U.S. Environmental Protection Agency. (n.d.). Quality Control Guidelines for SAM Chemical Methods.
  • UCT, Inc. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil.

Sources

Application Notes and Protocols for the Liquid Chromatography Separation of Triazine Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triazine herbicides, a class of nitrogen-containing heterocyclic compounds, have been extensively used in agriculture for several decades to control broadleaf and grassy weeds.[1][2] Their mode of action involves the inhibition of photosynthesis in target plants.[1][2] However, the persistence and mobility of some triazines in the environment have raised concerns about their potential to contaminate soil, groundwater, and surface water, leading to potential risks for human health and ecosystems.[2][3][4][5] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for triazine herbicides in various matrices, necessitating sensitive and reliable analytical methods for their monitoring.[3]

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) have become the predominant techniques for the analysis of triazine herbicides.[6] These methods offer significant advantages over gas chromatography (GC), as they can analyze a wide range of polar and non-polar compounds, including thermally labile degradation products, often without the need for derivatization.[3][6] This application note provides a comprehensive guide to the separation of triazine herbicides by liquid chromatography, covering sample preparation, chromatographic conditions, and detection techniques. The protocols and insights provided are designed for researchers, scientists, and professionals involved in environmental monitoring, food safety, and drug development.

Principles of Separation

The separation of triazine herbicides by reversed-phase liquid chromatography is primarily governed by the hydrophobic interactions between the analytes and the non-polar stationary phase, typically a C18-bonded silica.[1][7] The elution order is influenced by the polarity of the individual triazines, which is determined by their chemical structure, including the nature of the substituents on the triazine ring.

Key Physicochemical Properties Influencing Separation:

  • Polarity: Less polar triazines exhibit stronger retention on a C18 column and therefore have longer retention times. The polarity is influenced by the alkyl and other functional groups attached to the triazine core.

  • pKa: Triazines are weakly basic compounds. The pH of the mobile phase can influence their ionization state and, consequently, their retention behavior. Operating at a pH where the triazines are in their neutral form generally leads to better retention and peak shape on a C18 column.[8][9]

Chromatographic Parameters for Method Development:

  • Stationary Phase: C18 columns are the most commonly used stationary phases for triazine herbicide analysis due to their excellent hydrophobic selectivity.[1][7][10][11] Columns with core-shell particles can offer faster separations and higher efficiency at lower backpressures.[1]

  • Mobile Phase: A mixture of water and an organic modifier, typically acetonitrile or methanol, is used as the mobile phase.[8][9] Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate a mixture of triazines with varying polarities within a reasonable analysis time.[7][12]

  • Mobile Phase pH: Adjusting the mobile phase pH with additives like formic acid or ammonium acetate can improve peak shape and selectivity, especially for the more basic triazines.[8][9][13] A slightly acidic pH is often optimal.[8][9]

  • Temperature: Elevated column temperatures can reduce mobile phase viscosity, allowing for higher flow rates and faster analyses without sacrificing resolution.[12] However, the stability of the analytes and the column at higher temperatures should be considered.

Sample Preparation Protocols

The goal of sample preparation is to extract the triazine herbicides from the sample matrix and remove interfering components that could affect the chromatographic analysis. The choice of method depends on the matrix type (e.g., water, soil, food).

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction and preconcentration of triazine herbicides from drinking water, groundwater, and surface water samples.[3][14][15]

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methylene chloride (HPLC grade)

  • Deionized water

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL to 1 L of the water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove any polar interferences.

  • Cartridge Drying: Dry the cartridge by applying a vacuum for 10-15 minutes or by passing a stream of nitrogen through it.

  • Elution: Elute the trapped triazine herbicides by passing 5-10 mL of ethyl acetate or a mixture of ethyl acetate and methylene chloride through the cartridge.[16][17]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC analysis.

Protocol 2: QuEChERS for Soil and Food Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for the extraction of pesticide residues from a variety of solid matrices.[4][10][11][18][19]

Materials:

  • Homogenized sample (e.g., soil, fruit, vegetable)

  • Acetonitrile (HPLC grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 2 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add 10-15 mL of acetonitrile.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent. The PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Final Extract: The supernatant is ready for direct injection into the LC system or can be further diluted with the initial mobile phase if necessary.

Liquid Chromatography Method Protocols

The following protocols provide starting points for the separation of a mixture of common triazine herbicides. Method optimization may be necessary depending on the specific analytes and matrix.

Protocol 3: HPLC-UV/DAD Method

This method is suitable for the routine analysis of triazine herbicides at moderate concentration levels. Diode-array detection (DAD) provides spectral information that can aid in peak identification.[3][20]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and diode-array detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B in 15 minutes, then hold at 70% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection DAD, 220 nm (primary wavelength), spectral scan from 200-400 nm

Expected Results:

This method should provide good separation for a range of triazine herbicides. The retention times will vary depending on the specific compounds, but generally, more polar triazines like simazine will elute earlier than less polar ones like propazine.[3]

Protocol 4: UHPLC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for trace-level analysis of triazine herbicides in complex matrices. Tandem mass spectrometry (MS/MS) provides definitive identification and quantification.[10][11][13][15]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 90% B in 8 minutes, then hold at 90% B for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific precursor and product ions for each triazine herbicide need to be determined by infusing individual standards into the mass spectrometer. The fragmentation of triazine herbicides in MS/MS typically involves the loss of alkyl side chains.[21][22][23][24][25]

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Simazine202.1132.120
Atrazine216.1174.120
Propazine230.1188.120
Ametryn228.1186.122
Prometryn242.1200.122

Note: These are example values and should be optimized for the specific instrument used.

Data Presentation and Visualization

Table 1: Example Chromatographic Data for a Mixture of Triazine Herbicides (HPLC-UV)
CompoundRetention Time (min)
Simazine8.5
Atrazine9.8
Propazine11.2
Ametryn10.5
Prometryn12.1
Workflow Diagrams

Triazine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_analysis LC Analysis cluster_data_analysis Data Analysis Sample Water, Soil, or Food Sample Extraction Extraction (SPE or QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC_System HPLC or UHPLC System Concentration->LC_System Separation Chromatographic Separation (C18) LC_System->Separation Detection Detection (UV/DAD or MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Identification & Quantification Data_Acquisition->Quantification

Caption: General workflow for the analysis of triazine herbicides.

QuEChERS_Workflow Start Homogenized Sample (10-15 g) Add_ACN Add Acetonitrile (10-15 mL) Start->Add_ACN Add_Salts Add MgSO₄ and NaCl Add_ACN->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer dSPE d-SPE Cleanup (MgSO₄, PSA, C18) Transfer->dSPE Vortex Vortex dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract for LC Analysis Centrifuge2->Final_Extract

Caption: Detailed workflow for the QuEChERS sample preparation method.

Conclusion

The liquid chromatographic methods detailed in this application note provide robust and reliable approaches for the separation and quantification of triazine herbicides in various environmental and food matrices. The choice between HPLC-UV/DAD and UHPLC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper sample preparation using techniques like SPE or QuEChERS is crucial for achieving accurate and precise results. By following the outlined protocols and understanding the underlying principles of separation, researchers and scientists can confidently develop and validate methods for the routine monitoring of triazine herbicides to ensure environmental protection and consumer safety.

References

  • Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. (n.d.).
  • Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. (n.d.). Thermo Fisher Scientific.
  • Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. (n.d.).
  • Tandem Mass Spectrometry of some s-Triazine Herbicides. (n.d.). KoreaScience.
  • Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. (n.d.).
  • Chromatographic methods for analysis of triazine herbicides. (2015). PubMed.
  • Rapid isolation with Sep-Pak C18 cartridges and capillary gas chromatography of triazine herbicides in human body fluids. (n.d.). PubMed.
  • Fast RPLC Method Development for Structurally Similar Triazine Herbicides Using MaxPeak™ Premier Columns and the Systematic Sc. (n.d.). Waters Corporation.
  • Group-specific fragmentation of pesticides and related compounds in liquid chromatography-tandem mass spectrometry. (2010). PubMed.
  • Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS. (2021). PubMed.
  • Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Pe. (2011). Journal of Chromatographic Science.
  • (PDF) Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. (n.d.). ResearchGate.
  • Separation of Triazine Pesticides on HALO® AQ-C18, 2.7 μm. (n.d.).
  • Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software. (n.d.). Thermo Fisher Scientific.
  • UHPLC Separation of Triazine Herbicides at Elevated Temperature. (n.d.). Thermo Fisher Scientific.
  • Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS | Request PDF. (n.d.). ResearchGate.
  • MOBILE PHASE OPTIMIZATION FOR THE SEPARATION OF SOME HERBICIDE SAMPLES USING HPLC. (2000). Journal of Liquid Chromatography & Related Technologies.
  • Mobile phase optimization for the separation of some herbicide samples using HPLC. (n.d.). ResearchGate.
  • Analysis of triazine herbicides in water using solid phase extraction followed by ultra-performance liquid chromatography with tandem mass detection (UPLC-MS/MS). (n.d.). ResearchGate.
  • Application Notes and Protocols for the Analysis of Triazine Derivatives in Food Matrices. (n.d.). Benchchem.
  • Development of QuEChERS-based multiresidue analytical methods to determine pesticides in corn, grapes and alfalfa. (2022).
  • Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chrom. (n.d.). SciSpace.
  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). (n.d.).
  • Rapid separation of triazine pesticides using a core enhanced technology C18 HPLC column. (2014). AppsLab Library.
  • Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. (n.d.).
  • Testing for and Deactivating Herbicide Residues. (n.d.).
  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (n.d.). PMC - NIH.
  • XIII_1228. (n.d.). Repository of UKIM.
  • Procedures for preparing samples of animal origin for triazine analysis. (n.d.). ResearchGate.
  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). (n.d.). Thermo Fisher Scientific.
  • High Performance Liquid Chromatographic Determination of an Asymmetrical Triazine Herbicide from Soil. (2014). International Journal of Farming and Allied Sciences.
  • Identification and Quantitation of Herbicides and Pesticides in Water by LC and Diode Array Detector. (n.d.). Varian Application Note.
  • Method 525. (n.d.).
  • Multiple detection of 15 triazine herbicides by gold nanoparticle based-paper sensor. (n.d.). NIH.
  • EPA Method 525.2. (n.d.). Summit Environmental Technologies.
  • EPA Method 525.2 Revision 2.0 Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas. (n.d.).
  • EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom. (1995).
  • Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of Triazine and Phenylurea Herbicides and Their Degradation Products in Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. (n.d.). ResearchGate.
  • Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex.
  • Methods of Sample Preparation for Determination of Pesticide Residues in Food Matrices by Chromatography-Mass Spectrometry-Based Techniques: A Review. (n.d.). ResearchGate.
  • (PDF) Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. (n.d.). ResearchGate.

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Application Notes and Protocols for the Mass Spectrometric Analysis of Triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Triazine Compound Monitoring

Triazine herbicides, a class of nitrogen-containing heterocyclic compounds, have been extensively used in agriculture for broad-spectrum weed control.[1] Stalwarts of this class, such as atrazine and simazine, are effective and economical, leading to their widespread application.[2] However, their chemical stability results in persistence in soil and water, leading to concerns about their potential impact on environmental and human health.[2][3] Regulatory bodies globally have therefore established stringent maximum contaminant levels (MCLs) for triazines in drinking water and food products, necessitating sensitive, selective, and robust analytical methods for their routine monitoring.[2]

Mass spectrometry (MS), particularly when coupled with chromatographic separation, has emerged as the definitive technique for the analysis of triazine compounds.[1] Its inherent sensitivity and specificity allow for the confident identification and quantification of these compounds, even at trace levels in complex matrices. This document provides a comprehensive guide to the mass spectrometry-based analysis of triazines, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development and environmental monitoring.

Choosing the Right Tool: A Comparative Overview of Mass Spectrometry Techniques

The selection of an appropriate analytical technique is paramount for achieving reliable and accurate results in triazine analysis. The choice is primarily dictated by the specific triazine compounds of interest, the sample matrix, and the required sensitivity.[4] While both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools, LC-tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for its superior performance in many applications.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): A Robust and Established Technique

GC-MS has a long history in pesticide analysis and remains a viable option for triazine determination.[3] It offers excellent chromatographic resolution and is particularly well-suited for volatile and thermally stable compounds.

  • Principle: In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a gaseous mobile phase. The separated components then enter the mass spectrometer for ionization and detection.

  • Strengths: High separation efficiency, well-established methods, and robust instrumentation.[3]

  • Considerations: Derivatization is often necessary for polar triazine metabolites to increase their volatility and thermal stability.[6][7] This additional sample preparation step can introduce variability and increase analysis time.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS has largely superseded GC-MS for triazine analysis due to its ability to analyze a wider range of compounds, including polar metabolites, without the need for derivatization.[4][5]

  • Principle: LC separates compounds in a liquid mobile phase based on their affinity for a stationary phase. The eluent is then introduced into the mass spectrometer, where the compounds are ionized and analyzed. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then detecting a characteristic daughter ion.

  • Strengths: High sensitivity and specificity, applicable to a broad range of triazine compounds and their metabolites, and often requires minimal sample preparation.[4]

  • Ionization Techniques: Electrospray ionization (ESI) is the most common ionization source for LC-MS analysis of triazines, typically operating in positive ion mode.[9] Atmospheric pressure chemical ionization (APCI) can also be used and may be advantageous for less polar triazines.[10]

High-Resolution Mass Spectrometry (HRMS): Unambiguous Identification

High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements. This capability allows for the determination of the elemental composition of an unknown compound, providing a high degree of confidence in its identification, which is particularly useful for identifying novel metabolites or in non-targeted screening applications.[11][12]

Method Validation: Ensuring Trustworthy and Defensible Data

The validation of an analytical method is crucial to demonstrate its fitness for purpose.[13] Key validation parameters include:

  • Selectivity: The ability of the method to distinguish the analyte from other components in the sample matrix.[13]

  • Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.[13][14]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[11][13]

The Critical Role of Internal Standards

To compensate for sample loss during preparation and variations in instrument response, the use of isotopically labeled internal standards is highly recommended.[4] These compounds are chemically identical to the analyte but have a different mass, allowing for accurate quantification through isotope dilution mass spectrometry.[4] For example, atrazine-d5 is a commonly used internal standard for the analysis of atrazine.[14]

Sample Preparation: The Foundation of Accurate Analysis

Sample preparation is a critical step to extract triazines from the sample matrix and remove interfering components that can suppress the analyte signal in the mass spectrometer (matrix effects).[5][15][16] The choice of sample preparation technique depends on the complexity of the matrix.

  • Direct Injection: For clean matrices like drinking water, a simple "dilute-and-shoot" approach may be sufficient.[5] This involves diluting the sample, adding an internal standard, and injecting it directly into the LC-MS/MS system.[17]

  • Solid-Phase Extraction (SPE): A widely used technique for cleaning up and concentrating analytes from complex matrices like soil, sediment, and food.[3][5] A common approach involves passing the sample through a C18 cartridge to retain the triazines, followed by elution with an organic solvent.[5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular method for pesticide analysis in food matrices.[5] It involves an extraction with acetonitrile and salts, followed by a dispersive SPE cleanup step.[4]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A rapid and efficient microextraction technique that uses a small amount of extraction and disperser solvents to extract analytes from aqueous samples.[18]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Triazines in Drinking Water (Based on EPA Method 536.0)

This protocol is designed for the sensitive and selective determination of triazine herbicides in drinking water using direct injection LC-MS/MS.[14][19]

1. Reagents and Standards

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Sodium Omadine

  • Triazine analytical standards (e.g., atrazine, simazine, propazine, cyanazine, and their degradation products)

  • Isotopically labeled internal standards (e.g., atrazine-d5, simazine-d10)

2. Standard Preparation

  • Prepare individual stock solutions of each triazine and internal standard in methanol.

  • Prepare a mixed working standard solution by diluting the stock solutions.

  • Prepare a series of calibration standards by spiking reagent water with the mixed working standard and a constant concentration of the internal standard solution.[1][14]

3. Sample Preparation

  • Allow water samples to reach room temperature.[1]

  • To each 1 mL of water sample, add 20 mM ammonium acetate for pH adjustment and 64 mg/L sodium omadine to prevent microbial degradation.[14]

  • Spike each sample with the internal standard solution to a final concentration of 5 ng/mL.[14]

  • Vortex the sample to ensure thorough mixing.

  • Transfer the sample to an autosampler vial for analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm).[14]

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in water

    • B: Methanol

  • Gradient Elution: A suitable gradient to separate the target analytes.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each triazine should be optimized.[5]

5. Data Analysis

  • Identify and integrate the chromatographic peaks for each analyte and its corresponding internal standard.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Quantify the triazine concentration in the samples using the calibration curve.

Protocol 2: GC-MS Analysis of Triazines in Environmental Water

This protocol is suitable for the analysis of triazine herbicides in environmental water samples after solid-phase extraction.[3]

1. Reagents and Standards

  • Methanol (GC grade)

  • Ethyl Acetate (GC grade)

  • Dichloromethane (GC grade)

  • Triazine analytical standards

  • Internal standard (e.g., terbuthylazine)

2. Standard Preparation

  • Prepare stock and working standard solutions in ethyl acetate.

3. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with methanol followed by reagent water.

  • Pass 1 liter of the water sample through the cartridge.[3]

  • Wash the cartridge to remove interferences.

  • Dry the cartridge thoroughly.

  • Elute the triazines with ethyl acetate.

  • Concentrate the eluate to a final volume of 1 mL.

  • Add the internal standard.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., Agilent CP-Sil 5 CB-MS).[20]

  • Injector Temperature: 250 °C

  • Oven Temperature Program: A temperature gradient to achieve separation of the triazines (e.g., 60 °C hold for 1 min, then ramp to 215 °C).[20]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for each triazine.

5. Data Analysis

  • Identify and integrate the chromatographic peaks.

  • Quantify the triazines using a calibration curve based on the peak area ratios relative to the internal standard.

Data Presentation and Visualization

Quantitative Performance Data

The following table summarizes typical quantitative performance data for LC-MS/MS and GC-MS methods for triazine analysis.

ParameterLC-MS/MS (Water)GC-MS (Water)
Linearity Range0.25 - 5.0 ng/mL[14]0.2 - 200 µg/L[18]
LOQ0.1 pg/mL[5]-
LOD0.05 - 0.1 ng/mL[1]0.021 - 0.12 µg/L[18]
Recovery (%)70.5 - 112.1%[11]85.2 - 119.4%[18]
Experimental Workflows and Logical Diagrams

Triazine_Analysis_Workflow Dilution Dilution LC LC Dilution->LC SPE SPE SPE->LC GC GC SPE->GC QuEChERS QuEChERS QuEChERS->LC DLLME DLLME DLLME->GC MS MS Quant Quant MS->Quant Confirm Confirm MS->Confirm

Fragmentation_Pathway M_H [M+H]+ Fragment1 Loss of Alkene (e.g., C3H6 from isopropyl) M_H->Fragment1 Fragment2 Loss of Alkylamine (e.g., C2H5N from ethylamino) M_H->Fragment2 Fragment3 Cleavage of Triazine Ring Fragment1->Fragment3 Fragment2->Fragment3

Understanding Fragmentation: The Key to Confident Identification

In tandem mass spectrometry, the fragmentation of the protonated molecule ([M+H]+) provides a structural fingerprint that is highly specific to the analyte.[9] For triazine herbicides, characteristic fragmentation patterns involve the loss of substituent groups from the triazine ring.[21][22] For example, atrazine, which has an ethylamino and an isopropylamino group, will readily lose propene (C3H6) from the isopropyl group, followed by the loss of the ethylamino group.[9] By monitoring these specific fragmentation pathways (transitions) in MRM mode, a high degree of selectivity is achieved.

Conclusion: A Powerful and Versatile Analytical Toolbox

Mass spectrometry, in conjunction with chromatographic separation, provides a powerful and versatile toolbox for the analysis of triazine compounds in a variety of matrices. LC-MS/MS, in particular, offers unparalleled sensitivity and specificity, enabling laboratories to meet the stringent regulatory requirements for these compounds. By understanding the principles behind the different techniques, carefully validating methods, and implementing appropriate sample preparation strategies, researchers and scientists can generate high-quality, defensible data for the protection of environmental and human health.

References

  • Cahill, M. (2008). The Application of LC-MS Technologies for the Detection of Triazine Herbicides in Water. Master Thesis, Cork Institute of Technology. Retrieved from [Link]

  • Cai, Z., Ramanujam, V. M., & Wong, M. K. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Chemosphere, 52(9), 1627–1632. Retrieved from [Link]

  • Šatínský, D., Solich, P., & Chocholouš, P. (2007). Matrix Effects in Determination of Triazines and Atrazine Metabolite in Waters with Solid‐Phase Extraction Followed by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 30(15), 2249-2265. Retrieved from [Link]

  • Vidal, L., Grua, E., & Coquillé, N. (2008). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide concentrations in fresh and estuarine waters. Ifremer. Retrieved from [Link]

  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). (n.d.). Retrieved from [Link]

  • Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. Retrieved from [Link]

  • Okihashi, M., Obana, H., & Hori, S. (2002). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry.
  • Berijani, S., Assadi, Y., Anbia, M., Milani Hosseini, M. R., & Aghaee, E. (2006). Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry. Journal of Chromatography A, 1123(1), 1–9. Retrieved from [Link]

  • Zhao, L., Li, Y., Liu, X., Jiang, C., & Zhang, H. (2015). Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection. Journal of Agricultural and Food Chemistry, 63(44), 9855–9862. Retrieved from [Link]

  • Vargo, J. D. (1998). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 9(2), 149–156. Retrieved from [Link]

  • Zhao, L., Li, Y., Liu, X., Jiang, C., & Zhang, H. (2015). Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography-High-Resolution Mass Spectrometric Detection. Journal of Agricultural and Food Chemistry, 63(44), 9855–9862. Retrieved from [Link]

  • Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. Retrieved from [Link]

  • Analysis of Triazine Pesticides in Drinking. (n.d.). Retrieved from [Link]

  • Vidal, L., Grua, E., & Coquillé, N. (2008). Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. ResearchGate. Retrieved from [Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • Analysis of triazine herbicides. (2011). Agilent Technologies, Inc. Retrieved from [Link]

  • Berijani, S., Assadi, Y., Anbia, M., Milani Hosseini, M. R., & Aghaee, E. (2006). Determination of Triazine Herbicides in Aqueous Samples by Dispersive Liquid-Liquid Microextraction with Gas Chromatography-Ion Trap Mass Spectrometry. AMiner. Retrieved from [Link]

  • Jafari, M. T., & Saraji, M. (2012). Chromatographic methods for analysis of triazine herbicides. Journal of Separation Science, 35(10-11), 1205–1218. Retrieved from [Link]

  • Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. (n.d.). Retrieved from [Link]

  • H-J, S., & G, H. (1994). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. ResearchGate. Retrieved from [Link]

  • Yeh, M. K., & Yeh, Y. C. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(1), 1. Retrieved from [Link]

  • Mass fragmentation pattern of compound 5. (n.d.). Retrieved from [Link]

  • Stoll, D. R. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 42(3), 96-100. Retrieved from [Link]

  • H-J, S., & G, H. (1994). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Semantic Scholar. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

Sources

Application Notes and Protocols: Formulation of 4-(ethylthio)-1,3,5-triazin-2-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Triazine Scaffold

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 4-(ethylthio)-1,3,5-triazin-2-amine represents a promising, yet under-investigated, molecule within this class. Its unique substitution pattern, featuring a 2-amino group and a 4-ethylthio substituent, suggests potential for novel molecular interactions and biological effects. Successful evaluation of its therapeutic potential hinges on the precise and reproducible formulation of the compound for in vitro and in vivo biological assays.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the formulation of this compound. We will delve into the critical aspects of solubilization, stock solution preparation, and the design of pertinent biological assays, underpinned by the rationale for each experimental choice. Our objective is to equip researchers with the necessary tools to confidently and accurately assess the biological activity of this compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for its effective formulation.

PropertyValueSource
Molecular Formula C₅H₈N₄SChemBridge
Molecular Weight 156.21 g/mol Sigma-Aldrich[3]
Appearance SolidChemBridge[4]
CAS Number 1030520-58-1ChemBridge[4]
Safety and Handling

General Handling Precautions:

  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or powder.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Wash hands thoroughly after handling.

Formulation for Biological Assays: A Step-by-Step Protocol

The limited aqueous solubility of many triazine derivatives necessitates the use of an organic co-solvent for the preparation of stock solutions.[7] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power and miscibility with aqueous media.[5][8]

Workflow for Compound Formulation

G cluster_0 Preparation cluster_1 Storage & Dilution cluster_2 Assay & Controls A Weigh Compound C Prepare High-Concentration Stock Solution (e.g., 50 mM) A->C B Select Solvent (DMSO) B->C D Vortex/Sonicate to Dissolve C->D E Store Stock at -20°C or -80°C in small aliquots D->E F Prepare Intermediate Dilutions in DMSO or Assay Medium E->F G Prepare Final Working Solutions in Assay Medium F->G H Add to Assay (e.g., cell culture plate) G->H I Include Vehicle Control (Assay Medium + equivalent DMSO)

Caption: Workflow for the formulation of this compound.

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

Rationale: Creating a high-concentration stock solution in 100% DMSO is the standard initial step for poorly soluble compounds.[5] This allows for subsequent dilutions into aqueous assay buffers while keeping the final DMSO concentration low to minimize solvent-induced artifacts.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 50 mM stock solution.

    • Mass (mg) = 50 mmol/L * 0.15621 g/mmol * Volume (mL)

  • Weighing: Accurately weigh the calculated amount of the compound and transfer it to a sterile amber vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Triazine derivatives are generally stable at room temperature, but low-temperature storage is recommended for long-term preservation.[9]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Rationale: The final concentration of DMSO in cell-based assays should be kept to a minimum, typically at or below 0.5% (v/v), to avoid cytotoxicity and other off-target effects.[5] A vehicle control containing the same final concentration of DMSO is essential to differentiate compound-specific effects from solvent effects.

Materials:

  • 50 mM stock solution of this compound in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and pipette tips

  • 96-well cell culture plates

Procedure:

  • Serial Dilutions: Prepare a series of intermediate dilutions of the 50 mM stock solution in 100% DMSO or directly in the cell culture medium. For example, to prepare a 100 µM working solution from a 50 mM stock, perform a 1:500 dilution.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to the wells of the 96-well plate containing cells and culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of DMSO (without the compound) to control wells.

  • Incubation: Gently mix the plate and incubate for the desired period according to the specific assay protocol.

Suggested Biological Assays and Rationale

Given that many triazine derivatives have been investigated for their anticancer properties, initial biological screening of this compound could focus on its effects on cancer cell lines.[2][3][10]

Hypothetical Signaling Pathway for Triazine Derivatives

G cluster_0 Cellular Processes A Triazine Derivative B Target Enzyme (e.g., DHFR, EGFR-TK) A->B Inhibits C Downstream Signaling (e.g., Nucleotide Synthesis, Proliferation Pathways) B->C Regulates D Inhibition of Cell Proliferation C->D E Induction of Apoptosis C->E

Caption: Potential mechanism of action for a triazine derivative.

Protocol 3: MTT Assay for Cell Viability

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a robust and widely used method for initial cytotoxicity screening.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9][11]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Summary of Experimental Parameters
ParameterRecommended ConditionsRationale
Stock Solution Concentration 10-50 mM in 100% DMSOHigh concentration for minimal volume addition to assays.[5]
Final DMSO Concentration ≤ 0.5% (v/v)To minimize solvent-induced cytotoxicity and off-target effects.[5]
Cell Lines for Screening MCF-7 (breast), A549 (lung), HCT-116 (colon)Commonly used cancer cell lines for initial screening of triazine derivatives.[9][11][12]
Assay Concentration Range 0.1 µM to 100 µMA broad range to determine the dose-response curve and IC₅₀.
Incubation Time 24, 48, 72 hoursTo assess time-dependent effects on cell viability.
Primary Assay MTT or similar cell viability assayA standard, high-throughput method for initial cytotoxicity assessment.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the formulation and initial biological evaluation of this compound. Adherence to these guidelines will ensure data reproducibility and reliability. Based on the initial findings from cell viability assays, further investigations could explore the compound's mechanism of action through assays targeting specific enzymes, such as dihydrofolate reductase or tyrosine kinases, which are known targets for other triazine derivatives.[3][10] Additionally, investigating the compound's stability in aqueous solutions over time can provide valuable information for assay design and interpretation.[6] As research on this novel compound progresses, these foundational protocols will be invaluable for elucidating its full therapeutic potential.

References

  • Tran, T. H. L., et al. (2024). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 14(18), 12628-12641. Available from: [Link]

  • Koval, O., et al. (2020). Bioorthogonal Cycloadditions of C3‐Trifluoromethylated 1,2,4‐Triazines with trans‐Cyclooctenes. Chemistry – A European Journal, 26(41), 8963-8968. Available from: [Link]

  • Sivakumar, P., & Ganapathy, S. (2020). Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 134-140. Available from: [Link]

  • Koval, O. O., et al. (2025). Functionalized 1,3,5-triazine-derivatives as promising anticancer agents: synthesis and cytotoxic activity in vitro. ResearchGate. Available from: [Link]

  • Maliszewski, D., & Drozdowska, D. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-016. Available from: [Link]

  • Becerra-Herrera, M., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(8), 1058. Available from: [Link]

  • Tan, T., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(11), 3355. Available from: [Link]

  • Mohammed, S. H., & Al-Masoudi, N. A. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 543-556. Available from: [Link]

  • Valdés-Ramírez, G., et al. (2024). A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts. International Journal of Molecular Sciences, 25(10), 5435. Available from: [Link]

  • Maliszewski, D., & Drozdowska, D. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals (Basel, Switzerland), 15(2), 221. Available from: [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • Rasayan Journal of Chemistry. (2017). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. Rasayan J. Chem, 10(4), 1163-1171. Available from: [Link]

  • Ghasemian, M., et al. (2015). The Triazine-Based Azo-Azomethine Dyes; Synthesis, Characterization, Spectroscopy, Solvatochromism and Biological Properties of 2,2'-(((6-methoxy-1,3,5-triazine-2,4-diyl)bis(sulfanediyl)bis(2,1-phenylene))bis(azanylylidene)bis(methanylylidene))bis(4-(phenyldiazenyl)phenol). Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 138, 643–647. Available from: [Link]

  • Zięba, A., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules (Basel, Switzerland), 30(11), 2437. Available from: [Link]

  • Beilstein Journals. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journal of Organic Chemistry, 17, 1269–1278. Available from: [Link]

  • Wieczorek, M., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives as Potent Cytotoxic Agents. International Journal of Molecular Sciences, 23(13), 7175. Available from: [Link]

  • Faghih, Z., et al. (2014). Novel 9-(alkylthio)-Acenaphtho[1,2-e]-1,2,4-triazine derivatives: synthesis, cytotoxic activity and molecular docking studies on B-cell lymphoma 2 (Bcl-2). DARU Journal of Pharmaceutical Sciences, 22(1), 11. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(14), 13035–13046. Available from: [Link]

  • Szymańska, E., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][6][9]triazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences, 23(10), 5892. Available from: [Link]

Sources

Electrochemical Studies of 4-(Alkylthio)-1,3,5-triazin-2-amines: Application Notes for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the electrochemical investigation of 4-(alkylthio)-1,3,5-triazin-2-amines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Recognizing the 1,3,5-triazine core as a privileged scaffold, this document elucidates the electrochemical behavior of the key functional moieties: the triazine ring, the 2-amine group, and the 4-alkylthio linkage. We present a mechanistic overview of the expected redox pathways and deliver field-proven, step-by-step protocols for cyclic voltammetry (CV), differential pulse voltammetry (DPV), and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). These methodologies are designed to provide researchers, scientists, and drug development professionals with the tools to probe reaction mechanisms, perform quantitative analysis, and assess the stability and metabolic fate of these promising compounds.

Introduction

The 1,3,5-Triazine Scaffold in Medicinal Chemistry Nitrogen-containing heterocycles are foundational building blocks in modern pharmacology, with a significant percentage of FDA-approved drugs incorporating these structures.[1] Among them, the 1,3,5-triazine (or s-triazine) ring is considered a "privileged scaffold" due to its structural versatility and its presence in a wide array of biologically active compounds, including those with antifungal and anticancer properties.[1][2] The triazine core is electron-deficient, a property that not only governs its chemical reactivity but also makes it an intriguing subject for electrochemical analysis.[3][4]

The Role of the Alkylthio and Amine Substituents The biological and physicochemical properties of the triazine core are significantly modulated by its substituents. The 2-amine group is a common feature in many bioactive triazines, contributing to hydrogen bonding interactions with biological targets. The 4-alkylthio (thioether) group offers a site for potential metabolic oxidation and can influence the molecule's lipophilicity and electronic characteristics. The interplay between these three components—the ring, the amine, and the thioether—creates a unique electrochemical signature for each molecule within the class.

Why Electrochemical Analysis? Electrochemical techniques offer a powerful, sensitive, and often direct means to study molecules that can undergo oxidation or reduction.[5] For pharmaceutical development, these methods are invaluable for several reasons:

  • Mechanistic Insight: Techniques like cyclic voltammetry can reveal the fundamental redox pathways of a molecule, providing clues about its intrinsic reactivity and potential for in-vivo metabolic transformations.

  • Quantitative Analysis: Voltammetric methods can be developed into highly sensitive analytical tools for determining the concentration of an active pharmaceutical ingredient (API) in various matrices.[5]

  • Stability and Degradation: The electrochemical signature of a compound can change upon degradation (e.g., oxidation of the thioether), providing a direct method for stability-indicating assays.[6]

  • Relevance to Metabolism: Many Phase I metabolic transformations are redox reactions. Electrochemistry can serve as a biomimetic tool to predict and study oxidative metabolic pathways.[7]

This application note will guide the user from fundamental mechanistic exploration to the development of robust analytical protocols for 4-(alkylthio)-1,3,5-triazin-2-amines.

Part I: Fundamental Electrochemical Behavior - A Mechanistic Overview

The electrochemical profile of a 4-(alkylthio)-1,3,5-triazin-2-amine is a composite of the behaviors of its three primary functional groups. Understanding the likely contribution of each is key to interpreting the experimental data.

Expected Redox Sites:

  • Oxidation of the Thioether Linkage: The sulfur atom of the thioether group is electron-rich and represents the most probable site for initial oxidation. This is typically an irreversible process that proceeds in one or two steps. The first step involves the loss of an electron to form a radical cation, which is then rapidly oxidized further and reacts with residual water or solvent to form a sulfoxide . Under more forcing conditions, a second oxidation may occur to form the corresponding sulfone .[6][8] This oxidation mechanism often involves the initial adsorption of the sulfur atom onto the electrode surface.[9] The use of specialized electrocatalysts can enhance the selectivity of thioether oxidation.[10]

  • Oxidation of the 2-Amine Group: Primary amines are also susceptible to electrochemical oxidation. The mechanism generally involves the removal of an electron from the nitrogen lone pair to form a radical cation.[11] The subsequent fate of this intermediate depends heavily on the molecular structure and the solvent system. Given its attachment to the electron-deficient triazine ring, the oxidation potential for this amine is expected to be relatively high.

  • Reduction of the 1,3,5-Triazine Ring: The electron-deficient nature of the triazine ring makes it a candidate for electrochemical reduction. Studies on related triazine structures have shown that they can be reduced, often leading to the formation of dihydro derivatives.[12] This process is typically observed at negative potentials and is highly dependent on the solvent and the presence of proton donors.

Proposed Electrochemical Landscape

The following diagram illustrates the plausible redox pathways. The primary and most accessible pathway is anticipated to be the irreversible oxidation of the thioether moiety.

G cluster_main 4-(Alkylthio)-1,3,5-triazin-2-amine cluster_ox Anodic Pathway (Oxidation) cluster_red Cathodic Pathway (Reduction) Parent Parent Compound (R-S-Triazine-NH2) Sulfoxide Sulfoxide (R-SO-Triazine-NH2) Parent->Sulfoxide -1e-, +H2O (Irreversible) Amine_Ox Amine Oxidation Product Parent->Amine_Ox -1e- (High Potential) Dihydro Dihydro-triazine (Reduced Ring) Parent->Dihydro +1e-, +H+ (Negative Potential) Sulfone Sulfone (R-SO2-Triazine-NH2) Sulfoxide->Sulfone -1e-, +H2O (Higher Potential)

Caption: Plausible redox pathways for 4-(alkylthio)-1,3,5-triazin-2-amines.

Part II: Experimental Design & Protocols

This section provides detailed, self-validating protocols for the electrochemical characterization and analysis of the target compounds.

Instrumentation and Materials
  • Potentiostat/Galvanostat: A research-grade instrument capable of performing CV, DPV, and serving as a controller for an electrochemical detector.

  • Electrochemical Cell: A standard three-electrode glass cell (5-20 mL volume).

  • Working Electrodes: Glassy Carbon (GC) electrode (3 mm diameter), Platinum (Pt) disk electrode. For HPLC-ED, a flow-cell with a Gold (Au) or GC working electrode.

  • Reference Electrode: Ag/AgCl (in saturated KCl) or a non-aqueous Ag/Ag⁺ reference electrode.

  • Counter Electrode: Platinum wire or gauze.

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and purified water.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) for non-aqueous studies; phosphate or acetate buffers for aqueous or HPLC studies.

  • Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar) for deoxygenation.[13]

Protocol 1: Cyclic Voltammetry (CV) for Mechanistic Investigation

Objective: To perform an initial electrochemical screening to identify the primary redox events, estimate redox potentials, and assess the chemical reversibility of electron transfer steps.

Causality Behind Experimental Choices:

  • Aprotic Solvent (ACN): Using a non-aqueous, aprotic solvent like acetonitrile minimizes interfering reactions from water (as a reactant or proton source), allowing for the observation of the primary electron transfer events.

  • Glassy Carbon Electrode: GC offers a wide potential window, is relatively inert, and provides good sensitivity for the oxidation of organic molecules.

  • Inert Gas Purge: Dissolved oxygen is electroactive and its reduction can obscure the signals of interest, particularly in the negative potential range. Purging the solution with N₂ or Ar removes dissolved O₂.[13]

Step-by-Step Protocol:

  • Electrode Preparation: Polish the GC working electrode surface with progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water, then sonicate in ethanol and ACN to remove any residual alumina. Dry under a stream of N₂.

  • Solution Preparation: Prepare a 0.1 M solution of TBAPF₆ in ACN. This is the blank electrolyte solution. Prepare a 1-2 mM stock solution of the 4-(alkylthio)-1,3,5-triazin-2-amine analyte in ACN.

  • Deoxygenation: Transfer 5-10 mL of the blank electrolyte solution to the electrochemical cell. Assemble the electrodes. Purge the solution by bubbling N₂ or Ar through it for at least 10-15 minutes. Maintain an inert gas blanket over the solution for the duration of the experiment.

  • Blank Scan: Record a cyclic voltammogram of the blank electrolyte solution over a wide potential window (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) at a scan rate of 100 mV/s to ensure there are no interfering impurities.

  • Analyte Scan: Add a small aliquot of the analyte stock solution to the cell to achieve a final concentration of ~0.5 mM. Allow the solution to mix, then record the CV.

  • Scan Rate Study: Record a series of CVs at varying scan rates (e.g., 25, 50, 100, 200, 500 mV/s).

  • Data Interpretation:

    • Identify the anodic (oxidation) and cathodic (reduction) peaks that are not present in the blank scan.

    • The first, most prominent anodic peak is likely due to the thioether oxidation. Note its peak potential (Eₚₐ).

    • Check for a corresponding cathodic peak on the reverse scan. The absence of a reverse peak indicates an irreversible process, as expected for thioether oxidation.

    • Analyze the scan rate data: For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.

Protocol 2: Differential Pulse Voltammetry (DPV) for Quantitative Analysis

Objective: To establish a highly sensitive method for the quantification of the target compound, suitable for purity assays or concentration determination.

Causality Behind Experimental Choices:

  • DPV Technique: DPV is a pulse technique that minimizes the contribution of non-faradaic (charging) current, resulting in significantly improved sensitivity and better-resolved peaks compared to CV. This makes it ideal for trace analysis.[5]

  • Parameter Optimization: The sensitivity of DPV is dependent on the pulse parameters. Optimizing these ensures the best possible signal-to-noise ratio for the specific analyte and matrix.

Step-by-Step Protocol:

  • System Setup: Use the same electrode and cell setup as in the CV protocol. A buffered aqueous/organic mixture (e.g., phosphate buffer pH 7.4 / ACN 50:50) may be more relevant for biological applications.

  • Parameter Optimization: Using a ~10 µM solution of the analyte, optimize the DPV parameters.

    • Pulse Amplitude: Vary from 10 to 100 mV.

    • Pulse Width: Vary from 20 to 100 ms.

    • Scan Increment: Vary from 2 to 10 mV.

    • Select the combination that provides the highest peak current and best peak shape.

  • Calibration Curve Construction:

    • Record a DPV of the blank solution.

    • Prepare a series of standard solutions of the analyte with known concentrations (e.g., from 0.1 µM to 20 µM) via serial dilution.

    • Record the DPV for each standard, ensuring sufficient mixing after each addition.

    • Measure the peak height (background-subtracted) for the primary oxidation peak.

    • Plot the peak current versus concentration. The resulting plot should be linear in the desired concentration range.

  • Sample Analysis: Prepare the unknown sample in the same electrolyte and measure its DPV. Determine the concentration using the linear regression equation from the calibration curve.

Protocol 3: HPLC with Electrochemical Detection (HPLC-ED)

Objective: To develop a selective and sensitive method for analyzing the compound in complex matrices, such as pharmaceutical formulations or biological fluids.

Causality Behind Experimental Choices:

  • HPLC Separation: Chromatography provides a physical separation of the analyte from matrix components, preventing interferences at the electrode.

  • Electrochemical Detection: ED is highly selective as it only responds to compounds that are electroactive at the applied potential. It is often more sensitive than UV detection for electroactive species.[14]

  • Gold Working Electrode: Gold electrodes are particularly effective for the detection of sulfur-containing compounds, often providing a stable and sensitive response.[14][15]

Step-by-Step Protocol:

  • Potential Selection: From the CV data (Protocol 1), determine the onset potential of the thioether oxidation peak. Set the applied potential of the ED cell to a value on the rising portion of this voltammetric wave (e.g., Eₚₐ - 100 mV). This provides a good signal while minimizing background noise from the oxidation of the mobile phase or other components.

  • Chromatographic Conditions:

    • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM sodium acetate, pH 4.5) and an organic modifier (ACN or MeOH). The specific composition must be optimized to achieve good retention and peak shape.[15]

    • Flow Rate: Typically 1.0 mL/min.

  • System Equilibration: Pump the mobile phase through the entire HPLC-ED system until a stable baseline current is observed at the detector.

  • Analysis: Inject a known concentration of the analyte to determine its retention time and response.

  • Method Validation: Perform a full validation including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy as per standard guidelines. The high selectivity of PED for thio-compounds can simplify sample preparation.[14]

Part III: Data Interpretation & Advanced Applications

Interpreting the Voltammogram

The electrochemical data provides a wealth of information. The following table summarizes the expected potential ranges and characteristics for the key redox events based on general literature for these functional groups.

Functional GroupRedox ProcessTypical ElectrodeExpected Potential (vs. Ag/AgCl)Key Characteristics
Alkylthio (Thioether) OxidationGC, Pt, Au+0.8 V to +1.6 VIrreversible, well-defined anodic peak.
2-Amine (Aromatic) OxidationGC, Pt> +1.2 VIrreversible, potential depends on substitution.
1,3,5-Triazine Ring ReductionGC, Hg-1.0 V to -2.0 VMay be reversible or irreversible, pH-dependent.

Influence of Structure: The length and branching of the alkyl chain on the thioether will have a minor electronic effect, but may influence the adsorption of the molecule on the electrode surface, slightly shifting the oxidation potential.

Application Workflow in Drug Development

The protocols described can be integrated into a cohesive workflow for pharmaceutical R&D.

G A Compound Synthesis & Characterization B Protocol 1: CV Screening (Mechanistic Insight) A->B C Identify Redox Potentials & Reaction Pathways B->C D Protocol 2: DPV Method (Quantitative Assay) C->D E Protocol 3: HPLC-ED Method (Selective Analysis) C->E H Biomimetic Metabolism Studies C->H F API Purity & Quality Control D->F G Formulation & Stability Studies E->G

Caption: Integrated workflow for electrochemical analysis in drug development.

  • Stability Studies: By monitoring the primary DPV or HPLC-ED peak of the parent drug over time under stress conditions (heat, light, oxidizing agents), one can quantify its degradation. The appearance of new peaks at different potentials or retention times can help identify degradation products, such as the sulfoxide.

  • Metabolic Profiling: The primary oxidation potential of the thioether provides an indication of its susceptibility to metabolic oxidation by cytochrome P450 enzymes. Bulk electrolysis at a controlled potential can be used to synthesize the sulfoxide metabolite for use as an analytical standard.

  • Quality Control: A validated DPV or HPLC-ED method can be implemented in a QC environment for the rapid and accurate determination of API purity in batches, ensuring consistency and safety.[5]

Conclusion

The electrochemical analysis of 4-(alkylthio)-1,3,5-triazin-2-amines provides a rich dataset that is directly applicable to the challenges faced in pharmaceutical research and development. By systematically applying the voltammetric and chromatographic protocols detailed in this guide, researchers can gain fundamental insights into the redox chemistry of these molecules. This knowledge is crucial for developing robust quantitative assays, assessing drug stability, and predicting metabolic pathways. The strategic use of electrochemistry ultimately accelerates the drug development pipeline by providing critical data in a rapid, sensitive, and cost-effective manner.

References

  • Bard, A. J. (n.d.). Electrochemistry In Near-Critlcal and Supercritical Fluids. 4. Nitrogen Heterocycles, Nitrobenzene, and Solvated Electrons in Ammonia at Temperatures to 150 OC.
  • Kamal, M. M., Abu Zuhri, A. Z., & Nassar, A. A. O. (1996). Adsorptive stripping voltammetric analysis of 2,4,6-tri(2?pyridyl)-1,3,5-triazine at a mercury electrode. Fresenius' Journal of Analytical Chemistry.
  • Modi, S. J., et al. (2005). Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 19–25.
  • ACS Publications. (2023). Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. ACS Omega.
  • Modi, S. J., LaCourse, W. R., & Shansky, R. E. (2005). Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 19-25. Available at: [Link]

  • ResearchGate. (n.d.). Electrochemical Determination of Thiols: A Perspective. Request PDF.
  • Ulster University. (n.d.). Electrochemical determination of thiols: A perspective.
  • PMC - NIH. (2022). Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels.
  • PMC - NIH. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • PubMed. (2007). Determination of triazine herbicides: development of an electroanalytical method utilizing a solid amalgam electrode that minimizes toxic waste residues, and a comparative study between voltammetric and chromatographic techniques. Available at: [Link]

  • ResearchGate. (n.d.). Cyclic voltammetry characterization performed in nitrogen-saturated....
  • PMC. (n.d.). The Future of Electro-organic Synthesis in Drug Discovery and Early Development. Available at: [Link]

  • Neuroquantology. (n.d.). Electroanalytical Chemistry: Techniques and Applications – A Review.
  • CORE. (n.d.). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY.
  • ResearchGate. (n.d.). The Electrochemical Reduction of Compounds with the Group. III as-Triazines. Request PDF.
  • MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Available at: [Link]

  • MDPI. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Available at: [Link]

  • ResearchGate. (n.d.). Voltammetric profiling of new psychoactive substances: Piperazine derivatives. Request PDF.
  • eCampusOntario Pressbooks. (n.d.). 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Available at: [Link]

  • PubMed Central. (n.d.). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Available at: [Link]

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Application Note & Protocol: High-Throughput Screening of Triazine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Triazine Scaffolds in Kinase Drug Discovery

The 1,3,5-triazine (or s-triazine) core is a privileged scaffold in medicinal chemistry, recognized for its structural versatility and wide range of biological activities.[1][2] This nitrogen-containing heterocycle features three modifiable sites, allowing for extensive chemical elaboration to optimize physicochemical properties and biological targeting.[3] Several s-triazine derivatives have successfully translated into clinically approved drugs, such as altretamine (ovarian cancer), gedatolisib (breast cancer), and enasidenib (leukemia), validating the therapeutic potential of this chemical class.[4]

A prominent area of investigation for triazine derivatives is the inhibition of protein kinases.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Triazine derivatives have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), and Cyclin-Dependent Kinases (CDK).[3][4]

High-Throughput Screening (HTS) is an indispensable methodology in modern drug discovery for rapidly assessing large chemical libraries to identify novel "hit" compounds.[6][7] By employing automation, miniaturization, and robust data analysis, HTS enables the efficient evaluation of tens of thousands to millions of compounds per day.[6][8] This guide provides a comprehensive framework and detailed protocols for the design, validation, and execution of an HTS campaign to identify triazine-based kinase inhibitors.

Principle of the Assay: Detecting Kinase Inhibition

The protocols detailed herein are based on a generic, robust biochemical assay format suitable for HTS: the ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The principle is as follows:

  • Kinase Reaction: The kinase enzyme transfers the terminal phosphate from ATP to a specific substrate (e.g., a peptide or protein), producing ADP.

  • ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. Subsequently, a "Kinase Detection Reagent" is added to convert the newly produced ADP back into ATP.

  • Signal Generation: This newly synthesized ATP is then used by a luciferase enzyme in the detection reagent to produce a luminescent signal, which is directly proportional to the amount of ADP generated and, therefore, the kinase activity.

Inhibitors of the kinase will reduce the amount of ADP produced, resulting in a lower luminescent signal. This platform is highly amenable to HTS due to its high sensitivity, broad dynamic range, and resistance to compound interference.[9]

Assay Development and Validation: The Foundation of a Successful Screen

Before committing to a full-scale screen, the assay must be rigorously optimized and validated to ensure it is robust, reproducible, and sensitive enough to identify true hits.[6][10]

Key Optimization Parameters
  • Enzyme and Substrate Concentration: Determine the optimal concentrations that yield a robust signal while ensuring the reaction remains in the linear range.

  • ATP Concentration: The concentration of ATP is critical. Screening at a concentration close to the Michaelis constant (Km) of ATP for the target kinase will allow for the identification of both ATP-competitive and non-competitive inhibitors.[11] However, screening at physiological ATP concentrations (1-10 mM) is also valuable for identifying hits with potential for cellular activity.[11]

  • Reaction Time: Establish an incubation time that allows for sufficient product formation without depleting the substrate.

  • DMSO Tolerance: Confirm the assay is not adversely affected by the concentration of dimethyl sulfoxide (DMSO) used to solubilize the test compounds (typically 0.5-1.0%).

Mandatory Quality Control: Z'-Factor Determination

The Z'-factor (Z-prime) is the most critical statistical parameter for validating the quality of an HTS assay.[12][13] It provides a measure of the separation between the high (negative control) and low (positive control) signals, taking into account the data variation.[12]

The formula for Z'-factor is: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (maximum inhibition).

  • μ_n and σ_n are the mean and standard deviation of the negative control (no inhibition, DMSO only).

Interpretation of Z'-Factor Values: [13][14]

  • Z' > 0.5: An excellent assay, suitable for HTS.[12]

  • 0 < Z' < 0.5: A marginal assay that may require further optimization.

  • Z' < 0: An unsuitable assay for screening.

A "dry run" using only control plates must be performed to ensure the Z'-factor is consistently above 0.5 before proceeding.[15]

Table 1: Example Optimized Kinase Assay Conditions

ParameterOptimized ValueRationale
Target Kinase5 nMProvides a robust signal within the linear range of the assay.
Peptide Substrate10 µMSaturating concentration to ensure the reaction is not substrate-limited.
ATP100 µM (approx. Km)Balances sensitivity for detecting ATP-competitive inhibitors with physiological relevance.
Final DMSO0.5%Well-tolerated by the enzyme, minimizing solvent-induced artifacts.
Reaction Time60 minutesSufficient time for product formation while maintaining linearity.
Z'-Factor0.78 ± 0.06 Indicates an excellent and robust assay suitable for HTS.[12]

High-Throughput Screening Workflow

The HTS process is a multi-step workflow designed to efficiently identify and validate active compounds from a large library.

HTS_Workflow cluster_prep Phase 1: Preparation & Validation cluster_screen Phase 2: Primary Screen cluster_validation Phase 3: Hit Triage & Confirmation AssayDev Assay Development & Optimization ZFactor Z'-Factor Validation (Z' > 0.5) AssayDev->ZFactor PrimaryHTS Primary HTS (Single Concentration, e.g., 10 µM) ZFactor->PrimaryHTS CompoundLibrary Triazine Compound Library (e.g., 100,000 compounds) CompoundLibrary->PrimaryHTS DataAnalysis Data Analysis (% Inhibition Calculation) PrimaryHTS->DataAnalysis HitSelection Hit Selection (e.g., >50% Inhibition) DataAnalysis->HitSelection HitConfirmation Hit Confirmation (Re-test from fresh stock) HitSelection->HitConfirmation NonHits Non-Hits HitSelection->NonHits <50% Inhibition DoseResponse Dose-Response Assay (IC50 Determination) HitConfirmation->DoseResponse ValidatedHits Validated Hits for SAR Studies DoseResponse->ValidatedHits

Caption: High-Throughput Screening (HTS) workflow from assay validation to validated hits.

Detailed Experimental Protocols

These protocols are designed for a 384-well plate format, which is standard for HTS.[10] All liquid handling steps should be performed with automated liquid handlers to ensure precision and consistency.[6]

Protocol 1: Primary HTS of Triazine Library (Single Concentration)

Objective: To identify initial "hits" from the triazine library that inhibit the target kinase at a single concentration (e.g., 10 µM).

Materials:

  • 384-well white, opaque microplates (low-volume)

  • Triazine compound library (10 mM in DMSO)

  • Target Kinase, Peptide Substrate, ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Acoustic dispenser (e.g., Echo) or pin tool for compound transfer

  • Automated liquid handler and plate reader (luminescence)

Procedure:

  • Compound Plating:

    • Using an acoustic dispenser, transfer 50 nL of 2 mM compound solution (diluted from 10 mM stock in DMSO) into wells of the 384-well assay plate. This will yield a final concentration of 10 µM in a 10 µL final reaction volume.

    • Controls: Designate columns 23 and 24 for controls.

      • Column 23 (Positive Control): Add 50 nL of a known potent inhibitor (e.g., Staurosporine) at a concentration that gives maximum inhibition.

      • Column 24 (Negative Control): Add 50 nL of pure DMSO.

  • Enzyme/Substrate Addition:

    • Prepare a 2X Kinase/Substrate solution in reaction buffer.

    • Using an automated liquid handler, dispense 5 µL of the 2X Kinase/Substrate solution into all wells.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in reaction buffer.

    • Dispense 5 µL of the 2X ATP solution into all wells to start the reaction. The final volume is now 10 µL.

    • Briefly centrifuge the plates to mix and settle contents.

    • Incubate at room temperature for the pre-determined optimal time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Protocol 2: Hit Confirmation and Dose-Response (IC₅₀) Determination

Objective: To confirm the activity of primary hits and determine their potency by calculating the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Source Fresh Compound: Obtain fresh, powdered stock of the "hit" compounds to rule out issues with library sample integrity. Prepare new DMSO stock solutions.

  • Prepare Serial Dilutions:

    • Create a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting at a high concentration (e.g., 10 mM).

    • This will typically cover a concentration range from ~50 µM down to low nanomolar in the final assay.

  • Assay Execution:

    • Perform the kinase assay as described in Protocol 1 .

    • Instead of a single concentration, plate the 10-point dilution series for each compound.

    • Ensure each plate contains full columns of positive and negative controls for data normalization.

Data Analysis and Hit Prioritization

Robust data analysis is crucial for distinguishing true biological activity from experimental noise.[16]

Primary Screen Data Analysis
  • Normalization: The raw luminescence data from each well is normalized relative to the on-plate controls. The Percent Inhibition is calculated as follows:

    % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl))

  • Hit Selection: A threshold for hit selection is established. A common starting point is a percent inhibition greater than 50% or activity that is three standard deviations (SD) away from the mean of the sample population.[17] All compounds meeting this criterion are designated as primary hits.

Dose-Response Analysis and IC₅₀ Calculation
  • Curve Fitting: For each confirmed hit, the percent inhibition data is plotted against the logarithm of the compound concentration.[18] The data is then fitted to a four-parameter logistic model (sigmoidal dose-response curve) using software like GraphPad Prism or a custom analysis pipeline.[19][20]

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

  • IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor that produces 50% of the maximal response and is a key measure of compound potency.[20]

Table 2: Example Hit Validation and Prioritization Data

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed ActivityIC₅₀ (µM)Comments
TZN-00175.4%Yes0.85Potent hit, high priority for follow-up.
TZN-00262.1%Yes12.3Moderate potency.
TZN-00355.8%No> 50False positive from primary screen.
TZN-00498.2%Yes0.12Very potent hit, highest priority.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Suboptimal reagent concentrations- High variability in liquid handling- Inactive enzyme or controls- Re-optimize assay parameters (enzyme, ATP, etc.).- Service and calibrate automated liquid handlers.- Use freshly prepared, quality-controlled reagents.
High Hit Rate (>2-3%) - Non-specific inhibition (e.g., compound aggregation)- Assay interference (e.g., compound fluorescence)- Include a counter-screen with a detergent like Triton X-100.- Run a "null" assay without the enzyme to flag interfering compounds.
Poor Hit Confirmation Rate - Compound degradation in library plates- Low-potency hits near the activity cutoff- Always re-test from freshly prepared, powdered compound stock.- Use a more stringent hit cutoff in the primary screen.

Conclusion and Forward Look

References

  • Cui, J., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 28(10), 4165. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved January 27, 2025, from [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved September 25, 2025, from [Link]

  • Iversen, P. W., et al. (2006). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. Available at: [Link]

  • Reaction Biology. (n.d.). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved August 13, 2024, from [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. Available at: [Link]

  • Gribbon, P., & Sewing, A. (2005). Evaluating real-life high-throughput screening data. Journal of Biomolecular Screening, 10(2), 99-105. Available at: [Link]

  • Yasgar, A., et al. (2011). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. Journal of Biomolecular Screening, 16(1), 1-14. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Improving the Solubility of 4-(ethylthio)-1,3,5-triazin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized resource for researchers, chemists, and formulation scientists encountering solubility challenges with 4-(ethylthio)-1,3,5-triazin-2-amine. We will move beyond simple solvent lists to explore the underlying chemical principles and provide a structured, troubleshooting framework to systematically enhance the solubility of this compound for your experimental needs.

Understanding the Molecule: The Root of the Solubility Challenge

Before attempting to dissolve a compound, it is crucial to understand its structural characteristics. This compound possesses a distinct combination of functional groups that dictate its solubility profile:

  • 1,3,5-Triazine Ring: A planar, aromatic, and electron-deficient heterocyclic core containing three nitrogen atoms. These nitrogens are potential hydrogen bond acceptors.

  • 2-Amino Group (-NH₂): A primary amine that can both donate and accept hydrogen bonds. This group also imparts basicity to the molecule, offering a key handle for pH-mediated solubility enhancement.

  • 4-Ethylthio Group (-S-CH₂CH₃): A non-polar, lipophilic side chain that contributes to the molecule's interaction with less polar solvents.

The simultaneous presence of a polar, hydrogen-bonding amine and a non-polar ethylthio group results in a molecule with mixed polarity. This often leads to limited solubility in a wide range of single-component solvents, as no single solvent can optimally satisfy both the polar and non-polar interaction requirements.

Part 1: Troubleshooting Guide & Experimental Workflow

When faced with poor solubility, a systematic approach is more effective than random solvent testing. The following workflow provides a logical progression from basic screening to more advanced techniques.

Solubility_Troubleshooting_Workflow cluster_start cluster_screening Phase 1: Foundational Screening cluster_optimization Phase 2: Systematic Optimization cluster_end start Problem: Poor Solubility of This compound solvent_screening 1. Broad Solvent Screening (Polar Aprotic, Polar Protic, Non-polar) start->solvent_screening Begin Here select_best 2. Identify Lead Solvent(s) (Even if solubility is low) solvent_screening->select_best temp_effect 3. Investigate Temperature Effect (Heating & Cooling Cycle) select_best->temp_effect Optimize Lead Solvent cosolvency 4. Evaluate Co-Solvent Systems (e.g., Toluene/DMF, DCM/Methanol) temp_effect->cosolvency If more is needed end Goal: Target Concentration Achieved temp_effect->end Success ph_adjust 5. Attempt pH Modification (Protonation of Amine Group) cosolvency->ph_adjust Alternative strategy cosolvency->end Success ph_adjust->end Success

Caption: A logical workflow for systematically addressing solubility issues.

Part 2: Frequently Asked Questions (FAQs) & In-Depth Protocols

This section provides detailed answers to common questions, explaining the science behind each technique and offering step-by-step experimental guidance.

FAQ 1: Where do I even begin? Which solvents should I test first?

Answer: The most effective initial step is to perform a small-scale, broad-spectrum solvent screening. This provides a baseline understanding of the compound's behavior. Given the molecule's mixed polarity, you should test solvents from different categories.

Expertise & Experience: The goal of this initial screen is not necessarily to find a perfect solvent, but to identify which types of interactions (polar vs. non-polar) are more dominant in driving solvation. For instance, if you see slightly better solubility in methanol than in toluene, it suggests that polar interactions are more critical.

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, NMP, Acetonitrile) - These are often the most successful. They can accept hydrogen bonds from the amine group and engage in strong dipole-dipole interactions with the triazine ring.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol) - These can both donate and accept hydrogen bonds, creating a complex competition with the solute's own hydrogen bonding capabilities.

  • Chlorinated Solvents: (e.g., Dichloromethane (DCM), Chloroform) - These can offer moderate solubility, interacting with the less polar regions of the molecule.

  • Ethers: (e.g., Tetrahydrofuran (THF), 1,4-Dioxane) - These act primarily as hydrogen bond acceptors.

  • Aromatic Hydrocarbons: (e.g., Toluene) - These will primarily interact with the non-polar ethylthio group and the flat face of the triazine ring via pi-stacking.

Experimental Protocol: Small-Scale Solubility Screening

  • Preparation: Dispense a small, known mass (e.g., 2.0 mg) of your compound into several individual 1.5 mL glass vials.

  • Initial Solvent Addition: To the first vial, add a measured aliquot (e.g., 200 µL) of your first test solvent.

  • Equilibration: Cap the vial and vortex vigorously for 1-2 minutes. Allow it to sit at a controlled room temperature for at least 15-20 minutes to approach equilibrium.

  • Visual Assessment: Carefully observe the vial against a bright light and a dark background. Look for any undissolved crystalline particles.

  • Incremental Addition: If the solid is not fully dissolved, add another 200 µL aliquot of the solvent. Repeat steps 3 and 4.

  • Data Recording: Continue the incremental addition until the solute is fully dissolved. Record the total volume of solvent required. Calculate the approximate solubility.

  • Repeat: Perform this procedure for each solvent you are screening.

Data Presentation: Solubility Screening Results

Solvent ClassSolventVolume to Dissolve 2.0 mg (mL)Approx. Solubility (mg/mL)Observations (e.g., color, clarity)
Polar Aprotic DMSO
DMF
Acetonitrile
Polar Protic Methanol
Chlorinated DCM
Aromatic Toluene

(This table is intended for the user to populate with their experimental data)

FAQ 2: I see slightly improved solubility upon heating. Is this a reliable method?

Answer: Yes, investigating the effect of temperature is a fundamental and highly informative step. For most neutral organic compounds, solubility in organic solvents increases with temperature. This occurs because the dissolution process is typically endothermic (absorbs heat), meaning that adding thermal energy helps overcome the crystal lattice energy of the solid.[1]

Trustworthiness: A critical self-validating step is to check for recrystallization. After dissolving the compound at a higher temperature, allow the solution to cool slowly to room temperature. If the compound precipitates back out, it confirms that you achieved a temporary increase in solubility (supersaturation) and that the compound did not degrade. If it does not precipitate, it may have degraded or undergone a chemical change.

Experimental Protocol: Temperature Effect Assessment

  • Prepare a Suspension: In a vial, create a suspension of the compound in your lead solvent from the initial screen (e.g., 5 mg in 0.5 mL of acetonitrile). Ensure excess solid is visible.

  • Controlled Heating: Place the vial on a calibrated hotplate stirrer with a temperature probe in a heat-transfer block (e.g., aluminum).

  • Incremental Heating: Increase the temperature in 10 °C increments, allowing the suspension to stir and equilibrate for 5 minutes at each step.

  • Note Dissolution Temperature: Record the temperature at which the last solid particles dissolve completely.

  • Crucial Cooling Step: Turn off the heat and allow the solution to cool slowly to room temperature while observing. Note the temperature at which precipitation begins, or if it occurs at all.

FAQ 3: No single solvent works well. How can mixing solvents (co-solvency) help?

Answer: Co-solvency is an extremely powerful technique for compounds with mixed polarity.[2][3][4] The strategy is to blend two or more miscible solvents to create a mixture with a polarity profile that is more favorable for the solute than any single solvent. For this compound, you can mix a solvent that interacts well with the polar amine/triazine portion with another that interacts well with the non-polar ethylthio portion.

Causality: A classic example would be a Toluene/DMF mixture. Toluene can solvate the ethylthio group, while DMF can effectively solvate the polar amine and triazine ring. By varying the ratio, you can fine-tune the overall polarity of the solvent environment to perfectly match the needs of the solute, disrupting the solute-solute interactions in the crystal lattice more effectively.

CoSolvency_Mechanism cluster_solvents Co-Solvent System Solute This compound Polar Head (Amine, Triazine) Non-polar Tail (Ethylthio) SolventA Polar Aprotic Solvent (e.g., DMF) Solute:polar->SolventA H-Bond Accepting & Dipole-Dipole Interactions SolventB Non-polar Solvent (e.g., Toluene) Solute:nonpolar->SolventB van der Waals & Hydrophobic Interactions

Caption: Conceptual model of co-solvency for a molecule with mixed polarity.

Experimental Protocol: Co-Solvent System Evaluation

  • Select Solvents: Choose two promising, miscible solvents from your initial screen, preferably one more polar and one less polar (e.g., Methanol and DCM).

  • Prepare Binary Mixtures: In separate vials, prepare a range of co-solvent mixtures by volume. For example: 9:1, 7:3, 5:5, 3:7, and 1:9 ratios of Solvent A to Solvent B.

  • Determine Solubility: Using the small-scale screening protocol (FAQ 1), determine the approximate solubility of your compound in each of these binary mixtures.

  • Identify Optimum Ratio: Plot the solubility against the percentage of one of the co-solvents to identify the ratio that provides the maximum solubility.

FAQ 4: Can I use an acid to help dissolve the compound?

Answer: Absolutely. This is a chemical modification technique that can be highly effective.[2][5] The 2-amino group on the triazine ring is basic and can be protonated by an acid to form a cationic salt (an ammonium salt). These ionic salts are almost always significantly more soluble in polar solvents (especially polar protic solvents like methanol or ethanol) than their neutral precursor.

Mechanism of Action: R-NH₂ (poorly soluble) + H-A (acid) ⇌ R-NH₃⁺A⁻ (soluble salt)

Authoritative Grounding: This approach is a cornerstone of pharmaceutical development, where forming a salt of a drug molecule is a primary strategy to enhance aqueous solubility and bioavailability.

Experimental Protocol: Acid-Mediated Solubilization

  • Prepare a Suspension: Create a suspension of your compound in a polar solvent like methanol or ethanol.

  • Select an Acid: Choose an appropriate acid. For screening, you can use a solution of HCl in methanol or a few drops of a strong organic acid like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA).

  • Dropwise Addition: While stirring the suspension, add the acid drop by drop.

  • Observe for Clarification: Often, the suspension will rapidly clarify as the soluble salt is formed.

  • Important Considerations:

    • Stoichiometry: You typically need at least one molar equivalent of acid to fully protonate the compound.

    • Downstream Compatibility: This method fundamentally changes your compound. The resulting salt will have different reactivity and physical properties. Ensure this is compatible with your subsequent experimental steps. For example, the presence of acid could interfere with a planned reaction.

References

  • Slideshare. Methods of solubility enhancements. [Link]

  • CUTM Courseware. Solubility Enhancement Technique. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

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4-(ethylthio)-1,3,5-triazin-2-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(ethylthio)-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark location.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] For solid forms of the compound, storage in a desiccator at room temperature is generally sufficient for short-to-medium-term storage. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: Is this compound sensitive to light?

A2: While specific data for this compound is limited, many triazine derivatives exhibit sensitivity to light.[1] Photodegradation can occur, leading to the formation of byproducts and a decrease in the compound's purity.[2][3][4] Therefore, it is crucial to store the compound in an opaque or amber-colored vial to protect it from light exposure.

Q3: How stable is this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. Triazine compounds, particularly those with thioether linkages, can be susceptible to hydrolysis under strongly acidic or alkaline conditions.[1] It is recommended to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., 2-8 °C) and protected from light. For longer-term storage, consider storing aliquots at -20 °C or below.

Q4: What are the potential degradation pathways for this compound?

A4: Based on studies of structurally related methylthio-s-triazines, the primary degradation pathways for this compound are likely to involve the ethylthio group.[2][3] Two common pathways are:

  • Oxidation: The sulfur atom in the ethylthio group can be oxidized to form the corresponding sulfoxide and sulfone derivatives.

  • Hydrolysis: The ethylthio group can be cleaved from the triazine ring, particularly under harsh pH conditions, leading to the formation of a hydroxylated triazine derivative.[1]

  • Dealkylation: The ethyl group attached to the sulfur or amino groups on the triazine ring could also be susceptible to cleavage.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify storage conditions (cool, dry, dark, tightly sealed). Perform a purity check of the stock material using a suitable analytical method like HPLC.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.Compare the chromatogram of a freshly prepared sample with the stored sample. Common degradation products may include the sulfoxide, sulfone, or hydroxylated derivatives. Consider using mass spectrometry to identify the unknown peaks.
Loss of biological activity Degradation of the active compound.Prepare fresh solutions from a solid stock that has been properly stored. Avoid repeated freeze-thaw cycles of solutions.
Poor solubility of the compound The compound may have degraded into less soluble byproducts.Confirm the identity and purity of the compound. If purity is confirmed, consider alternative solvents or formulation strategies.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes. The addition of 0.1% formic acid to the aqueous phase can improve peak shape.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: Scan for an optimal wavelength, typically around 230-260 nm for triazine rings.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.

Visualizing Stability and Degradation

The following diagram illustrates the key factors affecting the stability of this compound and its potential degradation pathways.

Stability and Degradation of this compound cluster_storage Optimal Storage cluster_degradation Degradation Factors cluster_pathways Potential Degradation Pathways Cool Cool Dry Dry Dark Dark Sealed Sealed Light Light Oxidation (Sulfoxide/Sulfone) Oxidation (Sulfoxide/Sulfone) Light->Oxidation (Sulfoxide/Sulfone) Moisture Moisture Hydrolysis (Hydroxylated Triazine) Hydrolysis (Hydroxylated Triazine) Moisture->Hydrolysis (Hydroxylated Triazine) Extreme pH Extreme pH Extreme pH->Hydrolysis (Hydroxylated Triazine) High Temperature High Temperature High Temperature->Oxidation (Sulfoxide/Sulfone) Dealkylation Dealkylation High Temperature->Dealkylation Compound This compound Compound->Cool Compound->Dry Compound->Dark Compound->Sealed

Caption: Factors influencing the stability and degradation of the compound.

References

  • Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 35(2), 398-405.
  • Evgenidou, E., & Fytianos, K. (2002). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry, 50(20), 5700-5705.
  • ResearchGate. (n.d.). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,3,5-triazin-2-amine, n,4-dimethyl-6-(ethylthio)- (C7H12N4S). Retrieved from [Link]

  • Lesyk, R., Gzella, A., & Kaminskyy, D. (2018). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 23(9), 2329.
  • Shawali, A. S., Abdallah, M. A., & Zayed, M. E. M. (2002). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Journal of the Chinese Chemical Society, 49(6), 1035-1040.
  • de la Torre, G., & Torres, T. (2011). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Progress in Heterocyclic Chemistry, 23, 1-27.
  • Wang, L., et al. (2015). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Organic Letters, 17(15), 3894-3897.
  • Zhao, F., et al. (2021). Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. Polymers, 13(16), 2736.
  • Chapter 3 – Structural characterization of triazines. (n.d.). In [Book Title]. [Publisher].
  • Cook, A. M., & Hütter, R. (1984). 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one: a new intermediate in the biodegradation of chlorinated s-triazines. Applied and Environmental Microbiology, 47(3), 451-453.
  • Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32.
  • Dragica, A., et al. (2021). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 26(16), 4933.
  • Al-Suwaidan, I. A., et al. (2018). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Molecules, 23(10), 2530.
  • Othman, M. B. H., et al. (2017). Synthesis and Thermo-Chemical Stability Properties of 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))trianiline /4, 4'-(4, 4'-Isopropylidene-diphenoxy)bis(phthalic anhydride). Journal of King Saud University - Science, 29(4), 485-492.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • Hartono, A., & Svendsen, H. F. (2008). 13C-NMR Spectroscopic Study on Chemical Species in Piperazine−Amine−CO2−H2O System before and after Heating. Industrial & Engineering Chemistry Research, 47(23), 9575-9580.
  • Liu, Y., et al. (2021). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Journal of Analytical Methods in Chemistry, 2021, 8868949.
  • SpectraBase. (n.d.). 1,3,5-triazin-2-amine, 4-[[[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio]methyl]-6-(4-morpholinyl)-. Retrieved from [Link]

  • Al-Obaydi, A. M. J., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 075-086.
  • El-Gamal, S. M., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(7), 875.
  • PubChem. (n.d.). Phenol, 4-((4,6-bis(octylthio)-1,3,5-triazin-2-yl)amino)-. Retrieved from [Link]

  • Pospisilova, S., et al. (2020). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Molecules, 25(21), 5086.
  • Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine (CAS 290-87-9). Retrieved from [Link]

  • ASCA GmbH. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

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resolving peak tailing in HPLC of triazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC analysis. This guide provides in-depth troubleshooting advice for resolving peak tailing issues commonly encountered during the analysis of triazine compounds.

Frequently Asked Questions (FAQs)
Q1: Why are my triazine peaks tailing in my reversed-phase HPLC analysis?

Peak tailing for triazine compounds is most often a chemical issue rooted in secondary-site interactions on the column. As basic compounds, triazines can carry a positive charge at typical analytical pH ranges. This positive charge leads to a strong, undesirable ionic interaction with negatively charged, acidic silanol groups (Si-OH) that reside on the surface of silica-based stationary phases like C18.

This secondary retention mechanism holds a fraction of the triazine molecules back longer than the primary reversed-phase mechanism, causing them to elute slowly and create an asymmetrical "tail" on the peak.[1][2][3] Factors that exacerbate this issue include:

  • High Silanol Activity: Using older "Type A" silica columns, which have a higher concentration of acidic silanol groups and trace metal impurities that activate them.[4][5]

  • Suboptimal Mobile Phase pH: Operating at a mid-range pH (approx. 4-7) where silanol groups are deprotonated (SiO⁻) and triazines are protonated (R₃NH⁺), maximizing the unwanted ionic attraction.[6][7]

  • General Chromatographic Problems: Issues like column overload, extra-column (dead) volume, or a partially blocked column frit can also cause tailing for all peaks in a run.[8][9]

Q2: What is the most critical first step to fix peak tailing for my basic triazine compounds?

The most critical and effective initial step is to adjust the mobile phase pH . The goal is to suppress the ionization of the residual silanol groups on the stationary phase, thereby minimizing the secondary ionic interactions that cause tailing.

By lowering the mobile phase pH to a range of 2.5 to 3.5 , the acidic silanol groups become fully protonated (Si-OH), neutralizing their negative charge.[1][5][8] This prevents the protonated, basic triazine molecules from engaging in strong ionic interactions, leading to a separation dominated by the intended reversed-phase mechanism and resulting in significantly more symmetrical peaks.[3][10]

Simple acidic additives are sufficient for this purpose.

  • For LC-MS applications: Use 0.1% formic acid.

  • For UV-only applications: 0.1% formic acid, acetic acid, or a low-concentration phosphate buffer (e.g., 10-20 mM) can be used.[5]

Mechanism of Peak Tailing

The following diagram illustrates the unwanted secondary interaction between a protonated triazine analyte and an ionized silanol group on the silica surface, which is the primary cause of peak tailing.

Caption: Mechanism of peak tailing for basic triazine compounds.

Troubleshooting Guide: From Mobile Phase to Hardware

If simple pH adjustment is insufficient, follow this systematic guide to diagnose and resolve the issue.

Q3: I've lowered the pH, but the tailing persists. What's my next move?

If low pH doesn't fully resolve the tailing, you should evaluate your column chemistry and consider using mobile phase additives designed to compete with your analyte for active sites.

Troubleshooting Step Underlying Cause & Rationale Recommended Action & Expected Outcome
1. Evaluate Column Chemistry Older columns or those not designed for basic compounds have a high population of active silanols. Even at low pH, some interactions can persist.Action: Switch to a modern, high-purity, fully end-capped C18 column. These columns have a less acidic silica surface and fewer exposed silanols, minimizing secondary interactions.[1][4] Outcome: Sharper, more symmetrical peaks for basic compounds.
2. Add a Competing Base Sometimes, suppressing silanol ionization isn't enough. A "sacrificial" or competing base can be added to the mobile phase to mask the remaining active silanols.Action: Add a low concentration (e.g., 0.05 M or ~0.1%) of triethylamine (TEA) to the mobile phase.[5][10] The small, charged TEA molecules will preferentially interact with the silanol sites, shielding them from the triazine analyte. Outcome: Improved peak symmetry. Note: TEA can shorten column lifetime and may suppress MS signal.
3. Check for Sample Overload Injecting too much analyte mass can saturate the primary retention mechanism, making the secondary interactions more prominent and causing tailing.[9]Action: Dilute your sample by a factor of 10 and re-inject. If peak shape improves, mass overload was a contributing factor. Outcome: Symmetrical peaks at lower concentrations. You may need to use a column with a higher loading capacity or adjust sample prep.
4. Investigate Hardware & Connections If all peaks in your chromatogram are tailing (not just the triazines), the issue is likely instrumental, not chemical. Extra-column volume is a common culprit.Action: Check all fittings and connections between the injector and detector. Ensure tubing is cut cleanly and fully seated. Use tubing with a smaller internal diameter (e.g., 0.005") to minimize dead volume.[7][8] Outcome: Tailing is reduced for all peaks, especially early eluting ones.
Experimental Protocols
Protocol 1: Preparation of a Low-pH Mobile Phase (0.1% Formic Acid)

This protocol describes the preparation of 1 liter of a mobile phase with a pH of approximately 2.7, ideal for minimizing silanol interactions.

Objective: To prepare a buffered mobile phase that protonates surface silanols and ensures consistent protonation of triazine analytes.

Materials:

  • HPLC-grade water (900 mL)

  • HPLC-grade acetonitrile or methanol (100 mL)

  • High-purity formic acid (~1 mL)

  • Calibrated pH meter

  • Clean 1L glass solvent reservoir

Procedure:

  • Measure 900 mL of HPLC-grade water into the clean solvent reservoir.

  • While stirring the water gently with a magnetic stir bar, carefully add 1 mL of formic acid.

  • Place the calibrated pH meter probe into the solution and ensure the pH is between 2.5 and 3.0. Adjust with a few extra drops of formic acid if necessary.

  • Add 100 mL of the organic solvent (acetonitrile or methanol) to the aqueous solution to reach the final desired composition (e.g., 90:10 aqueous:organic).

  • Sonicate (degas) the mobile phase for 10-15 minutes before placing it on the HPLC system.

Systematic Troubleshooting Workflow

Use the following flowchart to guide your troubleshooting process in a logical, step-by-step manner.

G start Peak Tailing Observed for Triazine Compound q1 Is tailing specific to basic compounds or affects all peaks? start->q1 specific_tailing Chemical Issue: Analyte-Silanol Interaction q1->specific_tailing Specific general_tailing Instrumental Issue: Extra-Column Volume or Column Failure q1->general_tailing All Peaks adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 using 0.1% Formic Acid specific_tailing->adjust_ph q2 Is peak shape acceptable now? adjust_ph->q2 change_column Switch to High-Purity, End-Capped Column q2->change_column No end_good Problem Resolved q2->end_good Yes add_additive Consider adding a competing base (e.g., TEA) for non-MS methods change_column->add_additive check_overload Test for Mass Overload: Dilute sample 10x add_additive->check_overload check_overload->q2 check_fittings Check all tubing and fittings for dead volume general_tailing->check_fittings check_frit Check for blocked column frit check_fittings->check_frit end_bad Consult Instrument Service Engineer check_fittings->end_bad If no obvious issue replace_column Replace column if void has formed check_frit->replace_column replace_column->q1

Caption: A troubleshooting workflow for addressing peak tailing.

References
  • Benchchem. (n.d.). Improving peak shape and resolution for triazine compounds in HPLC.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
  • Agilent Technologies. (n.d.). The Secrets of Good Peak Shape in HPLC. ResearchGate.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • SiliCycle. (2022, April 20). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Chimica Techno Acta. (2024). Determination of pKa of Triazolo[5,1-c][1][4][11]triazines in Non-Aqueous Media by Potentiometric Titration. Retrieved from

  • Thermo Fisher Scientific. (n.d.). UHPLC Separation of Triazine Herbicides at Elevated Temperature.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.

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Technical Support Center: Optimization of Alkylthio Triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of alkylthio triazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity synthesis of your target molecules.

The primary and most versatile route to alkylthio-substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][2] The exceptional control offered by this precursor is due to the differential reactivity of its three chlorine atoms. As each chlorine is replaced by an electron-donating alkylthio group, the triazine ring becomes progressively deactivated towards further nucleophilic attack. This fundamental principle allows for the selective synthesis of mono-, di-, and tri-substituted products by carefully controlling the reaction temperature.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm trying to synthesize a mono-substituted dichloro-(alkylthio)triazine, but I'm getting a mixture of di- and tri-substituted products. How can I improve selectivity?

A1: This is the most common challenge in alkylthio triazine synthesis and stems directly from a loss of control over the reaction's energy. The first substitution on cyanuric chloride is highly exothermic and proceeds rapidly even at low temperatures.[4]

Causality: If the reaction temperature is not strictly maintained at 0 °C or below, you provide enough energy to overcome the activation barrier for the second substitution, leading to the formation of the di-substituted byproduct.

Troubleshooting Checklist:

  • Strict Temperature Control: Ensure your reaction vessel is well-submerged in an ice-water or ice-salt bath for the entire duration of the nucleophile addition and for at least 30-60 minutes post-addition.[5] Use a thermometer directly in the reaction mixture.

  • Slow, Dropwise Addition: The solution containing your thiol and base should be added very slowly (dropwise) to the stirred solution of cyanuric chloride. This prevents localized temperature spikes that can drive the reaction to the di-substituted product.[5]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIEA).[6][7] This prevents the base from competing with your thiol nucleophile.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. A properly controlled reaction will show the clean conversion of cyanuric chloride to a single new spot corresponding to the mono-substituted product.

Q2: My reaction yield is consistently low, even when TLC shows full consumption of the starting material. What are the likely causes?

A2: Low yields in the absence of starting material often point to competing side reactions or product loss during workup.[8]

Causality: The chloro-substituents on the triazine ring are highly susceptible to hydrolysis, especially under basic or non-anhydrous conditions. This leads to the formation of unwanted and often insoluble hydroxytriazine byproducts (e.g., dichlorohydroxytriazine).[9]

Troubleshooting Checklist:

  • Ensure Anhydrous Conditions: Use dry solvents (e.g., distilled from a suitable drying agent) and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[9]

  • Check Reagent Purity: Impurities in your thiol or solvent can lead to unexpected side reactions.

  • Workup pH: During aqueous workup, ensure the pH is kept neutral or slightly acidic to minimize hydrolysis of any remaining C-Cl bonds before extraction.[9]

  • Product Stability: Consider if your target molecule is unstable under the reaction or workup conditions. It may be necessary to use milder conditions or a modified purification strategy.

Q3: I have successfully synthesized my mono- or di-substituted intermediate, but the final substitution to get the tri-alkylthio triazine is not working. What should I do?

A3: This is a common issue related to the deactivation of the triazine ring mentioned earlier. The third substitution requires significantly more energy to proceed.[3][4]

Causality: After two substitutions with electron-donating alkylthio groups, the triazine ring is electron-rich and therefore less electrophilic. A much higher temperature is required to force the final SNAr reaction to completion.

Troubleshooting Checklist:

  • Increase Temperature: The third substitution typically requires heating, often to the reflux temperature of a higher-boiling solvent like 1,4-dioxane or toluene.[3]

  • Use a Stronger Base/Nucleophile: Pre-forming the thiolate by reacting the thiol with a strong base like sodium hydride (NaH) in an anhydrous solvent like THF before adding it to the chlorinated triazine intermediate can increase nucleophilicity and drive the reaction.

  • Microwave Synthesis: Microwave irradiation is an excellent method for promoting the difficult third substitution, often reducing reaction times from many hours to mere minutes and improving yields.[4]

  • Patience and Monitoring: These reactions can be slow. Monitor the reaction by TLC or LC-MS until completion.

Data Summary & Key Parameters

The following table summarizes the typical reaction conditions for the stepwise synthesis of alkylthio triazines. These are starting points for optimization.

Substitution StepTarget Product TypeTemperatureTypical Base(s)Recommended Solvent(s)Key Considerations
First Mono(alkylthio)-dichloro-triazine0 °C to RTDIEA, K₂CO₃DCM, THF, AcetonitrileStrict low-temperature control is critical for selectivity.[6][7]
Second Di(alkylthio)-monochloro-triazineRoom Temperature (20-25 °C)DIEA, K₂CO₃DCM, THF, 1,4-DioxaneAllow the reaction to warm to RT after the first substitution is complete.
Third Tri(alkylthio)-triazine65 °C to RefluxDIEA, NaH1,4-Dioxane, Toluene, DMFHigher energy input is required due to ring deactivation.[3][4]

Visualized Workflows & Protocols

General Workflow for Sequential Substitution

This diagram illustrates the temperature-controlled, stepwise approach to synthesizing variously substituted alkylthio triazines from cyanuric chloride.

G cluster_0 Step 1: Mono-substitution cluster_1 Step 2: Di-substitution cluster_2 Step 3: Tri-substitution TCT Cyanuric Chloride Mono 2-Alkylthio-4,6-dichloro- 1,3,5-triazine TCT->Mono R-SH (1 eq) Base (1 eq) 0 °C Di 2,4-Di(alkylthio)-6-chloro- 1,3,5-triazine Mono->Di R'-SH (1 eq) Base (1 eq) Room Temp Tri 2,4,6-Tri(alkylthio)- 1,3,5-triazine Di->Tri R''-SH (1 eq) Base (1 eq) Reflux

Caption: Sequential synthesis pathway for alkylthio triazines.

Troubleshooting Logic Diagram

Use this flowchart to diagnose and solve common issues during your synthesis.

G Start Problem Observed LowYield Low Yield Start->LowYield Mix Mixture of Products Start->Mix NoRxn No/Slow Reaction Start->NoRxn CheckTLC_Yield Check TLC: Starting Material Gone? LowYield->CheckTLC_Yield TempControl Cause: Poor Temperature Control Incorrect Stoichiometry Mix->TempControl WhichStep Which Substitution Step? NoRxn->WhichStep Anhydrous Solution: Use Anhydrous Conditions Check Workup pH CheckTLC_Yield->Anhydrous Yes Incomplete Solution: Increase Temp/Time Add More Reagent CheckTLC_Yield->Incomplete No FixTemp Solution: Strictly Maintain 0 °C Slow, Dropwise Addition TempControl->FixTemp FixStep12 Solution: Check Reagent Quality Confirm Base Addition WhichStep->FixStep12 1st or 2nd FixStep3 Solution: Increase Temperature (Reflux) Use Stronger Base (NaH) Consider Microwave WhichStep->FixStep3 3rd

Caption: A troubleshooting decision tree for common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of a 2-Alkylthio-4,6-dichloro-1,3,5-triazine

This protocol details the synthesis of a mono-substituted triazine, emphasizing the control required for high selectivity.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), dissolve cyanuric chloride (1.0 eq) in anhydrous dichloromethane (DCM).[6]

  • Cooling: Cool the solution to 0 °C using an ice-water bath with constant stirring.

  • Nucleophile Addition: In a separate flask, dissolve the desired alkyl thiol (1.0 eq) and DIEA (1.0 eq) in anhydrous DCM.[7] Add this solution dropwise to the stirring cyanuric chloride solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for an additional 1-2 hours after the addition is complete.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase) until the cyanuric chloride spot has been completely consumed.[6]

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of a 2,4,6-Tris(alkylthio)-1,3,5-triazine via One-Pot Sequential Addition

This protocol is for experienced users aiming for a fully substituted product.

  • First Substitution: Follow steps 1-4 from Protocol 1. After TLC confirms the formation of the mono-substituted intermediate, remove the ice bath.

  • Second Substitution: To the same reaction flask, add the second alkyl thiol (1.0 eq) and DIEA (1.0 eq) dropwise at room temperature. Stir for 2-4 hours, monitoring by TLC for the disappearance of the mono-substituted spot.

  • Third Substitution: Add the third alkyl thiol (1.0 eq) and DIEA (1.0 eq). Equip the flask with a reflux condenser and heat the reaction mixture to reflux (~40 °C for DCM, or switch to a higher boiling solvent like 1,4-dioxane if needed).[3]

  • Reaction Completion: Maintain at reflux until TLC or LC-MS analysis indicates the complete consumption of the di-substituted intermediate. This step may take several hours to overnight.

  • Workup & Purification: Cool the reaction to room temperature and follow steps 6-7 from Protocol 1.

References

  • BenchChem. (n.d.). Common problems in 1,2,4-triazine synthesis and solutions.
  • Gomha, S. M., et al. (2014). Novel 9-(alkylthio)-Acenaphtho[1,2-e]-1,2,4-triazine derivatives: synthesis, cytotoxic activity and molecular docking studies on B-cell lymphoma 2 (Bcl-2). DARU Journal of Pharmaceutical Sciences, 22(1), 2. [Link]

  • Guccione, S., et al. (1991). Synthesis and Pharmacological Properties of 3-alkylthio Derivatives of isothiazolothieno-1,2,3-triazine. PubMed. [Link]

  • El-Faham, A., et al. (2020). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 547. [Link]

  • Shaw, G., & Butler, D. N. (1959). Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Journal of the Chemical Society C. [Link]

  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]

  • Fedotov, S. O., & Hotsulia, A. S. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][8][10][11]triazolo[3,4-f][8][10][11]triazines. Current issues in pharmacy and medicine: science and practice, 15(4), 385-391. [Link]

  • BenchChem. (n.d.). "strategies to avoid side reactions in 1,3,5-triazine synthesis".
  • BenchChem. (n.d.). "optimizing reaction conditions for nucleophilic substitution on the triazine ring".
  • Falomir, E., et al. (2006). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Revista de la Sociedad Química de México, 50(4), 143-152. [Link]

Sources

Technical Support Center: Interference Removal in Environmental Sample Analysis of Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of triazine herbicides in environmental samples. This guide, designed for researchers, scientists, and analytical chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of interference removal. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying principles, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during triazine analysis.

Q1: What are the most common sources of interference in triazine analysis?

A: Interferences in triazine analysis are highly dependent on the sample matrix. In water samples, common interferences include dissolved organic matter like humic and fulvic acids, as well as high salt concentrations, which can cause signal suppression in LC-MS/MS analysis.[1][2][3] For soil and sediment samples, a complex mixture of organic matter, lipids, and pigments can co-extract with triazines, leading to significant matrix effects.[4] In food matrices, such as fruits, vegetables, and seafood, pigments, sugars, and lipids are the primary sources of interference.[5][6][7][8]

Q2: My analyte recovery is low. What are the likely causes?

A: Low recovery can stem from several stages of the analytical process. Inefficient extraction from the sample matrix is a common culprit, especially in complex soil or food samples. The choice of extraction solvent and method (e.g., sonication, shaking) is critical.[4] During sample cleanup with Solid-Phase Extraction (SPE), breakthrough can occur if the sorbent capacity is exceeded or if the incorrect sorbent is used for the target triazines. For QuEChERS, incomplete partitioning or the use of inappropriate cleanup sorbents can also lead to analyte loss.

Q3: I'm observing significant signal suppression/enhancement in my LC-MS/MS analysis. How can I mitigate this?

A: Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis of complex samples.[1][3] The most effective way to compensate for this is the use of isotopically labeled internal standards (e.g., atrazine-d5) that co-elute with the target analyte and experience similar matrix effects.[1][3] Additionally, optimizing sample cleanup to remove co-eluting matrix components is crucial. Diluting the sample extract can also reduce matrix effects, though this may compromise detection limits.[9]

Q4: Which sample preparation technique is better for my samples: SPE or QuEChERS?

A: The choice between Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) depends on the sample matrix and the desired throughput. SPE is a well-established and powerful technique for cleaning up aqueous samples and can provide very clean extracts.[10][11][12] It is highly customizable with a wide variety of sorbents available. QuEChERS is a dispersive SPE technique that is particularly well-suited for solid samples with high water content, like fruits and vegetables, and offers high throughput.[5][6][13] For complex matrices like soil or fatty foods, modifications to the standard QuEChERS protocol are often necessary.[7][8]

Troubleshooting Guide

This guide is structured to follow the typical analytical workflow, providing specific troubleshooting advice for each stage.

Stage 1: Sample Collection and Storage
Problem Potential Cause(s) Recommended Solution(s)
Analyte degradation Improper storage temperature.Store water samples at 4°C in the dark and analyze as soon as possible.[10] Soil and other solid samples should be frozen if not analyzed immediately.
Microbial activity in the sample.For water samples, acidification to pH < 2 can inhibit microbial degradation of some triazines. However, check for pH stability of target analytes.
Contamination Use of non-certified clean sample containers.Use pre-cleaned and certified glassware or containers. Rinse containers with a solvent like methanol before use.[14]
Stage 2: Sample Preparation / Extraction and Cleanup

This stage is the most critical for effective interference removal. The choice of technique and materials will directly impact the quality of your final data.

Solid-Phase Extraction (SPE) Troubleshooting

SPE is a versatile technique for sample cleanup, particularly for water samples.[10][11][12]

SPE_Workflow cluster_inputs Inputs cluster_outputs Outputs Condition 1. Cartridge Conditioning Equilibrate 2. Equilibration Condition->Equilibrate Clean Extract Load 3. Sample Loading Equilibrate->Load Clean Extract Wash 4. Interference Wash Load->Wash Clean Extract Waste_Sample Waste Load->Waste_Sample Unretained Analytes Elute 5. Analyte Elution Wash->Elute Clean Extract Waste_Wash Waste Wash->Waste_Wash Removed Interferences To_Analysis Analysis (LC/GC) Elute->To_Analysis Clean Extract Sample Sample Extract Sample->Load

Caption: A typical Solid-Phase Extraction (SPE) workflow.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery Analyte Breakthrough: Sample loading flow rate is too high.Decrease the flow rate during sample loading to ensure adequate interaction time between the analytes and the sorbent. A typical flow rate is 40-45 mL/min.[10]
Inappropriate Sorbent: The chosen sorbent (e.g., C18, polymeric) does not have sufficient retention for the target triazines.For moderately polar triazines in water, polymeric sorbents like Oasis HLB are often more effective than traditional C18.[11]
Insufficient Elution Solvent: The volume or strength of the elution solvent is not adequate to desorb the analytes completely.Increase the volume of the elution solvent or use a stronger solvent. Ethyl acetate and methanol are common elution solvents for triazines.[10] Ensure the solvent is appropriate for the sorbent type.
Incomplete Sorbent Drying: Residual water in the cartridge after the wash step can interfere with the elution of analytes by an organic solvent.Ensure the cartridge is thoroughly dried under vacuum or with nitrogen after the wash step and before elution.[10]
Dirty Extract (High Interference) Inadequate Washing: The wash step is not effectively removing co-extracted interferences.Optimize the wash solvent. A weak organic solvent/water mixture can often wash away more polar interferences without eluting the target triazines.
Sorbent Overload: The mass of interferences in the sample exceeds the capacity of the SPE cartridge.Use a larger capacity cartridge or dilute the sample before extraction. For highly contaminated samples, a preliminary cleanup step may be necessary.

Table 1: Common SPE Sorbents for Triazine Analysis

Sorbent TypeCommon Name(s)Primary InteractionIdeal ForReference(s)
Polymeric Oasis HLB, Strata-XReversed-phase, ion-exchangeWide range of triazines in water, including more polar metabolites.[11]
Octadecylsilane (C18) C18, Envi-18Reversed-phaseLess polar triazines in relatively clean water samples.[2][11]
Carbon-based Graphitized Carbon Black (GCB)Reversed-phase, planar interactionsRemoval of pigments like chlorophyll. Often used in dispersive SPE.[5]
Molecularly Imprinted Polymers (MIPs) Custom synthesizedSpecific, selective bindingHighly selective extraction of specific triazines from complex matrices.[5][15]
QuEChERS Troubleshooting

The QuEChERS method is a two-step process: an extraction/partitioning step followed by a dispersive SPE (d-SPE) cleanup.[13]

QuEChERS_Workflow cluster_extraction 1. Extraction & Partitioning cluster_cleanup 2. Dispersive SPE Cleanup Homogenize Homogenize Sample (e.g., 10g) Add_Solvent Add Acetonitrile (e.g., 10mL) Homogenize->Add_Solvent Add_Salts Add QuEChERS Salts (e.g., MgSO₄, NaCl) Add_Solvent->Add_Salts Vortex_Centrifuge Vortex & Centrifuge Add_Salts->Vortex_Centrifuge Transfer_Aliquot Transfer Aliquot of Acetonitrile Layer Vortex_Centrifuge->Transfer_Aliquot Add_dSPE Add d-SPE Sorbents (e.g., PSA, C18, MgSO₄) Transfer_Aliquot->Add_dSPE Vortex_Centrifuge2 Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge2 Final_Extract Final Extract for Analysis Vortex_Centrifuge2->Final_Extract

Caption: General workflow for the QuEChERS method.[6]

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery Incorrect Salt Combination: The chosen extraction salts are not optimal for the sample matrix, leading to poor phase separation or analyte loss.For acidic samples, buffered QuEChERS methods (e.g., AOAC or EN versions) can improve the stability and recovery of pH-sensitive triazines.
Inappropriate d-SPE Sorbent: The cleanup sorbent is too strong and is removing the target analytes along with the interferences.Primary Secondary Amine (PSA) can remove some triazines. If this is suspected, reduce the amount of PSA or use an alternative sorbent.
High Matrix Effects Insufficient Cleanup: The d-SPE step is not adequately removing matrix components like fats, sugars, or pigments.For fatty matrices like fish or seafood, add C18 sorbent to the d-SPE tube to retain lipids.[7][8] For samples with high pigment content (e.g., leafy greens), add Graphitized Carbon Black (GCB). Use GCB with caution as it can retain planar triazines.
Co-extraction of Lipids: In fatty samples, lipids are carried over into the final extract.A freeze-out step can be added. After the extraction/partitioning step, place the acetonitrile extract in a freezer for at least one hour to precipitate lipids, then centrifuge at a low temperature before proceeding to d-SPE.
Stage 3: Chromatographic Analysis (GC-MS & LC-MS/MS)

Even with excellent sample preparation, issues can arise during the instrumental analysis.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing (GC) Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause peak tailing for polar or basic compounds like triazines.Use a deactivated injector liner. Ensure the GC column is in good condition and has low bleed. A TraceGOLD TG-5SilMS column has shown good performance for triazine analysis.[16]
Poor Peak Shape (LC) Incompatible Injection Solvent: The final extract solvent is too strong compared to the initial mobile phase, causing peak distortion.Evaporate the final extract to dryness and reconstitute in the initial mobile phase or a weaker solvent.
Column Degradation: The analytical column has been compromised by matrix components.Use a guard column to protect the analytical column. If performance degrades, flush the column or replace it.
Inconsistent Retention Times Unstable Column Temperature: Fluctuations in the column oven temperature will cause retention times to shift.Ensure the GC or LC oven is properly calibrated and maintaining a stable temperature.
Mobile Phase Composition Change (LC): Inaccurate mixing of mobile phase components or evaporation of a volatile solvent.Prepare fresh mobile phase daily. Use an inline degasser to prevent bubble formation.
Signal Suppression/ Enhancement (LC-MS/MS) Matrix Effects: Co-eluting matrix components are affecting the ionization efficiency of the target analytes in the MS source.[1][3]Use of Internal Standards: This is the most reliable way to correct for matrix effects. Use an isotopically labeled analog of the analyte that is added to the sample before extraction.[1][3]
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples. This helps to mimic the matrix effects seen in the actual samples.
Standard Addition: A quantitative technique where known amounts of the standard are added to aliquots of the sample. This is very accurate but time-consuming.

By systematically addressing potential issues at each stage of the analytical process, from sample collection to final detection, researchers can effectively remove interferences and generate high-quality, defensible data in the analysis of triazine herbicides.

References

  • Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and - Archimer. Available at: [Link]

  • Matrix Effects in Determination of Triazines and Atrazine Metabolite in Waters with Solid‐Phase Extraction Followed by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry - Taylor & Francis Online. Available at: [Link]

  • Molecularly Imprinted Dispersive Solid-Phase Extraction for the Determination of Triazine Herbicides in Grape Seeds by High-Performance Liquid Chromatography - PMC - NIH. Available at: [Link]

  • Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples - Academy of Sciences Malaysia. Available at: [Link]

  • (PDF) Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters - ResearchGate. Available at: [Link]

  • Use of Solid-Phase Extraction and High-Performance Liquid Chromatography for the Determination of Triazine Residues in Water: Validation of the Method - ResearchGate. Available at: [Link]

  • Evaluation of Graphene for Dispersive Solid-Phase Extraction of Triazine and Neonicotine Pesticides from Environmental Water - ResearchGate. Available at: [Link]

  • Multiresidue methods using solid-phase extraction techniques for monitoring priority pesticides, including triazines and degradation products, in ground and surface waters | Request PDF - ResearchGate. Available at: [Link]

  • Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography - PubMed. Available at: [Link]

  • Multiresidue Method for the Determination of Triazine Herbicides in Field-Grown Agricultural Crops, Water, and Soils - Oxford Academic. Available at: [Link]

  • Green analytical method based on salt assisted graphene oxide dispersive solid phase extraction of symmetrical triazine herbicides in environmental water samples for liquid chromatographic determination - ResearchGate. Available at: [Link]

  • Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed. Available at: [Link]

  • High Performance Liquid Chromatographic Determination of an Asymmetrical Triazine Herbicide from Soil - International Journal of Farming and Allied Sciences. Available at: [Link]

  • Rapid Assay for Detecting Enhanced Atrazine Degradation in Soil - USDA ARS. Available at: [Link]

  • Recent advances in the extraction of triazine herbicides from water samples - PubMed. Available at: [Link]

  • Testing for and Deactivating Herbicide Residues. Available at: [Link]

  • LC-MS/MS chromatograms of five triazines obtained after MSPD method was... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Determination of Sixteen Triazine Herbicide Residues in Soil by Gas Chromatography-Chemical Ionization Tandem Mass Spectrometry | Semantic Scholar. Available at: [Link]

  • Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE) - NIH. Available at: [Link]

  • Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater - EPA. Available at: [Link]

  • Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample - alice Embrapa. Available at: [Link]

  • Hollow Fiber-Protected Liquid-Phase Microextraction of Triazine Herbicides | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method - MDPI. Available at: [Link]

  • Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS | Request PDF - ResearchGate. Available at: [Link]

  • Determination of triazine herbicides in environmental water samples by high-performance liquid chromatography using graphene-coated magnetic nanoparticles as adsorbent | Request PDF - ResearchGate. Available at: [Link]

  • Highly-selective complex matrices removal via a modified QuEChERS for determination of triazine herbicide residues and risk assessment in bivalves - PubMed. Available at: [Link]

  • Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Pe. Available at: [Link]

  • Rapid analysis of triazine herbicides in fruit juices using evaporation-assisted dispersive liquid-liquid microextraction with solidification of floating organic droplets and HPLC-DAD - PubMed. Available at: [Link]

  • Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry - PubMed. Available at: [Link]

  • Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chrom - SciSpace. Available at: [Link]

  • Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS - PubMed. Available at: [Link]

  • Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - ResearchGate. Available at: [Link]

  • Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay, part of Test Methods for Evaluating Solid Was - EPA. Available at: [Link]

  • Environmental Chemistry Method for Triazines & Metolachlor - EPA. Available at: [Link]

  • Procedures commonly used to prepare water samples for triazine analysis - ResearchGate. Available at: [Link]

  • Determination of triazine herbicides in soil samples by ultrasound-assisted extraction followed by dispersive liquid-liquid microextraction based on solidification of floating organic droplet and HPLC-UV analysis - ResearchGate. Available at: [Link]_

  • Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse - PubMed. Available at: [Link]

  • Comparative assessment of the risks of soil and groundwater pollution by triazine herbicides in Ukraine and European Union countries - PubMed. Available at: [Link]

Sources

Technical Support Center: Enhancing the Biological Efficacy of Triazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triazine-based compounds. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of your experiments and enhance the biological efficacy of your compounds. Triazine derivatives are a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5] However, optimizing their therapeutic potential often requires a nuanced understanding of their chemical properties and biological interactions.

This resource is structured to address common challenges encountered in the lab, from initial synthesis and formulation to in vitro and in vivo evaluation. Our goal is to empower you with the knowledge to make informed decisions, troubleshoot effectively, and ultimately, accelerate your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Properties and Handling

    • Assay Development and Optimization

    • Understanding and Mitigating Off-Target Effects

  • Troubleshooting Guide

    • Issue 1: Low Compound Solubility and Bioavailability

    • Issue 2: Inconsistent or Low In Vitro Potency

    • Issue 3: Poor Cellular Uptake

    • Issue 4: High Off-Target Activity

    • Issue 5: Rapid Compound Degradation

  • Experimental Protocols

    • Protocol 1: Assessing Aqueous Solubility

    • Protocol 2: Cellular Uptake Assay Using Flow Cytometry

    • Protocol 3: In Vitro Kinase Inhibition Assay

  • References

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the key structural features of triazines that influence their biological activity?

A1: The biological activity of triazine compounds is largely dictated by the substituents on the triazine ring. The 1,3,5-triazine (s-triazine) isomer is the most common scaffold in drug discovery due to its symmetrical structure and the ability to easily modify positions 2, 4, and 6.[6] The nature of the groups at these positions influences the compound's electronics, lipophilicity, and steric profile, all of which are critical for target binding and pharmacokinetic properties. For instance, incorporating saturated cyclic amino groups like piperidine or morpholine can enhance aqueous solubility and receptor engagement.[7]

Q2: My triazine compound shows poor solubility in aqueous buffers. What are some initial steps I can take?

A2: Poor aqueous solubility is a common challenge with heterocyclic compounds. Initial steps to address this include:

  • Co-solvents: Using a small percentage (typically 1-5%) of a water-miscible organic solvent like DMSO or ethanol can significantly improve solubility.[8]

  • pH adjustment: If your compound has ionizable groups, adjusting the pH of the buffer to favor the charged species can increase solubility.

  • Formulation with excipients: Surfactants and cyclodextrins can be used to create formulations that enhance solubility.[8][9]

Q3: Are there any specific safety precautions I should take when handling triazine compounds?

A3: As with any chemical compound, it is crucial to follow standard laboratory safety protocols. Some triazine derivatives may have irritant properties, and their toxicological profiles may not be fully characterized.[10] Always consult the Material Safety Data Sheet (MSDS) for your specific compound. General precautions include wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, and working in a well-ventilated area or a fume hood.

Assay Development and Optimization

Q4: I am developing a cell-based assay and see high background signal. What could be the cause?

A4: High background in cell-based assays can stem from several sources:

  • Compound interference: The triazine compound itself might be fluorescent or interfere with the assay's detection method. Run a control with the compound in the absence of cells to check for this.

  • Non-specific binding: The compound may bind non-specifically to assay components or the plate itself. Including a blocking agent like bovine serum albumin (BSA) can help mitigate this.

  • Cellular stress: At high concentrations, the compound might induce cellular stress or toxicity, leading to artifacts. Ensure you are working within a non-toxic concentration range, which can be determined by a preliminary cytotoxicity assay (e.g., MTT or CellTiter-Glo).

Q5: How do I choose the appropriate concentration range for my in vitro experiments?

A5: A good starting point is to perform a dose-response curve over a wide range of concentrations (e.g., from nanomolar to high micromolar). This will help you determine the IC50 or EC50 value and identify the optimal concentration window for your experiments. It's crucial to use concentrations that are relevant to the compound's potency to avoid off-target effects that can occur at excessively high concentrations.[11]

Understanding and Mitigating Off-Target Effects

Q6: My triazine compound, designed as a selective kinase inhibitor, is showing unexpected cellular phenotypes. Could this be due to off-target effects?

A6: Yes, this is a strong possibility. The ATP-binding pocket is highly conserved across the human kinome, making it challenging to achieve absolute selectivity.[11] Unexpected phenotypes can arise from the compound binding to other kinases or even non-kinase proteins.[11] It is essential to profile your compound against a panel of kinases to assess its selectivity.

Q7: What are the best practices for validating that the observed biological effect is due to the intended target?

A7: A multi-pronged approach is recommended:

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound. A clear correlation between the potency of the analogs against the target and their cellular activity provides strong evidence for on-target effects.[3]

  • Target Engagement Assays: Directly measure the binding of your compound to the target protein in cells. Techniques like cellular thermal shift assay (CETSA) or NanoBRET can be used.

  • Genetic Approaches: Use techniques like siRNA or CRISPR to knockdown the expression of the target protein. If the compound's effect is diminished in the knockdown cells, it supports an on-target mechanism.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Compound Solubility and Bioavailability

Problem: Your triazine compound exhibits poor solubility in aqueous solutions, leading to precipitation during experiments and likely poor bioavailability in vivo.

Causality: The planar and often hydrophobic nature of the triazine core, combined with certain substituents, can lead to low aqueous solubility. This limits the concentration of the compound that can be achieved in biological assays and reduces its absorption after oral administration.[12]

Troubleshooting Steps:

  • Systematic Solubility Assessment:

    • Action: Determine the kinetic and thermodynamic solubility of your compound in various buffers and media relevant to your experiments.

    • Rationale: This will provide a quantitative measure of the solubility limits and help in selecting appropriate formulation strategies.

  • Formulation Optimization:

    • Action: Explore different formulation strategies to enhance solubility.

    • Rationale: Different strategies work best for different compounds. A systematic approach is necessary.

Formulation StrategyDescriptionBest For
Co-solvents Using water-miscible organic solvents (e.g., DMSO, PEG 400).[8]Early-stage in vitro experiments.
pH Modification Adjusting the pH to ionize the compound.Compounds with acidic or basic functional groups.
Surfactants Using non-ionic surfactants (e.g., Tween 80, Cremophor EL) to form micelles.[8]Both in vitro and in vivo studies.
Cyclodextrins Encapsulating the compound within the hydrophobic core of cyclodextrin molecules.[9]Enhancing solubility and stability.
Lipid-Based Formulations Dissolving the compound in oils or creating self-emulsifying drug delivery systems (SEDDS).[9]Improving oral bioavailability of lipophilic compounds.
Particle Size Reduction Micronization or nanosizing to increase the surface area for dissolution.[8][13]Solid dosage form development.
  • Structural Modification:

    • Action: If formulation strategies are insufficient, consider synthesizing analogs with improved solubility.

    • Rationale: Introducing polar functional groups or ionizable moieties can intrinsically increase aqueous solubility.

Issue 2: Inconsistent or Low In Vitro Potency

Problem: You observe high variability in your in vitro assay results, or the compound's potency is lower than expected based on its design.

Causality: This can be due to several factors, including compound instability, non-specific binding, or issues with the assay itself.

Troubleshooting Steps:

  • Verify Compound Integrity and Purity:

    • Action: Confirm the identity and purity of your compound using techniques like LC-MS and NMR.

    • Rationale: Impurities can interfere with the assay or even be responsible for the observed activity.

  • Assess Compound Stability:

    • Action: Evaluate the stability of your compound in the assay buffer over the duration of the experiment.

    • Rationale: Triazine rings can be susceptible to hydrolysis under certain pH conditions.[14] Degradation of the compound will lead to a loss of potency.

  • Optimize Assay Conditions:

    • Action: Systematically vary assay parameters such as incubation time, temperature, and reagent concentrations.

    • Rationale: The assay may not be running under optimal conditions for your specific compound.

  • Control for Non-Specific Binding:

    • Action: Include BSA in your assay buffer and use low-binding plates.

    • Rationale: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in solution.

Issue 3: Poor Cellular Uptake

Problem: Your compound is potent in a biochemical assay but shows weak activity in a cell-based assay.

Causality: The compound may have poor membrane permeability, be actively pumped out of the cell by efflux transporters, or be rapidly metabolized within the cell.

Troubleshooting Steps:

  • Measure Cellular Uptake Directly:

    • Action: Perform a cellular uptake assay to quantify the intracellular concentration of your compound.

    • Rationale: This will directly determine if the compound is entering the cells.

  • Evaluate Physicochemical Properties:

    • Action: Analyze the compound's properties such as logP, polar surface area (PSA), and number of hydrogen bond donors/acceptors.

    • Rationale: These properties are key determinants of passive membrane permeability. Generally, a logP between 1 and 5 and a PSA less than 140 Ų are favorable for cell permeability.

  • Investigate Efflux Transporters:

    • Action: Test for cellular activity in the presence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).

    • Rationale: If the compound's activity increases in the presence of an inhibitor, it suggests that it is a substrate for that efflux transporter.

  • Assess Metabolic Stability:

    • Action: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.[15]

    • Rationale: Rapid metabolism can lead to a low intracellular concentration of the active compound.

Issue 4: High Off-Target Activity

Problem: Your compound is causing unexpected cellular toxicity or phenotypes that are inconsistent with the inhibition of its intended target.

Causality: The compound may be binding to other proteins with similar binding sites or have non-specific cytotoxic effects. Triazine-based kinase inhibitors, for example, can exhibit off-target activity due to the conserved nature of the ATP-binding pocket.[11][16]

Troubleshooting Steps:

  • Kinome Profiling:

    • Action: Screen your compound against a broad panel of kinases.

    • Rationale: This will provide a comprehensive view of the compound's selectivity and identify any potential off-targets.

  • Phenotypic Screening:

    • Action: Profile the compound in a panel of cell lines with different genetic backgrounds.

    • Rationale: The pattern of activity across the cell line panel can provide clues about the compound's mechanism of action and potential off-targets.

  • Counter-Screening:

    • Action: Test your compound in assays for known problematic targets (e.g., hERG channel, CYP450 enzymes).

    • Rationale: This helps to identify potential liabilities early in the drug discovery process.

  • Structural Modifications for Selectivity:

    • Action: Use structural information of your target and off-targets to guide the design of more selective analogs.

    • Rationale: By exploiting subtle differences in the binding sites, it is often possible to improve selectivity.

Issue 5: Rapid Compound Degradation

Problem: The compound loses activity over time in solution or in biological matrices.

Causality: The triazine ring or its substituents may be chemically unstable or susceptible to enzymatic degradation. For example, the triazine ring can undergo hydrolytic degradation.[17]

Troubleshooting Steps:

  • Chemical Stability Studies:

    • Action: Assess the stability of the compound in buffers of different pH and at different temperatures.

    • Rationale: This will identify conditions under which the compound is unstable.

  • Metabolic Stability Assays:

    • Action: Evaluate the compound's stability in the presence of metabolic enzymes using liver microsomes or S9 fractions.

    • Rationale: This will determine if the compound is being rapidly metabolized.

  • Plasma Stability Assays:

    • Action: Incubate the compound in plasma from different species (e.g., mouse, rat, human) to assess its stability.

    • Rationale: Plasma contains esterases and other enzymes that can degrade certain compounds.

  • Identify Metabolites:

    • Action: Use LC-MS/MS to identify the major metabolites of your compound.

    • Rationale: Knowing the metabolic "soft spots" of your molecule can guide the design of more stable analogs.

Experimental Protocols

Protocol 1: Assessing Aqueous Solubility

Objective: To determine the kinetic solubility of a triazine-based compound in a phosphate-buffered saline (PBS) solution.

Materials:

  • Triazine compound (as a 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (polypropylene for compound storage, clear for reading)

  • Plate shaker

  • Plate reader capable of measuring absorbance

Procedure:

  • Preparation of Standards:

    • Prepare a serial dilution of the compound in DMSO in a 96-well polypropylene plate.

  • Compound Addition:

    • Add 2 µL of each standard and the 10 mM stock to a new 96-well plate.

    • Add 198 µL of PBS, pH 7.4, to each well to achieve a final DMSO concentration of 1%.

  • Incubation:

    • Seal the plate and shake at room temperature for 2 hours.

  • Analysis:

    • Measure the absorbance of each well at a wavelength where the compound absorbs.

    • The highest concentration that does not show evidence of precipitation (e.g., a sharp drop in absorbance) is the kinetic solubility.

Protocol 2: Cellular Uptake Assay Using Flow Cytometry

Objective: To quantify the cellular uptake of a fluorescently-labeled triazine compound or a compound that can be detected by a fluorescent probe.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Fluorescently-labeled triazine compound or a suitable fluorescent probe

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.[18]

  • Compound Treatment:

    • Treat the cells with the fluorescent compound at the desired concentration and incubate for various time points (e.g., 1, 4, 24 hours).[18]

  • Cell Harvesting:

    • Wash the cells with cold PBS to remove any unbound compound.

    • Harvest the cells by trypsinization.[19]

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Gate on the live cell population to exclude debris and dead cells.

    • The geometric mean fluorescence intensity (MFI) is proportional to the amount of compound taken up by the cells.

Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of a triazine compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Triazine compound (as a serial dilution in DMSO)

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the kinase, substrate, and your serially diluted triazine compound.

  • Initiate Reaction:

    • Add ATP to initiate the kinase reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a set period (e.g., 30-60 minutes).[20]

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will measure the amount of ADP produced or the amount of ATP remaining.

  • Data Analysis:

    • Measure the signal (luminescence or fluorescence) on a plate reader.

    • Plot the signal versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Experimental Workflow for Enhancing Biological Efficacy

G cluster_0 Initial Screening & Characterization cluster_1 Cellular Evaluation cluster_2 Troubleshooting & Optimization cluster_3 Lead Optimization A Compound Synthesis & Purification B Solubility Assessment (Protocol 1) A->B C In Vitro Biochemical Assay (e.g., Kinase Assay - Protocol 3) B->C G Low Solubility? (Troubleshooting Issue 1) B->G D Cytotoxicity Assay C->D H Low Potency? (Troubleshooting Issue 2) C->H E Cell-Based Potency Assay D->E F Cellular Uptake Assay (Protocol 2) E->F I Poor Cellular Activity? (Troubleshooting Issue 3) E->I J Off-Target Effects? (Troubleshooting Issue 4) E->J K Structure-Activity Relationship (SAR) Studies G->K Formulation/ SAR H->K SAR I->K SAR J->K SAR L In Vivo Efficacy & PK/PD Studies K->L

Caption: A typical workflow for the development of triazine-based compounds.

Decision Tree for Troubleshooting Poor Cellular Activity

G start Poor Cellular Activity (High Biochemical Potency) q1 Is the compound soluble in cell culture media? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes solubility_issue Address Solubility (Troubleshooting Issue 1) a1_no->solubility_issue q2 Is the compound stable in the assay? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes stability_issue Address Stability (Troubleshooting Issue 5) a2_no->stability_issue q3 Does the compound enter the cells? a2_yes->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes uptake_issue Improve Cellular Uptake (Troubleshooting Issue 3) a3_no->uptake_issue off_target Investigate Off-Target Effects or Efflux Pumps (Troubleshooting Issue 4) a3_yes->off_target

Caption: A decision-making guide for poor cellular activity of triazine compounds.

References

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  • Kumar, A., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Advances, 13(45), 31687-31713. [Link]

  • Warr, K. M., et al. (2023). Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. Journal of Fungi, 9(1), 103. [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1085-1100. [Link]

  • OndaVia. (n.d.). Troublesome triazine titrations. OndaVia. [Link]

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  • Maliszewski, D., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1234. [Link]

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  • Sharma, P., et al. (2023). In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Current Organic Chemistry, 27(10), 834-857. [Link]

  • Sztandera, K., et al. (2022). Triazine–Carbosilane Dendrimersomes Enhance Cellular Uptake and Phototoxic Activity of Rose Bengal in Basal Cell Skin Carcinoma Cells. International Journal of Nanomedicine, 17, 1139-1154. [Link]

  • Wikipedia. (2023). Triazine. Wikipedia. [Link]

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Sources

troubleshooting mass spectrometry fragmentation of 4-(ethylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of mass spectrometry for 4-(ethylthio)-1,3,5-triazin-2-amine, designed for the advanced practitioner.

Technical Support Center: Mass Spectrometry of this compound

As Senior Application Scientists, we understand that robust analytical data is the cornerstone of research and development. This guide provides expert-driven insights into the mass spectrometric behavior of this compound, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to not only troubleshoot common issues but also to proactively optimize your experimental design for this specific molecule.

Quick Reference: Molecular Properties & Expected Fragments

Before delving into troubleshooting, a foundational understanding of the target molecule is critical. The structure, containing a triazine core, an amine substituent, and an ethylthio group, dictates its fragmentation behavior.

PropertyValueSource
Chemical Formula C₅H₈N₄S[1]
Molecular Weight 156.05 g/mol [1]
Monoisotopic Mass 156.0470 Da[2]
Predicted [M+H]⁺ 157.0543 m/z-
Nitrogen Rule Applies (Even nominal mass, even number of nitrogens)[3]

Table 1: Predicted Major Fragments in Positive Ion Mode (ESI-MS/MS)

m/z (Predicted)Fragment FormulaNeutral LossProposed Fragment Structure
129.0437[C₃H₅N₄S]⁺C₂H₄ (Ethene)4-mercapto-1,3,5-triazin-2-amine
115.0280[C₂H₃N₄S]⁺C₃H₅ (Allyl radical)-
97.0457[C₂H₅N₄]⁺C₃H₃S1,3,5-triazin-2-amine

Part 1: FAQs - Spectral Interpretation & Fragmentation Mechanisms

This section addresses the foundational questions regarding the expected mass spectrum of this compound.

Q1: What is the most likely protonation site on the molecule during Electrospray Ionization (ESI)?

Answer: In positive mode ESI, protonation will occur at the most basic site. For this compound, the likely candidates are the nitrogen atoms. The triazine ring nitrogens and the exocyclic amine group are all potential sites. Due to the electron-donating nature of the amine and ethylthio groups, the ring nitrogens are highly likely to be protonated, creating a stable precursor ion for MS/MS analysis.

Q2: What are the primary fragmentation pathways for the [M+H]⁺ ion of this compound?

Answer: The fragmentation of the protonated molecule (m/z 157) is primarily dictated by the lability of the ethylthio side chain. Based on established fragmentation patterns for thioethers and triazine compounds, two major pathways are expected.[4][5]

  • Neutral Loss of Ethene (C₂H₄): The most common fragmentation route for ethylthio-substituted heterocycles involves a hydrogen rearrangement and subsequent elimination of a neutral ethene molecule (28 Da). This is a low-energy process that results in a stable thiol product ion at m/z 129.

  • Cleavage of the Thioether Bond: Higher collision energies can induce homolytic or heterolytic cleavage of the C-S bonds.

    • Loss of the Ethyl Group: Cleavage of the S-CH₂ bond can lead to the loss of an ethyl radical (•C₂H₅, 29 Da), though this is often less favorable than the ethene loss.

    • Loss of the Ethylthio Group: Cleavage of the C-S bond between the triazine ring and the sulfur atom results in the loss of the •SCH₂CH₃ radical (61 Da), yielding the 2-amino-4-hydro-1,3,5-triazine cation at m/z 97.

The triazine ring itself is relatively stable, but complex ring-opening fragmentations can occur at very high collision energies.[6][7]

Diagram: Proposed Fragmentation Pathway

Fragmentation_Pathway cluster_main Proposed ESI+ Fragmentation of this compound M [M+H]⁺ m/z 157.05 F1 Fragment m/z 129.04 (Mercapto-triazin-amine) M->F1  - C₂H₄ (28 Da)  (Ethene loss via rearrangement) F2 Fragment m/z 97.05 (Triazin-amine) M->F2  - •SC₂H₅ (61 Da)  (Ethylthio radical loss)

Caption: Proposed major fragmentation pathways in positive ESI-MS/MS.

Part 2: FAQs - Common Experimental & Troubleshooting Scenarios

This section provides actionable solutions to common problems encountered during the analysis of this compound.

Q3: I am not observing the expected [M+H]⁺ ion at m/z 157, or it is very weak. What should I check first?

Answer: A weak or absent precursor ion is a frequent issue in mass spectrometry.[8][9] The cause can range from instrumental settings to the inherent chemistry of the analyte. Follow this logical troubleshooting workflow:

Diagram: Troubleshooting Workflow for Weak/Absent Precursor Ion

Troubleshooting_Workflow Start Problem: Weak or Absent [M+H]⁺ (m/z 157) CheckSource Step 1: Verify Ion Source Stability Is the ESI spray stable and consistent? Start->CheckSource CheckSolvent Step 2: Assess Mobile Phase Is it appropriate (e.g., ACN/H₂O with 0.1% Formic Acid)? CheckSource->CheckSolvent Spray is stable Solution1 Solution A: Tune and clean the ion source. Adjust capillary position. CheckSource->Solution1 Spray is unstable/absent CheckInSourceFrag Step 3: Check for In-Source CID Are source voltages (e.g., Cone/Fragmentor) too high, causing fragmentation before the analyzer? CheckSolvent->CheckInSourceFrag Solvent is appropriate Solution2 Solution B: Ensure proper pH for protonation. Use LC-MS grade solvents. CheckSolvent->Solution2 Solvent is suspect Solution3 Solution C: Systematically reduce source voltages and re-infuse the sample. CheckInSourceFrag->Solution3 Voltages may be too high

Caption: A step-by-step workflow for diagnosing a weak or absent precursor ion.

In-depth Explanation:

  • Ion Source Stability: A stable electrospray is fundamental for generating consistent ions. Visual inspection (if possible) or monitoring the total ion chromatogram (TIC) for stability during infusion is the first step.[10]

  • Mobile Phase Composition: Protonation is pH-dependent. The addition of a small amount of acid like formic acid (0.1%) to the mobile phase is crucial for ensuring the analyte is in its protonated form, [M+H]⁺, before it enters the mass spectrometer.

  • In-Source Fragmentation: This is a critical and often overlooked issue. High voltages in the ion source (cone voltage, fragmentor voltage, skimmer voltage) can impart enough energy to fragment the ions before they are even selected by the quadrupole.[11][12][13] If you see the expected fragment ions (e.g., m/z 129) but not the precursor (m/z 157) in a full scan MS1 experiment, in-source fragmentation is the most likely cause.

Q4: My fragmentation pattern is inconsistent between runs. How can I improve reproducibility?

Answer: Inconsistent fragmentation points to variability in the collision energy being applied to the precursor ions.

Causality: The degree of fragmentation is directly proportional to the collision energy (CE) in the collision cell (for beam-type CID instruments like Q-TOFs and Orbitraps) or the activation energy in ion traps.[14][15] If the CE is not optimized and standardized, minor fluctuations in instrument conditions can lead to major differences in fragment ion ratios.

Protocol for Optimizing Collision Energy:

  • Analyte Infusion: Prepare a solution of your compound (e.g., 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) and infuse it directly into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min).

  • Precursor Isolation: Set up an MS/MS method to isolate the [M+H]⁺ precursor ion at m/z 157.05.

  • Collision Energy Ramp: Create a series of experiments where the collision energy is ramped in discrete steps. For a small molecule like this, a range of 5 eV to 40 eV is a good starting point.

    • Example Steps: 5, 10, 15, 20, 25, 30, 35, 40 eV.

  • Data Analysis:

    • Examine the product ion spectrum at each collision energy.

    • At low CE (5-10 eV), you should see predominantly the precursor ion with minimal fragmentation.

    • As CE increases (15-25 eV), you should see the emergence of the primary fragment, m/z 129 (ethene loss).

    • At higher CE (30-40 eV), you may see more extensive fragmentation, including the m/z 97 ion and potentially smaller ring fragments.

  • Selection of Optimal CE: Choose a collision energy that provides a rich but not overly fragmented spectrum. An ideal CE would show a moderately abundant precursor ion and several key fragment ions. This "sweet spot" is typically the most reproducible. Record this value and use it for all subsequent analyses.

Q5: I am seeing an unexpected peak at m/z 179. What could this be?

Answer: An unexpected peak at M+22 relative to your [M+H]⁺ ion is almost always a sodium adduct, [M+Na]⁺.

Explanation: Sodium is ubiquitous in laboratory environments (glassware, solvents, fingerprints). In ESI, molecules can readily form adducts with sodium ions. The mass of a sodium atom is ~23 Da, but it replaces a proton, so the mass shift from [M+H]⁺ to [M+Na]⁺ is 22 Da (157 + 22 = 179).

Troubleshooting Steps:

  • Confirm with High Resolution: Accurate mass measurement can confirm the elemental composition. The predicted accurate mass for [C₅H₈N₄S+Na]⁺ is 179.0362. If your measured mass is within 5 ppm of this value, it confirms the sodium adduct.

  • Reduce Sodium Contamination: Use high-purity, LC-MS grade solvents and additives. Use polypropylene vials and pipette tips instead of glass where possible.

  • Improve Protonation: Increase the concentration of your acid modifier (e.g., formic acid) slightly. This can create more H⁺ ions to outcompete Na⁺ for adduct formation.

References

  • Odenkirk, M.T.; Jones, R.; Prenni, J.; Brinkley, S.C. (2025) Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • Banoub, J. H., & Gentil, E. (n.d.). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Scilit. [Link]

  • Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. [Link]

  • ResearchGate. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Srinivas, R., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(7), 860-8. [Link]

  • ResearchGate. (n.d.). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. [Link]

  • Sherif, M. H., & Abd El-Hady, H. (n.d.). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. TSI Journals. [Link]

  • West Virginia University. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. [Link]

  • Wood, G., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Journal of Mass Spectrometry. [Link]

  • Chang, C. H., et al. (2006). Analysis of triazines by capillary electrochromatography/electrospray ionization-mass spectrometry using a low-flow sheath liquid interface. Electrophoresis, 27(21), 4303-11. [Link]

  • ResearchGate. (n.d.). Analysis of Triazines and Associated Metabolites with Electrospray Ionization Field-Asymmetric Ion Mobility Spectrometry/Mass Spectrometry. [Link]

  • Rahman, A. F. M. M., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research, 38(5). [Link]

  • NIH. (n.d.). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Comparison of in-source CID-MS and triple quadrupole MS/MS spectra of.... [Link]

  • Buré, C., et al. (2005). Letter: collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation. European Journal of Mass Spectrometry, 11(1), 31-4. [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • YouTube. (2021). 13 Small Molecule Accurate Mass Analysis. [Link]

  • PubChem. (n.d.). 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-. [Link]

Sources

Technical Support Center: Purification of 4-(ethylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(ethylthio)-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful purification of this compound. Our approach is rooted in extensive laboratory experience and established scientific principles to help you navigate the common challenges associated with this class of molecules.

Introduction to Purification Challenges

This compound possesses several structural features that can influence its purification. The presence of the basic amino group can lead to strong interactions with acidic stationary phases like silica gel, potentially causing peak tailing during column chromatography. The triazine core and the ethylthio group contribute to its overall polarity, which will dictate the choice of appropriate solvents for both chromatography and recrystallization.

This guide will provide structured advice to address these challenges, enabling you to obtain a high-purity product consistently.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.

Column Chromatography Issues

Q1: My compound is streaking or tailing significantly on the silica gel column. What is causing this and how can I fix it?

A1: Streaking or tailing of basic compounds like this compound on silica gel is a common issue. It is primarily caused by the interaction of the basic amine group with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-uniform elution profile.[1]

Here are several effective strategies to resolve this:

  • Use a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) is a common choice. Start with 0.1-1% (v/v) of triethylamine in your eluent. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.[1]

  • Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative for the purification of basic compounds.[1]

    • Deactivated Silica Gel: You can also use silica gel that has been deactivated by treatment with a silylating agent to cap the free silanol groups.

  • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography on a C18 column can be an excellent alternative, as it avoids the issues associated with acidic silica.[2]

Q2: I am having trouble finding a suitable solvent system for my column. My compound either stays at the baseline or runs with the solvent front.

A2: Finding the right eluent system is crucial for good separation. The goal is to have your compound of interest with a retention factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.

  • For Normal Phase (Silica/Alumina):

    • Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.

    • If your compound is very polar and remains at the baseline, a more polar eluent system like dichloromethane/methanol may be necessary.[3]

    • Remember to add a small percentage of triethylamine if you are using silica gel to prevent tailing.

  • Systematic Solvent Screening: A good practice is to test a few different solvent systems on a TLC plate before committing to a column. Common starting points include hexane/ethyl acetate, dichloromethane/methanol, and chloroform/acetone.

Q3: My purified compound seems to have co-eluted with an impurity. How can I improve the separation?

A3: Achieving baseline separation can be challenging. Here are some optimization strategies:

  • Shallow the Gradient: If you are using a gradient elution, make the gradient shallower around the elution point of your compound. This will increase the resolution between closely eluting compounds.

  • Try a Different Solvent System: Solvents have different selectivities. If a hexane/ethyl acetate system fails to provide good separation, a system with a different solvent combination, like dichloromethane/acetone, might resolve the impurities.

  • Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, adsorb it onto a small amount of silica gel or Celite. This often leads to a sharper band and better separation.[1]

Recrystallization Issues

Q4: I can't find a suitable solvent for recrystallization. The compound is either too soluble or not soluble enough.

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]

  • Single Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Common solvents to try include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene.[5]

  • Co-solvent System: If a single solvent is not effective, a two-solvent system is often the solution. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[6] Common co-solvent pairs include:

    • Ethanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane

    • Dichloromethane/Hexane

Q5: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or if impurities are present that inhibit crystal formation.[1]

  • Add More "Good" Solvent: If an oil forms, add a small amount of the "good" solvent to dissolve the oil, then try cooling the solution more slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of the pure crystalline compound, add a tiny crystal to the cooled solution to induce crystallization.[1]

  • Lower the Initial Temperature: Try dissolving the compound at a slightly lower temperature to avoid exceeding its melting point.

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification method for this compound?

A1: Both column chromatography and recrystallization can be highly effective, and the best method depends on the nature and quantity of the impurities.

  • For removing significant amounts of diverse impurities: Flash column chromatography on silica gel with a hexane/ethyl acetate or dichloromethane/methanol eluent system (containing 0.5% triethylamine) is generally a robust first-line approach.

  • For final polishing or removing small amounts of closely related impurities: Recrystallization is often the preferred method as it can yield highly pure crystalline material. A co-solvent system like ethanol/water or ethyl acetate/hexane is a good starting point for screening.

Q2: What are the likely impurities I might encounter?

A2: The impurities will depend on the synthetic route. If synthesized from cyanuric chloride, potential impurities could include:

  • Unreacted or partially reacted starting materials: Such as 2,4-dichloro-6-(ethylthio)-1,3,5-triazine or 2-amino-4,6-dichloro-1,3,5-triazine.

  • Over-reacted or side-products: For instance, the trisubstituted triazine if an excess of nucleophile is used.

  • Hydrolysis products: If water is present during the reaction, you might form hydroxy-triazine derivatives.[7]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm purity:

  • Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and reveal the presence of any proton- or carbon-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive technique to detect trace impurities and confirm the molecular weight of your compound.

  • Melting Point Analysis: A sharp and well-defined melting point is characteristic of a pure compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound on a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

  • Triethylamine (Et₃N)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • Solvent System Selection:

    • On a TLC plate, spot a dilute solution of your crude material.

    • Develop the TLC plate in a solvent system such as 7:3 Hexane:Ethyl Acetate + 0.5% Et₃N.

    • Adjust the solvent ratio until the desired compound has an Rf of ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a dry load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Pooling:

    • Spot each fraction on a TLC plate and visualize under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Various solvents for screening (e.g., ethanol, water, ethyl acetate, hexane)

  • Erlenmeyer flask, condenser, heating mantle, Buchner funnel, filter paper

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude compound in a test tube.

    • Add a few drops of a solvent and observe the solubility at room temperature.

    • If insoluble, heat the solvent to its boiling point and observe if the compound dissolves.

    • If it dissolves when hot, allow it to cool to room temperature and then in an ice bath to see if crystals form.

    • Repeat with different solvents and co-solvent systems to find the optimal conditions.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing:

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the crystals in a vacuum oven or air dry to remove any residual solvent.

Visualization of Purification Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification technique for this compound.

Purification_Workflow start Crude this compound tlc_analysis TLC Analysis of Crude Material start->tlc_analysis impurity_profile Assess Impurity Profile tlc_analysis->impurity_profile column_chromatography Column Chromatography impurity_profile->column_chromatography Multiple/Complex Impurities recrystallization Recrystallization impurity_profile->recrystallization Minor Impurities / Final Polishing purity_check Check Purity (TLC, NMR, LC-MS) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% repurify Repurify if Necessary purity_check->repurify Purity < 98% repurify->impurity_profile

Caption: Decision workflow for purification.

Summary of Recommended Purification Conditions

TechniqueStationary Phase / Solvent SystemKey Considerations
Column Chromatography Normal Phase: Silica gel with Hexane/Ethyl Acetate + 0.5% Et₃N or CH₂Cl₂/MeOH + 0.5% Et₃NThe addition of triethylamine is crucial to prevent peak tailing. Dry loading is recommended for best results.
Alternative: Neutral or Basic Alumina with similar eluentsA good option if streaking on silica is severe.
Recrystallization Co-solvent Systems: Ethanol/Water, Ethyl Acetate/Hexane, Acetone/HexaneUse the minimum amount of hot solvent to dissolve the compound and allow for slow cooling.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • MDPI. (2007). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

Sources

Technical Support Center: Optimizing Flow Rate for UHPLC Separation of Triazine Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your Ultra-High-Performance Liquid Chromatography (UHPLC) methods for triazine herbicide analysis. As a Senior Application Scientist, I've designed this guide to move beyond simple instructions and provide you with the foundational knowledge and practical troubleshooting steps to master your separations. Here, we will explore the causal relationships between flow rate and chromatographic performance, empowering you to make informed decisions in your method development and troubleshooting.

Fundamental Principles: Why Flow Rate is a Critical Parameter

In UHPLC, the primary goal is to achieve adequate resolution in the shortest possible time. The mobile phase flow rate is a key lever to pull in this optimization process. Its impact is best understood through the lens of the van Deemter equation , a fundamental concept in chromatography that describes the relationship between the mobile phase linear velocity (which is controlled by the flow rate) and column efficiency (measured as plate height, H or HETP).[1][2][3]

The equation is expressed as: H = A + B/u + C·u

Where:

  • H is the plate height. A smaller H value means a more efficient column and sharper peaks.[2][4]

  • u is the linear velocity of the mobile phase.

  • A (Eddy Diffusion) accounts for the different paths analyte molecules can take through the packed column. It is minimized by using small, uniform particles.[2]

  • B (Longitudinal Diffusion) is the natural diffusion of analyte bands in the column, which is more significant at low flow rates.[2]

  • C (Mass Transfer) relates to the time it takes for an analyte to move between the mobile and stationary phases. This becomes a major contributor to peak broadening at high flow rates.[2]

The relationship is visualized as a hyperbolic curve, where the lowest point indicates the optimal linear velocity (and thus optimal flow rate) for maximum efficiency.[1] A key advantage of UHPLC, with its sub-2-µm particles, is that the van Deemter curve is much flatter compared to traditional HPLC.[3] This means you can operate at higher flow rates (well above the "optimal" point) to significantly shorten analysis times without a substantial loss of efficiency.[4][5]

Figure 1: The van Deemter Equation cluster_0 y_axis Plate Height (H) (Lower is Better) x_axis Linear Velocity (u) (Flow Rate) origin origin origin->y_axis origin->x_axis A_line origin->A_line p6_c origin->p6_c p1 p2 p1->p2  Total (H) p3 p2->p3  Total (H) p4 p3->p4  Total (H) p5 p4->p5  Total (H) p6 p5->p6  Total (H) opt_point opt_u opt_point->opt_u B_term B/u Term (Longitudinal Diffusion) C_term C·u Term (Mass Transfer) p1_b p6_b p1_b->p6_b

Caption: The van Deemter curve illustrates the relationship between efficiency and flow rate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the UHPLC separation of triazine herbicides, focusing on the role of flow rate.

Q1: My system backpressure is too high after switching to a new UHPLC column. What's the first thing I should check?

A: The first parameter to adjust is your flow rate. UHPLC columns are packed with sub-2-µm particles, which create a much more densely packed stationary phase.[6] This inherently leads to higher backpressure compared to traditional HPLC columns. If you are transferring a method from an HPLC system, you cannot use the same flow rate.

  • Causality: Backpressure is directly proportional to flow rate and column length, and inversely proportional to the square of the column's inner diameter and the particle size. When moving from a 5 µm HPLC column to a 1.7 µm UHPLC column, the pressure will increase significantly even if all other parameters remain the same.

  • Actionable Advice: You must scale your flow rate down to maintain a similar linear velocity. A general rule is to adjust the flow rate by the square of the ratio of the column diameters.[5] For example, when moving from a 4.6 mm ID column to a 2.1 mm ID column, the new flow rate should be approximately (2.1²/4.6²) ≈ 0.2 times the original flow rate.[5]

  • Pro-Tip: Always check the manufacturer's specifications for the maximum recommended pressure for your specific column to avoid damage.

Q2: I've increased my flow rate to shorten the analysis time, but now my peaks are broad and resolution is poor. Why is this happening?

A: While UHPLC systems are designed to handle higher flow rates, there is a limit. Excessive flow rates lead to increased contributions from the mass transfer term (C-term) of the van Deemter equation, causing band broadening.[2][7]

  • Causality: At very high flow rates, analytes do not have sufficient time to equilibrate between the mobile and stationary phases. This leads to a wider distribution of analyte molecules as they travel through the column, resulting in broader peaks and reduced resolution.

  • Actionable Advice:

    • Systematically reduce the flow rate in small increments (e.g., 0.1 mL/min) and observe the effect on peak width and resolution.

    • Plot resolution vs. flow rate to find the point of diminishing returns, where increasing the flow rate further significantly degrades the separation quality.

    • Consider that you may have reached the performance limit for your current column and mobile phase conditions. You may need to optimize other parameters like the gradient slope or temperature.[8]

Q3: My retention times are drifting from one injection to the next. Could the flow rate be the issue?

A: Yes, inconsistent flow rate from the pump is a common cause of retention time variability. However, other factors can also contribute.

  • Causality: Retention time is inversely proportional to the flow rate. Any fluctuation in the pump's delivery will directly manifest as a shift in retention times.

  • Actionable Advice:

    • Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leakage. A small leak can cause pressure fluctuations and inconsistent flow.[9][10]

    • Pump Priming/Degassing: Ensure the pump is properly primed and that the mobile phase is adequately degassed. Air bubbles in the pump head are a frequent cause of flow rate instability.[9][10]

    • System Equilibration: Ensure the column is fully equilibrated with the mobile phase at the set flow rate before starting your injection sequence. This is especially critical for gradient methods.[10]

    • Temperature Effects: Fluctuations in column temperature can also cause retention time shifts.[11] Using a reliable column oven is crucial for reproducible results.[9]

Q4: I am transferring a validated HPLC method for atrazine and simazine to a UHPLC system. How do I calculate the new starting flow rate?

A: Transferring a method requires geometrically scaling several parameters to maintain the same chromatographic selectivity. The flow rate is scaled based on the column dimensions and particle sizes.

  • Causality: To maintain the same resolution, the linear velocity of the mobile phase should be kept constant between the two systems.[6]

  • Actionable Advice: Use the following formula to calculate the new flow rate (F₂):

    F₂ = F₁ × (dc₂²/dc₁²) × (dp₁/dp₂)

    Where:

    • F₁ and F₂ are the flow rates for the original HPLC and new UHPLC methods, respectively.

    • dc₁ and dc₂ are the inner diameters of the HPLC and UHPLC columns.

    • dp₁ and dp₂ are the particle sizes of the HPLC and UHPLC stationary phases.

ParameterOriginal HPLC MethodNew UHPLC MethodScaling Factor
Column Dimensions150 x 4.6 mm50 x 2.1 mm-
Particle Size5 µm1.7 µm-
Flow Rate (F₁)1.0 mL/minF₂ (Calculated) -

Calculation Example: F₂ = 1.0 mL/min × (2.1²/4.6²) × (5/1.7) F₂ = 1.0 mL/min × (0.208) × (2.94) F₂ ≈ 0.61 mL/min

This calculated value is your new starting point. You will likely need to perform further optimization.[12]

Experimental Protocol: Systematic Flow Rate Optimization

This protocol provides a step-by-step workflow for determining the optimal flow rate for your triazine herbicide separation.

Caption: Workflow for systematic flow rate optimization.

Step 1: System and Standard Preparation

  • Mobile Phase: Prepare fresh mobile phases (e.g., Water and Acetonitrile). It is highly recommended to filter aqueous mobile phases through a 0.2-µm membrane filter to prevent column plugging.[13]

  • Standard Solution: Prepare a mixed standard solution containing your target triazine herbicides (e.g., simazine, atrazine, propazine) at a known concentration (e.g., 10 µg/mL).[8][14] The solvent should be compatible with your initial mobile phase conditions.

Step 2: Establish Initial Chromatographic Conditions

  • Column: Install your UHPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase Gradient: Set a generic starting gradient (e.g., 35-50% Acetonitrile over 4 minutes).[14]

  • Temperature: Set the column oven to a stable temperature (e.g., 40 °C).[8] Elevated temperatures can reduce mobile phase viscosity and lower backpressure, allowing for higher optimal flow rates.[15][16]

  • Detection: Set your detector to an appropriate wavelength for triazines (e.g., 220-238 nm).[15]

Step 3: Perform the Flow Rate Study

  • Equilibrate: Equilibrate the system at a conservative starting flow rate (e.g., 0.4 mL/min for a 2.1 mm ID column) until the baseline is stable.

  • Inject and Analyze: Inject your standard solution and record the chromatogram. Note the retention times, peak widths, resolution between the most critical pair of analytes, and the maximum backpressure.

  • Increase Flow Rate: Increase the flow rate by a set increment (e.g., 0.1 mL/min).

  • Repeat: Allow the system to re-equilibrate and repeat step 2.

  • Continue: Continue this process until you either:

    • Exceed the maximum allowable backpressure for your system or column.

    • Observe a significant loss in resolution (e.g., critical pair resolution drops below 1.5).

    • Achieve the desired analysis time without compromising separation quality.

Step 4: Data Evaluation and Selection

  • Tabulate Results: Create a table comparing Flow Rate, Analysis Time, Backpressure, and Resolution for the critical pair.

  • Identify Optimum: The optimal flow rate is the highest one that still provides the required resolution and peak shape, while keeping the backpressure within a safe operating range (typically <80% of the system's maximum).

Advanced Considerations: The Interplay of Parameters

Optimizing flow rate is not an isolated process. For a truly robust method, consider its relationship with other variables.

  • Flow Rate and Temperature: Increasing column temperature reduces the viscosity of the mobile phase.[15][16] This directly lowers the system backpressure, which can enable the use of even higher flow rates to further decrease run times without exceeding pressure limits.[15][16] This is a powerful combination for high-throughput analysis.

  • Flow Rate and Gradient Slope: When you change the flow rate in a gradient method, you must also adjust the gradient time to maintain the same separation selectivity. To keep the gradient slope constant, if you double the flow rate, you should halve the gradient time.[6] This ensures that an analyte experiences the same change in mobile phase composition per unit of column volume.

By understanding these fundamental principles and applying a systematic approach to troubleshooting and optimization, you can develop fast, efficient, and robust UHPLC methods for the analysis of triazine herbicides.

References

  • Using Selectivity to Optimize UHPLC Separations. Pharmaceutical Technology. [Link]

  • Best Practices in HPLC to UHPLC Method Transfer. Labcompare.com. [Link]

  • As Easy as ABC: How to Use the Van Deemter Equation to Optimize Your Chromatography. Biotage. [Link]

  • van Deemter Equation For Chromatography. Phenomenex. [Link]

  • UHPLC Separation of Triazine Herbicides at Elevated Temperature. LCGC International. [Link]

  • METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS. Agilent. [Link]

  • 3.3: Optimizing Chromatographic Separations. Chemistry LibreTexts. [Link]

  • Transfer of Methods in LC and UHPLC, What Calculations do I need?. Fortis Technologies. [Link]

  • Application Note - Guidelines for method transfer from HPLC to UHPLC. KNAUER. [Link]

  • Chromatographic Band Broadening and the van Deemter Equation. MAC-MOD Analytical. [Link]

  • Fast RPLC Method Development for Structurally Similar Triazine Herbicides Using MaxPeak™ Premier Columns and the Systematic Screening Approach. Waters Corporation. [Link]

  • Be Careful of the Flow Rate. LCGC International. [Link]

  • Development and optimization of a method for the determination of simazine, atrazine and propazine using solid-phase extraction and HPLC/GC. Semantic Scholar. [Link]

  • UHPLC and HPLC Method Optimization. Agilent. [Link]

  • Fast RPLC Method Development for Structurally Similar Triazine Herbicides Using MaxPeak™ Premier Columns and the Systematic Sc. Waters Corporation. [Link]

  • LIQUID CHROMATOGRAPHIC DETERMINATION OF ATRAZINE AND ITS DEGRADATION PRODUCTS IN WATER. U.S. Geological Survey. [Link]

  • (PDF) Development and optimization of a method for the determination of simazine, atrazine and propazine using solid-phase extraction and HPLC/GC. ResearchGate. [Link]

  • Fast RPLC Method Development for Structurally Similar Triazine Herbicides Using MaxPeak™ Premier Columns and the Systematic Screening Approach. Waters Corporation. [Link]

  • Fast RPLC Method Development for Structurally Similar Triazine Herbicides Using MaxPeak™ Premier Columns and the Systematic Sc. Waters Corporation. [Link]

  • Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples. National Institutes of Health (NIH). [Link]

  • Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography. ResearchGate. [Link]

  • Tips and Tricks of UHPLC Column Technology and Selection. Agilent. [Link]

  • Mobile Phase Preparation for UHPLC: Impact of Filtration Through 0.2-µm Membranes on System Performance. American Laboratory. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • Effects of Flow Rate (ODP2 HP). Shodex HPLC Columns and Standards. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • HPLC Troubleshooting Guide. Chrom Tech. [Link]

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Technical Support Center: Navigating Matrix Effects in LC-MS/MS Analysis of Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the pervasive challenge of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of triazine herbicides. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who encounter and must resolve the complexities of sample matrix interference.

Our approach moves beyond simple procedural lists. We delve into the "why" behind each experimental choice, grounding our recommendations in established scientific principles to ensure your methods are not only effective but also robust and defensible. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address the specific issues you may face in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What exactly are "matrix effects" in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In simpler terms, other molecules in your sample can either suppress or enhance the signal of the triazine analytes you are trying to measure, leading to inaccurate quantification.[1] This interference occurs within the mass spectrometer's ion source and is a significant concern in complex matrices like soil, food, and biological fluids.[3]

The primary mechanism behind matrix effects in electrospray ionization (ESI), a common technique for triazine analysis, involves competition for ionization.[2][4] Co-eluting matrix components can alter the physical and chemical properties of the ESI droplets, such as surface tension and viscosity, which affects the efficiency of analyte ion formation and their release into the gas phase.[5]

Q2: How can I know if my triazine analysis is being affected by matrix effects?

A2: The most direct way to determine if matrix effects are impacting your analysis is to compare the signal response of an analyte in a pure solvent standard to its response in a sample matrix where the analyte has been spiked at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.[6][7]

A qualitative method for visualizing matrix effects across a chromatogram is the post-column infusion experiment .[6][8] In this setup, a constant flow of your triazine standard is introduced into the mobile phase after the analytical column but before the MS detector. You then inject a blank matrix extract. Any dips or rises in the baseline signal of your infused analyte correspond to regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[6][9]

Q3: What are the most common sources of matrix effects when analyzing triazines?

A3: The sources of matrix effects are highly dependent on the sample type.

  • Environmental Water Samples: Dissolved organic matter, such as humic and fulvic acids, and high salt concentrations are major contributors to matrix effects.[10][11]

  • Soil and Sediment Samples: These matrices are incredibly complex, containing a wide array of organic matter, lipids, and inorganic salts that can interfere with triazine analysis.

  • Food and Biological Samples: Lipids, proteins, pigments, and sugars are common interferences in food and biological matrices.[3][12] For instance, phospholipids are a well-known cause of ion suppression in plasma and tissue samples.[3]

Troubleshooting Guides: Identification and Mitigation Strategies

This section provides detailed, step-by-step guidance on how to systematically identify, quantify, and mitigate matrix effects in your triazine analysis workflows.

Guide 1: Quantifying Matrix Effects

A crucial first step in addressing matrix effects is to quantify their magnitude. The Matrix Effect Factor (MEF) provides a quantitative measure of ion suppression or enhancement.

Experimental Protocol: Calculating the Matrix Effect Factor (MEF)

  • Prepare a Standard Solution (A): Prepare a solution of the triazine analyte in a pure solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 50 ng/mL).

  • Prepare a Post-Extraction Spiked Sample (B):

    • Extract a blank sample matrix (known to be free of the target triazines) using your established sample preparation protocol.

    • After the final extraction step, spike the resulting blank matrix extract with the triazine analyte to the same final concentration as solution A.

  • Analysis: Analyze both solutions (A and B) using your LC-MS/MS method.

  • Calculation: Calculate the MEF using the following formula:

    MEF (%) = (Peak Area of B / Peak Area of A) * 100

Interpreting the Results:

MEF (%)InterpretationImplication for Analysis
100% No matrix effectYour current method is not significantly impacted by matrix effects.
< 100% Ion SuppressionThe analyte signal is being suppressed, leading to underestimation of the true concentration.
> 100% Ion EnhancementThe analyte signal is being enhanced, leading to overestimation of the true concentration.

A common acceptance criterion in regulated bioanalysis is an MEF within the range of 85-115%.

Guide 2: Mitigation Strategies

Once you have confirmed and quantified matrix effects, you can implement one or more of the following strategies to minimize their impact.

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[3]

A. Solid-Phase Extraction (SPE)

SPE is a powerful technique for cleaning up complex samples and is widely used for triazine analysis in water and other matrices.[13][14][15] It separates the analytes from interfering matrix components based on their physical and chemical properties.

Step-by-Step SPE Protocol for Triazines in Water:

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for triazines. C18 (reversed-phase) cartridges are commonly used.[13]

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it, followed by reagent water. This activates the sorbent.

  • Sample Loading: Pass the water sample through the conditioned cartridge at a controlled flow rate. The triazines will be retained on the sorbent while some matrix components pass through.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any remaining polar interferences.

  • Elution: Elute the trapped triazines with a small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate).[16]

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

B. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is particularly popular for analyzing pesticide residues, including triazines, in a wide variety of food matrices.[12][17] It involves a two-step process: an extraction and partitioning step, followed by a dispersive SPE (d-SPE) cleanup.

Step-by-Step QuEChERS Protocol for Triazines in Produce:

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

  • Extraction: Place the homogenized sample in a centrifuge tube, add acetonitrile, and shake vigorously.[12]

  • Salting Out: Add a salt mixture (commonly magnesium sulfate and sodium chloride) and shake again.[12] This induces phase separation between the aqueous and organic layers.

  • Centrifugation: Centrifuge the sample to separate the layers.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove nonpolar interferences).[12]

  • Final Centrifugation and Analysis: Vortex the d-SPE tube and centrifuge. The resulting supernatant is ready for LC-MS/MS analysis.

Optimizing your chromatographic conditions can help separate your target triazines from co-eluting matrix components.[6]

  • Gradient Modification: Adjust the gradient profile to increase the separation between the analyte and the interference.

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter the selectivity of the separation.

  • Flow Rate: Reducing the flow rate can sometimes improve separation efficiency.

  • Extend Retention Time: Avoid eluting your analytes in the very early part of the chromatogram where many polar, ion-suppressing compounds often elute.[4]

When matrix effects cannot be completely eliminated through sample preparation and chromatography, specific calibration strategies can be used to compensate for them.

A. Matrix-Matched Calibration

This technique involves preparing your calibration standards in a blank matrix extract that is representative of your samples.[18][19] This ensures that the standards and the samples experience similar matrix effects, thereby improving the accuracy of quantification.

B. Stable Isotope-Labeled Internal Standards (SIL-IS)

This is often considered the gold standard for correcting matrix effects.[6][20] A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium, Carbon-13).

Why it Works: The SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same degree of ion suppression or enhancement.[3][20] By adding a known amount of the SIL-IS to every sample, standard, and blank at the beginning of the sample preparation process, you can use the ratio of the analyte peak area to the SIL-IS peak area for quantification.[1] This ratio remains constant even if both signals are suppressed or enhanced, leading to accurate results.[7]

Workflow for Addressing Matrix Effects

MatrixEffectWorkflow A Start: Inaccurate Triazine Quantification B Hypothesize Matrix Effects A->B C Perform Matrix Effect Assessment (e.g., Post-Column Infusion or MEF Calculation) B->C D Matrix Effects Confirmed? C->D E Optimize Sample Preparation (SPE, QuEChERS) D->E Yes K Review Method and Instrument Parameters D->K No F Refine Chromatographic Separation E->F G Implement Advanced Calibration (Matrix-Matched or SIL-IS) F->G H Re-evaluate Matrix Effects G->H I Matrix Effects Mitigated? H->I I->E No, Iterate J Proceed with Validated Method I->J Yes K->A

Caption: A logical workflow for diagnosing and mitigating matrix effects.

Decision Tree for Mitigation Strategy Selection

MitigationStrategy Start Matrix Effects Detected Q1 Is Blank Matrix Available? Start->Q1 A1 Use Matrix-Matched Calibration Q1->A1 Yes Q2 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? Q1->Q2 No End Achieve Accurate Quantification A1->End A2 Use SIL-IS for Correction (Gold Standard) Q2->A2 Yes A3 Focus on Rigorous Sample Cleanup (SPE, QuEChERS) Q2->A3 No A2->End A4 Optimize Chromatography to Separate Analyte from Interference Zones A3->A4 A4->End

Caption: A decision tree to guide the selection of an appropriate mitigation strategy.

References

  • Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide concentrations in fresh and estuarine waters. Archimer. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Evaluation of a Multidimensional Solid-Phase Extraction Platform for Highly Selective On-Line Cleanup and High-Throughput LC−MS Analysis of Triazines in River Water Samples Using Molecularly Imprinted Polymers. ACS Publications. [Link]

  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

  • Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. LCGC North America. [Link]

  • Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography. PubMed. [Link]

  • Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples. Academy of Sciences Malaysia. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Highly-selective complex matrices removal via a modified QuEChERS for determination of triazine herbicide residues and risk assessment in bivalves. PubMed. [Link]

  • Matrix Effects in Determination of Triazines and Atrazine Metabolite in Waters with Solid‐Phase Extraction Followed by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Taylor & Francis Online. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]

  • Green analytical method based on salt assisted graphene oxide dispersive solid phase extraction of symmetrical triazine herbicides in environmental water samples for liquid chromatographic determination. Taylor & Francis Online. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]

  • Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. ResearchGate. [Link]

  • Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chrom. SciSpace. [Link]

  • Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis of pesticide residues in different types of food-medicine plants. FAO AGRIS. [Link]

  • Determination of triazine herbicides in seaweeds: development of a sample preparation method based on Matrix Solid Phase Dispersion and Solid Phase Extraction Clean-up. PubMed. [Link]

  • Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS. PubMed. [Link]

  • LC-MS/MS chromatograms of five triazines obtained after MSPD method was... ResearchGate. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS. ResearchGate. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio. [Link]

  • Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. [Link]

  • Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. Semantic Scholar. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed. [Link]

  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Solutions. [Link]

  • Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Spectroscopy Online. [Link]

  • Accounting for the matrix effect. Reddit. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Matrix-Matched Pesticide Standard Curve Preparation. OneLab. [Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. [Link]

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Technical Support Center: Enhancing the Selectivity of Triazine Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the use of triazine herbicides. This resource is designed for researchers, scientists, and professionals in drug development and agriculture who are working to improve the selective efficacy of these critical compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs) - Foundational Principles of Triazine Herbicide Selectivity

This section addresses common questions regarding the fundamental properties and application of triazine herbicides.

Q1: What is the primary mechanism of action for triazine herbicides?

Triazine herbicides, such as atrazine and simazine, primarily act by inhibiting photosynthesis.[1] They bind to the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain in chloroplasts.[2] This binding blocks the flow of electrons, halting the production of ATP and NADPH, which are essential energy carriers for the plant. The disruption of these processes ultimately leads to plant death.

Q2: What determines the selectivity of triazine herbicides between different plant species?

The selectivity of triazine herbicides is multifactorial, relying on a combination of physical and physiological differences between plant species.[3][4] Key factors include:

  • Differential Metabolism: The primary basis for selectivity lies in the ability of tolerant plants, such as corn, to rapidly metabolize and detoxify the herbicide.[1][5] This detoxification often occurs through enzymatic reactions, such as glutathione S-transferase conjugation or hydroxylation, rendering the herbicide inactive before it can cause significant damage.[1] Susceptible weeds lack or have very low levels of these detoxifying enzymes.

  • Differential Uptake and Translocation: The rate and extent of herbicide absorption through the roots and leaves, as well as its movement within the plant (translocation), can differ between species.[6][7] Tolerant plants may absorb less herbicide or sequester it in locations away from the site of action.[6][7]

  • Target Site Modification: In some cases, resistance can arise from a modification in the D1 protein, the binding site of the herbicide.[8][9] This alteration prevents the herbicide from effectively binding and inhibiting photosynthesis.

Q3: How does soil pH affect the activity and selectivity of triazine herbicides?

Soil pH significantly influences the availability and adsorption of triazine herbicides. In acidic soils (low pH), triazines are more strongly adsorbed to soil colloids (clay and organic matter), making them less available for uptake by plant roots.[10] This can reduce both weed control efficacy and the potential for crop injury. As the pH increases (becomes more alkaline), triazines are less tightly bound and more available in the soil solution, which can enhance weed control but also increase the risk of crop injury if the crop's tolerance is marginal.

Q4: What is herbicide antagonism, and how can it affect triazine herbicide performance?

Herbicide antagonism occurs when the combined effect of two or more herbicides is less than the sum of their individual effects. This can happen when one herbicide interferes with the absorption, translocation, or metabolism of another. For instance, mixing certain herbicides with triazines can sometimes reduce the overall efficacy against specific weeds. It is crucial to consult herbicide labels and compatibility charts before tank-mixing to avoid antagonistic interactions.[11]

Section 2: Troubleshooting Guides for Experimental Challenges

This section provides a structured approach to diagnosing and resolving common issues encountered when aiming to improve the selectivity of triazine herbicides.

Guide 1: Poor Weed Control with Good Crop Tolerance

This scenario suggests that the herbicide is not reaching or effectively acting upon the target weeds.

Potential Cause 1: Suboptimal Application Timing and Technique

  • Rationale: The size and growth stage of weeds significantly impact herbicide uptake and efficacy.[12] Environmental conditions at the time of application are also critical.[13][14]

  • Troubleshooting Steps:

    • Verify Weed Growth Stage: Apply post-emergence triazines when weeds are young and actively growing (typically 3-6 inches tall) for maximum susceptibility.[12] Mature or stressed weeds are harder to control.[15]

    • Assess Environmental Conditions: Avoid spraying during periods of drought, extreme heat, or cold, as these conditions can cause weeds to become stressed and less receptive to herbicides.[16][17] Ideal conditions generally include moderate temperatures and humidity.[13]

    • Optimize Spray Coverage: Ensure uniform and thorough spray coverage of the target weeds.[16] This can be achieved by using the correct spray volume, pressure, and nozzle type as recommended on the herbicide label.[11][18]

Potential Cause 2: Development of Herbicide Resistance

  • Rationale: Continuous use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes.[19][20] Triazine resistance is a well-documented issue in many weed species.[9][19]

  • Troubleshooting Steps:

    • Scout for Resistant Weeds: Regularly monitor fields for patches of weeds that survive herbicide applications that are effective elsewhere.

    • Implement Herbicide Rotation: Rotate triazine herbicides with herbicides that have a different mode of action to prevent the selection of resistant populations.

    • Utilize Tank Mixes: Combine triazines with other effective herbicides to provide multiple modes of action against target weeds.

Guide 2: Crop Injury Observed After Application

This indicates that the herbicide is reaching the crop at concentrations high enough to cause phytotoxicity, suggesting a breakdown in the selectivity mechanism.

Potential Cause 1: Inappropriate Application Rate or Method

  • Rationale: Exceeding the recommended herbicide application rate can overwhelm the crop's natural detoxification mechanisms, leading to injury.[15] Improper application techniques can also result in concentrated doses on crop plants.[21]

  • Troubleshooting Steps:

    • Calibrate Application Equipment: Ensure your sprayer is properly calibrated to deliver the correct and uniform amount of herbicide across the treated area.[13][18]

    • Review Application Rate: Double-check the herbicide label for the correct application rate for your specific crop, soil type, and environmental conditions.[22]

    • Adjust Application Technique: For post-emergence applications, consider using shielded or directed sprays to minimize contact with the crop, especially if the crop's tolerance is based on limited uptake.[23]

Potential Cause 2: Use of Improper Adjuvants

  • Rationale: Adjuvants are added to herbicide spray mixtures to improve their performance, but using the wrong type or concentration can compromise crop safety.[24][25] Some adjuvants can increase herbicide penetration into the plant, which may be desirable for weed control but can lead to crop injury if the crop's selectivity is based on limited absorption.[25]

  • Troubleshooting Steps:

    • Consult the Herbicide Label: The herbicide label will specify the types of adjuvants that are recommended and those that should be avoided.[25]

    • Understand Adjuvant Types:

      • Surfactants (Nonionic Surfactants - NIS): Reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.[24][26]

      • Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO): Can enhance the penetration of the herbicide through the waxy cuticle of the leaf.[25][27] These can sometimes increase the risk of crop injury.

      • Water Conditioners (e.g., Ammonium Sulfate - AMS): Can overcome issues with hard water that may reduce the efficacy of some herbicides.[26][27]

    • Conduct a Jar Test: Before mixing a new combination of herbicides and adjuvants in the spray tank, perform a jar test to check for physical compatibility.[12]

Potential Cause 3: Environmental Factors Enhancing Herbicide Activity

  • Rationale: Certain environmental conditions can increase the activity of herbicides, potentially leading to crop injury even at labeled rates.[14]

  • Troubleshooting Steps:

    • Monitor Weather Conditions: High humidity and moderate temperatures can increase herbicide absorption by both weeds and crops.[14] Be cautious when applying under these conditions, especially if the crop is at a sensitive growth stage.

    • Assess Soil Moisture: Adequate soil moisture generally enhances the activity of soil-applied herbicides. In very wet conditions, the herbicide may be more available for crop uptake, increasing the risk of injury.[15]

Section 3: Experimental Protocols and Data Interpretation

Protocol 1: Determining the Optimal Adjuvant for Enhanced Selectivity

Objective: To identify an adjuvant that maximizes weed control while minimizing crop injury for a specific triazine herbicide.

Methodology:

  • Experimental Design: Establish a randomized complete block design with a minimum of four replications. Treatments should include the triazine herbicide applied alone, and the herbicide tank-mixed with various adjuvants (e.g., NIS, COC, MSO) at their recommended rates. Include a non-treated control for comparison.

  • Plant Material: Use a representative crop species and one or more key target weed species. Grow plants to the appropriate growth stage for herbicide application (e.g., 2-4 leaf stage).

  • Herbicide Application: Apply the herbicide treatments using a calibrated research sprayer to ensure uniform application.

  • Data Collection:

    • Weed Control Efficacy: Visually assess weed control at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete kill).

    • Crop Injury: Visually assess crop injury (e.g., chlorosis, stunting) at 7, 14, and 21 DAT on a scale of 0% (no injury) to 100% (complete kill).

    • Biomass Measurement: At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass of both the crop and weed species, dry to a constant weight, and record the dry weight.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

Data Presentation:

Table 1: Effect of Adjuvants on Triazine Herbicide Efficacy and Crop Safety

TreatmentApplication RateWeed Control (%) (21 DAT)Crop Injury (%) (21 DAT)Weed Dry Weight (g)Crop Dry Weight (g)
Untreated Control-0015.025.0
Triazine Alone1.0 kg/ha 7553.823.5
Triazine + NIS1.0 kg/ha + 0.25% v/v8582.322.8
Triazine + COC1.0 kg/ha + 1.0% v/v95150.821.0
Triazine + MSO1.0 kg/ha + 1.0% v/v98200.419.5
Protocol 2: Residue Analysis to Confirm Herbicide Metabolism

Objective: To quantify the concentration of the parent triazine herbicide and its metabolites in tolerant and susceptible plant species over time.

Methodology:

  • Treatment Application: Treat both the tolerant crop and susceptible weed species with the triazine herbicide at the recommended rate.

  • Sample Collection: Collect plant tissue samples (leaves and roots) at various time points after application (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Sample Preparation: Homogenize the plant tissue and perform a solvent extraction (e.g., with methanol) to isolate the herbicide and its metabolites.[28] The extract may require a cleanup step using solid-phase extraction (SPE) to remove interfering compounds.[29]

  • Analytical Method: Analyze the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.[30][31] These methods allow for the separation and quantification of the parent herbicide and its known metabolites.[30]

  • Data Analysis: Plot the concentration of the parent herbicide and its metabolites in each plant species over time.

Interpretation of Results:

  • Tolerant Species: A rapid decrease in the concentration of the parent herbicide and a corresponding increase in the concentration of its metabolites would confirm efficient metabolism as the mechanism of selectivity.

  • Susceptible Species: A slow decline in the parent herbicide concentration with little to no formation of metabolites would indicate a lack of metabolic detoxification.

Section 4: Visualizing Key Concepts and Workflows

Diagram 1: Mechanism of Action and Selectivity of Triazine Herbicides

G cluster_0 Photosynthesis Inhibition (Mechanism of Action) cluster_1 Selectivity Mechanisms Triazine Herbicide Triazine Herbicide PSII (D1 Protein) PSII (D1 Protein) Triazine Herbicide->PSII (D1 Protein) Binds to Electron Transport Chain Electron Transport Chain PSII (D1 Protein)->Electron Transport Chain Blocks ATP & NADPH Production ATP & NADPH Production Electron Transport Chain->ATP & NADPH Production Halts Plant Death Plant Death ATP & NADPH Production->Plant Death Leads to Tolerant Plant Tolerant Plant Metabolism (Detoxification) Metabolism (Detoxification) Tolerant Plant->Metabolism (Detoxification) Rapid Limited Uptake/Translocation Limited Uptake/Translocation Tolerant Plant->Limited Uptake/Translocation Efficient Susceptible Plant Susceptible Plant Susceptible Plant->Metabolism (Detoxification) Slow/Absent Target Site Modification Target Site Modification Susceptible Plant->Target Site Modification No change

Caption: The mechanism of action and key factors influencing the selectivity of triazine herbicides.

Diagram 2: Troubleshooting Workflow for Poor Weed Control

G Start Start Poor Weed Control Poor Weed Control Start->Poor Weed Control Check Application Check Application Poor Weed Control->Check Application Step 1 Application OK? Application OK? Check Application->Application OK? Check for Resistance Check for Resistance Resistance Present? Resistance Present? Check for Resistance->Resistance Present? Application OK?->Check for Resistance Yes Optimize Application Optimize Application Application OK?->Optimize Application No Implement Resistance Management Implement Resistance Management Resistance Present?->Implement Resistance Management Yes Consult Specialist Consult Specialist Resistance Present?->Consult Specialist No Re-evaluate Re-evaluate Optimize Application->Re-evaluate Implement Resistance Management->Re-evaluate

Sources

Technical Support Center: Synthesis of Unsymmetrical 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of unsymmetrically substituted 1,3,5-triazines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing these valuable heterocyclic scaffolds. The inherent challenge of achieving regioselectivity—placing different substituents at specific positions (C2, C4, C6) on the triazine core—requires careful methodological choices and troubleshooting. This guide provides field-proven insights, detailed protocols, and answers to frequently encountered problems in a direct question-and-answer format.

Section 1: Troubleshooting Common Synthesis Challenges

This section addresses specific experimental issues. The advice provided is based on established chemical principles and contemporary synthetic strategies.

Q1: I am attempting a sequential substitution on cyanuric chloride, but my reaction stalls after the second substitution, or the yield of the trisubstituted product is extremely low. What's going wrong?

Answer: This is a classic challenge in unsymmetrical triazine synthesis. The reactivity of the C-Cl bonds on the triazine ring decreases significantly after each nucleophilic substitution. While the first substitution is often rapid at 0-5 °C and the second proceeds well at room temperature, the third requires more forcing conditions.

  • Causality: The electron-donating character of the first two nucleophiles added to the ring reduces the electrophilicity of the remaining carbon atom, making the final C-Cl bond much less susceptible to nucleophilic attack. Steric hindrance from the existing substituents can also play a major role, especially with bulky nucleophiles.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: The third substitution often requires heating, sometimes to reflux temperatures in solvents like THF, dioxane, or toluene.

    • Use Microwave Irradiation: Microwave-assisted synthesis can be highly effective for driving the final substitution to completion. The rapid, localized heating can overcome the high activation energy barrier without causing significant decomposition of reagents or products, often leading to cleaner reactions and higher yields in minutes compared to hours or days with conventional heating.[1]

    • Add a Non-Nucleophilic Base: A base like diisopropylethylamine (DIPEA) or potassium carbonate is crucial to scavenge the HCl generated during the reaction, which would otherwise protonate your nucleophile and render it inactive.

    • Consider a Catalyst: In some cases, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can facilitate the reaction, especially if there are solubility issues.

    • Solvent Choice: If your reaction mixture is not polar enough to be heated effectively by microwaves, adding a small amount of a high-dielectric solvent like DMSO can be beneficial.[1]

Q2: My reaction is producing a mixture of products, including the undesired symmetrically substituted triazine. How can I improve regioselectivity?

Answer: The formation of symmetrical byproducts is a common issue, particularly in one-pot co-cyclotrimerization reactions of different nitriles. For stepwise syntheses, it points to a loss of control over the reaction conditions.

  • Causality: In co-trimerization reactions, the outcome is often statistical, leading to a mixture of all possible symmetrical and unsymmetrical products. In sequential substitution methods, if the temperature is not carefully controlled, the second nucleophile can add before the first reaction is complete, or it can displace the first substituent if it is a significantly stronger nucleophile.

  • Troubleshooting Steps:

    • Abandon Co-trimerization for High Selectivity: For a truly unsymmetrical triazine with three different groups, co-trimerization of three different nitriles is rarely a viable strategy due to the statistical product distribution. A stepwise approach is almost always necessary.

    • Strict Temperature Control for Sequential Substitution: This is the most critical parameter. Ensure the first substitution (e.g., R¹-NH₂) is complete at low temperature (0-5 °C) before adding the second nucleophile (e.g., R²-NH₂). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting dichlorotriazine before warming the reaction and adding the next reagent.[2]

    • Order of Nucleophile Addition: Add the least reactive or most sterically hindered nucleophile first, as the ring becomes progressively less reactive. However, this is a general guideline and may need to be optimized on a case-by-case basis.

Q3: The purification of my target unsymmetrical triazine is extremely difficult. The product co-elutes with byproducts on the silica column. What are my options?

Answer: Purification is arguably one of the most significant hurdles. The polarity differences between various unsymmetrically and symmetrically substituted triazines can be minimal, making chromatographic separation challenging.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Solvent System: Experiment with different solvent systems. Adding a small amount of a third solvent (e.g., methanol or acetic acid for amine-containing products) can sometimes dramatically alter selectivity.

      • Stationary Phase: If silica gel fails, consider alternative stationary phases like alumina (basic or neutral), C18 reverse-phase silica, or even size-exclusion chromatography for larger molecules.

    • Recrystallization: This can be a highly effective technique if a suitable solvent system can be found. It relies on differences in solubility and the ability of your target molecule to form a stable crystal lattice. Screen a wide range of solvents and solvent mixtures.

    • Derivatization: If the target molecule has a unique functional handle (e.g., a primary amine, a carboxylic acid), you can temporarily protect or derivatize it to significantly alter its polarity, perform the separation, and then deprotect it. This adds steps but can solve intractable purification problems.

    • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is an excellent alternative for separating complex mixtures of similar polarity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing unsymmetrical 1,3,5-triazines, and how do I choose the best one?

Answer: There are several primary routes. The choice depends on the desired substitution pattern and the availability of starting materials.

Synthetic Strategy Starting Materials Advantages Key Challenges
Sequential Substitution Cyanuric Chloride, Nucleophiles (amines, alcohols, thiols)Highly versatile and controllable for A-B-C patterns.[2]Decreasing reactivity requires increasingly harsh conditions for subsequent steps.[2]
Pinner Synthesis Aryl or Aliphatic Amidines, Phosgene (or equivalent)Classic, reliable method for 2-hydroxy-4,6-disubstituted triazines.[3][4]Limited to specific substitution patterns; use of highly toxic phosgene.
Multi-Component Reactions e.g., Imidates, Guanidines, Aldehydes[5] or Amidines, Isothiocyanates, Guanidines.[6]High atom and step economy; rapid access to complex structures in one pot.Substrate scope can be limited; optimization can be complex; regioselectivity may be an issue.
Cyclization of Amidines Amidines and Alcohols/Aldehydes with a catalyst.[7][8]Uses readily available starting materials; can be atom-economical.Often produces symmetrically disubstituted triazines; achieving unsymmetrical products is difficult.

Decision Workflow:

G start What is your target substitution pattern? q1 Three different groups (A-B-C)? start->q1 q2 Two identical groups, one different (A-A-B)? start->q2 q3 Specific 2-hydroxy-4,6-diaryl pattern? start->q3 ans1 Sequential substitution on cyanuric chloride is the most reliable method. q1->ans1 ans2 Sequential substitution is ideal. Multi-component reactions might also be suitable. q2->ans2 ans3 Consider the Pinner Synthesis or a related cyclization. q3->ans3

Caption: Decision tree for selecting a synthetic strategy.

Q2: Are there any "green" or more sustainable approaches to synthesizing these compounds?

Answer: Yes, the field is moving towards more environmentally benign methods. Key developments include:

  • Microwave-Assisted Synthesis: As mentioned, this reduces reaction times, often under solvent-free conditions, leading to energy savings and cleaner reactions.[1]

  • Catalytic Routes: Using transition metal catalysts (e.g., Pt, Fe) or even biocatalysts (e.g., hemoglobin) can enable reactions under milder conditions and improve atom economy.[6][7][8]

  • Alternative Starting Materials: Syntheses that start from alcohols instead of pre-formed nitriles or imidates are considered greener, as they often generate water as the only byproduct in acceptorless dehydrogenative coupling reactions.[8]

Q3: What are the best analytical techniques for monitoring my reaction and characterizing the final product?

Answer: A combination of techniques is essential for unambiguous analysis.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks on the consumption of starting materials and the appearance of new products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring. It provides retention time information and confirms the mass of reactants, intermediates, and products, which is invaluable for tracking the stepwise substitutions on cyanuric chloride.

  • Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C): Provides definitive structural information.

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition.

    • X-ray Crystallography: If a single crystal can be obtained, this provides absolute proof of structure and regiochemistry.

Section 3: Key Experimental Protocol

Protocol: Stepwise Synthesis of a 2,4,6-Trisubstituted Unsymmetrical Triazine from Cyanuric Chloride

This protocol describes the synthesis of an A-B-C type triazine via sequential nucleophilic substitution, a robust and widely used method.[2]

Workflow Diagram:

G sub1 Step 1: First Substitution Cyanuric Chloride + Nucleophile A (1 eq) Solvent: THF/DCM Base: DIPEA (1 eq) Temp: 0-5 °C Time: 1-2 h sub2 Step 2: Second Substitution Add Nucleophile B (1 eq) Base: DIPEA (1 eq) Temp: Warm to RT Time: 4-12 h sub1->sub2 Monitor by LC-MS sub3 Step 3: Third Substitution Add Nucleophile C (1.2 eq) Temp: Reflux or Microwave Time: 12-48 h (Reflux) or 10-30 min (MW) sub2->sub3 Monitor by LC-MS workup Workup & Purification Aqueous Wash Extraction Column Chromatography sub3->workup

Caption: Workflow for sequential substitution on cyanuric chloride.

Step-by-Step Methodology:

  • First Substitution (Formation of Dichloro-triazine):

    • Dissolve cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, dissolve the first nucleophile (Nucleophile A, 1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.1 eq) in THF.

    • Add the solution of Nucleophile A dropwise to the cyanuric chloride solution over 30 minutes, maintaining the temperature between 0 and 5 °C.

    • Stir the reaction at this temperature for 1-2 hours. Monitor the reaction progress by LC-MS until the cyanuric chloride is consumed.

  • Second Substitution (Formation of Monochloro-triazine):

    • To the same reaction mixture, add the second nucleophile (Nucleophile B, 1.0 eq) along with another equivalent of DIPEA (1.1 eq).

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by LC-MS for the formation of the disubstituted product. The reaction is complete when the dichlorotriazine intermediate is no longer observed.

  • Third Substitution (Formation of Trisubstituted Triazine):

    • Add the third nucleophile (Nucleophile C, 1.2-1.5 eq) and DIPEA (1.5 eq) to the mixture.

    • Heat the reaction to reflux (typically 65-70 °C for THF) and maintain for 12-48 hours. Alternatively , for a microwave-assisted reaction, transfer the mixture to a microwave vial, add Nucleophile C and base, and heat to 120-150 °C for 10-30 minutes.

    • Monitor for the disappearance of the monochloro-triazine intermediate.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amines and DIPEA), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).

References

  • This cit
  • Claramunt, R. M., et al. (2011). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. ARKIVOC. [Link]

  • Pan, L., et al. (2017). A simple and efficient method for the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines. The Journal of Organic Chemistry. [Link]

  • Zhao, J., et al. (2024). Synthesis of Unsymmetrical Trisubstituted 1,3,5-Triazines Compounds. ResearchGate. [Link]

  • Guan, L., et al. (2021). Methods for the synthesis of 1,3,5-triazine derivatives. ResearchGate. [Link]

  • Wu, Z.-C., & Borger, D. L. (2022). 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. Journal of Organic Chemistry. [Link]

  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]

  • This cit
  • This cit
  • Das, S., et al. (2017). Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. Catalysis Science & Technology. [Link]

  • This cit
  • Merck Index. (n.d.). Pinner Triazine Synthesis. [Link]

  • Wang, C., et al. (2021). Efficient synthesis of unsymmetrical trisubstituted 1,3,5-triazines catalyzed by hemoglobin. ResearchGate. [Link]

  • This cit
  • Wikipedia. (n.d.). Pinner triazine synthesis. [Link]

  • This cit
  • This cit
  • Kumar, V., et al. (2021). Triazines – A comprehensive review of their synthesis and diverse biological importance. Journal of the Indian Chemical Society. [Link]

  • Primary Information Services. (n.d.). triazines - manufacturing, technology, patents, companies. [Link]

  • This cit
  • ResearchGate. (n.d.). Pinner method for synthesis of s-triazine. [Link]

  • This cit

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stability of 4-(ethylthio)-1,3,5-triazin-2-amine in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(ethylthio)-1,3,5-triazin-2-amine

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. We will address common challenges and provide practical guidance to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, storage, and degradation of this compound.

Q1: What is the primary point of instability on the this compound molecule?

The most significant liability is the C-S (carbon-sulfur) bond at the 4-position of the triazine ring. The ethylthio group (-S-CH₂CH₃) is a relatively good leaving group compared to the amino group at the 2-position. Both acidic and basic conditions can facilitate the cleavage of this bond through hydrolysis, leading to the formation of 4-hydroxy-1,3,5-triazin-2-amine.

Q2: Is the compound more stable in acidic or basic conditions?

While s-triazines exhibit varied stability, this compound is susceptible to degradation at both pH extremes.

  • In strong acid (pH < 3): The triazine ring nitrogens can become protonated. This electron-withdrawing effect increases the electrophilicity of the adjacent carbon, making it highly susceptible to nucleophilic attack by water, leading to hydrolysis[1].

  • In strong base (pH > 9): The compound is susceptible to direct nucleophilic attack by hydroxide ions (OH⁻) on the carbon atom bonded to the ethylthio group, displacing it. Studies on analogous triazine structures show that thio-substituents are more readily hydrolyzed under alkaline conditions than amino-substituents[2]. The compound is expected to exhibit maximum stability in the neutral to slightly acidic pH range (approx. pH 5-7).

Q3: What are the expected degradation products I should look for?

The primary degradation product from hydrolysis is 4-hydroxy-1,3,5-triazin-2-amine . Ethanethiol is the corresponding side product. Under more forceful conditions (e.g., high temperature, extreme pH for extended periods), cleavage of the triazine ring itself can occur, ultimately leading to the formation of cyanuric acid, ammonia, and CO₂[3][4].

Q4: How can I monitor the degradation of this compound during my experiment?

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method. The parent compound is non-polar enough for good retention, while the primary degradant, 4-hydroxy-1,3,5-triazin-2-amine, is significantly more polar and will have a much shorter retention time. For definitive identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended[5].

Q5: What are the best practices for preparing and storing solutions of this compound?

  • Stock Solutions: Prepare high-concentration stock solutions in aprotic organic solvents like DMSO or acetonitrile, where the compound is highly stable. Store these stocks at -20°C or -80°C for long-term use.

  • Aqueous/Buffered Solutions: Due to its susceptibility to hydrolysis, aqueous solutions should be prepared fresh before each experiment. If a buffer is required, use one in the pH 6-7 range. Avoid storing the compound in aqueous buffers for extended periods, even when frozen.

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you may encounter during your research.

Issue 1: My compound appears to degrade in my acidic HPLC mobile phase, showing a growing peak at an earlier retention time.

  • Underlying Cause: You are observing acid-catalyzed hydrolysis in real-time on your HPLC system. The acidic mobile phase (e.g., 0.1% TFA or formic acid, pH ~2-3) is promoting the conversion of your compound to its more polar hydroxy-degradant.

  • Troubleshooting Steps:

    • Increase Mobile Phase pH: If your separation allows, adjust the mobile phase pH to 4-5. This can significantly slow the rate of hydrolysis during the chromatographic run.

    • Use a Cooler Autosampler: Set your autosampler temperature to 4°C. This will slow the degradation of samples waiting in the queue for injection.

    • Expedite Analysis: Use a shorter gradient or a faster flow rate to minimize the time the compound is exposed to the acidic mobile phase.

    • Workup Dilution: Dilute your final sample in a 50:50 mixture of organic solvent and water rather than a highly aqueous solution just before injection.

Issue 2: After a base-catalyzed reaction quench with 1 M NaOH, my product recovery is low and I see a new, polar impurity.

  • Underlying Cause: The use of a strong base, even for a short period during workup, can cause significant hydrolysis of the ethylthio group. The new polar impurity is almost certainly 4-hydroxy-1,3,5-triazin-2-amine.

  • Troubleshooting Steps:

    • Use a Weaker Base: Quench your reaction with a milder base, such as a saturated sodium bicarbonate (NaHCO₃) solution (pH ~8.4).

    • Avoid Excess Base: Use only the stoichiometric amount of base required to neutralize any acid in your reaction.

    • Minimize Contact Time: Perform the aqueous wash or extraction quickly and at a low temperature (e.g., in an ice bath) to reduce the rate of base-catalyzed hydrolysis.

    • Confirm Impurity Identity: Use LC-MS to analyze the impurity. The expected mass for the protonated hydroxy degradant [M+H]⁺ would be 127.06, a decrease of 30 Da from the parent compound's [M+H]⁺ of 157.07.

Issue 3: My synthesis, which runs in a strong acid like trifluoroacetic acid, gives a very low yield.

  • Underlying Cause: The stability of this compound is very limited in strong acid. The starting material is likely degrading faster than it is reacting.

  • Troubleshooting Steps:

    • Modify Reaction Order: If possible, alter the synthetic steps so that the triazine compound is added at the very end of the reaction, minimizing its exposure time to the harsh acidic medium.

    • Find an Alternative Catalyst: Investigate if a weaker acid or a Lewis acid could catalyze the reaction effectively without causing rapid degradation.

    • Protect the Triazine: In complex syntheses, consider if a protecting group strategy for the triazine ring's nitrogens could temporarily shield it from protonation and subsequent degradation, though this adds complexity.

Part 3: Technical Data & Protocols

Table 1: Summary of pH-Dependent Stability of this compound
pH ConditionRelative StabilityPrimary Degradation PathwayKey Degradant
< 3 (Strongly Acidic) LowAcid-Catalyzed Hydrolysis4-hydroxy-1,3,5-triazin-2-amine
3 - 5 (Moderately Acidic) ModerateSlow Hydrolysis4-hydroxy-1,3,5-triazin-2-amine
5 - 7 (Weakly Acidic/Neutral) HighMinimal Hydrolysis-
7 - 9 (Weakly Basic) ModerateSlow Base-Catalyzed Hydrolysis4-hydroxy-1,3,5-triazin-2-amine
> 9 (Strongly Basic) LowBase-Catalyzed Hydrolysis4-hydroxy-1,3,5-triazin-2-amine
Protocol: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the compound to identify potential degradants and understand its stability profile.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

2. Stress Conditions:

  • For each condition, add 100 µL of the stock solution to 900 µL of the stress solution in a sealed vial. Prepare a "time zero" sample by immediately neutralizing and diluting as described in step 4.

  • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C.

  • Control: Use purified water. Incubate at 60°C.

3. Sampling:

  • Take aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

4. Quenching and Analysis:

  • Immediately neutralize the aliquot. For the acid-stressed sample, add an equivalent amount of 0.1 M NaOH. For the base-stressed sample, add an equivalent of 0.1 M HCl.

  • Dilute the neutralized sample to an appropriate concentration (e.g., 10 µg/mL) with a 50:50 acetonitrile:water mixture.

  • Analyze immediately via HPLC-UV or LC-MS.

5. Data Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Identify and quantify the major degradant peaks. The primary degradant should correspond to 4-hydroxy-1,3,5-triazin-2-amine.

Part 4: Mechanistic Pathways and Workflows

Proposed Degradation Mechanisms

AcidHydrolysis cluster_acid Acid-Catalyzed Hydrolysis (pH < 3) Parent This compound Protonated Protonated Triazine Ring (Activated for attack) Parent->Protonated + H⁺ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H₂O (Nucleophilic Attack) Product 4-hydroxy-1,3,5-triazin-2-amine + Ethanethiol Intermediate->Product - H⁺, - EtSH

Caption: Acid-catalyzed hydrolysis of the ethylthio group.

BaseHydrolysis cluster_base Base-Catalyzed Hydrolysis (pH > 9) Parent_B This compound Intermediate_B Meisenheimer-like Intermediate Parent_B->Intermediate_B + OH⁻ (Nucleophilic Attack) Product_B 4-hydroxy-1,3,5-triazin-2-amine + Ethanethiolate Intermediate_B->Product_B Loss of Leaving Group (-S-Et)

Caption: Base-catalyzed hydrolysis via nucleophilic substitution.

General Experimental Workflow for a Stability Study

StabilityWorkflow A 1. Prepare Solutions (Compound stock, buffers) B 2. Initiate Experiment (Spike compound into buffers) A->B C 3. Sample at T=0 (Quench & dilute immediately) B->C D 4. Incubate Samples (Controlled temperature) B->D G 7. Analyze via HPLC/LC-MS C->G E 5. Sample at Timepoints (e.g., 1, 2, 4, 8, 24h) D->E F 6. Quench & Dilute Samples E->F F->G H 8. Process Data (Plot % remaining vs. time) G->H I 9. Determine Degradation Rate H->I

Caption: Standard workflow for kinetic stability assessment.

References

  • Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. (Source: Scientific Research Publishing, [Link])

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (Source: MDPI, [Link])

  • Biodegradation of s-triazine compounds by a stable mixed bacterial community. (Source: PubMed, [Link])

  • Oxidative pathways in the degradation of triazine herbicides: a mechanistic approach. (Source: IWA Publishing, [Link])

  • Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. (Source: PubMed, [Link])

  • Biodegradation of s-triazine xenobiotics. (Source: KOPS - University of Konstanz, [Link])

  • Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. (Source: PubMed Central, [Link])

  • Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies. (Source: ResearchGate, [Link])

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (Source: Heriot-Watt University Research Portal, [Link])

  • Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. (Source: ACS Publications, [Link])

  • Elucidating the Reaction Mechanisms Between Triazine and Hydrogen Sulfide With pH Variation Using Mass Spectrometry. (Source: PubMed, [Link])

  • TRIAZINE HERBICIDES and THEIR METABOLITES in URINE 8315. (Source: CDC, [Link])

  • Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. (Source: PubMed, [Link])

  • Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. (Source: Scientific & Academic Publishing, [Link])

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 4-(ethylthio)-1,3,5-triazin-2-amine Detection Methods in Soil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers and analytical scientists navigating the complexities of pesticide residue analysis. In this document, we will dissect the critical process of validating an analytical method for the detection of 4-(ethylthio)-1,3,5-triazin-2-amine, a representative triazine herbicide, in the challenging matrix of soil. Our objective is not merely to provide a protocol but to instill a deep understanding of the causality behind our experimental choices, ensuring your methods are not only accurate but robust and defensible.

The presence of triazine herbicides in soil is a significant environmental concern due to their potential for groundwater contamination and impact on non-target organisms. Therefore, regulatory bodies and research institutions demand highly reliable and validated methods for their quantification. This guide will compare common analytical techniques and provide a detailed framework for validating the most effective approach, grounded in the principles of scientific integrity.

Comparative Analysis of Core Detection Methodologies

The choice of analytical instrumentation is the foundation of any detection method. For triazine herbicides in soil, the primary challenge lies in achieving sufficient sensitivity and selectivity to detect low-level residues amidst a complex mixture of organic and inorganic matrix components. The most prevalent and effective techniques are chromatographic separations coupled with a detector.[1] Let's compare the leading alternatives.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase and detects them by measuring the absorption of UV light.

    • Expert Insight: HPLC-UV is a workhorse in many labs due to its robustness and lower operational cost. However, its utility for trace residue analysis in soil is limited. The primary drawback is its non-specific nature; any compound that absorbs at the selected wavelength and co-elutes with the target analyte will interfere, leading to false positives or inaccurate quantification. While methods have been developed, they often struggle to achieve the low detection limits required for environmental monitoring.[2][3][4]

  • Gas Chromatography with Mass Spectrometry (GC-MS): GC separates volatile and thermally stable compounds in a gaseous mobile phase. The mass spectrometer then fragments the molecules and separates the fragments based on their mass-to-charge ratio, providing a highly specific "fingerprint."

    • Expert Insight: GC-MS offers excellent sensitivity and selectivity.[5][6][7] For many triazines, it is a viable option. However, the thermal stability and volatility of all target analytes must be considered. Some triazines or their metabolites may require a derivatization step to increase their volatility, adding time and potential variability to the workflow.[8]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for modern pesticide residue analysis. LC separates the compounds in the liquid phase, which are then ionized and analyzed by two mass spectrometers in series (tandem MS).

    • Expert Insight: The power of LC-MS/MS lies in its exceptional selectivity and sensitivity.[9][10] By using the Multiple Reaction Monitoring (MRM) mode, we select a specific parent ion for our target analyte in the first mass spectrometer, fragment it, and then monitor for a specific daughter ion in the second. This two-stage filtering process virtually eliminates matrix interference, allowing for confident detection and quantification at very low levels (µg/kg or ppb).[11][12] This high degree of certainty is why LC-MS/MS is the recommended technique for validating a method for this compound in soil.

Performance Comparison Summary
Parameter HPLC-UV GC-MS LC-MS/MS
Selectivity LowHighVery High
Sensitivity (LOD/LOQ) Moderate (µg/mL - mg/kg)[2][3]High (µg/kg)[5][6]Very High (ng/kg - µg/kg)[11]
Matrix Interference HighModerateLow
Need for Derivatization NoPotentiallyNo
Throughput ModerateModerate-HighHigh
Instrument Cost LowModerateHigh
Recommendation Not recommended for trace analysisViable, but may require optimizationHighly Recommended

The Gold Standard: A Validated LC-MS/MS Workflow

Based on the comparative analysis, we will proceed with a detailed guide to validating an LC-MS/MS method. The trustworthiness of a method is not just in its final performance but in the logic of its entire workflow, from sample handling to data output.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for the analysis of this compound in soil.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample 1. Soil Sample Collection & Homogenization Spike 2. Fortification (for QC/Validation) Sample->Spike Extract 3. QuEChERS Extraction (Acetonitrile + Salts) Spike->Extract Cleanup 4. Dispersive SPE Cleanup (PSA + C18) Extract->Cleanup Final 5. Final Extract Preparation (Evaporation & Reconstitution) Cleanup->Final LC 6. LC Separation (C18 Column) Final->LC MS 7. MS/MS Detection (MRM Mode) LC->MS Process 8. Data Acquisition & Integration MS->Process Calib 9. Calibration Curve Generation Process->Calib Quant 10. Quantification & Reporting Calib->Quant Validate 11. Method Validation Checks Quant->Validate G Start Method Optimization Selectivity Selectivity / Specificity (Analysis of Blanks) Start->Selectivity Linearity Linearity & Range (Calibration Curve) Selectivity->Linearity LOD_LOQ LOD & LOQ (S/N Ratio or SD of Blanks) Linearity->LOD_LOQ Accuracy Accuracy (Trueness) (Spiked Recovery) Precision Precision (Repeatability & Reproducibility) Accuracy->Precision Matrix Matrix Effect (Post-extraction Spike vs. Solvent Std) Precision->Matrix LOD_LOQ->Accuracy End Validated Method Matrix->End

Sources

The Alkylthio Triazine Scaffold: A Comparative Guide to Structure-Activity Relationships and Biological Performance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The triazine ring, a six-membered heterocycle containing three nitrogen atoms, represents a "privileged scaffold" in medicinal and agricultural chemistry. Its derivatives have yielded a wide array of biologically active compounds, from approved anticancer drugs to widely used herbicides.[1][2][3][4] Among the myriad of possible substitutions, the introduction of an alkylthio (-SR) group has proven to be a particularly fruitful strategy for modulating the biological activity of the triazine core. This guide offers a comparative analysis of the structure-activity relationships (SAR) of alkylthio triazine derivatives, providing objective performance data and detailed experimental protocols to support further research and development in this promising area.

The Versatile Triazine Core: A Foundation for Diverse Biological Activities

Triazine derivatives exist as three isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (s-triazine).[3] The symmetrical 1,3,5-triazine and the asymmetrical 1,2,4-triazine are the most extensively studied scaffolds in drug discovery and agrochemical development.[3] The arrangement of nitrogen atoms within the ring significantly influences the molecule's electronic distribution, polarity, and steric properties, which in turn dictates its interactions with biological targets.[3] The triazine scaffold's versatility lies in its susceptibility to nucleophilic substitution at the carbon atoms, allowing for the introduction of various functional groups to fine-tune its physicochemical and pharmacological properties.[1][4]

The Influence of the Alkylthio Group on Biological Activity

The incorporation of an alkylthio moiety onto the triazine ring has been shown to be a critical determinant of biological activity, influencing potency, selectivity, and even the mechanism of action. The sulfur atom and the attached alkyl chain can modulate the compound's lipophilicity, electronic properties, and steric hindrance, all of which play a crucial role in target binding and overall efficacy.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Alkylthio triazine derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their ability to inhibit various cancer cell lines through diverse mechanisms.[5][6][7][8]

Structure-Activity Relationship Highlights:

  • Nature of the Alkyl Group: The length and branching of the alkyl chain can significantly impact cytotoxic activity. For instance, in a series of 3-(alkylthio)-5,6-diaryl-1,2,4-triazines, variations in the alkyl group led to differences in their ability to inhibit tubulin polymerization, a key process in cell division.[6]

  • Substitution on the Triazine Core: The presence of other substituents on the triazine ring, in addition to the alkylthio group, is crucial for potent anticancer activity. For example, the introduction of aryl-urea moieties or hybridization with other heterocyclic rings like quinazoline has been shown to enhance cytotoxicity.[7][9]

  • Mechanism of Action: Alkylthio triazine derivatives have been reported to exert their anticancer effects through various mechanisms, including:

    • Tubulin Polymerization Inhibition: By binding to the colchicine binding site of tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

    • Kinase Inhibition: Several s-triazine derivatives have been identified as potent inhibitors of key signaling kinases involved in cancer progression, such as EGFR, PI3K, and mTOR.[9]

Comparative Performance Data:

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected alkylthio triazine derivatives against various cancer cell lines, providing a comparison with standard anticancer drugs where available.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Citation
3-(alkylthio)-5,6-diaryl-1,2,4-triazinesCompound 5dHT-29 (Colon)Not specified, but potentPaclitaxelNot specified[6]
3-(alkylthio)-5,6-diaryl-1,2,4-triazinesCompound 5dMCF-7 (Breast)Not specified, but potentPaclitaxelNot specified[6]
3-(alkylthio)-5,6-diaryl-1,2,4-triazinesCompound 5dAGS (Gastric)Not specified, but potentPaclitaxelNot specified[6]
2-alkylthio-5-chloro-N-(1,2,4-triazin-3-yl) benzenesulfonamides-Various cancer cellsMicromolar to submicromolar--[10]
Thiophene-triazine derivatives with arylureaCompound 47A549 (Lung)0.20 ± 0.05--[9]
Thiophene-triazine derivatives with arylureaCompound 47MCF-7 (Breast)1.25 ± 0.11--[9]
Thiophene-triazine derivatives with arylureaCompound 47HeLa (Cervical)1.03 ± 0.24--[9]
N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analogsCompound 11eA549 (Lung)0.028Methotrexate>0.05[11][12]
Imidazolyl-1,3,5-triazine derivatives2-(1-imidazolyl)-4,6-bis(morpholino)-1,3,5-triazineMCF-7 (Breast)Significant cytotoxicityHexamethylmelamine (HMM)No significant activity[5]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the alkylthio triazine derivatives and reference drugs (e.g., methotrexate, doxorubicin) in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with DMSO).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Logical Workflow for Anticancer Screening:

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies synthesis Synthesis of Alkylthio Triazine Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 kinase_assay Kinase Inhibition Assay ic50->kinase_assay Potent Compounds tubulin_assay Tubulin Polymerization Assay ic50->tubulin_assay Potent Compounds animal_model Xenograft Animal Model kinase_assay->animal_model Promising Leads tubulin_assay->animal_model Promising Leads toxicity Toxicity Assessment animal_model->toxicity

Caption: Workflow for anticancer screening of alkylthio triazine derivatives.

Antimicrobial and Antifungal Activity: Combating Drug-Resistant Pathogens

The emergence of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Alkylthio triazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[13][14][15][16][17][18][19]

Structure-Activity Relationship Highlights:

  • Alkyl Chain Length: The length of the alkylthio chain can significantly influence antimicrobial and antifungal potency. In some series of compounds, an increase in chain length has been correlated with enhanced activity, likely due to increased lipophilicity facilitating passage through microbial cell membranes.[13]

  • Substituents on the Triazine and Aryl Rings: The nature and position of other substituents on the triazine scaffold and any attached aryl rings are critical for activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its ability to interact with microbial targets.[19] For instance, the presence of a 4-methoxy group on a phenyl ring attached to the triazine core showed good antibacterial activity.[19]

  • Targeting Microbial Enzymes: Some triazine derivatives are designed to inhibit essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial replication.[13]

Comparative Performance Data:

The following table presents the minimum inhibitory concentration (MIC) values of selected alkylthio triazine derivatives against various bacterial and fungal strains, with comparisons to standard antimicrobial agents.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
s-triazine derivativesCompound 13Bacillus subtilis6.25-25StreptomycinNot specified[19]
s-triazine derivativesCompound 15Bacillus subtilis6.25-25StreptomycinNot specified[19]
s-triazine derivativesCompound 13Aspergillus niger6.25-25NystatinNot specified[19]
4-aminoquinoline-s-triazine hybridsCompounds 8a-eCandida albicans8--[18]
Thiazolidin-4-one fused s-triazine hybridsCompounds 16a, 16bAspergillus niger3.12-25Ketoconazole1.56[18]
Thiazolidin-4-one fused s-triazine hybridsCompounds 16a, 16bCandida albicans3.12-25Ketoconazole1.56[18]
Imidazo-triazine derivativeCompound 9S. cerevisiae7.81--[17]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[16][20]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the bacterial or fungal strains on appropriate agar plates.

    • Select several well-isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in the appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve the final desired concentration in the microtiter plate (typically 5 x 10⁵ CFU/mL for bacteria).

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the alkylthio triazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Logical Relationship in Antimicrobial SAR:

antimicrobial_sar cluster_structure Structural Features cluster_properties Physicochemical Properties cluster_activity Biological Activity alkyl_chain Alkylthio Chain (Length, Branching) lipophilicity Lipophilicity alkyl_chain->lipophilicity substituents Other Substituents (Electronic & Steric Effects) electronics Electronic Properties substituents->electronics sterics Steric Hindrance substituents->sterics scaffold Triazine Core (1,2,4- vs 1,3,5-) scaffold->electronics scaffold->sterics membrane Cell Membrane Permeation lipophilicity->membrane target Target Enzyme Binding (e.g., DNA Gyrase) electronics->target sterics->target mic MIC Value (Potency) membrane->mic target->mic

Caption: Key relationships in the SAR of antimicrobial alkylthio triazines.

Herbicidal Activity: A Legacy and Future in Weed Management

Triazine derivatives, particularly atrazine, have a long history as effective and widely used herbicides.[21][22] They primarily act by inhibiting photosynthesis in susceptible plants.[21] Alkylthio-substituted triazines are also a significant class of herbicides.

Structure-Activity Relationship Highlights:

  • Selectivity: The nature of the substituents on the triazine ring determines the herbicide's selectivity, i.e., its ability to control weeds without harming the desired crop.[21]

  • Mode of Action: Most triazine herbicides, including those with alkylthio groups, function by inhibiting Photosystem II, a critical component of the photosynthetic electron transport chain.[21]

  • Environmental Fate: The persistence and mobility of triazine herbicides in the soil and water are influenced by their chemical structure.[23][24]

Comparison with Other Herbicides:

HerbicideChemical ClassMode of ActionSelectivityResidual ActivityCitation
Atrazine TriazineInhibits Photosystem IISelectiveLong-lasting[21]
Glyphosate GlycineInhibits EPSP synthaseNon-selectiveShort to medium-term[21]

Experimental Protocol: Algal Lawn Bioassay for Herbicidal Activity

This simple and rapid bioassay can be used to screen for the herbicidal activity of chemical compounds.

Principle: Herbicidal compounds will inhibit the growth of a lawn of algae, creating a clear zone of inhibition around a disk impregnated with the test compound.

Step-by-Step Methodology:

  • Algal Culture:

    • Culture a unicellular green alga, such as Chlamydomonas reinhardtii, in an appropriate liquid medium.

  • Preparation of Algal Lawn:

    • Prepare agar plates with a suitable growth medium.

    • Spread a dense culture of the algae onto the surface of the agar plates to create a uniform lawn.

  • Compound Application:

    • Dissolve the alkylthio triazine derivatives and control herbicides in a suitable solvent.

    • Apply a known amount of each compound solution onto sterile paper disks.

    • Allow the solvent to evaporate completely.

  • Incubation and Observation:

    • Place the impregnated paper disks onto the algal lawn.

    • Incubate the plates under appropriate light and temperature conditions for 2-3 days.

    • Observe the plates for the formation of a clear zone of inhibition around the disks, indicating herbicidal activity. The diameter of the zone can be used as a semi-quantitative measure of potency.

Future Directions and Conclusion

Alkylthio triazine derivatives continue to be a rich source of biologically active compounds with significant potential in medicine and agriculture. The structure-activity relationships discussed in this guide highlight the critical role of the alkylthio group and other substituents in determining the potency and selectivity of these compounds. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to better predict the biological activity of novel alkylthio triazine derivatives and guide the design of more potent and selective compounds.[4]

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to understand their therapeutic and herbicidal effects better.

  • In Vivo Efficacy and Safety Profiling: Translating promising in vitro findings into in vivo models to assess the efficacy, toxicity, and pharmacokinetic properties of lead compounds.

By leveraging the insights from SAR studies and employing rigorous experimental protocols, researchers can continue to unlock the full potential of the alkylthio triazine scaffold in addressing critical challenges in human health and food security.

References

  • Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. (2016). ResearchGate. [Link]

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  • Synthesis, Anti-proliferative Evaluation, and Molecular Docking Studies of 3-(alkylthio)-5,6-diaryl-1,2,4-triazines as Tubulin Polymerization Inhibitors. (2020). ResearchGate. [Link]

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  • (PDF) Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. (2022). ResearchGate. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). MDPI. [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2024). MDPI. [Link]

  • Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). (2024). Semantic Scholar. [Link]

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  • (PDF) Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives. (n.d.). ResearchGate. [Link]

  • Quantum chemical evaluation, QSAR analysis, molecular docking and dynamics investigation of s-triazine derivatives as potential anticancer agents. (2022). ResearchGate. [Link]

  • Determination of Antifungal MICs by a Rapid Susceptibility Assay. (2001). Journal of Clinical Microbiology. [Link]

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  • Triazine derivatives with different anticancer activity mechanisms. (n.d.). ResearchGate. [Link]

  • Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. (2023). MDPI. [Link]

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Sources

A Researcher's Guide to Navigating Antibody Cross-Reactivity in Triazine Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the detection of triazine herbicides, immunoassays offer a rapid, sensitive, and high-throughput analytical solution. However, the accuracy of these assays is fundamentally dependent on the specificity of the antibodies employed. This guide provides an in-depth comparison of antibody cross-reactivity in triazine immunoassays, offering supporting experimental data and field-proven insights to ensure the integrity of your results.

The Central Role of Antibody Specificity in Triazine Detection

Triazine herbicides, such as atrazine and simazine, are a class of widely used agricultural chemicals that are frequently monitored in environmental and food samples due to their potential health and environmental impacts.[1] Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), have become a primary tool for this monitoring.[2][3] The principle of a competitive ELISA for triazine detection lies in the competition between the triazine in the sample and a labeled triazine conjugate for a limited number of antibody binding sites.[4][5] Consequently, the specificity of the antibody is paramount; an antibody that cross-reacts with multiple triazine analogues or their metabolites can lead to an overestimation of the target analyte's concentration, producing false-positive or inaccurate results.[6][7]

The generation of antibodies for small molecules like triazines requires conjugating them to a larger carrier protein, a process involving a "hapten."[8][9] The design of this hapten, including the point of attachment to the carrier protein, significantly influences the resulting antibody's specificity and cross-reactivity profile.[10][11]

Understanding and Quantifying Cross-Reactivity

Cross-reactivity is the phenomenon where an antibody raised against a specific antigen (in this case, a particular triazine) also binds to other, structurally similar molecules.[12] In the context of triazine immunoassays, this means an anti-atrazine antibody might also recognize simazine, propazine, or various degradation products.[4][7]

This is typically quantified as a percentage, calculated using the concentration of the target analyte that causes 50% inhibition of the signal (IC50) and the concentration of the cross-reacting compound that causes the same 50% inhibition. The formula is as follows:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Comparative Analysis of Anti-Triazine Antibody Cross-Reactivity

The cross-reactivity of an antibody is not an inherent, fixed property but can be influenced by the immunoassay format and conditions.[13] However, data from various studies provide a valuable comparison of the typical cross-reactivity profiles of different antibodies.

Polyclonal vs. Monoclonal Antibodies
  • Polyclonal antibodies (pAbs) are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen. This can sometimes lead to broader cross-reactivity, which can be advantageous for developing "generic" assays that detect a whole class of triazines.[14][15]

  • Monoclonal antibodies (mAbs) are a homogeneous population of antibodies that recognize a single epitope. This generally results in higher specificity and more defined cross-reactivity profiles.[1][16] However, even monoclonal antibodies can exhibit significant cross-reactivity depending on the conservation of the recognized epitope across different triazine structures.

Cross-Reactivity Data for Common Triazines

The following tables summarize experimental cross-reactivity data from published studies for antibodies developed against atrazine and simazine. It is crucial to note that these values can vary between different antibody preparations and assay formats.

Table 1: Cross-Reactivity of an Atrazine-Specific Immunoassay

Compound% Cross-ReactivityReference
Atrazine100[4]
Propazine96[4]
Simazine14.3[4]
Ametryn1.5[4]
Terbutylazine0.33[4]
Deethylatrazine3.08[4]
Hydroxyatrazine0.01[4]

Table 2: Cross-Reactivity of a Simazine-Specific Polyclonal Antiserum

Compound% Cross-ReactivityReference
Simazine100[14]
Atrazine420[14]
Propazine130[14]
Terbutylazine6.4[14]
Desethyl-atrazine2.2[14]

Note: In the study cited for Table 2, the antiserum was raised against a simazine derivative, and the higher cross-reactivity with atrazine suggests the antibody recognizes a common structural feature more prominently expressed in the atrazine molecule under these assay conditions.

Experimental Workflow: Assessing Antibody Cross-Reactivity

To ensure the validity of your triazine immunoassay, it is essential to perform a thorough cross-reactivity assessment. The following is a detailed protocol for a competitive ELISA.

Materials and Reagents
  • Microtiter plates (96-well)

  • Coating antigen (e.g., atrazine-protein conjugate)

  • Anti-triazine antibody (the antibody to be tested)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Target triazine standard (e.g., atrazine)

  • A panel of potentially cross-reacting compounds (other triazines, metabolites)

  • Plate reader

Experimental Protocol
  • Coating: Coat the wells of a microtiter plate with the coating antigen diluted in a suitable buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare a series of dilutions for the target triazine standard and each of the potential cross-reactants.

    • In a separate plate or tubes, pre-incubate a fixed concentration of the primary anti-triazine antibody with each dilution of the standards and cross-reactants for a defined period (e.g., 30 minutes at room temperature).

    • Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well to halt the color development.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for the target analyte and each cross-reactant to generate sigmoidal dose-response curves.

    • Determine the IC50 value for the target analyte and each cross-reactant from their respective curves.

    • Calculate the percentage cross-reactivity for each compound using the formula provided earlier.

Visualizing the Immunoassay Principle and Cross-Reactivity

The following diagrams illustrate the fundamental concepts of competitive immunoassay and cross-reactivity.

Competitive_ELISA_Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_High Triazine in Sample (High Concentration) Antibody_1 Anti-Triazine Antibody Analyte_High->Antibody_1 Binds Well_1 Coated Well Antibody_1->Well_1 Few Bind Labeled_Analyte_1 Labeled Triazine Labeled_Analyte_1->Antibody_1 Outcompeted Analyte_Low Triazine in Sample (Low Concentration) Antibody_2 Anti-Triazine Antibody Analyte_Low->Antibody_2 Few Bind Well_2 Coated Well Antibody_2->Well_2 Many Bind Labeled_Analyte_2 Labeled Triazine Labeled_Analyte_2->Antibody_2 Binds

Caption: Principle of a competitive immunoassay for triazine detection.

Cross_Reactivity_Concept cluster_target Target Analyte cluster_cross_reactant Cross-Reactant cluster_non_reactant Non-Reactant Antibody Anti-Atrazine Antibody Atrazine Atrazine Antibody->Atrazine High Affinity Binding Simazine Simazine (Structurally Similar) Antibody->Simazine Lower Affinity Binding Linuron Linuron (Structurally Dissimilar)

Caption: Conceptual diagram of antibody cross-reactivity with triazines.

Conclusion and Best Practices

The selection of an appropriate antibody is a critical decision in the development and application of a triazine immunoassay. A thorough understanding and characterization of antibody cross-reactivity are essential for generating reliable and accurate data.

Key Takeaways for Researchers:

  • Define Your Needs: Determine if you require a highly specific assay for a single triazine or a broader, class-selective assay.

  • Scrutinize Manufacturer Data: When using commercial kits, carefully review the provided cross-reactivity data.[4]

  • In-House Validation is Crucial: Always perform your own cross-reactivity testing with a panel of relevant triazines and their metabolites that are likely to be present in your samples.[17]

  • Consider the Matrix: Sample matrix components can sometimes interfere with antibody-antigen binding, potentially altering the apparent cross-reactivity.[6]

  • Confirm with a Second Method: For regulatory or critical applications, it is advisable to confirm positive immunoassay results with a different analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]

By adhering to these principles and conducting rigorous validation, researchers can confidently employ triazine immunoassays as a powerful tool in their analytical workflow.

References

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  • Li, Y., et al. (2023). Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. Molecules, 28(1), 14. [Link]

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  • Thurman, E. M., et al. (1994). Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays. Journal of Agricultural and Food Chemistry, 42(8), 1808-1812. [Link]

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  • Buglak, A. A., et al. (2019). QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies. PLoS ONE, 14(4), e0214879. [Link]

  • Li, Y., et al. (2023). Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. ResearchGate. [Link]

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  • Kim, I. S., et al. (2002). Characterization of s-triazine antibodies and comparison of enzyme immunoassay and biotin-avidin enzyme immunoassay for the determination of s-triazine. Journal of Agricultural and Food Chemistry, 50(12), 3379-3385. [Link]

  • Buglak, A. A., et al. (2019). Experimental vs. predicted values of triazines cross-reactivity in S2 system according to the. ResearchGate. [Link]

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  • SYnAbs. (n.d.). Anti-small molecule hapten antibodies. SYnAbs. [Link]

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  • Curwin, B. D., et al. (2009). Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa. Journal of Exposure Science & Environmental Epidemiology, 19(5), 525-533. [Link]

  • Wang, S., et al. (2022). Multiple detection of 15 triazine herbicides by gold nanoparticle based-paper sensor. Nano Research, 15(7), 6439-6446. [Link]

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A Definitive Guide to the Structural Confirmation of Synthesized 4-(ethylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of success. The 1,3,5-triazine scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of various substituents, such as the ethylthio and amine groups in 4-(ethylthio)-1,3,5-triazin-2-amine, can significantly modulate its pharmacological profile. Therefore, unambiguous confirmation of the synthesized structure is paramount to ensure the integrity of subsequent biological and toxicological studies.

This guide provides a comprehensive, multi-technique approach to the structural confirmation of this compound (C₅H₈N₄S, Molecular Weight: 156.21 g/mol )[1]. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By comparing the expected data with that of closely related analogs, we will establish a robust protocol for the definitive identification of the target molecule.

The Analytical Triad: A Multi-Faceted Approach to Structural Verification

A single analytical technique is often insufficient to provide a complete and unambiguous structural assignment. By employing a combination of NMR, IR, and MS, we can create a self-validating system where the data from each technique corroborates the others, leading to a high degree of confidence in the final structure.[2]

Caption: Experimental workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are indispensable for establishing the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6-0.7 mL. The choice of solvent is critical, and for compounds with amine functionalities, DMSO-d₆ is often preferred due to its ability to solubilize polar compounds and allow for the observation of exchangeable N-H protons.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be employed. For ¹³C NMR, a proton-decoupled experiment is standard.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially in the absence of literature data, acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Comparative Analysis
-CH₃ (ethyl)~1.3Triplet3HThe methyl protons of the ethyl group are expected to appear as a triplet due to coupling with the adjacent methylene protons.
-CH₂- (ethyl)~3.1Quartet2HThe methylene protons of the ethyl group will be a quartet due to coupling with the methyl protons. The chemical shift is downfield due to the deshielding effect of the adjacent sulfur atom.
-NH₂ (amine)~6.5 - 7.5Broad Singlet2HThe chemical shift of amine protons can be variable and concentration-dependent. They often appear as a broad singlet. In the ¹H NMR spectrum of 6-methyl-1,3,5-triazine-2,4-diamine, the amine protons appear around 6.6 ppm[3].
Triazine-H~8.2Singlet1HThe lone proton on the triazine ring is expected to be significantly deshielded due to the electron-withdrawing nature of the three nitrogen atoms, placing it in the downfield region of the spectrum.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Comparative Analysis
-CH₃ (ethyl)~15The methyl carbon of the ethyl group is expected in the aliphatic region.
-CH₂- (ethyl)~28The methylene carbon is shifted downfield compared to the methyl carbon due to the proximity of the electronegative sulfur atom.
Triazine-C-NH₂~165The carbon atom of the triazine ring attached to the amino group is expected to be in the downfield region. In 6-methyl-1,3,5-triazine-2,4-diamine, the triazine carbons appear around 165-170 ppm[4].
Triazine-C-H~168The carbon atom bonded to the hydrogen on the triazine ring will also be in a similar downfield region.
Triazine-C-S~175The carbon atom bonded to the sulfur is expected to be the most deshielded of the triazine carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

Experimental Protocol for FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet. For a KBr pellet, a small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected Key FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Description and Rationale
3400-3100N-H stretchingThe presence of the primary amine (-NH₂) group will give rise to one or two sharp to medium bands in this region.
3050-3000C-H stretching (aromatic)A weak band corresponding to the C-H stretch of the proton on the triazine ring.
2980-2850C-H stretching (aliphatic)Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.
~1640N-H bendingThe scissoring vibration of the primary amine group typically appears in this region.
1600-1400C=N and C=C stretchingThe triazine ring will exhibit several characteristic stretching vibrations in this region. For example, a 2-chloro-4,6-dimethoxy-1,3,5-triazine shows characteristic bands at 1562 and 1460 cm⁻¹ for the triazine ring[5].
~1300C-N stretchingStretching vibrations of the C-N bonds in the triazine ring and the C-NH₂ bond.
~700-600C-S stretchingA weak to medium band corresponding to the carbon-sulfur bond stretch.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers clues about the structure through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction and Ionization: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC or LC. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron impact (EI) ionization can also be used and will provide more extensive fragmentation information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectrometric Data
m/z Value Ion Interpretation
157[M+H]⁺The protonated molecular ion peak, confirming the molecular weight of 156 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₅H₈N₄S).
129[M-C₂H₄]⁺ or [M-CH₂CH₃+H]⁺Loss of ethene from the ethylthio group.
98[M-C₂H₅S+H]⁺Loss of the ethylthio radical followed by protonation.

Comparison with an Alternative Structure: Ruling out Isomers

A potential isomeric impurity or alternative product could be 6-(ethylthio)-1,3,5-triazin-2-amine. While the mass spectrum would be identical, NMR and IR spectroscopy would show distinct differences. For instance, the ¹H NMR of the 6-substituted isomer would lack the downfield singlet for the triazine-H. Instead, it would likely show two distinct amine proton signals if the substitution pattern is asymmetric. Careful analysis of the NMR data is therefore crucial for distinguishing between such isomers.

Caption: Molecular structure of the target compound.

Conclusion

The structural confirmation of synthesized this compound requires a synergistic application of modern analytical techniques. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, FTIR, and mass spectral data, and by comparing these results with the expected values and data from closely related compounds, researchers can achieve a high level of confidence in the identity and purity of their synthesized molecule. This rigorous approach is fundamental to the integrity and reproducibility of research in drug discovery and development.

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A Comparative Analysis of the Biological Activities of 4-(ethylthio)-1,3,5-triazin-2-amine and its Methylthio Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1] The strategic modification of substituents on the triazine ring allows for the fine-tuning of their pharmacological profiles. This guide provides an in-depth comparison of the biological activities of two closely related s-triazine derivatives: 4-(ethylthio)-1,3,5-triazin-2-amine and its methylthio analog, 4-(methylthio)-1,3,5-triazin-2-amine. By examining their structure-activity relationships and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to select the appropriate analog for their specific research applications.

Structure-Activity Relationship: The Influence of the Alkylthio Substituent

The primary structural difference between the two subject compounds lies in the length of the alkyl chain attached to the sulfur atom at the C4 position of the triazine ring—an ethyl group versus a methyl group. This seemingly minor variation can significantly impact the lipophilicity, steric profile, and metabolic stability of the molecules, thereby influencing their interaction with biological targets.

Generally, in triazine derivatives, increasing the length of an alkyl chain can enhance lipophilicity, which may lead to improved cell membrane permeability and, consequently, enhanced biological activity. However, this is not a universal rule, as increased steric bulk can also hinder the binding of the molecule to its target enzyme or receptor.

Comparative Biological Activity Profile

While a direct head-to-head comparison of all biological activities for these specific two compounds is not extensively documented in publicly available literature, we can infer potential differences based on the known activities of closely related s-triazine derivatives. The primary areas of interest for these compounds include anticancer, antimicrobial, and herbicidal activities.

Biological ActivityThis compound4-(methylthio)-1,3,5-triazin-2-amineKey Considerations
Anticancer Expected to exhibit cytotoxic activity against various cancer cell lines. The ethylthio group may influence cellular uptake and target engagement.Known to be a scaffold for anticancer agents.[4] The methylthio group is a common feature in bioactive triazines.The difference in lipophilicity may lead to variations in IC50 values across different cancer cell lines.
Antimicrobial Potential for antibacterial and antifungal activity. The ethyl group could enhance interaction with microbial cell membranes.The triazine core is associated with antimicrobial properties.[5] The methylthio substituent is present in some antimicrobial triazines.The spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungal strains, may differ.
Herbicidal Likely to possess herbicidal properties, a common trait of triazine derivatives. The ethylthio group may affect selectivity and persistence.The methylthio group is a known toxophore in many commercial triazine herbicides.The potency and spectrum of weed control are likely to be influenced by the alkylthio substituent.

Experimental Protocols for Biological Evaluation

To facilitate a direct and robust comparison of the biological activities of this compound and its methylthio analog, the following detailed experimental protocols are provided.

Synthesis of 4-(alkylthio)-1,3,5-triazin-2-amines

A general and efficient method for the synthesis of 2-amino-4-(alkylthio)-1,3,5-triazines involves the nucleophilic substitution of a chlorine atom from a precursor like 2-amino-4-chloro-1,3,5-triazine with the desired alkylthiol.[6]

Workflow for Synthesis:

start Start with 2-amino-4-chloro-1,3,5-triazine reagents React with Ethanethiol or Methanethiol in the presence of a base (e.g., NaH or K2CO3) and a suitable solvent (e.g., DMF or Acetone) start->reagents Step 1 reaction Nucleophilic Aromatic Substitution reagents->reaction Step 2 workup Reaction Work-up (e.g., Quenching, Extraction, and Purification) reaction->workup Step 3 product_ethyl This compound workup->product_ethyl For Ethanethiol product_methyl 4-(methylthio)-1,3,5-triazin-2-amine workup->product_methyl For Methanethiol

Caption: Synthetic workflow for 4-(alkylthio)-1,3,5-triazin-2-amines.

Step-by-Step Protocol:

  • To a stirred solution of 2-amino-4-chloro-1,3,5-triazine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 equivalents).

  • Cool the mixture to 0°C and slowly add the respective alkylthiol (ethanethiol or methanethiol, 1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(alkylthio)-1,3,5-triazin-2-amine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic potential of chemical compounds.[7][8]

MTT Assay Workflow:

cell_seeding Seed cancer cells in a 96-well plate and incubate for 24h treatment Treat cells with serial dilutions of the triazine compounds (and a vehicle control) for 48-72h cell_seeding->treatment mtt_addition Add MTT solution to each well and incubate for 4h treatment->mtt_addition formazan_solubilization Remove medium and add DMSO to dissolve formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at 570 nm using a microplate reader formazan_solubilization->absorbance_reading data_analysis Calculate % cell viability and determine IC50 values absorbance_reading->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suspension of a chosen cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound and 4-(methylthio)-1,3,5-triazin-2-amine in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value can then be determined by plotting the cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]

Broth Microdilution Workflow:

compound_dilution Prepare serial dilutions of the triazine compounds in a 96-well plate inoculation Inoculate each well with the microbial suspension compound_dilution->inoculation inoculum_prep Prepare a standardized inoculum of the test microorganism inoculum_prep->inoculation incubation Incubate the plate under appropriate conditions inoculation->incubation mic_determination Visually inspect for microbial growth and determine the MIC incubation->mic_determination

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each triazine compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The comparative analysis of this compound and its methylthio analog presents a compelling case for further investigation into the nuanced effects of alkylthio chain length on the biological activity of s-triazine derivatives. While existing literature on related compounds provides a foundational understanding, direct experimental evaluation using standardized protocols is paramount to elucidating the specific advantages of each analog for various therapeutic or agricultural applications. The detailed methodologies provided in this guide offer a robust framework for researchers to conduct such comparative studies, thereby contributing to the rational design of more potent and selective triazine-based agents.

References

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A Comprehensive Guide to the Validation of a Quantitative NMR (qNMR) Method for High-Purity Triazine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate determination of purity is a critical, non-negotiable aspect of chemical and pharmaceutical development. For nitrogen-rich heterocyclic compounds like triazines, which form the backbone of numerous pharmaceuticals and agrochemicals, precise purity assessment ensures safety, efficacy, and batch-to-batch consistency. While chromatographic methods have traditionally dominated purity assays, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method.[1][2] This guide provides an in-depth technical comparison of qNMR with alternative methods, supported by experimental protocols and validation data, demonstrating its suitability for the purity determination of triazine compounds. We will delve into the causality behind experimental choices, grounding the methodology in the principles of scientific integrity and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH).[3][4][5]

The qNMR Principle: A First-Principles Approach to Quantification

Quantitative NMR (qNMR) stands apart from comparative techniques like HPLC. Its power lies in a fundamental principle: the integrated signal intensity of a specific nucleus (typically ¹H) is directly proportional to the number of nuclei giving rise to that signal.[6][7][8] This allows for the determination of the molar ratio between an analyte and a certified internal standard of known purity and weight, without the need for a chemically identical reference standard for the analyte itself.[1][9] This makes qNMR a primary ratio method of measurement, offering a direct route to SI-traceable results.[9][10]

Key Advantages over Chromatographic Methods:

  • No Need for Identical Reference Standards: This is particularly advantageous for novel compounds or when a certified standard of the analyte is unavailable or expensive.[1][11]

  • High Specificity: The high resolution of modern NMR spectrometers often allows for the selection of signals unique to the analyte, free from interference from impurities or excipients.

  • Simultaneous Structural Confirmation: The NMR spectrum used for quantification also provides structural information, confirming the identity of the analyte.

  • Reduced Environmental Impact: qNMR can be considered a "green" analytical technique, often requiring less solvent than traditional chromatographic methods.[6]

Method Validation Workflow: A Step-by-Step Guide

The validation of a qNMR method ensures that it is fit for its intended purpose. The process follows a structured approach, largely defined by the ICH Q2(R1) guidelines, to demonstrate its specificity, linearity, accuracy, precision, and robustness.[3][12]

qNMR_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation ICH Q2(R1) Validation A Analyte & Standard Selection B Solvent & Parameter Optimization A->B C Specificity B->C Proceed to Validation D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Robustness F->G H LOD & LOQ G->H I Routine Use & Lifecycle Management H->I Method is Validated

Caption: Workflow for the validation of a qNMR method.

Detailed Experimental Protocol

This protocol outlines the steps for determining the purity of a hypothetical triazine analyte using an internal standard.

Materials and Reagents:

  • Triazine Analyte: (e.g., Atrazine, Simazine, or a proprietary analogue)

  • Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity). The ideal IS should be stable, non-volatile, non-hygroscopic, soluble in the chosen solvent, and have signals that do not overlap with the analyte.[13][14][15]

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), ≥99.8% deuteration.

  • Equipment: High-resolution NMR spectrometer (e.g., 400 MHz or higher), analytical microbalance (readability to 0.01 mg or better), volumetric flasks, and precision pipettes/syringes.

Sample Preparation:

  • Accurate Weighing: Accurately weigh approximately 20 mg of the triazine analyte and 10 mg of the maleic acid internal standard into a clean, dry vial. The use of a microbalance is crucial for accuracy.[16][17]

  • Dissolution: Add a precise volume (e.g., 1.0 mL) of DMSO-d6 to the vial.

  • Homogenization: Ensure complete dissolution by vortexing or brief sonication. A homogenous sample is critical for accurate results.[16]

NMR Data Acquisition:

  • Spectrometer Setup: The instrument should be properly qualified (IQ/OQ/PQ).[18]

  • Key Parameters:

    • Pulse Angle: A 30-90° pulse is typically used.

    • Relaxation Delay (d1): This is a critical parameter. It must be at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and internal standard signals being integrated.[14] This ensures complete relaxation and accurate signal integration.

    • Number of Scans: Typically 16-64 scans are sufficient to achieve an adequate signal-to-noise ratio.

    • Acquisition Time: A sufficient acquisition time (e.g., 3-4 seconds) is needed to ensure high digital resolution.

Data Processing and Purity Calculation:

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate a well-resolved, non-overlapping signal for the triazine analyte and a signal for the internal standard (for maleic acid, the vinyl protons at ~6.3 ppm are often used).[19]

  • Purity Calculation: The purity of the analyte is calculated using the following formula:[6]

    Purity (%) = (I_A / N_A) * (N_S / I_S) * (M_A / M_S) * (W_S / W_A) * P_S

    Where:

    • I_A, I_S: Integral values for the analyte and standard.

    • N_A, N_S: Number of protons for the integrated signals of the analyte and standard.

    • M_A, M_S: Molecular weights of the analyte and standard.

    • W_A, W_S: Weights of the analyte and standard.

    • P_S: Purity of the internal standard.

Validation Parameters & Acceptance Criteria

The following sections detail the experimental design and typical acceptance criteria for each validation parameter, based on the ICH Q2(R1) framework.[5][20]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]

  • Experimental Design: A spectrum of the triazine analyte is compared with spectra of the internal standard, a placebo (if applicable), and known impurities. The chosen analyte signal for quantification must be free from any overlapping signals.

  • Acceptance Criteria: The analyte signal must be well-resolved from all other signals in the mixture.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[9]

  • Experimental Design: A series of at least five samples are prepared with a fixed concentration of the internal standard and varying concentrations of the triazine analyte (e.g., 50% to 150% of the target concentration). The ratio of the analyte integral to the internal standard integral is plotted against the weight ratio.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Experimental Design: The method is applied to a sample of known purity (e.g., a certified reference material or a sample spiked with a known amount of analyte). This is typically performed at three concentration levels, with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements.

  • Repeatability (Intra-assay): The analysis is performed on a minimum of six replicate samples of the same batch by the same analyst on the same day.

  • Intermediate Precision: The analysis is repeated by different analysts on different days or with different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.[1]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Design: Key acquisition parameters like the relaxation delay (e.g., ±20%) and pulse angle are slightly varied.

  • Acceptance Criteria: The results should not be significantly affected by these minor changes, with the RSD of the results remaining within acceptable limits (e.g., ≤ 2.0%).

Table 1: Summary of Validation Data for a qNMR Purity Method

Validation ParameterAcceptance CriteriaIllustrative ResultPass/Fail
Specificity Analyte signal resolvedSignal at 8.5 ppm is uniquePass
Linearity (R²) ≥ 0.9990.9995Pass
Range 80-120% of nominal10-30 mg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.7%Pass
Precision (RSD)
- Repeatability≤ 1.0%0.45%Pass
- Intermediate≤ 2.0%0.88%Pass
Robustness (RSD) Results remain within specs0.95%Pass

Comparative Analysis: qNMR vs. High-Performance Liquid Chromatography (HPLC)

While HPLC with UV detection is a workhorse in purity analysis, qNMR offers distinct advantages, particularly in early development and for reference standard characterization.[2][15]

Method_Selection Start Need for Purity Assay Ref_Std_Avail Analyte-Specific Reference Standard Available? Start->Ref_Std_Avail Complexity Complex Mixture with Many Impurities? Ref_Std_Avail->Complexity Yes Primary_Method Primary Method Required? Ref_Std_Avail->Primary_Method No HPLC Select HPLC Complexity->HPLC Yes HPLC_qNMR Consider Hyphenated HPLC-qNMR Complexity->HPLC_qNMR Maybe Primary_Method->Complexity No qNMR Select qNMR Primary_Method->qNMR Yes

Caption: Decision tree for selecting a purity assay method.

Table 2: Head-to-Head Comparison of qNMR and HPLC-UV for Purity Analysis

FeatureQuantitative NMR (qNMR)HPLC-UV
Principle Primary ratio method based on molar equivalence.[9]Comparative method requiring a reference standard.
Reference Standard Requires a certified internal standard, not the analyte.[1]Requires a certified reference standard of the analyte.
Specificity High; depends on spectral resolution.High; depends on chromatographic separation.
Sensitivity Generally lower than HPLC.High, especially with modern detectors.
Quantification Absolute quantification without response factors.[6]Relative quantification; requires response factors if impurities differ.[15]
Sample Throughput Moderate; can be automated.High, especially with UPLC systems.
Method Development Can be faster, especially if T1 values are known.Can be more time-consuming (column, mobile phase optimization).
Hyphenation Can be coupled with HPLC for complex mixtures.[21]Standard practice (e.g., LC-MS).

Conclusion: Establishing a Validated qNMR Method as a Gold Standard

The validation of a quantitative NMR method, grounded in the principles of the ICH Q2(R1) guidelines, provides a robust and reliable tool for the purity determination of triazine compounds.[1][12] Its status as a primary analytical technique allows for direct, accurate quantification without reliance on a chemically identical reference standard, making it an invaluable method for both novel compound characterization and routine quality control.[11][22] While HPLC remains a powerful separation technique, the data presented here demonstrates that a validated qNMR method offers a scientifically sound, efficient, and often superior alternative for establishing the purity of high-value chemical entities.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. [URL: https://resolvemass.ca/qnmr-internal-standards/]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories. [URL: https://www.youtube.
  • A Comparative Guide to Pseudopurpurin Purity Assessment: qNMR vs. HPLC. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-pseudopurpurin-purity-assessment-qnmr-vs-hplc/]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [URL: https://www.fda.gov/media/71784/download]
  • Quality Guidelines. ICH. [URL: https://www.ich.org/page/quality-guidelines]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
  • 〈761〉 Nuclear Magnetic Resonance Spectroscopy. USP-NF. [URL: https://www.uspnf.com/official-text/proposal-statuscommentary/guid-b980a615-b451-42ff-ac40-4cb8b64163e3]
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [URL: https://eureka.patsnap.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [URL: https://emerypharma.
  • Stimuli Article (qNMR). US Pharmacopeia (USP). [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/qnmr-stim-article.pdf]
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/bk-2018-1277.ch001]
  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com. [URL: https://www.uspbpep.com/usp-35-nf-30/general-chapters/761-nuclear-magnetic-resonance]
  • General Chapter Prospectus: <319> Nuclear Magnetic Resonance Spectroscopy Block Length Determination for Lactide-Glycolide Polymers. USP-NF. [URL: https://www.uspnf.
  • Let's try doing quantitative NMR. JEOL Ltd. [URL: https://www.jeol.co.
  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Quantitative-Nuclear-Magnetic-Resonance-(qNMR)%2C-a-Sorensen-Szabo/1e8a9f3b5e4d8c7b8e9e1c3e1b1e8e8e1c3e8e8e]
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.
  • Development and Validation of a Quantitative NMR Method for the Determination of the Commercial Tablet Formulation of Sulfasalazine. Bentham Science Publisher. [URL: https://www.eurekaselect.com/article/101009]
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/179/171/qnmr-brochure.pdf]
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Sannova. [URL: https://www.sannova.net/wp-content/uploads/2021/01/qNMR-White-Paper.pdf]
  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ay/d1ay00523a]
  • QNMR – a modern alternative to HPLC. Almac. [URL: https://www.almacgroup.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [URL: https://acgpubs.org/record/2016080501]
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  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [URL: https://forum.qnmr.
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  • Validation of quantitative NMR. ResearchGate. [URL: https://www.researchgate.
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  • Guided approach to quantitative 1 H NMR spectroscopy for the choice of.... ResearchGate. [URL: https://www.researchgate.
  • EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. European Directorate for the Quality of Medicines & HealthCare. [URL: https://www.edqm.
  • European Pharmacopoeia (Ph. Eur.) 11th Edition. European Directorate for the Quality of Medicines & HealthCare. [URL: https://www.edqm.eu/en/european-pharmacopoeia-ph-eur-11th-edition]

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A Senior Application Scientist's Guide to Comparing the Corrosion Inhibition Efficiency of Alkylthio Triazines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of different alkylthio triazine derivatives as corrosion inhibitors, tailored for researchers and chemical engineers. We will delve into the structure-performance relationships, focusing on how the alkyl chain length influences inhibition efficiency, and provide standardized protocols for empirical validation.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion is a persistent challenge in numerous industries, leading to structural degradation, operational failures, and significant economic losses. While various methods exist to mitigate corrosion, the use of organic inhibitors is a highly effective and practical approach, particularly in acidic environments common in oilfield operations and industrial cleaning.

Among the vast array of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have shown exceptional promise.[1] The 1,3,5-triazine (s-triazine) scaffold is particularly noteworthy due to its planar structure, multiple nitrogen atoms, and the ability to be functionalized with various groups.[2][3] This guide focuses specifically on alkylthio triazines , a subclass where a sulfur atom links the triazine core to an alkyl chain. This unique structure provides multiple points of interaction with a metal surface, making these compounds highly effective at forming a protective barrier against corrosive agents.

The Role of Molecular Structure: Why Alkylthio Triazines Work

The efficacy of an alkylthio triazine inhibitor is not merely incidental; it is a direct consequence of its molecular architecture. The inhibition mechanism is primarily based on the adsorption of the inhibitor molecules onto the metal surface, creating a film that isolates the metal from the aggressive medium.[3][4]

  • The Triazine Core : The triazine ring, with its three nitrogen atoms and π-electron system, acts as a primary center for chemical adsorption (chemisorption). The lone pair electrons on the nitrogen atoms can be shared with the vacant d-orbitals of iron atoms on the steel surface.[2]

  • The Thioether Linkage (-S-) : The sulfur atom provides an additional site for strong coordination with the metal surface, further anchoring the inhibitor molecule.

  • The Alkyl Chain (-R) : This hydrophobic chain plays a crucial role in forming a dense, protective layer. Once the triazine "head" is anchored, the alkyl "tail" extends into the solution. Longer chains can create a more compact and impermeable barrier, effectively blocking the diffusion of corrosive species (like H⁺ and Cl⁻) to the metal surface.

However, there is a critical trade-off. While a longer alkyl chain enhances the protective barrier, it also decreases the inhibitor's solubility in aqueous acidic solutions. This balance is the key determinant of overall performance.

Comparative Performance Analysis: The Effect of Alkyl Chain Length

Experimental data consistently demonstrates that the length of the alkyl substituent has a profound impact on the corrosion inhibition efficiency. The optimal performance is achieved at a chain length that maximizes surface coverage without compromising solubility.

A systematic study on 4-(alkylthio)-1,3,5-triazin-2-amines in 24% HCl solution provides clear evidence of this trend.[5] The data reveals a "sweet spot" for alkyl chain length, with compounds bearing C5 to C7 radicals exhibiting the highest efficiency.[5] For instance, 4-(heptylthio)-1,3,5-triazine-2-amine (C7) achieved an exceptional 99.5% inhibition efficiency at a concentration of 2.0 g/L.[5] Conversely, the derivative with a C10 chain showed reduced performance due to its limited solubility in the acidic medium.[5]

The following table summarizes key performance data from various studies, illustrating the structure-performance relationship.

Table 1: Comparative Corrosion Inhibition Efficiencies of Various Alkylthio and Alkyl-Substituted Triazines

Inhibitor Structure/NameSubstrateCorrosive MediumConcentrationInhibition Efficiency (IE%)Reference(s)
4-(methylthio)-1,3,5-triazin-2-amine (C1)Low-Carbon Steel24% HCl0.5 - 2.0 g/LLower than C5-C7[5]
4-(butylthio)-1,3,5-triazin-2-amine (C4)Low-Carbon Steel24% HCl0.5 - 2.0 g/L>95%[5]
4-(pentylthio)-1,3,5-triazin-2-amine (C5)Low-Carbon Steel24% HCl0.5 - 2.0 g/LUp to 99.5%[5]
4-(heptylthio)-1,3,5-triazin-2-amine (C7)Low-Carbon Steel24% HCl2.0 g/L99.5%[5]
4-(decylthio)-1,3,5-triazin-2-amine (C10)Low-Carbon Steel24% HCl0.5 - 2.0 g/LLower (Limited Solubility)[5]
Triazinyl bisquaternary ammonium salt (C6 chain)Q235 Carbon Steel1 M HCl0.2 mmol/L94.64%[6][7]
Triazinyl bisquaternary ammonium salt (C8 chain)Q235 Carbon Steel1 M HCl0.2 mmol/L96.09%[6][7]
Triazinyl bisquaternary ammonium salt (C12 chain)Q235 Carbon Steel1 M HCl0.2 mmol/L98.10%[6][7]

This data underscores a general principle: increasing the alkyl chain length from very short (C1) to medium (C5-C8) significantly boosts inhibition. For very long chains (C10-C12), while surface packing may be theoretically better, solubility issues can become the limiting factor, potentially reducing overall effectiveness in practical applications.[5][8]

Deep Dive into the Inhibition Mechanism

The protective action of alkylthio triazines is a surface phenomenon governed by adsorption. This process can be visualized as a two-fold interaction, as illustrated below. Most studies indicate these compounds act as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[9][10][11][12][13]

The adsorption behavior often follows the Langmuir adsorption isotherm .[9][10][14][15][16][17] This model assumes that the inhibitor forms a uniform monolayer on the metal surface, with no interaction between the adsorbed molecules.

InhibitionMechanism Fig. 1: Adsorption Mechanism of Alkylthio Triazines cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) cluster_interactions Adsorption Modes Inhibitor Alkylthio Triazine (R-S-C₃N₃H₂) Fe_surface Fe | Fe | Fe | Fe | Fe | Fe Inhibitor->Fe_surface Adsorption Physisorption Physisorption (Electrostatic Attraction) - Protonated inhibitor attracts  adsorbed Cl⁻ ions Chemisorption Chemisorption (Coordinate Bonding) - N, S lone pairs share electrons  with vacant Fe d-orbitals H_ion H⁺ Cl_ion Cl⁻ Physisorption->Fe_surface Chemisorption->Fe_surface

Caption: Adsorption mechanism of alkylthio triazines on a steel surface.

Self-Validating Experimental Protocols for Inhibitor Evaluation

To ensure reliable and reproducible results when comparing corrosion inhibitors, standardized experimental methodologies are essential. The following protocols for weight loss and electrochemical measurements are widely accepted in the field.

ExperimentalWorkflow Fig. 2: General Workflow for Inhibitor Evaluation cluster_tests 4. Corrosion Measurement Techniques cluster_electrochem start Start: Define Inhibitor & Conditions prep_coupon 1. Metal Coupon Preparation (Polishing, Cleaning, Weighing) start->prep_coupon prep_solution 2. Solution Preparation (Corrosive Medium +/- Inhibitor) start->prep_solution immersion 3. Immersion (Controlled Temperature & Duration) prep_coupon->immersion prep_solution->immersion weight_loss A. Weight Loss (Re-weighing) immersion->weight_loss electrochemical B. Electrochemical Tests immersion->electrochemical analysis 5. Data Analysis weight_loss->analysis pdp Potentiodynamic Polarization (PDP) eis Electrochemical Impedance Spectroscopy (EIS) pdp->analysis eis->analysis calc_ie 6. Calculate Inhibition Efficiency (IE%) analysis->calc_ie end End: Comparative Report calc_ie->end

Caption: A standardized workflow for evaluating corrosion inhibitor performance.

Protocol: Weight Loss (Gravimetric) Method

This method provides a direct, physical measurement of metal loss.

  • Coupon Preparation : Mechanically polish mild steel coupons with successively finer grades of emery paper (e.g., 200 to 1200 grit). Degrease with acetone, rinse with deionized water, and dry in a desiccator. Accurately weigh each coupon to four decimal places (W₁).

  • Test Solution : Prepare the corrosive solution (e.g., 1 M HCl). For test runs, dissolve the alkylthio triazine inhibitor at the desired concentrations (e.g., 50, 100, 200 ppm).

  • Immersion : Fully immerse the pre-weighed coupons in the test solutions (including a blank without inhibitor) in beakers. Maintain a constant temperature (e.g., 298 K) in a water bath for a specified duration (e.g., 6 hours).

  • Post-Immersion Cleaning : Remove the coupons, gently scrub with a soft brush to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh (W₂).

  • Calculation :

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is weight loss (W₁ - W₂ in g), A is the coupon area (cm²), T is immersion time (hours), and D is the density of the metal (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100

Protocol: Electrochemical Measurements

These techniques provide rapid results and mechanistic insights. A standard three-electrode cell is used, with the steel coupon as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).

  • System Stabilization : Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.

  • Electrochemical Impedance Spectroscopy (EIS) :

    • Apply a small AC voltage perturbation (e.g., 10 mV) around the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Analyze the resulting Nyquist plot. An increase in the diameter of the semicircle corresponds to an increase in charge transfer resistance (Rct), indicating effective inhibition.

    • Calculate IE%: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

  • Potentiodynamic Polarization (PDP) :

    • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the potential versus the log of the current density to obtain Tafel plots.

    • Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr). A lower Icorr value signifies better inhibition.

    • Calculate IE%: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100

Conclusion and Future Outlook

Alkylthio triazines are a highly effective class of corrosion inhibitors for steel in acidic media. The key to their performance lies in the synergistic effect of the triazine-thioether head group, which ensures strong adsorption, and the hydrophobic alkyl tail, which forms a protective barrier.

This guide demonstrates that an optimal alkyl chain length is critical for maximizing inhibition efficiency. For 4-(alkylthio)-1,3,5-triazin-2-amines, a chain length of C5-C7 provides a near-perfect balance of surface coverage and solubility, achieving efficiencies upwards of 99%.[5] Future research should focus on synthesizing novel triazine derivatives with improved solubility for longer alkyl chains, potentially by incorporating hydrophilic functional groups, to push the boundaries of performance even further.

References

  • Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. Royal Society Open Science. [Link]

  • Yoo, S., Kim, Y., Shin, J., Kim, N., & Kim, J. (2015). Effects of the Chain Length of Tris(carboxyalkylamino)triazine on Corrosion Inhibition Properties. Bulletin of the Korean Chemical Society, 36(1), 346–355. [Link]

  • Triazines: Efficient Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution. ScienceDirect. [Link]

  • Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. National Institutes of Health (NIH). [Link]

  • Investigation of the Impact of Hydrophobic Chains on the Corrosion Inhibition Properties of Triazine-Based Bisquaternary Ammonium Salts. PubMed. [Link]

  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. National Institutes of Health (NIH). [Link]

  • Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. ResearchGate. [Link]

  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega. [Link]

  • Adsorption Behaviour and Thermodynamic Study of Triazine as A Corrosion Inhibitor for Mild Steel in Oilfield Produced Water. E3S Web of Conferences. [Link]

  • Triazines: Efficient Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution. International Journal of Electrochemical Science. [Link]

  • Effects of the Chain Length of Tris(carboxyalkylamino)triazine on Corrosion Inhibition Properties. ResearchGate. [Link]

  • Highly effective derivatives of 4-alkylthio-1,3,5-triazine-2-amine as inhibitors of acid corrosion of steel: synthesis and study of anticorrosive properties. Voprosy Khimii i Khimicheskoi Tekhnologii. [Link]

  • Investigation of the Impact of Hydrophobic Chains on the Corrosion Inhibition Properties of Triazine-Based Bisquaternary Ammonium Salts. ResearchGate. [Link]

  • Adsorption Behaviour and Thermodynamic Study of Triazine as A Corrosion Inhibitor for Mild Steel in Oilfield Produced Water. E3S Web of Conferences. [Link]

  • Adsorption Isotherm of Some Triazoles as Corrosion Inhibitors of Mild Steel in Acids. Diyala Journal of Engineering Sciences. [Link]

  • Comparative studies on the corrosion inhibition characteristics of three different triazine based Schiff's bases, HMMT, DHMMT and MHMMT, for mild steel exposed in sulfuric acid. ResearchGate. [Link]

  • Effective inhibition of mild steel corrosion in 1 M hydrochloric acid using substituted triazines: an experimental and theoretical study. RSC Publishing. [Link]

  • A theoretical study on the corrosion inhibition of Cu surfaces using 4-amino-3-thioxo-6-methyl-1,2,4-triazine-5-one and its derivatives. Nature. [Link]

  • Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. ResearchGate. [Link]

  • Influence of the alkyl chain length of alkyltriazoles on the corrosion inhibition of iron: A DFTB study. ResearchGate. [Link]

  • Investigation on corrosion inhibition and adsorption mechanism of triazine-thiourea derivatives at mild steel / HCl solution interface: Electrochemical, XPS, DFT and Monte Carlo simulation approach. Journal of Electroanalytical Chemistry. [Link]

  • Triazines: Efficient Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution. Bohrium. [Link]

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Assessing the Environmental Impact of Thioether-Containing s-Triazine Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The extensive use of s-triazine herbicides in agriculture has raised significant environmental concerns due to their potential for persistence, off-target toxicity, and contamination of water resources. This guide provides a comprehensive environmental impact assessment of thioether-containing s-triazine herbicides, a subgroup characterized by a sulfur-linked alkyl group. Due to the limited publicly available data on the specific compound 4-(ethylthio)-1,3,5-triazin-2-amine, this guide will focus on its close structural analogs and commercially significant thioether-containing s-triazines: ametryn , prometryn , and terbutryn .

To provide a holistic perspective for researchers and developers seeking more environmentally benign alternatives, this guide will compare the environmental profiles of these s-triazines with herbicides from different chemical classes, including a phosphinic acid derivative (glufosinate ), a triketone (mesotrione ), and two naturally derived, broad-spectrum herbicides (pelargonic acid and acetic acid ). This comparative analysis is supported by experimental data from peer-reviewed literature and regulatory guidelines, offering a robust framework for informed decision-making in the development of sustainable weed management strategies.

Environmental Fate and Persistence: A Comparative Overview

A critical aspect of a herbicide's environmental impact is its persistence in soil and water. Persistence, often quantified by the soil half-life (DT50), determines the duration of its biological activity and the potential for long-term environmental contamination.

Thioether-containing s-triazines generally exhibit moderate to high persistence in the environment. Their degradation is primarily mediated by soil microorganisms, and factors such as soil type, temperature, and moisture content can significantly influence their breakdown rates. For instance, the degradation of terbutryn has been shown to be much slower in soils treated with methyl bromide or by solarization, highlighting the crucial role of microbial activity[1][2]. Ametryn's half-life in soil can range from 70 to 250 days, varying with soil type and weather conditions[3].

In contrast, the alternatives present a varied picture. Glufosinate-ammonium is known for its rapid degradation by microorganisms in soil, with a half-life typically ranging from a few days to a few weeks, making groundwater contamination unlikely when used as directed[4][5]. Mesotrione also has a relatively short residence time in the environment, with microbial degradation being a key factor in its dissipation[6][7]. The natural herbicides, pelargonic acid and acetic acid, are characterized by very rapid breakdown in the environment, primarily through microbial action[7][8][9].

The following table summarizes the soil half-life data for the selected herbicides, providing a clear comparison of their persistence.

HerbicideChemical ClassTypical Soil Half-life (DT50)Primary Degradation Pathway
Ametryn s-Triazine (Thioether)62 - 250 days[3][10][11]Microbial degradation
Prometryn s-Triazine (Thioether)40 - 70 days[12]Microbial degradation
Terbutryn s-Triazine (Thioether)14 - 28 days (up to 11 weeks in some conditions)[1][13][14]Microbial degradation
Glufosinate Phosphinic Acid1.7 - 22.9 days (aerobic)[5][15]Microbial degradation
Mesotrione Triketone3 - 44 days[6][16]Microbial degradation
Pelargonic Acid Fatty Acid< 2 days[9][17]Microbial degradation
Acetic Acid Organic Acid~1 day[7]Microbial degradation

Aquatic Ecotoxicity: Assessing the Risk to Non-Target Organisms

The potential for herbicides to contaminate aquatic ecosystems and harm non-target organisms is a major environmental concern. Acute toxicity to aquatic life is commonly evaluated by determining the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for aquatic invertebrates like Daphnia sp. and algae.

Thioether-containing s-triazines exhibit moderate to high toxicity to aquatic organisms. Ametryn is moderately toxic to fish and aquatic invertebrates[18]. Prometryn is also considered moderately toxic to fish[19][20]. The toxicity of these compounds can be influenced by environmental factors and the specific formulation.

The alternatives demonstrate a range of aquatic toxicity profiles. Glufosinate-ammonium generally shows low toxicity to fish and aquatic invertebrates in acute tests[21]. Mesotrione's impact on aquatic ecosystems is also a consideration in its environmental risk assessment[22][23]. Pelargonic acid is considered to have moderate toxicity to fish and other aquatic organisms[24]. Acetic acid, while rapidly breaking down, can be harmful to aquatic life at herbicidal concentrations[7][25].

The following table provides a comparative summary of the acute aquatic toxicity data for the selected herbicides.

HerbicideFish 96-hr LC50 (mg/L)Daphnia sp. 48-hr EC50 (mg/L)Algae 72-hr EC50 (mg/L)
Ametryn 4.1 - 16[10][18]>15[26]0.003[26]
Prometryn 2.5 - 10[19][20][27]12.66 - 18.9[12][19]No consistent data found
Terbutryn 1.9 - 3.02.660.013
Glufosinate >100[21]>100[21]No consistent data found
Mesotrione >120>1000.22
Pelargonic Acid 12.311.710.4
Acetic Acid 756539.4 (ErC50)[25]

Experimental Protocols for Environmental Impact Assessment

To ensure consistency and comparability of environmental impact data, standardized testing protocols are essential. The following sections detail the methodologies for key experiments based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Protocol 1: Aerobic and Anaerobic Transformation in Soil (OECD 307)

This protocol is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Objective: To determine the half-life (DT50) and identify major transformation products of the test substance in soil.

Methodology:

  • Soil Selection and Preparation:

    • Select at least four different soil types with varying physicochemical properties (e.g., pH, organic carbon content, texture).

    • Sieve the fresh soil samples to remove large debris and homogenize.

    • Adjust the moisture content of the soil to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application:

    • Prepare a stock solution of the test substance (radiolabeled, if possible, for easier tracking).

    • Apply the test substance to the soil samples at a concentration relevant to its intended application rate.

    • Thoroughly mix to ensure uniform distribution.

  • Incubation:

    • Aerobic Conditions: Place the treated soil samples in flow-through incubation systems that allow for a continuous supply of air. Trap evolved CO2 to measure mineralization.

    • Anaerobic Conditions: After an initial aerobic phase to establish microbial activity, flood the soil samples with water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions.

    • Incubate all samples in the dark at a constant temperature (e.g., 20 ± 2 °C) for up to 120 days.

  • Sampling and Analysis:

    • Collect soil samples at predetermined time intervals.

    • Extract the soil samples using appropriate solvents to recover the parent compound and its transformation products.

    • Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentrations of the parent compound and identify and quantify major transformation products.

  • Data Analysis:

    • Plot the concentration of the parent compound against time.

    • Calculate the degradation rate constant and the half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).

    • Identify and quantify transformation products to elucidate the degradation pathway.

cluster_0 Aerobic Degradation cluster_1 Anaerobic Degradation Parent Herbicide Parent Herbicide Primary Metabolites Primary Metabolites Parent Herbicide->Primary Metabolites Microbial Oxidation/Hydrolysis Reductive Metabolites Reductive Metabolites Parent Herbicide->Reductive Metabolites Microbial Reduction Further Degradation Products Further Degradation Products Primary Metabolites->Further Degradation Products Microbial Action CO2 + H2O + Biomass CO2 + H2O + Biomass Further Degradation Products->CO2 + H2O + Biomass Mineralization Further Anaerobic Products Further Anaerobic Products Reductive Metabolites->Further Anaerobic Products

Caption: Simplified environmental fate pathways of thioether-containing s-triazine herbicides in soil.

Protocol 2: Acute Toxicity to Fish (OECD 203)

This protocol outlines the procedure for determining the acute lethal toxicity of a substance to fish.

Objective: To determine the 96-hour median lethal concentration (LC50) of the test substance for a selected fish species.

Methodology:

  • Test Organism:

    • Select a standard fish species (e.g., Rainbow trout, Zebrafish).

    • Acclimate the fish to the test conditions for at least 12 days.

  • Test Solutions:

    • Prepare a series of at least five concentrations of the test substance in a geometric series, plus a control group (water only).

    • Use a suitable solvent if the test substance is not readily water-soluble, and include a solvent control group.

  • Exposure:

    • Randomly assign fish to the different test concentrations and control groups.

    • Expose the fish to the test solutions for a period of 96 hours under controlled conditions (e.g., temperature, light cycle).

    • The test can be static (no renewal of test solution), semi-static (renewal at regular intervals), or flow-through (continuous renewal).

  • Observations:

    • Observe the fish for mortality and any signs of toxicity at 24, 48, 72, and 96 hours.

    • Record the number of dead fish in each concentration group at each observation time.

  • Data Analysis:

    • Use statistical methods (e.g., probit analysis) to calculate the LC50 value and its 95% confidence limits for each observation time.

Test Fish Acclimation Test Fish Acclimation Preparation of Test Concentrations Preparation of Test Concentrations Test Fish Acclimation->Preparation of Test Concentrations Exposure (96 hours) Exposure (96 hours) Preparation of Test Concentrations->Exposure (96 hours) Observation (24, 48, 72, 96h) Observation (24, 48, 72, 96h) Exposure (96 hours)->Observation (24, 48, 72, 96h) Mortality & Sublethal Effects Data Analysis Data Analysis Observation (24, 48, 72, 96h)->Data Analysis LC50 Calculation Toxicity Classification Toxicity Classification Data Analysis->Toxicity Classification

Caption: Experimental workflow for the Fish Acute Toxicity Test (OECD 203).

Protocol 3: Acute Immobilisation Test for Daphnia sp. (OECD 202)

This protocol describes the method for determining the acute toxicity of a substance to Daphnia sp.

Objective: To determine the 48-hour median effective concentration (EC50) that causes immobilization of Daphnia sp.

Methodology:

  • Test Organism:

    • Use young daphnids (Daphnia magna or another suitable species), less than 24 hours old at the start of the test.

  • Test Solutions:

    • Prepare a range of at least five concentrations of the test substance in a geometric series, along with a control.

  • Exposure:

    • Expose the daphnids to the test solutions for 48 hours in a static or semi-static system under controlled temperature and light conditions.

  • Observations:

    • Record the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) at 24 and 48 hours.

  • Data Analysis:

    • Calculate the EC50 value and its confidence limits for the 48-hour exposure period using appropriate statistical methods.

Protocol 4: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This protocol is used to assess the toxicity of a substance to freshwater algae.

Objective: To determine the 72-hour EC50 for the inhibition of algal growth.

Methodology:

  • Test Organism:

    • Use an exponentially growing culture of a selected green alga (e.g., Pseudokirchneriella subcapitata).

  • Test Solutions:

    • Prepare a series of at least five concentrations of the test substance in a nutrient-rich growth medium, plus a control.

  • Exposure:

    • Inoculate the test solutions with the algal culture.

    • Incubate the cultures for 72 hours under continuous illumination and constant temperature.

  • Measurements:

    • Measure the algal biomass (e.g., by cell counts or spectrophotometry) at the start of the test and at 24, 48, and 72 hours.

  • Data Analysis:

    • Calculate the growth rate for each concentration.

    • Determine the EC50 for growth rate inhibition by comparing the growth rates in the test concentrations to the control.

Conclusion and Future Directions

The environmental impact assessment of thioether-containing s-triazine herbicides reveals a profile of moderate to high persistence and significant aquatic toxicity. In comparison, modern alternatives like glufosinate and mesotrione, and particularly natural-based herbicides such as pelargonic acid and acetic acid, generally exhibit more favorable environmental profiles with faster degradation rates.

However, the choice of a herbicide is a complex decision that involves balancing efficacy, cost, and environmental safety. While alternatives may present a lower environmental burden in terms of persistence and toxicity, their non-selective nature or different modes of action may require more sophisticated integrated weed management strategies.

For researchers and drug development professionals, this comparative guide underscores the importance of considering the entire life cycle and environmental fate of a new active ingredient. The provided experimental protocols, based on internationally recognized OECD guidelines, offer a framework for generating robust and comparable data for a thorough environmental risk assessment. Future research should focus on developing novel herbicides with high efficacy, target specificity, and rapid environmental degradation to ensure sustainable agricultural practices and minimize the impact on our ecosystems.

References

  • Good Grow. (n.d.). Will Pelargonic Acid Kill Weeds? Is it eco-friendly? Retrieved from [Link]

  • Minnesota Department of Agriculture. (2023). Glufosinate-P. Retrieved from [Link]

  • EXTOXNET. (1996). TERBUTRYN. Retrieved from [Link]

  • Crouzet, O., Batisson, I., Besse-Hoggan, P., Bonnemoy, F., Bohatier, J., & Mallet, C. (2010). Ecotoxicological effects of mesotrione on enzyme activity and microbial community in agricultural soils. Applied Ecology and Environmental Research, 8(1), 29-39.
  • Avidov, E., Aharonson, N., Katan, J., Rubin, B., & Yarden, O. (1990). Persistence of Terbutryn and Atrazine in Soil as Affected by Soil Disinfestation and Fungicides. Weed Science, 38(4-5), 450-454.
  • Crouzet, O., Devers-Lamrani, M., Martin-Laurent, F., & Batisson, I. (2013). Fate and environmental impact of the recently marketed herbicide Mesotrione: coupling biological and chemical studies for a global overview. Environmental Science and Pollution Research, 20(4), 2055-2067.
  • OECD. (1992). Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals, Section 2.
  • Cambridge University Press & Assessment. (2017). Persistence of Terbutryn and Atrazine in Soil as Affected by Soil Disinfestation and Fungicides. Retrieved from [Link]

  • State of Maine. (2022). Mesotrione. Retrieved from [Link]

  • OECD. (2004). Test No. 202: Daphnia sp., Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2.
  • OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Section 2.
  • PubChem. (n.d.). Ametryn. Retrieved from [Link]

  • AERU. (n.d.). Acetic acid. University of Hertfordshire. Retrieved from [Link]

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  • EXTOXNET. (1993). PROMETRYN. Retrieved from [Link]

  • protocols.io. (2020). Acute toxicity of injected drugs and substances in fish. Retrieved from [Link]

  • FAO & WHO. (2005). Glufosinate. Joint Meeting on Pesticide Residues.
  • CABI Digital Library. (2019). PRELIMINARY RESULTS ON THE ECOTOXIC EFFECTS OF ACETIC ACID TO COMMON DUCKWEED (LEMNA MINOR L.). Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • Agricultural Marketing Service. (2005). Pelargonic Acid and Related C6-C12 Fatty Acids. Retrieved from [Link]

  • EFSA. (2021). Peer review of the pesticide risk assessment of the active substance pelargonic acid (nonanoic acid). EFSA Journal, 19(7), e06634.
  • Regulations.gov. (2018). Fish Acute Toxicity Test (OECD 203).
  • Thurston County. (2009). pelargonic acid (nonanoic acid).
  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3.
  • OECD. (2002). Test No.
  • Regulations.gov. (2013).
  • MDPI. (2023). Assessing Herbicide Efficacy of Pelargonic Acid on Several Weed Species.
  • ResearchGate. (2010). (PDF)
  • Frontiers. (2022). Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production.
  • PubChem. (n.d.). Mesotrione. Retrieved from [Link]

  • PubChem. (n.d.). Terbutryn. Retrieved from [Link]

  • EXTOXNET. (1995). AMETRYN. Retrieved from [Link]

  • Fairfield County Extension Office. (2015). Vinegar: Is it a “Safer” Herbicide?.
  • ASHS Journals. (2022).
  • Fera. (n.d.). Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]

  • ResearchGate. (2008). Investigation of acute toxicity of (2,4-dichlorophenoxy)acetic acid (2,4-D) herbicide on crayfish (Astacus leptodactylus Esch. 1823).
  • Z-Library. (n.d.). Test No.
  • AERU. (n.d.). Mesotrione (Ref: ZA 1296). University of Hertfordshire. Retrieved from [Link]

  • EXTOXNET. (1993). PROMETRYN.
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  • Chemycal. (2016). Peer review of the pesticide risk assessment of the active substance mesotrione.
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A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Triazine Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, environmental scientists, and quality control analysts, the accurate separation and quantification of triazine herbicides are paramount. These compounds, widely used in agriculture, can find their way into water sources and the food chain, necessitating robust analytical methods for their monitoring.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose, with the choice of the HPLC column being a critical determinant of a successful separation.[2][3]

This guide provides an in-depth comparison of the performance of different HPLC columns for triazine separation. Moving beyond a simple cataloging of options, we will delve into the mechanistic principles governing the separation on various stationary phases, present comparative experimental data, and offer a detailed protocol to empower you to make informed decisions for your specific analytical challenges.

Understanding the Analyte: The Chemical Nature of Triazines

Triazines are heterocyclic organic compounds characterized by a six-membered ring containing three nitrogen atoms. The various triazine herbicides (e.g., atrazine, simazine, propazine) are differentiated by the substituent groups attached to this core structure. These substitutions influence their polarity, hydrophobicity, and potential for secondary interactions with the HPLC stationary phase. Notably, the basic nature of the triazine ring can lead to undesirable interactions with acidic residual silanol groups on silica-based columns, often resulting in peak tailing.[4]

The Workhorse of Triazine Analysis: C18 Columns

The most ubiquitously employed column for triazine separation is the reversed-phase C18 (octadecylsilane) column.[4][5] The primary retention mechanism on a C18 column is hydrophobic interaction between the nonpolar C18 alkyl chains and the nonpolar regions of the triazine molecules.[1][6] The elution order of triazines on a C18 column generally correlates with their hydrophobicity, with more hydrophobic compounds exhibiting longer retention times.[7]

However, not all C18 columns are created equal. For the analysis of basic compounds like triazines, modern, high-purity, end-capped C18 columns are highly recommended.[4] End-capping involves reacting the residual silanol groups on the silica surface with a small silanizing agent, thereby minimizing the potential for secondary ionic interactions that cause peak tailing.[4]

Key Considerations for C18 Columns:

  • Particle Technology: Columns packed with sub-2 µm totally porous particles or sub-3 µm superficially porous particles (also known as core-shell) can provide fast and highly efficient separations at lower backpressures.[1]

  • Mobile Phase pH: Operating the mobile phase at a low pH (around 3-4) can suppress the ionization of residual silanol groups and protonate the basic triazine molecules, leading to improved peak shape.[4]

Exploring Alternative Selectivities: Beyond C18

While C18 columns are a reliable starting point, achieving optimal resolution for complex mixtures of triazines and their degradation products may necessitate exploring alternative stationary phase chemistries. Column stationary phase chemistry is known to have a significant effect on selectivity.[8]

Phenyl Columns: Leveraging π-π Interactions

Phenyl-bonded phases offer a different selectivity profile compared to C18 columns.[6][9] In addition to hydrophobic interactions, phenyl columns can engage in π-π interactions with the aromatic triazine ring.[6] This can lead to altered elution orders and improved resolution for certain triazine isomers or closely related compounds that are difficult to separate on a C18 column.[10] The choice of organic modifier in the mobile phase is crucial when using a phenyl column; methanol is often preferred over acetonitrile as acetonitrile's triple bond can interfere with the π-π interactions.[6]

Polar-Embedded Columns: Enhancing Retention of Polar Analytes

For the analysis of more polar triazines or their degradation products, polar-embedded columns can be advantageous.[11][12][13] These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain. This polar group helps to shield the analytes from residual silanols, leading to better peak shapes for basic compounds.[14] Additionally, the polar-embedded phase can provide enhanced retention for polar analytes and is compatible with highly aqueous mobile phases.[11][13]

Porous Graphitic Carbon (PGC) Columns: A Unique Separation Mechanism

Porous graphitic carbon (PGC) columns offer a unique stationary phase with a flat, crystalline surface. Retention on PGC is based on a charge-induced dipole interaction mechanism. PGC columns are highly retentive for polar compounds and can separate structurally similar isomers. A notable advantage of PGC columns is their exceptional thermal stability, allowing for separations at elevated temperatures, which can significantly reduce analysis time.[15]

Comparative Performance Data

The following table summarizes representative performance data for the separation of a mixture of common triazines on different HPLC columns.

Column TypeStationary PhaseDimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)Key Performance Characteristics
Accucore C18 [1]C18100 x 2.1 mm, 2.6 µmA: Water, B: Acetonitrile (Gradient)0.430Fast analysis (< 3 min) with good baseline resolution and low backpressure.
Hypersil GOLD [16]C18100 x 2.1 mm, 3 µmA: 5 mM Ammonium Acetate, B: Methanol (Gradient)0.4N/AExcellent linearity and resolution for a range of triazines and their degradates.
Symmetry C18 [7]C18150 mm, 5 µmAcetonitrile:Water:Phosphate Buffer (55:45)1.5N/AGood separation of simazine, atrazine, and propazine with elution order corresponding to their apolar character.
Hypercarb [15]Porous Graphitic Carbon100 x 1 mm, 3 µmA: Water, B: Acetonitrile (Gradient)0.5160Ultra-fast separation (~2 min) with excellent resolution of triazines and their degradation products.
Phenyl Column [10]PhenylN/AMethanol or Acetonitrile in WaterN/AN/AProvides better selectivity for structural isomers compared to C18, especially when using methanol in the mobile phase.

Experimental Protocol: A Representative Method for Triazine Separation on a C18 Column

This protocol provides a starting point for the separation of a standard mixture of triazines using a conventional C18 column. Optimization of the gradient and other parameters may be necessary depending on the specific triazine mixture and matrix.

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Triazine standards (e.g., simazine, atrazine, propazine, cyanazine)

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

2. Instrument and Conditions:

  • HPLC System: A binary or quaternary HPLC system with a UV detector.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30-70% B (linear gradient)

    • 15-17 min: 70% B

    • 17-18 min: 70-30% B (linear gradient)

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

3. Standard Preparation:

  • Prepare individual stock solutions of each triazine standard in methanol at a concentration of 1000 µg/mL.

  • Prepare a mixed working standard solution by diluting the stock solutions in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL for each analyte.

4. Experimental Procedure:

  • Equilibrate the C18 column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the mixed working standard solution.

  • Run the gradient program and acquire the chromatogram.

  • Identify the peaks based on the retention times of the individual standards.

  • Assess the resolution between critical peak pairs and the peak shape of each analyte.

Visualizing the Workflow and Interactions

To better understand the experimental process and the underlying separation mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Triazine Standards HPLC HPLC System Standard->HPLC Inject MobilePhase Mobile Phase (Water/ACN/Formic Acid) MobilePhase->HPLC Pump Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: A schematic overview of the experimental workflow for triazine analysis by HPLC.

c18_interaction cluster_stationary C18 Stationary Phase cluster_mobile Mobile Phase Silica Si C18_1 C18 Chain C18_2 C18 Chain Triazine Triazine Triazine->C18_1 Hydrophobic Interaction Triazine->C18_2 Hydrophobic Interaction

Caption: Visualization of the primary hydrophobic interaction between a triazine molecule and the C18 stationary phase.

Conclusion: A Strategic Approach to Column Selection

The selection of an HPLC column for triazine separation is a critical step that significantly impacts the quality and efficiency of the analysis. While a modern, end-capped C18 column serves as an excellent and reliable starting point for most applications, a deeper understanding of alternative stationary phases can unlock improved separations for more challenging mixtures.

For complex samples containing isomers or closely related degradation products, a phenyl column may provide the necessary alternative selectivity. When dealing with more polar triazine metabolites, a polar-embedded column can offer enhanced retention and improved peak shape. For laboratories prioritizing high-throughput analysis, the use of a porous graphitic carbon column at elevated temperatures presents a powerful option for rapid separations.

Ultimately, the optimal column choice depends on the specific analytical goals, the complexity of the sample matrix, and the available instrumentation. By systematically evaluating the performance of different column chemistries and understanding the underlying separation mechanisms, researchers can develop robust and reliable HPLC methods for the accurate determination of triazines in various samples.

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column.
  • BenchChem. (2025). Improving peak shape and resolution for triazine compounds in HPLC.
  • Thermo Fisher Scientific. (n.d.). UHPLC Separation of Triazine Herbicides at Elevated Temperature.
  • Agilent. (n.d.). Polaris Reversed-Phase HPLC Columns. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0).
  • Journal of Liquid Chromatography & Related Technologies. (2002). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Polaris Reversed Phase HPLC Columns. Retrieved from [Link]

  • Difference Between. (2022). What is the Difference Between C18 and Phenyl Column. Retrieved from [Link]

  • MDPI. (2020). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Retrieved from [Link]

  • PubMed. (2014). Chromatographic methods for analysis of triazine herbicides. Retrieved from [Link]

  • Waters Corporation. (2004). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? Retrieved from [Link]

  • Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Retrieved from [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

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A Comparative Guide to the Metabolic Pathways of Triazine Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The s-triazine herbicides, a class of nitrogen-containing heterocyclic compounds, have been instrumental in modern agriculture for the control of broadleaf and grassy weeds. Their efficacy stems from their ability to inhibit photosynthesis.[1] Among the most widely used are atrazine, simazine, and cyanazine.[2] However, their environmental persistence and potential for non-target effects necessitate a thorough understanding of their metabolic fate in various organisms.[3] This guide provides an in-depth comparison of the metabolic pathways of these three key triazine herbicides, offering insights for researchers, scientists, and professionals in drug and herbicide development. The primary mechanisms of detoxification involve N-dealkylation, hydrolysis, and conjugation with glutathione, processes that vary in rate and prominence depending on the specific triazine compound and the organism.[1][4][5]

Core Metabolic Transformations of Triazine Herbicides

The metabolism of triazine herbicides is generally categorized into three phases, a common paradigm in xenobiotic detoxification.

  • Phase I: Modification. This initial phase involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the herbicide molecule. For triazines, the key Phase I reactions are N-dealkylation and hydroxylation, often mediated by cytochrome P450 monooxygenases (CYPs).[6][7][8]

  • Phase II: Conjugation. In this phase, the modified herbicide or its metabolites are conjugated with endogenous molecules, such as glutathione (GSH), sugars, or amino acids.[9][10] This process, frequently catalyzed by glutathione S-transferases (GSTs), increases the water solubility of the xenobiotic, facilitating its sequestration or excretion.[9][11]

  • Phase III: Sequestration/Excretion. The conjugated herbicides are then transported into cellular vacuoles (in plants) or excreted from the organism (in animals).[10]

Comparative Metabolic Pathways of Atrazine, Simazine, and Cyanazine

While atrazine, simazine, and cyanazine share the same s-triazine ring structure, differences in their side chains lead to distinct metabolic profiles.

Atrazine

Atrazine is arguably the most studied triazine herbicide. Its metabolism can proceed via two primary pathways in higher plants:

  • Hydroxylation: In resistant plants like corn, atrazine can be rapidly detoxified by hydrolysis of the chlorine atom at the C-2 position of the triazine ring, forming hydroxyatrazine.[5][8] This non-phytotoxic derivative is a result of both enzymatic and non-enzymatic processes.[5]

  • N-Dealkylation: This pathway involves the removal of the ethyl or isopropyl groups from the amino side chains, a process mediated by cytochrome P450 enzymes.[5][8] This results in the formation of deethylatrazine (DEA) and deisopropylatrazine (DIA).[12][13]

  • Glutathione Conjugation: Atrazine can also be detoxified by conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[14][15] This is a major detoxification route in maize.[14]

In mammals, the primary metabolic route for atrazine is through N-dealkylation by hepatic cytochrome P450 enzymes, leading to the formation of DEA and DIA.[8][13] These metabolites can then undergo further degradation.[13]

Simazine

Simazine, with two ethylamino side chains, undergoes metabolism primarily through:

  • N-Dealkylation: Similar to atrazine, the main metabolic pathway for simazine is the sequential removal of its ethyl groups, mediated by cytochrome P450 enzymes.[1][6]

  • Glutathione Conjugation: Simazine is also a substrate for glutathione S-transferases, leading to its detoxification through conjugation with glutathione.[1]

  • Microbial Degradation: In soil and water, microbial degradation is the principal means of simazine dissipation.[1][16] Various bacteria and fungi can utilize simazine as a source of carbon and nitrogen.[1][17]

Cyanazine

Cyanazine is characterized by a more complex side chain containing a nitrile group. Its metabolism involves:

  • N-Dealkylation and Hydrolysis: In soil, water, and within organisms, cyanazine is degraded through N-dealkylation (removal of the ethyl group) and hydrolysis of the nitrile and chloro groups.[4][18] This leads to the formation of several degradation products, including cyanazine amide and cyanazine acid.[4][19]

  • Glutathione Conjugation: Similar to other triazines, cyanazine can be detoxified via conjugation with glutathione.[4] In rats, N-de-ethylation is a major degradation route.[4]

The metabolic pathways for these three herbicides are visually compared in the following diagram:

G Comparative Metabolic Pathways of Triazine Herbicides cluster_atrazine Atrazine cluster_simazine Simazine cluster_cyanazine Cyanazine Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydroxylation DEA_DIA DEA & DIA Atrazine->DEA_DIA N-Dealkylation (CYP450) Atrazine_GSH Atrazine-GSH Conjugate Atrazine->Atrazine_GSH Glutathione Conjugation (GST) Simazine Simazine Deethylsimazine Deethylsimazine Simazine->Deethylsimazine N-Dealkylation (CYP450) Simazine_GSH Simazine-GSH Conjugate Simazine->Simazine_GSH Glutathione Conjugation (GST) Cyanazine Cyanazine Cyanazine_Amide_Acid Cyanazine Amide/Acid Cyanazine->Cyanazine_Amide_Acid Hydrolysis Deethylcyanazine Deethylcyanazine Cyanazine->Deethylcyanazine N-Dealkylation Cyanazine_GSH Cyanazine-GSH Conjugate Cyanazine->Cyanazine_GSH Glutathione Conjugation

Caption: A simplified comparison of the primary metabolic pathways for atrazine, simazine, and cyanazine.

Comparative Data Summary

The following table summarizes key metabolic parameters for atrazine, simazine, and cyanazine.

HerbicidePrimary Metabolic PathwaysKey Enzymes InvolvedMajor MetabolitesHalf-life in Soil
Atrazine N-Dealkylation, Hydroxylation, Glutathione Conjugation[5][8][14]Cytochrome P450s, Glutathione S-Transferases[5][8][14]Deethylatrazine (DEA), Deisopropylatrazine (DIA), Hydroxyatrazine[5][12][13]~60 days[20]
Simazine N-Dealkylation, Glutathione Conjugation, Microbial Degradation[1]Cytochrome P450s, Glutathione S-Transferases, Microbial Enzymes[1][6]DeethylsimazineVaries significantly with soil type and conditions
Cyanazine N-Dealkylation, Hydrolysis, Glutathione Conjugation[4][18]Cytochrome P450s, Hydrolases, Glutathione S-Transferases[4]Cyanazine Amide, Cyanazine Acid, Deethylcyanazine[4][19]2-14 weeks[4]

Experimental Protocols

A comprehensive understanding of herbicide metabolism relies on robust experimental methodologies. Below are outlines of key protocols used in the study of triazine herbicide metabolism.

Protocol 1: Determination of Triazine Herbicides and Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol is a standard method for the separation and quantification of triazine herbicides and their metabolites in various matrices.[21][22][23]

Methodology:

  • Sample Preparation:

    • For water samples, solid-phase extraction (SPE) is commonly used to preconcentrate the analytes.[21][23]

    • For soil samples, extraction with an organic solvent (e.g., methanol, acetonitrile) is typically performed.

    • For biological tissues, homogenization followed by solvent extraction is required.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is frequently used.

    • Mobile Phase: A gradient mixture of an aqueous solution (often with a formic acid or phosphoric acid modifier) and an organic solvent like acetonitrile or methanol is employed.[22][23]

    • Flow Rate: Typically around 1.0 mL/min.[21][23]

    • Detection: A Diode Array Detector (DAD) or a mass spectrometer (MS) can be used for detection and quantification.[21][22] Wavelengths around 220 nm are often used for UV detection of triazines.[21]

  • Data Analysis:

    • Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards.

Caption: Workflow for the analysis of triazine herbicides and their metabolites using HPLC.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

This assay measures the activity of GST enzymes, which are crucial for the detoxification of triazine herbicides via glutathione conjugation.[24][25][26]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically a phosphate buffer saline (PBS) at a specific pH (e.g., pH 6.5).[24]

    • Substrate: 1-chloro-2,4-dinitrobenzene (CDNB) is a common substrate for GST activity assays.[24][26]

    • Co-substrate: Reduced glutathione (GSH).[24][25]

  • Assay Procedure:

    • Prepare an assay cocktail containing the assay buffer, CDNB, and GSH.[24]

    • Add the sample (e.g., cell lysate, purified enzyme) to the assay cocktail in a cuvette or a 96-well plate.[24][26]

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.[24][26] The change in absorbance is proportional to the rate of the conjugation reaction.[26]

  • Calculation of GST Activity:

    • The rate of reaction (change in absorbance per minute) is determined from the linear portion of the absorbance curve.[24]

    • The GST activity is calculated using the molar extinction coefficient of the CDNB-glutathione conjugate.[24]

Caption: A simplified workflow for the Glutathione S-Transferase (GST) activity assay.

Conclusion

The metabolic pathways of atrazine, simazine, and cyanazine, while sharing common features such as N-dealkylation and glutathione conjugation, exhibit significant differences driven by their molecular structures. The rate and preferred route of metabolism are critical determinants of their persistence, selectivity, and potential environmental impact. A thorough understanding of these pathways, facilitated by robust analytical and biochemical methods, is essential for the development of more effective and environmentally benign herbicides and for assessing the risks associated with existing compounds. Future research should continue to explore the specific enzymes involved in triazine metabolism across a wider range of organisms and the environmental factors that influence these detoxification processes.

References

  • U.S. Geological Survey. (n.d.). Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water.
  • San Diego State University. (n.d.). GST Assay Protocol.
  • World Health Organization. (1996). Cyanazine in Drinking-water.
  • Thurman, E. M., Goolsby, D. A., Meyer, M. T., & Kolpin, D. W. (1996). Atmospheric Transport, Deposition, and Fate of Triazine Herbicides and Their Metabolites in Pristine Areas at Isle Royale National Park. Environmental Science & Technology, 30(7), 2009-2015. [Link]

  • Ahemad, M. (2019). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. International Journal of Environmental Research and Public Health, 16(15), 2674. [Link]

  • Haponsu, P., & Halden, R. U. (2007). Chemistry and fate of simazine. Journal of Environmental Monitoring, 9(7), 648-656. [Link]

  • Jablonowski, N. D., Schäffer, A., & Burauel, P. (2011). Fate and Determination of Triazine Herbicides in Soil. Clean – Soil, Air, Water, 39(6), 513-524. [Link]

  • Vuori, K. A., & Lehtonen, K. K. (2017). Glutathione-S-Transferase (GST) activity assay for zooplankton samples. protocols.io. [Link]

  • de Oliveira, A. F., de Andrade, J. B., & de Oliveira, A. F. (2015). The Fate of Atrazine in Tropical Environments: Photolysis, Acute Toxicity and Endocrine Disruptor Potential. Journal of the Brazilian Chemical Society, 26(8), 1693-1702. [Link]

  • Busi, R., & Powles, S. B. (2017). Glutathione S-Transferase's Role in Herbicide Metabolism: Crops Vs. Weeds. Pest Management Science, 73(1), 20-29.
  • Minnesota Department of Health. (2018). Cyanazine in Drinking Water. Retrieved from [Link]

  • Canadian Council of Ministers of the Environment. (1991). Canadian Water Quality Guidelines for the Protection of Agricultural Water Uses - Cyanazine. Retrieved from [Link]

  • Shimabukuro, R. H. (1967). Atrazine Metabolism and Herbicidal Selectivity. Plant Physiology, 42(9), 1267-1276. [Link]

  • 3H Biomedical. (n.d.). Glutathione S-transferases Assay (GST). Retrieved from [Link]

  • Hanioka, N., Jinno, H., & Nishimura, T. (2000). In vitro metabolism of simazine, atrazine and propazine by hepatic cytochrome P450 enzymes of rat, mouse and guinea pig, and oestrogenic activity of chlorotriazines and their main metabolites. Xenobiotica, 30(1), 25-37. [Link]

  • Cummins, I., Brazier-Hicks, M., & Edwards, R. (2011). Key role for a glutathione transferase in multiple-herbicide resistance in grass weeds. Proceedings of the National Academy of Sciences, 108(14), 5821-5826. [Link]

  • Akdogan, A., & Ugraş, H. İ. (2013). Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. Journal of Chromatographic Science, 51(10), 964-969. [Link]

  • Wang, J., Wang, J., & Wang, Y. (2020). Simultaneous determination of triazine herbicides and their metabolites in shellfish by HPLC-MS/MS combined with Q/E-Orbitrap HRMS. Food Chemistry, 319, 126588. [Link]

  • Zhu, J., Liao, C., & Liu, Y. (2021). Isolation of 2 simazine-degrading bacteria and development of a microbial agent for bioremediation of simazine pollution. Annals of the Brazilian Academy of Sciences, 93(suppl 3), e20210355. [Link]

  • Akdogan, A., & Ugras, H. I. (2013). Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. Journal of Liquid Chromatography & Related Technologies, 36(19), 2737-2750. [Link]

  • Canadian Council of Ministers of the Environment. (1991). Canadian Water Quality Guidelines for the Protection of Aquatic Life - Cyanazine. Retrieved from [Link]

  • G-Biosciences. (n.d.). Glutathione S-Transferase Assay [Colorimetric]. Retrieved from [Link]

  • Edwards, R., & Dixon, D. P. (2004). Plant glutathione transferases. Methods in Enzymology, 401, 169-186. [Link]

  • Shimabukuro, R. H., Swanson, H. R., & Walsh, W. C. (1970). Glutathione conjugation: atrazine detoxication mechanism in corn. Plant Physiology, 46(1), 103-107. [Link]

  • Li, Z., et al. (2024). Triazine herbicide prometryn alters epoxide hydrolase activity and increases cytochrome P450 metabolites in murine livers via lipidomic profiling. Scientific Reports, 14(1), 19135. [Link]

  • Akdogan, A., & Ugras, H. I. (2013). Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. Request PDF. Retrieved from [Link]

  • Guzman-Lopez, O., et al. (2020). Biodegradation of atrazine, a review of its metabolic pathways. ResearchGate. Retrieved from [Link]

  • Shimabukuro, R. H., Swanson, H. R., & Walsh, W. C. (1970). Glutathione Conjugation: Atrazine Detoxication Mechanism in Corn. Plant Physiology, 46(1), 103-107. [Link]

  • Gronwald, J. W., & Plaisance, K. L. (1998). Glutathione transferases involved in herbicide detoxification in the leaves of Setaria faberi (giant foxtail). Pesticide Biochemistry and Physiology, 61(2), 69-86. [Link]

  • Švagelj, M. M., & Zupančič-Kralj, L. (2010). Chromatographic methods for analysis of triazine herbicides. Journal of Chromatography A, 1217(16), 2645-2655. [Link]

  • Fraites, M. J., & Cooper, R. L. (2017). Atrazine's effects on mammalian physiology. Critical Reviews in Toxicology, 47(6), 461-476. [Link]

  • Neuefeind, T., et al. (1997). Structure of a Tau Class Glutathione S-Transferase from Wheat Active in Herbicide Detoxification. Biochemistry, 36(45), 13650-13659. [Link]

  • Erickson, L. E., & Lee, K. H. (1989). Degradation of atrazine and related s‐triazines. Critical Reviews in Environmental Control, 19(1), 1-14. [Link]

  • Blaszak, M., et al. (2013). Screening of Microorganisms for Biodegradation of Simazine Pollution (Obsolete Pesticide Azotop 50 WP). Polish Journal of Environmental Studies, 22(4), 1007-1014.
  • Blaszak, M., et al. (2013). Screening of Microorganisms for Biodegradation of Simazine Pollution (Obsolete Pesticide Azotop 50 WP). Polish Journal of Environmental Studies, 22(4), 1007-1014.
  • Agency for Toxic Substances and Disease Registry. (2003). Background Information for Atrazine and Deethylatrazine - Interaction Profile for. Retrieved from [Link]

  • Li, Y., et al. (2023). Adsorption and Degradation of Cyanazine in Chinese Soils under Different Environmental Conditions. Agronomy, 13(9), 2379. [Link]

  • Karns, J. S., et al. (2009). Characterization of Chlortetracycline-induced Glutathione S-Transferase to Conjugate Chloroacetanilide and Chlorotriazine Herbicides. Journal of Agricultural and Food Chemistry, 57(24), 11531-11537. [Link]

  • Dodge, A. D. (1991). Herbicide Action and Effects on Detoxification Processes. In Causes of Photooxidative Stress and Amelioration of Defense Systems in Plants (pp. 199-218). CRC Press.
  • Singh, J., et al. (2018). Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil. Environmental Science and Pollution Research, 25(28), 28247-28258. [Link]

  • El-Sheekh, M. M., et al. (2010). Metabolic detoxification as a viable mechanism for triazine herbicide resistance in ametryn resistant biotype of the fresh water. International Journal of Agriculture and Biology, 12(4), 573-579.
  • Gaines, T. A., et al. (2020). Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects. Pest Management Science, 76(11), 3569-3578. [Link]

  • Gaillard, C., et al. (1998). Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics. FEBS Letters, 433(1-2), 105-109. [Link]

  • Shimabukuro, R. H. (1994). Plant Uptake and Metabolism of Triazine Herbicides. In Herbicide Resistance in Plants (pp. 243-270). CRC Press.
  • Purdue University. (n.d.). Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants. Retrieved from [Link]

  • Palma-Bautista, C., et al. (2020). Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection. Frontiers in Plant Science, 11, 598433. [Link]

  • Siminszky, B. (2006). Plant cytochrome P450-mediated herbicide metabolism. Phytochemistry Reviews, 5(2-3), 445-458. [Link]

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A Comparative Guide to the Validation of Analytical Standards for 4-(ethylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical standards for the triazine herbicide, 4-(ethylthio)-1,3,5-triazin-2-amine. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system for robust and reliable quantification. We will explore and compare two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing the foundational data and methodologies necessary for their successful implementation and validation in a laboratory setting.

The principles and procedures outlined herein are grounded in the internationally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and the European Commission's SANTE/11312/2021 for pesticide residue analysis.[1][2][3][4] Adherence to these standards ensures that the analytical procedures are fit for their intended purpose.[1]

The Analytical Challenge: Triazines

Triazine herbicides are a class of compounds widely used in agriculture.[5][6] Their analysis is crucial for both environmental monitoring and food safety. The compound of interest, this compound, shares the core 1,3,5-triazine structure, making it amenable to established analytical approaches for this class of molecules. The primary analytical techniques for triazines are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors for enhanced sensitivity and specificity.[5][6]

Foundational Step: The Reference Standard

Before any validation can begin, a well-characterized analytical reference standard is required. Certified Reference Materials (CRMs) from accredited suppliers are essential as they provide certified purity and traceability, forming the bedrock of accurate quantification.[7][8]

Comparative Methodologies: HPLC vs. GC

The choice between HPLC and GC is often dictated by the analyte's properties, the sample matrix, and the desired sensitivity.

  • High-Performance Liquid Chromatography (HPLC): Often preferred for its versatility and suitability for a wide range of compounds, including those that are thermally labile or less volatile.[5][6] For triazines, Reverse-Phase HPLC with UV detection is a common and robust starting point.[9][10]

  • Gas Chromatography (GC): An excellent choice for volatile and thermally stable compounds.[11][12] When coupled with a mass spectrometer (MS), GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for trace analysis and impurity identification.

Below, we will detail the validation protocols for both an HPLC-UV and a GC-MS method for this compound.

The Validation Workflow: A Structured Approach

A successful validation process follows a predefined protocol, evaluating a set of key performance characteristics to demonstrate the method's suitability.[13][14] The core validation parameters, as stipulated by ICH guidelines, are:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Experimental Protocol 1: HPLC-UV Method Validation

This protocol outlines the steps for validating a Reverse-Phase HPLC method with UV detection for the quantification of this compound.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (HPLC grade). The exact ratio should be optimized for ideal retention and peak shape. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[9]

  • Reference Standard: Certified this compound.

  • Solvent: Methanol or acetonitrile for standard and sample preparation.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte in the mobile phase. For similar triazines, wavelengths around 220-230 nm are common. For metribuzin, a related triazine, 297 nm has been used.[9]

Validation Parameters and Procedures

a. Specificity: The ability to assess the analyte in the presence of other components.[13]

  • Procedure: Analyze a blank (solvent), a placebo (matrix without analyte, if applicable), and a solution of the reference standard. The chromatograms should show no interfering peaks at the retention time of this compound.

b. Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[15]

  • Procedure: Prepare a series of at least five concentrations of the reference standard across the expected working range. Inject each concentration in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[16]

c. Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[17]

  • Procedure: The range is established by confirming that the linearity, accuracy, and precision are acceptable within the tested concentration limits.

d. Accuracy: The closeness of the test results to the true value.[15]

  • Procedure: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

e. Precision: The degree of scatter between a series of measurements.

  • Repeatability (Intra-assay precision): Prepare six samples at 100% of the target concentration and analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.[13]

f. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.[17]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17]

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • The LOQ should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

g. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

  • Analyze a sample under each of these modified conditions and evaluate the impact on the results.

Experimental Protocol 2: GC-MS Method Validation

This protocol details the validation of a Gas Chromatography-Mass Spectrometry method, which is particularly useful for identifying and quantifying potential impurities.

Instrumentation and Reagents
  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, a mass selective detector (MSD), and an autosampler.

  • Column: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Reference Standard: Certified this compound.

  • Solvent: Acetone or ethyl acetate (GC grade).

Chromatographic and MS Conditions
  • Injector Temperature: 250-275 °C

  • Injection Mode: Splitless (to enhance sensitivity for trace analysis).

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure separation of the analyte from any impurities. A typical program might be: 60 °C for 5 min, then ramp at 8 °C/min to 300 °C and hold for 10 min.

  • MS Transfer Line Temperature: 280-300 °C

  • Ion Source Temperature: 225-230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Can be run in full scan mode for initial identification and impurity profiling, and then in Selected Ion Monitoring (SIM) mode for enhanced sensitivity during quantification.

Validation Parameters and Procedures

The validation parameters (Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, Robustness) are the same as for the HPLC-UV method. The procedures are analogous, with "peak area" from the total ion chromatogram (or the extracted ion chromatogram in SIM mode) being the measured response.

  • Specificity (GC-MS Advantage): The mass spectrum provides a "fingerprint" of the analyte, offering a much higher degree of specificity than UV detection. Specificity is demonstrated by the unique mass spectrum of the analyte peak and the absence of co-eluting interferences with the same characteristic ions.

Data Visualization and Comparison

To facilitate a clear comparison, the validation results for both methods should be summarized in tables.

Table 1: Comparison of Method Performance Characteristics
Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Specificity No interference at RtNo co-eluting ionsPass/Fail
Linearity (r²) > 0.999> 0.999≥ 0.999
Range (µg/mL) e.g., 1 - 50e.g., 0.1 - 10Defined by data
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 2.0%< 2.0%≤ 2.0%
- Intermediate< 2.0%< 2.0%≤ 2.0%
LOD (µg/mL) e.g., 0.1e.g., 0.01Report Value
LOQ (µg/mL) e.g., 0.3e.g., 0.03Report Value
Robustness No significant impactNo significant impactPass/Fail

Visualizing the Workflow

Diagrams help to clarify complex processes. Below are visualizations of the overall validation workflow and the decision-making process for method selection.

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting start Define Analytical Target Profile (ATP) protocol Develop Validation Protocol (ICH Q2) start->protocol prep Prepare Certified Reference Standards protocol->prep method_dev Method Optimization (HPLC-UV & GC-MS) prep->method_dev validation_tests Perform Validation Experiments method_dev->validation_tests data_analysis Analyze Data & Calculate Parameters validation_tests->data_analysis comparison Compare Methods (Table 1) data_analysis->comparison report Generate Validation Report comparison->report end Validated Method for Routine Use report->end Method is Validated

Caption: Overall workflow for analytical method validation.

Method_Selection cluster_choices Primary Chromatographic Techniques start Analytical Need hplc HPLC-UV start->hplc Routine Assay, High Throughput gcms GC-MS start->gcms Trace Analysis, Impurity ID, High Specificity hplc_adv Broad applicability Simpler instrumentation Robust for quantification hplc->hplc_adv Advantages gcms_adv Superior specificity (MS) Excellent for volatile impurities Lower detection limits gcms->gcms_adv Advantages

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendation

Both HPLC-UV and GC-MS are viable techniques for the analysis of this compound.

  • The HPLC-UV method stands out as a robust, reliable, and cost-effective choice for routine quantitative analysis, such as potency determination of the analytical standard. Its simplicity and high throughput make it ideal for quality control environments.

  • The GC-MS method offers unparalleled specificity and sensitivity. It is the superior choice for identifying and quantifying trace-level impurities or for analyzing the compound in complex matrices where baseline separation from other components is challenging.

Ultimately, the choice of method depends on the specific analytical objective. For comprehensive characterization of an analytical standard, a laboratory would ideally validate both methods: HPLC-UV for the primary assay and GC-MS for purity and impurity profiling. This dual-pronged approach provides a self-validating and highly trustworthy system, ensuring the highest level of confidence in the analytical results.

References

  • Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental w
  • On-line trace-level enrichment gas chromatography of triazine herbicides, organophosphorus pesticides, and organosulfur compounds from drinking and surface w
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  • Analysis of Triazine Pesticides in Wastew
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  • EUROPE – COM : New update of the analytical guidance document for residue.Phytocontrol.
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  • Understanding ICH Q2(R2)
  • Analytical Method Validation Parameters: An Updated Review.International Journal of Pharmaceutical Sciences Review and Research.
  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021.European Commission.
  • SANTE Document 11312/2021: Quality Control and Method Valid
  • Guidelines - Maximum Residue levels.European Commission's Food Safety.
  • Valid
  • What are the differences and key steps in Analytical Method Development, Qualification, and Valid
  • Establishing Acceptance Criteria for Analytical Methods.
  • Pesticide Residues.Analytical Group.
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  • Pesticide Standards C

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A Comparative Guide to the Antimicrobial Activity of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparative analysis of the antimicrobial properties inherent in various triazine derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from recent studies to elucidate the structure-activity relationships that govern the efficacy of these compounds. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols for evaluating antimicrobial potency, ensuring a thorough understanding of this promising class of therapeutic agents.

Introduction: The Versatility of the Triazine Scaffold

Triazine derivatives, characterized by a six-membered heterocyclic ring containing three nitrogen atoms, represent a class of compounds with remarkable chemical versatility and significant pharmacological potential. The three isomeric forms—1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine—serve as foundational scaffolds for a vast array of synthetic molecules. Among these, the 1,3,5-triazine (s-triazine) core has been a particularly fertile ground for the development of novel antimicrobial agents. The ability to readily modify the triazine ring at its substitution points allows for the fine-tuning of its biological activity, leading to compounds with broad-spectrum efficacy against a range of pathogenic bacteria and fungi.

The antimicrobial prowess of triazine derivatives is largely attributed to their ability to interact with various biological targets within microbial cells. This guide will explore how different chemical modifications to the triazine core influence its antimicrobial spectrum and potency, providing a comparative analysis based on robust experimental evidence.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial activity of triazine derivatives is profoundly influenced by the nature of the substituents attached to the core ring. Modifications can alter the compound's lipophilicity, steric profile, and electronic properties, all of which are critical for its interaction with microbial targets. Below, we compare the performance of several classes of triazine derivatives against representative bacterial and fungal strains.

Influence of Key Functional Groups

Recent research has highlighted the significant impact of incorporating specific moieties, such as piperazine, morpholine, and sulfonamides, into the triazine structure.

  • Piperazine and Morpholine Derivatives: The introduction of piperazine and morpholine rings has been shown to enhance the antimicrobial activity of 1,3,5-triazine derivatives. These modifications can improve the compound's solubility and ability to penetrate microbial cell membranes.

  • Sulfonamide Conjugates: The hybridization of the triazine scaffold with sulfonamides, a well-established class of antibacterial agents, has yielded compounds with potent, broad-spectrum activity. These derivatives often exhibit a synergistic effect, targeting multiple pathways within the microbial cell.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative triazine derivatives against selected microbial strains, as reported in various studies. The MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Triazine Derivative Class Functional Groups Test Organism MIC (µg/mL) Reference
1,3,5-Triazine Dichloro-substitutedEscherichia coli>100
Phenylamino-substitutedStaphylococcus aureus62.5
Morpholino-substitutedStaphylococcus aureus31.25
Piperazino-substitutedEscherichia coli125
1,2,4-Triazine Thioether and sulfoneCandida albicans16 - 128
Various aryl substitutionsStaphylococcus aureus3.9 - 62.5
Hybrid Molecules Triazine-SulfanilamideBacillus subtilis6.25
Triazine-SulfanilamidePseudomonas aeruginosa12.5

Analysis of Data: The data clearly indicates that the nature of the substituent on the triazine ring is a critical determinant of antimicrobial activity. For instance, the substitution of chlorine atoms with amino groups, particularly morpholine, significantly enhances the potency against Staphylococcus aureus. Furthermore, the hybridization of the triazine core with sulfanilamide results in compounds with impressive broad-spectrum activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria.

Proposed Mechanisms of Action

The antimicrobial activity of triazine derivatives is believed to stem from their interaction with multiple cellular targets. While the precise mechanisms are still under investigation for many derivatives, several key pathways have been proposed.

  • Enzyme Inhibition: A primary mechanism for many antimicrobial agents is the inhibition of essential enzymes. For example, sulfonamide-containing triazine derivatives are thought to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The structural similarity of these derivatives to the natural substrate, p-aminobenzoic acid (PABA), allows them to act as competitive inhibitors.

  • Cell Membrane Disruption: The lipophilic character of certain triazine derivatives facilitates their insertion into the bacterial cell membrane. This can disrupt membrane integrity, leading to the leakage of essential cellular components and ultimately cell death.

  • DNA Interaction: Some triazine derivatives may exert their antimicrobial effect by intercalating with microbial DNA, thereby inhibiting replication and transcription processes.

The following diagram illustrates the proposed mechanisms of action for triazine derivatives.

Antimicrobial Mechanisms of Triazine Derivatives cluster_cell Microbial Cell cluster_triazine Triazine Derivatives DNA DNA Replication & Transcription Enzyme Essential Enzymes (e.g., DHPS) Membrane Cell Membrane Triazine Triazine Derivative Triazine->DNA Intercalation & Inhibition Triazine->Enzyme Competitive Inhibition Triazine->Membrane Disruption of Integrity

Caption: Proposed antimicrobial mechanisms of triazine derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing protocols must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these assays.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the triazine derivative is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the lowest concentration of the compound that inhibits visible growth is recorded as the MIC.

Workflow:

Broth Microdilution Workflow A Prepare serial dilutions of Triazine Derivative in broth B Inoculate wells with standardized microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible growth (turbidity) C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Triazine Derivative Stock Solution: Dissolve the triazine derivative in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the triazine derivative at which there is no visible turbidity.

Agar Disk Diffusion Method

This method is a qualitative test for antimicrobial susceptibility.

Principle: A filter paper disk impregnated with a known concentration of the triazine derivative is placed on an agar plate that has been uniformly inoculated with the test microorganism. The plate is incubated, and the compound diffuses into the agar. If the microorganism is susceptible to the compound, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the antimicrobial activity.

Step-by-Step Protocol:

  • Inoculation of Agar Plate: Swab a Mueller-Hinton agar plate with a standardized inoculum of the test microorganism to create a uniform lawn.

  • Application of Disks: Aseptically place a sterile filter paper disk impregnated with a known concentration of the triazine derivative onto the surface of the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters.

Conclusion and Future Directions

Triazine derivatives represent a highly promising and adaptable scaffold for the development of novel antimicrobial agents. The extensive research into their synthesis and biological evaluation has demonstrated that strategic structural modifications can lead to compounds with potent and broad-spectrum activity. The ability to hybridize the triazine core with other pharmacophores, such as sulfonamides, opens up exciting avenues for creating multi-target drugs that could combat the growing threat of antimicrobial resistance.

Future research should focus on elucidating the precise molecular mechanisms of action for the most potent derivatives and optimizing their pharmacokinetic and toxicological profiles. The continued exploration of structure-activity relationships will be paramount in designing the next generation of triazine-based antimicrobial drugs.

References

  • Bhatt, N. et al. (2021). Synthesis, characterization, and antimicrobial evaluation of some novel 1,3,5-triazine derivatives. Journal of Saudi Chemical Society. Available at: [Link]

  • Foks, H. et al. (2006). Synthesis and tuberculostatic and antifungal activity of new 1,2,4-triazine derivatives. Il Farmaco. Available at: [Link]

  • Shawali, A. S. et al. (2018). Synthesis and Antimicrobial Activity of a New Series of 1,2,4-Triazine Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Ghorab, M. M. et al. (2015). Novel 1,3,5-triazine derivatives as potent antimicrobial agents. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Kumar, R. et al. (2018). Triazine-based analogues as potential antimicrobial agents: a review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bhatia, S. et al. (2021). A review on 1,3,5-triazine derivatives as a versatile scaffold with diverse biological activities. Archiv der Pharmazie. Available at: [Link]

  • Pour, M. et al. (2019). Triazines in Medicinal Chemistry: A Comprehensive Review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Ethylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Ethylthio)-1,3,5-triazin-2-amine (CAS No. 1030520-58-1). Given the absence of comprehensive hazard data for this specific molecule, this protocol is built upon established principles for handling analogous triazine and organosulfur compounds, advocating for a cautious and compliant approach.

Pre-Disposal Hazard Assessment and Characterization

A thorough understanding of the potential hazards is paramount before initiating any disposal protocol. While specific toxicological data for this compound is limited, the known profiles of related triazine and sulfur-containing compounds necessitate a conservative assessment.

Potential Health Hazards:

  • Skin and Eye Irritation: Many triazine derivatives are known to cause skin and serious eye irritation.[1] Direct contact should be rigorously avoided.

  • Toxicity: Analogous compounds are often harmful if swallowed or in contact with skin.[1]

  • Respiratory Irritation: While not explicitly documented for this compound, dust or aerosols may cause respiratory tract irritation.

Environmental Hazards:

  • Aqueous Contamination: Triazine-based compounds can be persistent in water systems.[2] Improper disposal poses a significant risk to aquatic life.

  • Soil Acidification: The ethylthio- group introduces sulfur, which, upon environmental degradation, can oxidize to form sulfuric acid. Careless disposal of sulfur-containing wastes can lead to the acidification of soil and groundwater.[3]

Due to these potential hazards, this compound must be treated as a hazardous waste unless definitively proven otherwise by analytical testing.

Regulatory Compliance: A Non-Negotiable Imperative

All chemical waste disposal is governed by stringent federal, state, and local regulations. In the United States, the primary federal framework is the Resource Conservation and Recovery Act (RCRA).

Waste Classification:

It is the legal responsibility of the waste generator to determine if a chemical is a hazardous waste.[4] This involves assessing whether the waste exhibits any of the following characteristics:

  • Ignitability: The potential to cause or exacerbate a fire.

  • Corrosivity: The ability to corrode steel or have a high or low pH.

  • Reactivity: The tendency to be unstable, react violently with water, or generate toxic gases.

  • Toxicity: The presence of specific contaminants at levels that could be harmful if released into the environment.

Given the lack of specific data for this compound, a conservative approach is to assume it may meet the toxicity characteristic and manage it accordingly. Consultation with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor is essential for accurate classification.

Standard Operating Procedure for Disposal

This step-by-step protocol ensures a safe and compliant disposal process from the laboratory bench to final disposition.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Step 2: Waste Segregation and Containment

  • Do Not Mix: Never mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.

  • Dedicated Container: Collect solid waste in a clearly labeled, sealed, and compatible container. The label should include:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "1030520-58-1"

    • An indication of the potential hazards (e.g., "Toxic," "Irritant").

  • Aqueous Waste: If the waste is in a solution, it should be collected in a labeled, leak-proof container. Be mindful of potential reactions with the solvent.

Step 3: On-Site Storage

  • Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[1]

Step 4: Arranging for Professional Disposal

  • Contact EHS: Notify your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Contractor: The waste must be transported and disposed of by a licensed hazardous waste management company. These companies have the expertise and facilities to handle chemical waste in an environmentally sound manner.

  • Recommended Disposal Method: For many organic compounds, including those containing sulfur and nitrogen, high-temperature incineration is the preferred disposal method. This process ensures the complete destruction of the compound into less harmful components. However, the final disposal method will be determined by the licensed waste management facility.

Step 5: Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in the waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your EHS department.

Emergency First Aid Procedures

In case of accidental exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Storage cluster_disposal Disposal & Documentation cluster_spill Spill Response Start Start: Generation of Waste This compound AssessHazards Assess Potential Hazards (Assume Toxic & Irritant) Start->AssessHazards Spill Accidental Spill Occurs Start->Spill DonPPE Don Appropriate PPE AssessHazards->DonPPE AssessHazards->Spill SegregateWaste Segregate Waste into Labeled, Compatible Container DonPPE->SegregateWaste StoreWaste Store in Secure Satellite Accumulation Area SegregateWaste->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS ProfessionalDisposal Arrange for Disposal by Licensed Contractor ContactEHS->ProfessionalDisposal Documentation Complete Waste Manifest & Maintain Records ProfessionalDisposal->Documentation End End: Compliant Disposal Documentation->End SpillResponse Follow Spill Management Protocol Spill->SpillResponse SpillResponse->SegregateWaste

Caption: Disposal workflow for this compound.

Summary of Key Information

ParameterInformationSource/Rationale
Chemical Name This compound-
CAS Number 1030520-58-1[5]
Molecular Formula C₅H₈N₄S[5]
Potential Hazards Skin/eye irritant, harmful if swallowed/absorbed. Environmental hazard (aquatic toxicity, soil acidification).Inferred from analogous triazine and sulfur compounds.[1][2][3]
RCRA Status Assume hazardous waste (toxicity characteristic) pending formal analysis.Conservative approach due to lack of specific data.
Required PPE Safety goggles, chemical-resistant gloves, lab coat, respirator (if dust).Standard practice for handling potentially hazardous chemicals.[1]
Recommended Disposal High-temperature incineration by a licensed hazardous waste disposal facility.Best practice for complete destruction of organic compounds.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and regulatory compliance.

References

  • Alberta Environment. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 1030520-58-1. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US5910440A - Method for the removal of organic sulfur from carbonaceous materials.
  • Alberta Environment. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link]

  • ResearchGate. (n.d.). Removing organic sulfur compounds from natural gas. Retrieved from [Link]

  • Restek. (2019). Triazine Pesticides Standard - Safety Data Sheet. Retrieved from [Link]

  • JMN SPECIALTIES, INC. (n.d.). Safety Data Sheet SPEC HIB HS-9125. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Cyanazine - AERU. Retrieved from [Link]

  • ACS Publications. (2025). Removal of Sulfur, Ash, and Mercury from Coal via H2O2-KI-Assisted Staged Ultrasonic Electrochemical Flotation. Retrieved from [Link]

  • Eurofins. (n.d.). Federal (RCRA-TCLP) and State (Title 22-STLC,TTLC) Hazardous Waste Criteria. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 4-(Ethylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Ethylthio)-1,3,5-triazin-2-amine (CAS No. 1030520-58-1). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for substituted triazines. While this document provides comprehensive guidance, it is imperative to consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before commencing any work.

Understanding the Hazard Profile

While a complete, publicly available and verified toxicological profile for this compound is not extensively documented in readily accessible literature, the hazard profile can be inferred from the general class of triazine compounds and available SDS information for structurally similar chemicals. Triazine derivatives are known to present several potential hazards.

Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3] Certain triazine herbicides have also been flagged as possible human carcinogens by the Environmental Protection Agency (EPA).[2] Therefore, a cautious approach, assuming a degree of toxicity and irritancy, is the most prudent course of action.

Assumed GHS Classification (based on related triazines):

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

It is crucial to obtain the specific GHS Rev.11 Safety Data Sheet for CAS 1030520-58-1 for the definitive hazard and precautionary statements before use.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The level of PPE required will depend on the specific laboratory operation being performed.

Laboratory Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Nitrile gloves (or other chemical-resistant gloves) - Safety glasses with side shields or chemical splash goggles - Laboratory coat - N95 or higher rated respirator (if not performed in a certified chemical fume hood)
Solution Preparation and Transfers - Nitrile gloves (or other chemical-resistant gloves) - Chemical splash goggles - Laboratory coat
Running Reactions and Work-up - Nitrile gloves (or other chemical-resistant gloves) - Chemical splash goggles and a face shield - Laboratory coat (consider a chemically-resistant apron over the lab coat)
Waste Disposal - Nitrile gloves (or other chemical-resistant gloves) - Chemical splash goggles - Laboratory coat

Expert Insight: The causality behind these PPE choices is rooted in risk mitigation. When handling the solid compound, the primary risk is the inhalation of fine particulates and skin/eye contact. Thus, respiratory protection is critical if engineering controls like a fume hood are not used.[1][2] For solution-based work, the risk shifts to splashes and direct skin/eye contact, necessitating the use of chemical splash goggles and appropriate gloves.[5]

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_action Action Phase start Assess Task (e.g., Weighing, Solution Prep) consult_sds Consult SDS for Specific Hazards start->consult_sds select_gloves Select Appropriate Gloves (e.g., Nitrile) consult_sds->select_gloves Informs select_eye_pro Select Eye/Face Protection (Goggles/Face Shield) consult_sds->select_eye_pro select_body_pro Select Body Protection (Lab Coat/Apron) consult_sds->select_body_pro select_resp_pro Assess Need for Respiratory Protection consult_sds->select_resp_pro don_ppe Don PPE Correctly select_gloves->don_ppe select_eye_pro->don_ppe select_body_pro->don_ppe select_resp_pro->don_ppe perform_task Perform Laboratory Task in a Ventilated Area don_ppe->perform_task doff_ppe Doff PPE and Dispose of Properly perform_task->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for selecting and using appropriate PPE.

Safe Handling and Operational Plans

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

3.1. General Handling Practices:

  • Work in a designated area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Avoid contact: Prevent direct contact with skin, eyes, and clothing.[6]

  • Avoid dust formation: When handling the solid, use techniques that minimize dust generation.[5]

  • Personal hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in the work area.

3.2. Step-by-Step Protocol for Weighing and Solution Preparation:

  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, etc.) before bringing the chemical into the hood.

  • Don PPE: Put on the appropriate PPE as outlined in the table above.

  • Weighing: Carefully transfer the desired amount of the solid compound from the stock container to a weigh boat. Use a clean spatula and avoid creating dust. Close the stock container immediately after use.

  • Dissolution: Place the weigh boat containing the compound into the desired glassware. Slowly add the solvent, rinsing the weigh boat to ensure all the compound is transferred. Stir or sonicate as needed to fully dissolve the compound.

  • Cleanup: Dispose of the used weigh boat and any other contaminated disposable materials in the designated solid chemical waste container.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of gloves. Wash hands thoroughly.

Spill and Emergency Procedures

Even with careful planning, spills can occur. Being prepared with a clear and practiced response plan is essential.

4.1. Spill Cleanup Protocol:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety officer.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if the compound is a solid.

  • Contain the Spill: For a solid spill, carefully cover it with a damp paper towel to avoid raising dust. For a liquid spill, surround the area with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

  • Clean the Spill:

    • Solid: Gently sweep the covered solid into a dustpan and place it in a clearly labeled hazardous waste container.

    • Liquid: Use absorbent pads to soak up the spill, working from the outside in. Place the used absorbent materials into a labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Dispose of Waste: Seal the hazardous waste container and arrange for its disposal through your institution's environmental health and safety office.

  • Doff PPE and Wash Hands: Properly remove and dispose of all PPE and wash your hands thoroughly.

Disposal Plan: A Cradle-to-Grave Responsibility

The proper disposal of this compound and all associated contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

5.1. Waste Segregation:

  • Solid Waste: Unused compound, contaminated weigh boats, gloves, and paper towels should be placed in a designated, sealed, and clearly labeled hazardous solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

5.2. Disposal Method:

The primary recommended method for the disposal of triazine compounds is incineration by a licensed hazardous waste management facility.[5] Never dispose of this chemical down the drain or in the regular trash.[5] All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on waste pickup and disposal procedures.

Chemical Waste Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation at Source cluster_disposal Final Disposal gen_solid Generate Solid Waste (e.g., contaminated gloves, unused solid) solid_container Place in Labeled Hazardous Solid Waste Container gen_solid->solid_container gen_liquid Generate Liquid Waste (e.g., reaction mixtures, solutions) liquid_container Place in Labeled Hazardous Liquid Waste Container gen_liquid->liquid_container seal_container Securely Seal Waste Containers solid_container->seal_container liquid_container->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact Environmental Health & Safety for Pickup store_waste->contact_ehs incineration Licensed Hazardous Waste Facility (Incineration) contact_ehs->incineration

Caption: Workflow for the proper disposal of chemical waste.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.

References

  • XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 1030520-58-1 Name: -.
  • Fisher Scientific. SAFETY DATA SHEET. Revision Date 19-Dec-2025.
  • Fisher Scientific. SAFETY DATA SHEET. Revision Date 19-December-2025.
  • New Jersey Department of Environmental Protection (NJDEP). TRIAZINES.
  • GESTIS Substance Database. Triamino-2,4,6 triazine-1,3,5.
  • Hit2Lead. This compound | CAS# 1030520-58-1.
  • Vanderbilt Chemicals, LLC. This compound.
  • ChemicalBook. 1,3,5-Triazine - Safety Data Sheet. Published June 28, 2025.
  • Material Safety Data Sheet. ADDITIVE RW 1117. Published August 18, 2017.
  • Fisher Scientific. SAFETY DATA SHEET. Revision Date 24-Dec-2025.
  • Chem-Space. List of GHS Hazard and Precautionary Statements.
  • ADAMA. SAFETY DATA SHEET.
  • UNECE. Globally Harmonized System of Classification and Labelling of Chemicals (GHS Rev. 11, 2025).
  • UNECE. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Eleventh revised edition. 2025.
  • PubChem. GHS Classification (Rev.11, 2025) Summary.
  • TROY Corporation. SAFETY DATA SHEET. Published January 30, 2021.
  • Cayman Chemical. Safety Data Sheet. Published September 17, 2025.
  • Cole-Parmer. Material Safety Data Sheet - 6-Amino-1,3,5-triazine-2,4-dithiol, tech.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.